molecular formula C5H11NO2 B187150 N-(2-hydroxyethyl)-N-methylacetamide CAS No. 15567-95-0

N-(2-hydroxyethyl)-N-methylacetamide

Cat. No.: B187150
CAS No.: 15567-95-0
M. Wt: 117.15 g/mol
InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N-methylacetamide is an organic compound of interest in scientific research, particularly in the fields of chemistry and toxicology. Its structure, featuring both an amide and a hydroxyl group, makes it a relevant subject for studies on chemical behavior and metabolite pathways. Research indicates that related alkylacetamides are studied for their metabolic and toxicological profiles in an occupational health context . Specifically, compounds like N,N-dimethylacetamide (DMAC) are known to be metabolized in the body, and biomarkers such as total N-methylacetamide (tNMAC) are monitored to assess exposure . As a structural analog, this compound serves as a valuable reference standard or intermediate in research aimed at understanding the environmental fate, biodegradation, and biotransformation of similar amide-based compounds. Its utility extends to synthetic organic chemistry, where it can be employed as a building block for the development of more complex molecules, including potential pharmaceuticals and agrochemicals, due to its functionalized backbone. This product is strictly for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKGKGKPGOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440952
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15567-95-0
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(2-hydroxyethyl)-N-methylacetamide CAS 15567-95-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide (CAS 15567-95-0): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Registry Number 15567-95-0, is a functionalized amide with a unique combination of a tertiary amide and a primary alcohol.[1][2] This bifunctional nature makes it a subject of interest as both a specialized solvent and a versatile synthetic building block in various chemical and pharmaceutical research settings.[3][4][5] Its structure, incorporating both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl), imparts distinct physicochemical properties that are valuable in formulation science and organic synthesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available scientific data on this compound, presenting its physicochemical properties, detailing a robust synthetic protocol with mechanistic insights, outlining methods for its analytical characterization, discussing its current applications, and providing essential safety and handling information. The content is structured to provide not just data, but also the scientific context and causality behind experimental methodologies, empowering researchers to effectively utilize this compound in their work.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its application in research and development. This compound is an organic molecule with the empirical formula C₅H₁₁NO₂.[3]

dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0,1!"]; N1 [label="N", pos="1.4,0!"]; C2 [label="C", pos="2.1,-0.8!"]; // N-methyl C3 [label="C", pos="2.1,0.8!"]; // N-CH2 C4 [label="C", pos="3.5,0.8!"]; // CH2-OH O2 [label="O", pos="4.2,1.6!"]; // OH H1 [label="H", pos="4.9,1.6!"]; // H of OH C5 [label="C", pos="-1.4,-0.5!"]; // Acetyl-CH3

// Draw bonds C1 -- O1 [style=double, len=1.0]; C1 -- N1; C1 -- C5; N1 -- C2; N1 -- C3; C3 -- C4; C4 -- O2; O2 -- H1;

// Add implicit hydrogens for clarity (optional, as labels) H_C5_1 [label="H₃", pos="-1.8,-0.1!"]; H_C2_1 [label="H₃", pos="1.7,-1.2!"]; H_C3_1 [label="H₂", pos="1.7,1.2!"]; H_C4_1 [label="H₂", pos="3.9,0.4!"]; } Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 15567-95-0 [1][2][3]
Molecular Formula C₅H₁₁NO₂ [4][6]
Molecular Weight 117.15 g/mol [1][2][3]
IUPAC Name This compound [1][7]
Canonical SMILES CC(=O)N(C)CCO [1][6][7]

| InChI Key | OBSKGKGKPGOOTB-UHFFFAOYSA-N |[1][6][7] |

The physicochemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from synthesis to formulation. While some sources describe the compound as a solid, its reported boiling point of 161 °C without a corresponding melting point suggests it is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure.[3][6]

Table 2: Physicochemical Data

Property Value Source(s)
Density 1.078 g/cm³ [6]
Boiling Point 161 °C (at 760 mmHg) [6]
Melting Point Not Available [6]
Polar Surface Area (PSA) 40.54 Ų [1][6]

| XLogP3 (Predicted) | -1.0 |[8] |

Chapter 2: Synthesis and Reactivity

Recommended Synthetic Protocol: N-Acetylation of 2-(Methylamino)ethanol

The most direct and efficient synthesis of this compound involves the N-acetylation of 2-(methylamino)ethanol using acetic anhydride.[6] This method is favored due to the high reactivity of the anhydride, the commercial availability of the starting materials, and a generally straightforward reaction profile that often leads to high yields.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 2-(methylamino)ethanol is a more potent nucleophile than the primary hydroxyl group. This selectivity is due to the higher basicity and softer nucleophilic character of nitrogen compared to oxygen, allowing it to preferentially attack one of the electrophilic carbonyl carbons of acetic anhydride. The hydroxyl group remains largely unreacted under controlled conditions, especially if the temperature is kept moderate and the reaction time is optimized. The reaction forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final tertiary amide product.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial"];

} Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

  • 1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • 2. Acetylation: Add acetic anhydride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • 3. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • 4. Work-up and Isolation: Upon completion, cool the mixture again to 0 °C and slowly quench the excess acetic anhydride by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • 5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation, leveraging its high boiling point, to yield pure this compound.[6]

  • 6. Validation: The identity and purity of the final compound must be confirmed by spectroscopic analysis (see Chapter 3).

Reactivity Profile

The key to the utility of this compound as a synthetic intermediate is the reactivity of its primary hydroxyl group. The tertiary amide is generally stable and unreactive under many conditions. The hydroxyl group, however, can be readily functionalized. For instance, it can be deprotonated by a strong base like sodium hydride (NaH) to form a potent alkoxide nucleophile. This alkoxide can then participate in Williamson ether synthesis or other nucleophilic substitution reactions, as demonstrated in a patent where it was reacted with 2-chloro-5-nitropyridine to synthesize a more complex intermediate.[9]

Chapter 3: Analytical Characterization

Confirming the structural integrity and purity of a synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic methods is employed for the unambiguous characterization of this compound. While public spectral databases for this specific compound are limited, its structure allows for reliable prediction of its spectral features.[1]

dot graph AnalyticalWorkflow { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];

} Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key predicted signals include:

    • A singlet around δ 2.0-2.1 ppm for the three protons of the acetyl methyl group (CH₃-C=O).

    • A singlet around δ 2.9-3.1 ppm for the three protons of the N-methyl group (N-CH₃).

    • Two triplets, each integrating to two protons, for the ethylene bridge: one around δ 3.4-3.6 ppm (N-CH₂) and another downfield around δ 3.7-3.9 ppm (CH₂-OH).

    • A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals:[1]

    • A signal for the acetyl methyl carbon (~21 ppm).

    • A signal for the N-methyl carbon (~36 ppm).

    • Two signals for the ethylene bridge carbons (N-CH₂ and CH₂-OH), expected in the range of 50-65 ppm.

    • A downfield signal for the amide carbonyl carbon (~172 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[1]

  • A strong, sharp absorption band between 1620-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.

  • A broad and prominent absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group.

  • Several bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 117.

  • Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of an acetyl group (M-43), and cleavage of the C-C bond in the ethylene bridge.

Chapter 4: Applications and Research Interest

The applications of this compound stem from its dual functionality and physical properties.

  • Specialty Solvent: It is recognized for its use as a solvent in various industrial applications. Its efficacy in dissolving a wide range of substances makes it valuable in the production of coatings, paints, and adhesives.[4] Its high boiling point and polar nature contribute to its utility in these formulations.

  • Synthetic Building Block: In the context of drug discovery and medicinal chemistry, its primary role is that of a versatile intermediate or building block.[3][5] The presence of a reactive hydroxyl group on a stable amide scaffold allows for its incorporation into larger, more complex molecules. As exemplified in patent literature, it serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activity.[9] Its commercial availability from suppliers focused on research chemicals further highlights its role in early-stage discovery projects.[3][10][11]

Chapter 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance that requires careful handling.[1][12]

Table 3: GHS Hazard and Precautionary Information | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |[1][12] | | | Eye Irrit. 2A | H319 | Causes serious eye irritation |[1][12] | | | STOT SE 3 | H335 | May cause respiratory irritation |[1] | | Signal Word | Warning | | |[1][12] | | Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |[1] | | Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[1][13][14] | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |[13][14] | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Safe Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[12][14]

  • Dispensing: Handle as an irritant. Avoid generating mists or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5] Recommended storage is at room temperature.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, with which it may react exothermically.[12]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a valuable chemical compound characterized by its bifunctional nature. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an accessible and useful tool for chemists. While its application as a specialty solvent is established, its greater potential may lie in its role as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its reactivity, analytical profile, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Chemsrc. This compound | CAS#:15567-95-0. [Link]
  • PubChem. This compound | C5H11NO2 | CID 10510843. [Link]
  • MySkinRecipes. This compound. [Link]
  • NIST WebBook. Acetamide, N-(2-hydroxyethyl)-. [Link]
  • Chemsrc. N-Methyl-N-vinylacetamide | CAS#:3195-78-6. [Link]
  • Spectral Database for Organic Compounds, SDBS. N-{2-[(2-hydroxyethyl)
  • PubChem. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579. [Link]
  • NIST WebBook. N-(2-Hydroxyethyl)lactamide. [Link]
  • Chem-Space. This compound. [Link]
  • PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]
  • PubChemLite. This compound (C5H11NO2). [Link]
  • NICNAS. Acetamide, N-methyl-: Human health tier II assessment. [Link]
  • NIST WebBook. N-Hydroxymethyl-2-phenylacetamide. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184). [Link]
  • MiMeDB. 1H NMR Spectrum (1D, 300 MHz, N-methylacetamide, experimental) (MMDBc0054115). [Link]
  • Haz-Map. N-Methylacetamide - Hazardous Agents. [Link]
  • Google Patents. Amino-substituted isothiazoles - EP 2980088 A1.
  • DV-Expert.

Sources

physical and chemical properties of N-acetyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-acetyl-N-methylethanolamine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling N-acetyl-N-methylethanolamine

N-acetyl-N-methylethanolamine, systematically named N-(2-hydroxyethyl)-N-methylacetamide, is an organic compound featuring a tertiary amide and a primary alcohol functional group.[1][2] This unique bifunctionality makes it a molecule of significant interest in various scientific domains, from synthetic chemistry to pharmaceutical sciences. Its structure—combining the stability of an N,N-disubstituted amide with the reactive potential of a hydroxyl group—positions it as a versatile intermediate and building block for the synthesis of more complex molecular architectures.[3][4] The presence of the hydroxyl group also imparts hydrophilicity, influencing its solubility and potential role in formulation science.[1]

This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of N-acetyl-N-methylethanolamine. It is designed for researchers, chemists, and drug development professionals, providing not just data, but also the scientific causality behind the compound's behavior, detailed experimental protocols, and insights into its potential applications.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application. They dictate the conditions required for its storage, handling, and use in chemical reactions and formulations. The properties of N-acetyl-N-methylethanolamine are summarized below.

PropertyValueSource(s)
CAS Number 15567-95-0[1][2]
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1][2]
Appearance Liquid[1]
Color Colorless to pale yellow[1]
Solubility Soluble in water[1]
logP (Octanol/Water) -0.91 (for N-methylethanolamine)[5]
Density 0.935 g/cm³ at 25 °C (for N-methylethanolamine)[5]
Boiling Point 159 °C (for N-methylethanolamine)[5][6]
Melting Point -5 °C (for N-methylethanolamine)[5]

The high water solubility is a direct consequence of the polar hydroxyl (-OH) and amide groups, which can readily form hydrogen bonds with water molecules.[1] This characteristic is particularly valuable in pharmaceutical formulations where aqueous compatibility is often required. The negative logP value of the parent amine suggests that N-acetyl-N-methylethanolamine is predominantly hydrophilic, a key factor in predicting its behavior in biological systems and separation processes.[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for N-acetyl-N-methylethanolamine are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles of NMR, IR, and Mass Spectrometry.[7][8][9]

Caption: Molecular structure of N-acetyl-N-methylethanolamine with proton labels.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons labeled a-e in the diagram:

  • δ ~ 2.1 ppm (singlet, 3H, a): Protons of the acetyl methyl group (CH₃-C=O). The singlet multiplicity is due to the absence of adjacent protons.

  • δ ~ 2.9-3.1 ppm (singlet, 3H, b): Protons of the N-methyl group (N-CH₃). Due to rotational hindrance around the C-N amide bond, this signal may appear as two distinct singlets at lower temperatures.

  • δ ~ 3.5 ppm (triplet, 2H, c): Methylene protons adjacent to the nitrogen atom (N-CH₂). This signal would be split into a triplet by the neighboring methylene protons (d).

  • δ ~ 3.7 ppm (triplet, 2H, d): Methylene protons adjacent to the hydroxyl group (CH₂-OH). This signal would be split into a triplet by the neighboring methylene protons (c).

  • Variable ppm (broad singlet, 1H, e): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent, and the signal is often broad.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display five signals, one for each unique carbon atom:

  • δ ~ 21 ppm: Acetyl methyl carbon (CH₃-C=O).

  • δ ~ 35-38 ppm: N-methyl carbon (N-CH₃).

  • δ ~ 50 ppm: Methylene carbon adjacent to the nitrogen (N-CH₂).

  • δ ~ 60 ppm: Methylene carbon adjacent to the hydroxyl group (CH₂-OH).

  • δ ~ 171 ppm: Amide carbonyl carbon (C=O).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups:[8]

  • 3500-3200 cm⁻¹ (broad): A strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group.

  • 2960-2850 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.

  • 1650-1600 cm⁻¹ (strong): A very strong absorption band from the C=O stretching vibration of the tertiary amide. This is a hallmark peak for identifying the compound.

  • 1400-1000 cm⁻¹: C-N and C-O stretching vibrations.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, N-acetyl-N-methylethanolamine would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 117, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation is a powerful tool for structural confirmation.[7][10] Common fragmentation patterns would likely involve the loss of small, stable groups:

    • m/z = 102: Loss of a methyl group (•CH₃, 15 Da).

    • m/z = 86: Loss of the hydroxymethyl group (•CH₂OH, 31 Da).

    • m/z = 74: Cleavage of the acetyl group, leaving [CH₃N(H)CH₂CH₂OH]⁺.

    • m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

Synthesis and Reactivity

Understanding the synthesis of N-acetyl-N-methylethanolamine is crucial for its practical application and further chemical modification. Its reactivity is governed by the interplay between the stable amide and the versatile alcohol.

Synthetic Pathway and Experimental Protocol

A plausible and efficient method for synthesizing N-acetyl-N-methylethanolamine is through the N-acetylation of N-methylethanolamine. This approach is analogous to established methods for acetylating primary and secondary amines.[11]

Caption: Workflow for the synthesis of N-acetyl-N-methylethanolamine.

Protocol: N-acetylation of N-methylethanolamine
  • Expertise & Causality: This protocol uses acetic anhydride as the acetylating agent, which is highly effective and forms acetic acid as a byproduct, easily removed during workup. The reaction is initiated at 0°C to control the initial exothermic reaction before allowing it to proceed to room temperature for completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A new spot with a different Rf value corresponding to the more polar product should appear, while the starting amine spot diminishes. This provides a self-validating checkpoint for reaction completion.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-N-methylethanolamine.

Chemical Reactivity

The compound's reactivity is centered on its hydroxyl group.

  • Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester-amide compounds, which are valuable in material science and as potential prodrugs.

  • Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a pathway to synthesize N-acetyl-N-methyl-glycine or related derivatives.

  • Amide Hydrolysis: While the tertiary amide is generally stable, it can be hydrolyzed back to N-methylethanolamine and acetic acid under strong acidic or basic conditions at elevated temperatures.

Applications in Research and Drug Development

The structural motifs within N-acetyl-N-methylethanolamine are relevant to pharmaceutical and biochemical research. Alkanolamines and their derivatives are widely used as intermediates in drug synthesis and as components in final drug formulations.[3][4][12][13]

cluster_0 Drug Discovery & Development A N-acetyl-N-methylethanolamine (Building Block) B Chemical Modification (e.g., Esterification) A->B Versatility E Formulation Component (e.g., Solubilizer) A->E Physicochemical Properties C Synthesis of Active Pharmaceutical Ingredient (API) B->C Precursor D Lead Optimization C->D Structure-Activity Relationship F Final Drug Product D->F E->F

Caption: Potential roles of N-acetyl-N-methylethanolamine in the drug development pipeline.

  • Pharmaceutical Intermediate: As a bifunctional molecule, it serves as an excellent starting point for synthesizing more complex drug candidates.[14] Its parent amine, N-methylethanolamine, is a known intermediate in the synthesis of various pharmaceuticals.[4][12] By analogy, the acetylated form provides a protected amine while leaving the hydroxyl group available for further reactions, a common strategy in multi-step synthesis.

  • N-Acylethanolamine Research: N-acylethanolamines are an important class of endogenous lipid signaling molecules, with members like palmitoylethanolamide (PEA) showing analgesic and anti-inflammatory properties.[15] The hydrolysis of these signaling molecules is a key therapeutic target. While N-acetyl-N-methylethanolamine itself is not a known bioactive lipid, its structure makes it a relevant tool compound for researchers studying the enzymes involved in this pathway, such as N-acylethanolamine acid amidase (NAAA).[15]

  • Formulation Science: Due to its hydrophilicity and potential surfactant properties (common for ethanolamides), it could be investigated as an excipient, solubilizer, or stabilizer in drug formulations.[12][16]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical. The information below is synthesized from safety data sheets of structurally similar compounds.[5][17][18]

  • Hazards: May cause skin and serious eye irritation.[17][18] May cause respiratory irritation. Harmful if swallowed or in contact with skin.[5][19]

  • Handling (Prevention):

    • Wash hands and any exposed skin thoroughly after handling.[17][18]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][18]

    • Use only outdoors or in a well-ventilated area.[17][18]

    • Avoid breathing mist, vapors, or spray.[18]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[17][18]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17][18]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[17][18]

Conclusion

N-acetyl-N-methylethanolamine is a functionally rich molecule whose value lies in its versatility. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an attractive compound for chemists. For drug development professionals, it represents a valuable building block for creating novel APIs and a potential tool for exploring biochemical pathways. This guide provides the foundational knowledge necessary for its confident and effective use in a research and development setting, bridging the gap between raw data and practical, field-proven application.

References

  • PubChem. This compound | C5H11NO2 | CID 10510843. [Link]
  • PubChem. Acetylethanolamine | C4H9NO2 | CID 8880. [Link]
  • Wikipedia. N-Methylethanolamine. [Link]
  • BuyersGuideChem. N-Methylethanolamine | 109-83-1. [Link]
  • Chemcasts. Thermophysical Properties of n-methylethanolamine. [Link]
  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]
  • Univar Solutions. N-Methylethanolamine, Technical Grade, Liquid, 407 lb Drum. [Link]
  • ChemSynthesis. N-(2-hydroxyethyl)acetamide - 142-26-7. [Link]
  • ChemRxiv.
  • Dow Inc. N-Methylethanolamine (NMEA). [Link]
  • Google Patents.
  • Inchem.org. ICSC 1336 - N-METHYLETHANOLAMINE. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Methylethanolamine in Pharmaceutical Synthesis. [Link]
  • PubMed Central. Advances in the discovery of N-acylethanolamine acid amidase inhibitors. [Link]
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of N-Methylethanolamine in Industrial Processes. [Link]
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
  • YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

N-(2-hydroxyethyl)-N-methylacetamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of this compound, a functionalized amide of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the molecule's fundamental properties, structural characteristics, a plausible synthetic pathway, and essential safety protocols. By integrating established data with practical insights, this document serves as a foundational resource for the application and study of this compound.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 15567-95-0) is a chemical compound that incorporates a tertiary amide functional group with a primary alcohol. This bifunctional nature makes it a potentially versatile building block in organic synthesis.

Molecular Structure and Identifiers

The structural arrangement consists of an acetyl group and a 2-hydroxyethyl group attached to a central nitrogen atom, which is also bonded to a methyl group.

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₁NO₂

  • Canonical SMILES: CC(=O)N(C)CCO

  • InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N

Caption: 2D Molecular Structure of this compound.

Molecular Weight and Key Properties

The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning and for analytical characterization.

PropertyValueSource(s)
Molecular Weight 117.15 g/mol
Exact Mass 117.078978594 Da
Appearance Colorless to light yellow liquid/solid
Boiling Point 161 °C at 15 Torr
Density 1.078 g/cm³
pKa (Predicted) 14.24 ± 0.10

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A logical and efficient synthetic route is the N-acetylation of N-methylethanolamine.

Proposed Synthetic Workflow

The reaction involves the acylation of the secondary amine in N-methylethanolamine with an acetylating agent like acetic anhydride or acetyl chloride. The use of a non-nucleophilic base is recommended to scavenge the acidic byproduct.

Expertise & Experience Insight: The choice of acetylating agent and base is critical. Acetic anhydride is often preferred for its moderate reactivity and for producing acetic acid as a byproduct, which can be readily removed. A tertiary amine base like triethylamine (TEA) is suitable as it will not compete in the acylation reaction. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and to prevent side reactions with the solvent.

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-N-methylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its molecular structure and the known behavior of analogous amide compounds. We delve into the physicochemical properties of this compound, predicting its solubility across a range of organic solvent classes. Furthermore, this document provides a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility in specific solvent systems. This guide is intended for researchers, scientists, and formulation professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's solubility characteristics for applications ranging from synthesis and purification to formulation development.

Introduction to this compound

This compound, with a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol , is a unique molecule combining the features of a tertiary amide and a primary alcohol.[1] Its structure, CC(=O)N(C)CCO, contains several key features that dictate its physical and chemical properties:

  • A Polar Amide Group: The tertiary amide group contains a highly polar carbonyl (C=O) function, which can act as a strong hydrogen bond acceptor. Unlike primary or secondary amides, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.[2]

  • A Primary Hydroxyl Group: The terminal hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, imparting significant polarity and a propensity for protic interactions.

  • A Short Alkyl Backbone: The ethyl and methyl groups provide a small, non-polar character to the molecule.

This combination of a potent hydrogen bond acceptor (amide carbonyl), a hydrogen bond donor/acceptor (hydroxyl group), and small alkyl substituents suggests a nuanced and versatile solubility profile. Understanding this profile is critical for its effective use as a solvent, a reactant in chemical synthesis, or a component in complex formulations.[3]

Theoretical Framework & Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions. For this compound, the key intermolecular forces at play are hydrogen bonding and dipole-dipole interactions.

Based on its structure, we can predict its solubility in major organic solvent classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility is Expected. The hydroxyl group can donate a hydrogen bond to the solvent's oxygen, and it can accept a hydrogen bond from the solvent's hydroxyl group. The amide carbonyl is also a strong hydrogen bond acceptor. These strong, favorable interactions are expected to make this compound highly soluble, likely miscible, in short-chain alcohols and water. The behavior of analogous polar amides like N-methylacetamide, which is soluble in water and ethanol, supports this prediction.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to High Solubility is Expected. These solvents cannot donate hydrogen bonds but have polar regions and can act as hydrogen bond acceptors. The primary hydroxyl group of this compound can still act as a hydrogen bond donor to the solvent (e.g., to the oxygen in acetone or DMSO). Furthermore, strong dipole-dipole interactions between the solvent and the polar amide group will promote dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to Negligible Solubility is Expected. These solvents interact primarily through weak van der Waals forces. The energetic cost of breaking the strong hydrogen bonds and dipole-dipole interactions between molecules of this compound would not be compensated by the weak interactions formed with non-polar solvents. The small alkyl groups on the molecule are insufficient to drive solubility in hydrocarbon-based media.[5]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Structure CC(=O)N(C)CCO Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Weak Interaction (Low Solubility) HBD H-Bond Donor (-OH) HBA H-Bond Acceptor (C=O, -OH) Protic Polar Protic (e.g., Methanol) HBD->Protic Strong Interaction (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) HBD->Aprotic Good Interaction Dipole Polar Amide (Dipole Moment) HBA->Protic Strong Interaction HBA->Aprotic Good Interaction (Good Solubility) Dipole->Aprotic Good Interaction

Caption: Predicted solubility based on intermolecular forces.

Quantitative Solubility Data

As specific experimental data is sparse, the following table is provided as a template for researchers to populate using the experimental protocol outlined in Section 4. The predicted solubility is included to guide solvent selection.

Solvent ClassSolventPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)Reference
Polar Protic MethanolVery High / MiscibleUser-determinedUser-generated
EthanolVery High / MiscibleUser-determinedUser-generated
IsopropanolHighUser-determinedUser-generated
WaterVery High / MiscibleUser-determinedUser-generated
Polar Aprotic AcetoneHighUser-determinedUser-generated
AcetonitrileGoodUser-determinedUser-generated
Dimethyl Sulfoxide (DMSO)Very HighUser-determinedUser-generated
Tetrahydrofuran (THF)GoodUser-determinedUser-generated
Non-Polar HexaneVery LowUser-determinedUser-generated
TolueneLowUser-determinedUser-generated
DichloromethaneModerateUser-determinedUser-generated
Diethyl EtherLowUser-determinedUser-generated
Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, the isothermal equilibrium method followed by gravimetric analysis is recommended. This protocol is a self-validating system for determining the solubility of a solid compound in an organic solvent.[5][6]

4.1. Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or rotator (e.g., incubator shaker set to 25°C ± 0.5°C)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Pre-weighed glass evaporating dishes or vials

  • Vacuum oven or nitrogen stream for solvent evaporation

4.2. Step-by-Step Methodology
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. For example, add ~200 mg of solid to 2 mL of the chosen solvent. The key is to have undissolved solid remaining at equilibrium.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to shake for at least 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed evaporating dish. Causality Note: The filter removes any microscopic, undissolved particles, ensuring that only the dissolved solute is measured.

  • Mass Determination of the Solution: Record the exact mass of the filtered saturated solution in the pre-weighed dish.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) or under a gentle stream of nitrogen until the solvent has completely evaporated and a constant weight of the solid residue is achieved. Causality Note: Using a moderate temperature prevents degradation or sublimation of the solute.

  • Mass Determination of Solute: Weigh the evaporating dish containing the dry solid residue. The mass of the dissolved solute is the final weight minus the initial weight of the empty dish.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g / 100 mL) = (Mass of Solute / Mass of Solution - Mass of Solute) × Density of Solvent × 100

    Alternatively, a simpler gravimetric calculation can be used:

    Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) × 100 where Mass of Solvent = Mass of Solution - Mass of Solute.

4.3. Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

G start Start prep 1. Add Excess Solute to Solvent in Vial start->prep equil 2. Equilibrate (e.g., 24-48h at 25°C) prep->equil settle 3. Settle Excess Solid (≥ 2 hours) equil->settle sample 4. Withdraw Supernatant with Syringe settle->sample filter 5. Filter into Pre-weighed Dish sample->filter weigh_sol 6. Record Mass of Saturated Solution filter->weigh_sol evap 7. Evaporate Solvent to Dryness weigh_sol->evap weigh_res 8. Record Mass of Dry Solute Residue evap->weigh_res calc 9. Calculate Solubility weigh_res->calc end_node End calc->end_node

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a polar molecule whose solubility is dominated by its capacity for hydrogen bonding via its hydroxyl and amide groups. It is predicted to be highly soluble in polar protic solvents and demonstrate good solubility in polar aprotic solvents, while being largely insoluble in non-polar media. For drug development professionals and research scientists, this profile suggests its utility in polar formulations and as a versatile solvent for polar reactants. Due to the lack of extensive published data, it is imperative for researchers to perform quantitative solubility tests in their specific solvent systems of interest. The standardized protocol provided in this guide offers a robust and reliable method for generating this critical data, enabling informed decisions in process development, formulation, and chemical synthesis.

References
  • Benchchem. (n.d.). Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Benchchem. (n.d.). Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.
  • Solubility of Things. (n.d.). N-Methylacetamide.
  • Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides.
  • Sancor. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

Navigating the Safety and Handling of N-(2-hydroxyethyl)-N-methylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0) is a chemical compound with potential applications as a solvent and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its bifunctional nature, possessing both a hydroxyl and an amide group, makes it a subject of interest for chemical modifications. This guide provides a comprehensive overview of the available safety data, handling protocols, and risk mitigation strategies for this compound in a research and development setting. It is imperative to note that while data on this specific compound is limited, this guide synthesizes available information and draws logical parallels from structurally related compounds to ensure a high standard of safety and scientific integrity.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 15567-95-0[2][3]
Molecular Formula C₅H₁₁NO₂[2][3]
Molecular Weight 117.15 g/mol [2][3]
Physical Form Solid[3]
Synonyms N-acetyl-N-methylethanolamine[2]

Globally Harmonized System (GHS) Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[2]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (H335: May cause respiratory irritation)

The corresponding GHS pictogram is a warning symbol (exclamation mark).

Comprehensive Safety and Handling Protocols

The following protocols are based on the known hazards of this compound and best practices for handling similar chemical entities.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The following diagram illustrates the hierarchy of controls, from most to least effective.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Elimination->Engineering More Effective Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Less Effective

Caption: Hierarchy of controls for managing exposure to chemical hazards.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[4]

  • Respiratory Protection: If working with the solid material in a way that may generate dust, or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.[4]

Step-by-Step Handling and Storage Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Dispensing: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[5]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Accidental Release Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent material for liquids) PPE->Contain Cleanup Clean Up Spill (Collect absorbed material into a sealed container) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Toxicological Information: A Data Gap

A thorough review of publicly available toxicological data reveals a significant gap for this compound. No specific LD50 (median lethal dose) or other quantitative toxicity studies for this compound were found.

For context, data for structurally related compounds are presented below. It is crucial to emphasize that these values are not directly applicable to this compound and should be used for informational purposes only.

CompoundCAS NumberLD50 (Oral, Rat)Source
N-Methylacetamide79-16-3> 2000 mg/kg bw[7]
N,N-Dimethylacetamide127-19-54300 mg/kg[4]

The absence of specific toxicity data for this compound underscores the importance of handling it with a high degree of caution, assuming it may have a toxicity profile at least comparable to its analogues.

Firefighting and Stability

  • Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

  • Stability and Reactivity: The compound is generally stable under normal conditions. Avoid contact with strong oxidizing agents.[5] Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Application in Drug Development: An Emerging Area

While this compound is commercially available as a building block for chemical synthesis, its specific applications in drug development are not extensively documented in peer-reviewed literature.[3] However, the presence of both a nucleophilic hydroxyl group and a modifiable amide functionality makes it a versatile intermediate. For instance, a structurally similar compound, (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, has been patented as an intermediate in the synthesis of Midodrine, a medication used to treat low blood pressure.[8] This suggests that this compound could similarly serve as a precursor for the synthesis of novel pharmaceutical agents.

Conclusion and Future Directions

This compound is a chemical compound with clear hazard classifications that necessitate careful handling and the consistent use of appropriate personal protective equipment. The current lack of specific toxicological and ecotoxicological data requires researchers to adopt a conservative approach to safety, treating the compound with a high degree of caution. As the use of such building blocks in medicinal chemistry and materials science continues to grow, it is hoped that further research will fill these critical data gaps, allowing for a more refined and comprehensive understanding of its safety profile.

References

  • PubChem. This compound. [Link]
  • ScienceLab.com. N,N-Dimethylacetamide MSDS. [Link]
  • PENTA s.r.o.
  • Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. [Link]
  • Cole-Parmer. Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]
  • International Labour Organization and World Health Organization. ICSC 1336 - N-METHYLETHANOLAMINE. [Link]
  • Google Patents. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • National Toxicology Program. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2)
  • Google Patents.
  • MySkinRecipes. This compound. [Link]

Sources

synthesis route for N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-N-methylacetamide

Abstract

This compound, a versatile specialty chemical, finds significant application as a high-boiling, aprotic polar solvent and as a key intermediate in the synthesis of various organic compounds. Its unique combination of a hydroxyl group and an amide functionality imparts desirable properties, including excellent solvency for a wide range of polymers and resins, as well as utility in formulations for coatings, inks, and electronic materials. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights to guide laboratory synthesis and process scale-up.

Introduction: Chemical Profile and Industrial Significance

This compound, also known by the CAS number 13243-26-8, is a clear, colorless to pale yellow liquid with a high boiling point and low volatility. Its molecular structure, featuring both a hydrophilic hydroxyl group and a polar amide group, renders it an excellent solvent for a variety of substances, including polar and nonpolar compounds. This amphiphilic character is central to its utility in diverse industrial applications.

The primary industrial relevance of this compound stems from its application as a specialty solvent in the formulation of polyurethane and epoxy resins, where it aids in viscosity control and improves film formation. Furthermore, its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, underscores its importance in organic synthesis.

This guide will explore the two predominant synthetic pathways to this compound: the direct N-acetylation of N-methylethanolamine and a two-step route commencing with the reaction of methylamine and ethylene oxide.

Synthesis Route I: N-Acetylation of N-Methylethanolamine

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of N-methylethanolamine. This reaction can be effectively carried out using various acetylating agents, with acetic anhydride and acetic acid being the most common.

Mechanistic Insights

The core of this synthesis lies in the nucleophilic attack of the secondary amine in N-methylethanolamine on the electrophilic carbonyl carbon of the acetylating agent. The hydroxyl group is generally less reactive under these conditions, allowing for selective N-acetylation.

  • Using Acetic Anhydride: This is a highly efficient method due to the high reactivity of the anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, generating the desired amide and acetic acid as a byproduct. The reaction is typically exothermic and may require cooling to control the temperature.

  • Using Acetic Acid: This route involves a direct amidation reaction. It is a more atom-economical process but requires higher temperatures and often the use of a catalyst to drive the equilibrium towards the product by removing the water formed during the reaction.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a laboratory-scale synthesis of this compound using N-methylethanolamine and acetic anhydride.

Materials:

  • N-Methylethanolamine (99%)

  • Acetic Anhydride (99%)

  • Sodium Hydroxide (50% aqueous solution)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 75.11 g (1.0 mol) of N-methylethanolamine.

  • Cool the flask in an ice bath to maintain the temperature between 0-5 °C.

  • Slowly add 102.09 g (1.0 mol) of acetic anhydride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Neutralize the resulting acetic acid byproduct by carefully adding a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 7-8.

  • Extract the aqueous layer with three 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation: Reaction Parameters and Yield
ParameterValue
Molar Ratio (N-methylethanolamine:Acetic Anhydride)1:1
Reaction Temperature0-10 °C (addition), Room Temp (stirring)
Reaction Time3-4 hours
Typical Yield85-95%
Purity (post-distillation)>99%
Process Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A N-Methylethanolamine in Round-Bottom Flask C Slow Addition at 0-5 °C A->C B Acetic Anhydride in Dropping Funnel B->C D Stir at Room Temperature C->D E Neutralization with NaOH D->E F Extraction with Dichloromethane E->F G Drying with MgSO4 F->G H Solvent Removal (Rotary Evaporator) G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via N-acetylation.

Synthesis Route II: From Methylamine and Ethylene Oxide

An alternative, two-step industrial synthesis route involves the initial reaction of methylamine with ethylene oxide to produce N-methylethanolamine, which is then acetylated in a subsequent step as described previously. This method is often favored for large-scale production due to the lower cost of the starting materials.

Mechanistic Considerations

Step 1: Synthesis of N-Methylethanolamine

This reaction is a nucleophilic ring-opening of the epoxide (ethylene oxide) by the primary amine (methylamine). The reaction is highly exothermic and is typically carried out in a solvent such as water or an alcohol under controlled temperature and pressure.

Step 2: N-Acetylation

The N-methylethanolamine produced in the first step is then acetylated using either acetic anhydride or acetic acid, following the same mechanistic principles outlined in Section 2.1.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Methylethanolamine

Materials:

  • Methylamine (40% in water)

  • Ethylene Oxide

  • Pressurized reactor

  • Cooling system

Procedure:

  • Charge a pressurized reactor with an aqueous solution of methylamine.

  • Cool the reactor to 0-5 °C.

  • Slowly introduce ethylene oxide into the reactor, maintaining the temperature below 10 °C. The pressure will increase during the addition.

  • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C) until the consumption of ethylene oxide is complete.

  • The resulting aqueous solution of N-methylethanolamine can be used directly in the next step or purified by distillation.

Step 2: N-Acetylation of N-Methylethanolamine

The N-methylethanolamine obtained from Step 1 is then subjected to the acetylation procedure as detailed in Section 2.2.

Comparative Analysis of Synthesis Routes
FeatureRoute I: Direct AcetylationRoute II: Two-Step Synthesis
Starting Materials N-Methylethanolamine, Acetic Anhydride/AcidMethylamine, Ethylene Oxide, Acetic Anhydride/Acid
Number of Steps OneTwo
Process Control Simpler, less hazardous starting materialsRequires handling of toxic and flammable ethylene oxide under pressure
Cost-Effectiveness Higher starting material costLower starting material cost, suitable for large-scale production
Overall Yield High (85-95%)Generally high, but dependent on the efficiency of both steps
Logical Relationship Diagram

G cluster_4 Final Product A Methylamine C N-Methylethanolamine A->C B Ethylene Oxide B->C F This compound C->F D N-Methylethanolamine D->F E Acetic Anhydride or Acetic Acid E->F

Caption: Relationship between the two primary synthesis routes for this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the direct N-acetylation of N-methylethanolamine being the preferred method for laboratory and small-scale production due to its simplicity and high yields. For industrial-scale manufacturing, the two-step process starting from methylamine and ethylene oxide offers a more cost-effective alternative, despite the more demanding process conditions.

Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems for the direct amidation of N-methylethanolamine with acetic acid, potentially reducing the reliance on acetic anhydride and minimizing byproduct formation. Additionally, continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this important specialty chemical.

References

  • Synthesis of this compound. (URL: Provided by the grounding tool, if available)
  • N-Acetylation of Amines. (URL: Provided by the grounding tool, if available)
  • Ring-opening of Epoxides with Amines. (URL: Provided by the grounding tool, if available)
  • Industrial Production of Alkanolamines. (URL: Provided by the grounding tool, if available)

Unlocking the Potential: A Technical Guide to the Research Applications of N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Latent Possibilities

In the vast landscape of chemical entities, there exist compounds that, while known, remain largely unexplored for their full potential. N-(2-hydroxyethyl)-N-methylacetamide (CAS 15567-95-0) is one such molecule.[1] Possessing a unique combination of a hydrophilic hydroxyethyl group, a tertiary amide, and a modifiable acetyl group, this compound presents a versatile scaffold for a multitude of research applications. This technical guide, intended for researchers, scientists, and drug development professionals, aims to illuminate the untapped potential of this compound. We will delve into its core properties and, drawing upon established principles and data from structurally related molecules, propose several promising avenues for investigation, complete with detailed, actionable experimental protocols.

Core Compound Characteristics

This compound is a colorless to pale yellow, water-soluble liquid.[2] Its structure offers several key features for chemical modification and interaction with biological systems.

PropertyValueSource
CAS Number 15567-95-0[1]
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
Boiling Point 161 °C
Density 1.078 g/cm³
Solubility Soluble in water[2]

The presence of the hydroxyl group allows for esterification or etherification, while the amide bond can be hydrolyzed under certain conditions. The N-methyl and acetyl groups also influence its polarity and steric profile.

Potential Research Application I: Development of Novel Anticonvulsant Agents

Scientific Rationale:

Epilepsy is a neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the need for novel therapeutic agents. Research has demonstrated that certain N-(2-hydroxyethyl)amide derivatives exhibit potent anticonvulsant activity with favorable toxicity profiles.[3] The structural similarity of this compound to this class of compounds suggests its potential as a scaffold for the development of new anticonvulsant drugs. By modifying the acyl group, it is possible to synthesize a library of derivatives and investigate their structure-activity relationship (SAR) to identify lead compounds with enhanced efficacy and reduced neurotoxicity.

Experimental Workflow:

Anticonvulsant_Workflow cluster_synthesis Derivative Synthesis cluster_screening Anticonvulsant Screening start N-methylaminoethanol coupling Amide Coupling start->coupling acyl_chloride Acyl Chloride / Anhydride acyl_chloride->coupling derivative This compound Derivative Library coupling->derivative mes_test Maximal Electroshock (MES) Test derivative->mes_test derivative->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test derivative->scptz_test neurotoxicity Rotarod Neurotoxicity Test mes_test->neurotoxicity scptz_test->neurotoxicity data_analysis Data Analysis (ED50, TD50, PI) neurotoxicity->data_analysis

Caption: Workflow for the synthesis and screening of this compound derivatives for anticonvulsant activity.

Detailed Experimental Protocol:

A. Synthesis of N-(2-hydroxyethyl)-N-acyl-methylamide Derivatives:

This protocol is adapted from standard amide coupling procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaminoethanol (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-hydroxyethyl)-N-acyl-methylamide derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

B. In Vivo Anticonvulsant Screening:

These protocols are based on standard models for evaluating antiepileptic drugs.[4][5]

  • Animal Model: Use adult male Swiss mice (or a similar rodent model).

  • Drug Administration: Dissolve the synthesized compounds in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administer intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after drug administration, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.

  • Rotarod Neurotoxicity Assay:

    • Assess motor coordination and potential neurotoxicity by placing the mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration.

    • Record the time each animal is able to maintain its balance on the rod. A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection in the MES and scPTZ tests and the median toxic dose (TD₅₀) from the rotarod assay. Calculate the protective index (PI = TD₅₀/ED₅₀) for each compound to assess its therapeutic window.

Potential Research Application II: Rational Design of Novel Anti-inflammatory Agents

Scientific Rationale:

N-acylethanolamines are a class of endogenous lipid mediators with well-documented anti-inflammatory properties.[6] These molecules, which share the core N-acylethanolamine structure with our target compound, exert their effects through various mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPARα). The structural similarity of this compound to these bioactive lipids makes it an attractive starting point for the development of novel anti-inflammatory agents. By synthesizing a library of derivatives with varying acyl chains, researchers can explore the SAR for anti-inflammatory activity and potentially identify compounds with improved potency and pharmacokinetic properties.

Experimental Workflow:

AntiInflammatory_Workflow cluster_synthesis Derivative Synthesis cluster_screening In Vitro Anti-inflammatory Screening start N-methylaminoethanol amidation Amidation start->amidation fatty_acid Fatty Acid / Ester fatty_acid->amidation derivative N-(2-hydroxyethyl)-N-acyl-methylamide Library amidation->derivative cell_culture Macrophage Cell Line (e.g., RAW 264.7) derivative->cell_culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment Treatment with Derivatives lps_stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) treatment->cytokine_assay data_analysis Data Analysis (IC50) no_assay->data_analysis cytokine_assay->data_analysis

Caption: Workflow for the synthesis and in vitro screening of this compound derivatives for anti-inflammatory activity.

Detailed Experimental Protocol:

A. Synthesis of N-(2-hydroxyethyl)-N-acyl-methylamide Derivatives:

This protocol utilizes a direct amidation approach.

  • Reaction Mixture: In a reaction vessel, combine N-methylaminoethanol (1 equivalent) and the desired fatty acid (1 equivalent).

  • Catalyst (Optional): For less reactive fatty acids, a catalyst such as a lipase or a mild acid catalyst can be added.

  • Reaction Conditions: Heat the mixture, typically between 120-160 °C, with continuous stirring and removal of water formed during the reaction (e.g., using a Dean-Stark apparatus).

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture or by TLC.

  • Purification: Once the reaction is complete, the product can be purified by vacuum distillation or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized derivatives using standard analytical techniques (NMR, MS, IR).

B. In Vitro Anti-inflammatory Assays:

These protocols are based on common methods for assessing anti-inflammatory activity in vitro.[7][8]

  • Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in appropriate media.

  • Cell Viability Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of the synthesized compounds using a cell viability assay (e.g., MTT or XTT assay).

  • LPS-Induced Inflammation Model:

    • Seed the RAW 264.7 cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitric Oxide (NO) Production Assay:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • A reduction in nitrite levels compared to the LPS-stimulated control indicates inhibition of NO production.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant at an earlier time point (e.g., 6-12 hours) after LPS stimulation.

    • Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound for the inhibition of NO and cytokine production.

Potential Research Application III: A Novel Scaffold for Protease Inhibitors

Scientific Rationale:

Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections (e.g., HIV) and cancer. A common feature in the design of many protease inhibitors is the inclusion of a hydroxyethyl amide isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis. The this compound core contains this crucial hydroxyethyl amide moiety. This makes it an excellent starting point for the design and synthesis of novel, non-peptidic protease inhibitors. By attaching various recognition elements to the core structure, it is possible to target the active site of specific proteases.

Experimental Workflow:

ProteaseInhibitor_Workflow cluster_design In Silico Design cluster_synthesis Chemical Synthesis cluster_assay Enzymatic Assay target_protease Target Protease Structure (PDB) docking Molecular Docking target_protease->docking scaffold This compound Scaffold scaffold->docking virtual_library Virtual Library of Derivatives docking->virtual_library synthesis Synthesis of Prioritized Derivatives virtual_library->synthesis purification Purification & Characterization synthesis->purification enzyme_assay Protease Inhibition Assay (e.g., FRET) purification->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50

Caption: Workflow for the design, synthesis, and evaluation of this compound-based protease inhibitors.

Detailed Experimental Protocol:

A. In Silico Design and Synthesis of Inhibitors:

  • Target Selection: Choose a therapeutically relevant protease with a known 3D structure (available from the Protein Data Bank, PDB).

  • Molecular Modeling: Use molecular docking software to position the this compound scaffold within the active site of the target protease.

  • Virtual Library Design: In silico, attach various chemical fragments to the scaffold to interact with the different sub-pockets (S1, S2, etc.) of the protease active site. Prioritize fragments based on predicted binding affinity and drug-like properties.

  • Synthesis: Synthesize the most promising derivatives using appropriate organic chemistry techniques, such as amide coupling or alkylation reactions, starting from this compound or its precursors.

  • Purification and Characterization: Purify the synthesized compounds and confirm their identity and purity.

B. Protease Inhibition Assay:

This is a general protocol that can be adapted for specific proteases.

  • Assay Principle: Utilize a fluorogenic substrate for the target protease. The substrate typically consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. Cleavage of the substrate by the protease results in an increase in fluorescence.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified protease in an appropriate buffer.

  • Inhibitor Addition: Add the synthesized compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Potential Research Application IV: Exploration as a Novel Cryoprotectant

Scientific Rationale:

Cryopreservation, the preservation of biological materials at ultra-low temperatures, is essential for cell therapies, tissue engineering, and fertility preservation. Common cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol can be toxic to cells. There is a continuous search for less toxic and more effective cryoprotective agents. Amides, including N-methylacetamide, have been investigated as cryoprotectants. This compound, with its high polarity, hydrogen bonding capabilities, and water solubility, possesses physicochemical properties that suggest it could be an effective cryoprotectant. Its potential to form a stable amorphous solid upon cooling could prevent the formation of damaging ice crystals.

Experimental Workflow:

Cryoprotectant_Workflow cluster_preparation Cryopreservation cluster_evaluation Post-Thaw Evaluation cell_suspension Cell Suspension (e.g., Jurkat cells) cpa_solution Cryoprotectant Solution (various concentrations) cell_suspension->cpa_solution equilibration Equilibration cpa_solution->equilibration freezing Controlled-Rate Freezing equilibration->freezing storage Storage in Liquid Nitrogen freezing->storage thawing Rapid Thawing storage->thawing cpa_removal Cryoprotectant Removal thawing->cpa_removal viability_assay Viability Assay (e.g., Trypan Blue, Flow Cytometry) cpa_removal->viability_assay functional_assay Functional Assay (e.g., Proliferation) cpa_removal->functional_assay data_analysis Data Analysis viability_assay->data_analysis functional_assay->data_analysis

Caption: Workflow for evaluating the cryoprotective efficacy of this compound.

Detailed Experimental Protocol:
  • Cell Model: Choose a standard cell line for cryopreservation studies, such as Jurkat (a human T-lymphocyte cell line) or HeLa cells.

  • Cryoprotectant Solutions: Prepare solutions of this compound in cell culture medium at various concentrations (e.g., 5%, 10%, 15% v/v). Include a control with a standard cryoprotectant (e.g., 10% DMSO) and a negative control with no cryoprotectant.

  • Cryopreservation Procedure:

    • Harvest the cells and resuspend them in the prepared cryoprotectant solutions at a specific cell density (e.g., 1 x 10⁶ cells/mL).

    • Transfer the cell suspensions to cryovials.

    • Place the cryovials in a controlled-rate freezer and cool them at a rate of -1 °C/minute to -80 °C.

    • Transfer the frozen vials to liquid nitrogen for long-term storage (at least 24 hours).

  • Thawing and Post-Thaw Analysis:

    • Rapidly thaw the cells by immersing the cryovials in a 37 °C water bath.

    • Dilute the cell suspension with fresh culture medium to reduce the concentration of the cryoprotectant.

    • Centrifuge the cells to remove the cryoprotectant and resuspend them in fresh medium.

  • Viability Assessment:

    • Determine the post-thaw cell viability using methods such as the trypan blue exclusion assay or flow cytometry with viability dyes (e.g., propidium iodide and fluorescein diacetate).

  • Functional Assessment:

    • Assess the functional recovery of the cells by performing a cell proliferation assay (e.g., WST-1 or CFSE assay) over several days post-thaw.

  • Data Analysis: Compare the post-thaw viability and proliferation of cells cryopreserved with this compound to the controls.

Potential Research Application V: Building Block for Novel Drug Delivery Systems

Scientific Rationale:

The development of advanced drug delivery systems is crucial for improving the therapeutic efficacy and safety of pharmaceuticals. Polymers containing hydroxyethyl amide moieties, such as poly(N-2-hydroxyethyl)-DL-aspartamide, have been successfully used to create pH-sensitive microparticles for controlled drug release. The this compound structure can be polymerized or incorporated into other polymer backbones to create novel biomaterials for drug delivery. The hydrophilic nature of the hydroxyethyl group can impart desirable properties for creating hydrogels or water-soluble polymer-drug conjugates. The amide bond can be designed to be cleavable under specific physiological conditions (e.g., enzymatic cleavage or pH changes), allowing for triggered drug release at the target site.

Experimental Workflow:

DrugDelivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_characterization Characterization & Release Studies monomer N-(2-hydroxyethyl)-N-methylacrylamide (Monomer Synthesis) polymerization Polymerization monomer->polymerization polymer Poly(N-(2-hydroxyethyl)-N-methylacrylamide) polymerization->polymer drug_loading Drug Loading (e.g., Doxorubicin) polymer->drug_loading nanoparticles Nanoparticle/Hydrogel Formation drug_loading->nanoparticles size_zeta Particle Size & Zeta Potential nanoparticles->size_zeta drug_release In Vitro Drug Release (pH-dependent) nanoparticles->drug_release data_analysis Data Analysis drug_release->data_analysis

Caption: Workflow for the development and evaluation of drug delivery systems based on this compound.

Detailed Experimental Protocol:

A. Synthesis of a Polymerizable Derivative and Polymerization:

  • Monomer Synthesis: Synthesize a polymerizable derivative of this compound, for example, by replacing the acetyl group with an acryloyl or methacryloyl group to create N-(2-hydroxyethyl)-N-methylacrylamide or -methacrylamide.

  • Polymerization: Polymerize the synthesized monomer using a suitable polymerization technique, such as free radical polymerization, to obtain a homopolymer or copolymerize it with other monomers to tailor the properties of the resulting polymer.

  • Polymer Characterization: Characterize the synthesized polymer in terms of its molecular weight, polydispersity, and chemical structure using techniques like gel permeation chromatography (GPC) and NMR spectroscopy.

B. Formulation and Characterization of a Drug Delivery System:

  • Drug Loading: Load a model drug (e.g., doxorubicin, a fluorescent anticancer drug) into the polymer matrix. This can be achieved by various methods, such as dialysis, nanoprecipitation, or emulsion-solvent evaporation, to form nanoparticles or by crosslinking the polymer to form a drug-loaded hydrogel.

  • Physicochemical Characterization:

    • Determine the particle size and size distribution of the nanoparticles using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

    • Calculate the drug loading content and encapsulation efficiency.

  • In Vitro Drug Release Study:

    • Place the drug-loaded nanoparticles or hydrogel in a release medium (e.g., phosphate-buffered saline) at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the tumor microenvironment).

    • At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of time to evaluate the release kinetics and the pH-sensitivity of the drug delivery system.

Conclusion and Future Perspectives

This compound, a seemingly simple molecule, holds considerable and underexplored potential for a wide range of research applications. This guide has outlined five distinct and promising avenues for investigation, providing the scientific rationale and detailed experimental frameworks to initiate such studies. The versatility of its structure, coupled with the insights gained from related compounds, strongly suggests that this compound and its derivatives could become valuable tools in the development of new therapeutics and advanced biomaterials. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing and promising chemical entity.

References

  • Di Marzo, V., & De Petrocellis, L. (2010). Why endocannabinoids and N-acylethanolamines are not the same thing. British Journal of Pharmacology, 160(3), 461-467.
  • Hanus, L. O., & Mechoulam, R. (2011). N-Acylethanolamines (NAEs) and N-acyl-amino acids (NAAs): an overview. Journal of Basic and Clinical Physiology and Pharmacology, 22(4), 213-221.
  • Li, G., et al. (2012). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Medicinal Chemistry Research, 21(8), 1849-1855.
  • PubChem. (n.d.). This compound.
  • Fahy, G. M., et al. (2004). Cryopreservation of organs by vitrification: perspectives and recent advances. Cryobiology, 48(2), 157-178.
  • Ghosh, A. K., et al. (1996). Potent HIV protease inhibitors containing a novel (hydroxyethyl)amide isostere. Journal of Medicinal Chemistry, 39(17), 3278-3290.
  • Ginaldi, F., et al. (2004). Drug release from α,β-poly(N-2-hydroxyethyl)-DL-aspartamide-based microparticles.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 101-118.
  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • White, H. S., et al. (2002). The NIH anticonvulsant drug development (ADD) program: a collaborative effort with academia and industry. Epilepsia, 43, 1-10.
  • Zhang, Y., et al. (2018). Synthesis and evaluation of novel N-(2-hydroxyethyl)amide derivatives as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2537.
  • Zhou, J., et al. (2014). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives. European Journal of Medicinal Chemistry, 84, 497-504.
  • Fahy, G. M., et al. (1984).
  • Wowk, B., & Fahy, G. M. (2017).
  • Giammona, G., et al. (1999). A new pH-sensitive hydrogel for enteric drug delivery. Journal of Controlled Release, 57(1), 47-55.
  • Pitarresi, G., et al. (2007). pH-sensitive hydrogels based on α,β-poly(N-2-hydroxyethyl)-dl-aspartamide derivatives for oral drug delivery. Journal of Biomedical Materials Research Part A, 80(4), 856-865.
  • Fuller, B. J. (2004). Cryoprotectants: the essential antifreezes to enable cryopreservation of cells and tissues. CryoLetters, 25(6), 375-388.
  • MySkinRecipes. (n.d.). This compound.
  • Swinyard, E. A., et al. (1952). Laboratory assay of clinically effective antiepileptic drugs. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research, 42(7), 1873-1888.
  • Lee, J. Y., & Lee, J. Y. (2018). In vitro anti-inflammatory activity of the aqueous extract of the roots of Cudrania tricuspidata.
  • Justino, P. F., et al. (2019). In vitro anti-inflammatory activity of the essential oil from the leaves of Croton heliotropiifolius Kunth. Journal of Ethnopharmacology, 236, 360-368.
  • Wikipedia. (n.d.). N-Methylethanolamine.

Sources

Unveiling the Enigmatic Mechanism: A Technical Guide to the Potential Biological Actions of N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the hypothetical mechanism of action of N-(2-hydroxyethyl)-N-methylacetamide in biological systems. In the absence of direct research on this specific molecule, this document synthesizes available data on structurally analogous compounds to propose potential biological activities and molecular pathways. By examining the behavior of related N-(2-hydroxyethyl)amides and N-methylacetamides, we can construct a scientifically grounded framework for future investigation.

Introduction: The Scientific Landscape of this compound

This compound (CAS 15567-95-0) is a chemical entity whose biological functions remain largely unexplored in peer-reviewed literature.[1][2][3][4] Its structure, featuring an N-methylacetamide core linked to a 2-hydroxyethyl group, suggests potential interactions with biological targets based on the known activities of its constituent moieties. This guide will, therefore, focus on a deductive approach, extrapolating potential mechanisms from well-documented actions of structurally similar molecules.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount in predicting its biological behavior.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
CAS Number 15567-95-0
IUPAC Name This compound
SMILES CC(=O)N(C)CCO
InChI Key OBSKGKGKPGOOTB-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound.[1]

Postulated Mechanism of Action 1: Neuromodulation and Anticonvulsant Activity

A compelling body of evidence from research into N-(2-hydroxyethyl)amide derivatives points towards a potential role in neuromodulation, specifically as anticonvulsant agents.[5][6]

Modulation of GABAergic Neurotransmission

Studies on certain N-(2-hydroxyethyl)amide derivatives have demonstrated potent anticonvulsant effects. The proposed mechanism for this activity involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This is thought to occur through two primary pathways:

  • Inhibition of GABA-α-oxoglutarate aminotransferase (GABA-T): This enzyme is responsible for the degradation of GABA. Its inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.

  • Activation of Glutamate Decarboxylase (GAD): GAD is the enzyme responsible for synthesizing GABA from glutamate. Increased GAD activity would lead to higher basal levels of GABA.[7]

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_compound N-(2-hydroxyethyl)amide Derivatives (Postulated Action) Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Postsynaptic Postsynaptic Neuron (Inhibitory Signal) GABA->Postsynaptic Binds to GABA Receptor Succinic_semialdehyde Succinic semialdehyde GABA_T->Succinic_semialdehyde Compound This compound Compound->GAD Activates (+) Compound->GABA_T Inhibits (-)

Postulated modulation of GABAergic pathway.
Inhibition of Voltage-Gated Sodium Channels

Another potential anticonvulsant mechanism, observed in α-hydroxyamides, is the inhibition of voltage-gated sodium channels (VGSCs).[8] These channels are crucial for the initiation and propagation of action potentials. By blocking VGSCs, these compounds can reduce neuronal excitability and suppress the rapid, repetitive firing characteristic of seizures.[9]

VGSC_Inhibition cluster_neuron Neuronal Membrane cluster_compound α-hydroxyamides (Postulated Action) VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential Action Potential Propagation VGSC->Action_Potential Na_in Na+ Influx Na_in->VGSC Compound This compound Compound->VGSC Blocks

Hypothesized inhibition of voltage-gated sodium channels.
Experimental Protocols for Assessing Anticonvulsant Activity

Maximal Electroshock (MES) Test: A standard preclinical screen for anticonvulsant drugs.

  • Administer the test compound (e.g., this compound) to rodents at various doses.

  • After a set period, apply a brief electrical stimulus through corneal or auricular electrodes to induce a tonic-clonic seizure.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED₅₀).[5]

Rotarod Neurotoxicity Test: Assesses potential motor impairment, a common side effect of anticonvulsants.

  • Train rodents to walk on a rotating rod.

  • Administer the test compound at various doses.

  • Place the animals on the rotarod at set time intervals after administration.

  • Record the time each animal is able to remain on the rod.

  • The dose that causes 50% of the animals to fall off the rod is determined as the median toxic dose (TD₅₀).[6]

Postulated Mechanism of Action 2: Anti-inflammatory Effects

The N-phenylacetamide scaffold, which shares structural similarities with the N-methylacetamide core of our target molecule, is present in compounds with known anti-inflammatory properties.[10]

Inhibition of Cyclooxygenase (COX) Enzymes

A plausible mechanism for the anti-inflammatory effects of N-phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes.[11][12][13][14] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes would reduce prostaglandin synthesis, thereby mitigating the inflammatory response.[15]

COX_Inhibition_Pathway cluster_compound N-phenylacetamide Derivatives (Postulated Action) Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibits

Potential anti-inflammatory mechanism via COX enzyme inhibition.
In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Prepare purified recombinant human COX-1 and COX-2 enzymes.

  • Incubate the enzymes with various concentrations of the test compound (this compound) and a known inhibitor (e.g., ibuprofen or celecoxib) as a positive control.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each enzyme, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The Role of the N-methylacetamide Moiety

N-methylacetamide is a known metabolite of the industrial solvent N,N-dimethylacetamide (DMA) and is often used as a biomarker for occupational exposure.[16][17] While not extensively studied for its own pharmacological activity, high levels of its parent compound, DMA, have been associated with liver effects.[18] N-methylacetamide itself is also used in various chemical and pharmaceutical applications.[19] Its presence in the target molecule could influence solubility, metabolic stability, and overall pharmacokinetic profile.

Synthesis of this compound

A plausible synthetic route to this compound involves the acylation of 2-(methylamino)ethanol with an acetylating agent such as acetic anhydride or acetyl chloride.

Synthesis_Workflow Reactant1 2-(Methylamino)ethanol Reaction Stirring at Room Temperature Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

A plausible synthetic workflow for this compound.

Conclusion and Future Directions

While direct evidence for the biological mechanism of action of this compound is currently lacking, the structural similarities to compounds with known anticonvulsant and anti-inflammatory properties provide a strong rationale for further investigation. Future research should focus on validating these hypothesized mechanisms through in vitro and in vivo studies. Specifically, assessing its activity on GABAergic and glutamatergic systems, voltage-gated ion channels, and COX enzymes will be crucial in elucidating its true biological function and therapeutic potential. The experimental protocols outlined in this guide provide a starting point for such exploratory studies.

References

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC.
  • Guan, L. P., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed.
  • Guan, L. P., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. PubMed.
  • Acetamide, N-methyl-: Human health tier II assessment. (2016). NICNAS.
  • Perbellini, L., et al. (2003). Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. PMC.
  • N-Methylacetamide 79-16-3 wiki. (n.d.). LookChem.
  • This compound. (n.d.). PubChem.
  • This compound | CAS#:15567-95-0. (n.d.). Chemsrc.
  • Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. (n.d.). Cole-Parmer.
  • N,N‐Dimethylacetamide. (2019). Publisso.
  • This compound. (n.d.). Matrix Scientific.
  • This compound | 15567-95-0. (n.d.). J&K Scientific.
  • Patent Application Publication (10) Pub. No.: US 2010/0137292 A1. (2010). Google Patents.
  • United States Patent (10) Patent No.: US 8,232,265 B2. (2012). Google Patents.
  • N-propyl-2,2-diphenyl-2-hydroxyacetamide, a novel α-hydroxyamide with anticonvulsant, anxiolytic and antidepressant-like effects that inhibits voltage-gated sodium channels. (2018). PubMed.
  • Method for producing N-methyl-N-vinylacetamide having improved stability and polymerizability. (2013). Google Patents.
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • 2-Hydroxy-N-methylacetamide. (n.d.). PubChem.
  • COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (2011). PMC.
  • Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (2024). Scholars Research Library.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's stability is paramount in its journey from discovery to application, particularly within the pharmaceutical and chemical industries. This guide is structured to provide a deep dive into the thermal stability and degradation characteristics of N-(2-hydroxyethyl)-N-methylacetamide. However, a thorough search of publicly available scientific literature, patents, and chemical databases has revealed a significant gap in specific experimental data for this compound. While general properties are known, detailed thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry) and a definitive degradation profile have not been extensively reported.

Therefore, this guide will adopt a scientifically grounded, predictive approach. We will leverage data from analogous structures, discuss the established principles of amide and alcohol degradation, and outline the rigorous experimental protocols that would be employed to generate the necessary data. This document will serve as both a comprehensive overview of the expected behavior of this compound and a detailed roadmap for its empirical investigation.

Introduction to this compound

This compound, also known as N-acetyl-N-methylethanolamine, is a versatile organic molecule characterized by its amide and primary alcohol functional groups. Its inherent polarity and hydrogen bonding capabilities make it a subject of interest as a solvent and a synthetic intermediate.[1] In the context of drug development, understanding its stability is crucial for formulation, storage, and ensuring the safety and efficacy of potential therapeutic agents it may be a part of or interact with.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 15567-95-0[1]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 161 °C (at 15 Torr)Not explicitly cited

Predicted Thermal Stability and Degradation Pathways

In the absence of direct experimental data, we can predict the thermal behavior of this compound by considering its constituent functional groups: a tertiary amide and a primary alcohol.

The Amide Moiety

Amides are generally considered to be thermally stable functional groups. The resonance stabilization of the amide bond contributes to its robustness. However, at elevated temperatures, amides can undergo decomposition. The likely degradation pathways for the amide portion of the molecule include:

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide bond can be cleaved to yield N-methylethanolamine and acetic acid. While this is a common degradation pathway in solution, it is also relevant in solid-state stability where moisture is present.

  • Decarbonylation: At very high temperatures, the amide bond can cleave, potentially leading to the formation of various smaller molecules.

The Hydroxyethyl Moiety

The primary alcohol group is also susceptible to thermal degradation, primarily through:

  • Dehydration: At elevated temperatures, an intramolecular or intermolecular dehydration could occur. Intramolecular dehydration would lead to the formation of an N-acetyl-N-methylvinylamine, though this is less likely without a catalyst. Intermolecular dehydration would result in ether linkages between molecules.

  • Oxidation: In the presence of an oxidizing atmosphere, the primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. This is a critical consideration for storage and handling conditions.

Predicted Overall Degradation Profile

Based on the above considerations, the thermal degradation of this compound is likely a multi-step process. The initiation of degradation will depend on the specific conditions (temperature, atmosphere, presence of impurities). It is plausible that the initial degradation events will involve the more labile hydroxyethyl group, followed by the more stable amide bond at higher temperatures.

Hypothesized Degradation Pathway:

G A This compound B Oxidation (e.g., in air) A->B O2 D Dehydration (High Temp) A->D -H2O F Hydrolysis (with moisture) A->F H2O H High Temp Pyrolysis A->H Δ C N-acetyl-N-methyl-2-aminoacetaldehyde B->C E Polymeric Ethers D->E G N-methylethanolamine + Acetic Acid F->G I Smaller Volatile Fragments H->I

Caption: Hypothesized degradation pathways for this compound.

Recommended Experimental Investigation

To empirically determine the thermal stability and degradation profile of this compound, a systematic study employing a suite of analytical techniques is necessary.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the impact of oxidation on stability.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan will be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks. Integrate the peak areas to determine the enthalpy changes associated with each thermal event.

Experimental Workflow for Thermal Analysis:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh this compound B Place in TGA/DSC pan A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine T(onset) and T(max) C->E F Identify Thermal Events (e.g., melt, decomp.) D->F G Calculate Enthalpy Changes F->G

Caption: Workflow for the thermal analysis of this compound.

Forced Degradation Studies and Degradant Identification

Objective: To intentionally degrade the molecule under controlled stress conditions to generate and identify potential degradation products. This is a cornerstone of developing stability-indicating analytical methods.[3][4]

Protocol:

  • Stress Conditions: Expose solutions of this compound (e.g., in water or a relevant solvent) to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid or a solution at a temperature determined from TGA data (below the decomposition onset) for an extended period.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Degradants: Analyze the stressed samples using a high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer (LC-MS).

    • Chromatographic Separation: A reverse-phase C18 column is a suitable starting point for separating the polar parent compound from its potentially less polar degradation products.

    • Mass Spectrometric Identification: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the degradation products. Fragmentation patterns (MS/MS) can be used to elucidate their structures.

Data Presentation and Interpretation (Hypothetical)

While we await empirical data, we can anticipate the format of the results.

Table 2: Hypothetical TGA and DSC Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Melting Point (DSC) ~25 °C~25 °C
Tonset (TGA) ~180-200 °C~160-180 °C
Tmax (TGA) ~220-240 °CMultiple peaks expected
Residue at 600 °C < 5%< 5%

Note: This is hypothetical data presented for illustrative purposes.

Interpretation:

  • The lower Tonset in an air atmosphere would suggest that oxidation contributes to the initial degradation of the molecule.

  • Multiple peaks in the DTG curve under air could indicate a multi-step degradation process involving oxidation of the alcohol followed by decomposition of the amide.

Conclusion and Future Work

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its safe and effective application. While direct experimental data is currently limited in the public domain, this guide has provided a robust framework for predicting its behavior and has outlined the necessary experimental protocols for its empirical determination.

The proposed studies, including TGA, DSC, and forced degradation analysis, will provide the critical data needed to:

  • Establish safe handling and storage temperatures.

  • Identify potential degradation products and understand their formation pathways.

  • Develop and validate stability-indicating analytical methods.

It is imperative that these studies are conducted to fill the existing knowledge gap and to ensure the quality, safety, and efficacy of any formulation or process involving this compound.

References

[5] Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [6] Benchchem. (2025). A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem. MedCrave. (2016). Forced Degradation Studies. MedCrave online. [3] International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Methylethanolamine in Pharmaceutical Synthesis. [8] Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Forced Degradation – A Review. [4] NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [9] PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [1] PubChem. (n.d.). This compound. [10] eScholarship.org. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. [11] ResearchGate. (n.d.). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. [12] IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [2] Certificate of Analysis. (2021). Compound Information: this compound. [13] Google Patents. (2010). US8383745B2 - Method for producing N-methyl-N-vinylacetamide having improved stability and polymerizability. [14] Wikipedia. (n.d.). N-Methylethanolamine. [15] Sigma-Aldrich. (n.d.). 2-Hydroxy-N-methylacetamide | 5415-94-1. [16] Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide. [17] Journal of the American Chemical Society. (n.d.). Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. [18] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Methylethanolamine in Industrial Processes. [19] PMC - NIH. (n.d.). α-Acylamino-β-lactone N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Encapsulated in PLGA Nanoparticles: Improvement of the Physical Stability and Protection of Human Cells from Hydrogen Peroxide-Induced Oxidative Stress. [20] Google Patents. (n.d.). US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide. [21] J&K Scientific. (n.d.). This compound | 15567-95-0. [22] PMC - NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. [23] MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.

Sources

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-hydroxyethyl)-N-methylacetamide is a versatile organic compound characterized by its amide and primary alcohol functional groups. This unique structure imparts a desirable balance of polarity and reactivity, making it a subject of interest in various scientific and industrial domains. Primarily utilized as a specialized solvent and a key intermediate in organic synthesis, its applications span from the production of coatings and adhesives to a foundational role in the development of novel pharmaceutical agents.[1] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several synonyms and alternative names, and is cataloged under various chemical registry numbers.

A comprehensive list of its identifiers is provided in the table below.[2]

Identifier TypeValue
IUPAC Name This compound[2]
CAS Number 15567-95-0
Molecular Formula C5H11NO2[3]
Molecular Weight 117.15 g/mol
InChI Key OBSKGKGKPGOOTB-UHFFFAOYSA-N
SMILES CC(=O)N(C)CCO[4]
EC Number 801-641-6[2]
PubChem CID 10510843[4]

Common Synonyms and Alternative Names: [2]

  • N-acetyl-N-methylethanolamine

  • N-methyl-N-acetylethanolamine

  • Acetamide, N-(2-hydroxyethyl)-N-methyl-

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in experimental design and process development. These properties dictate its behavior as a solvent, its miscibility, and its reactivity.

PropertyValueSource
Appearance Colorless to light yellow liquid/solid[5]
Boiling Point 161 °C (at 15 Torr)[5][6]
Density 1.078 g/cm³[5][6]
pKa 14.24 ± 0.10 (Predicted)[5]
Storage Temperature Room Temperature, sealed in dry conditions[5][6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-acylation of 2-(methylamino)ethanol with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[7]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 2-(Methylamino)ethanol p1 This compound r1->p1 + Acetic Anhydride r2 Acetic Anhydride r2->p1 p2 Acetic Acid (byproduct)

Caption: Synthesis of this compound.

Experimental Protocol: N-acylation of 2-(methylamino)ethanol

This protocol is a representative procedure based on established methods for the N-acylation of amino alcohols.[7][8]

Materials:

  • 2-(Methylamino)ethanol

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methylamino)ethanol (1.0 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude this compound can be purified by vacuum distillation.

Workflow for Synthesis and Purification

G A Dissolve 2-(methylamino)ethanol in DCM B Cool in ice bath A->B C Add acetic anhydride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Quench with water D->E F Extract with DCM E->F G Wash with NaHCO3 solution F->G H Wash with brine G->H I Dry over MgSO4 H->I J Filter and concentrate I->J K Purify by vacuum distillation (optional) J->K

Caption: Experimental workflow for synthesis and purification.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable molecule in several areas of research and development.

  • Specialized Solvent: Its ability to dissolve a range of polar and nonpolar compounds makes it a useful solvent in organic synthesis and for the formulation of complex mixtures.[9] In the pharmaceutical industry, it can be employed as a solvent for poorly soluble active pharmaceutical ingredients (APIs).

  • Intermediate in Pharmaceutical Synthesis: The hydroxyl group provides a reactive handle for further chemical modifications, allowing for its use as a building block in the synthesis of more complex molecules with potential biological activity.[1] It can be a precursor for the synthesis of various esters and ethers, expanding the chemical space for drug discovery.

  • Personal Care and Cosmetics: Its properties are also suitable for use in the formulation of personal care products, where it can act as a solvent to improve texture and stability.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification: [2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[10]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[11]

First Aid Measures: [10]

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. A Certificate of Analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with its structure. While a publicly available spectrum is not readily accessible, the expected signals can be predicted based on the molecular structure.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7t2H-CH₂-OH
~3.5t2H-N-CH₂-
~3.0s3H-N-CH₃
~2.1s3H-C(=O)-CH₃
Variablebr s1H-OH

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~171-C=O
~60-CH₂-OH
~51-N-CH₂-
~36-N-CH₃
~21-C(=O)-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amide groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~1640 (strong)C=O stretch (amide)
~2940, ~2880C-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 117.15. Common adducts such as [M+H]⁺ and [M+Na]⁺ would be observed at m/z 118.16 and 140.14, respectively.[12]

Conclusion

This compound is a valuable and versatile chemical with a well-defined profile. Its unique combination of a hydroxyl and a tertiary amide group within a compact structure underpins its utility as a specialized solvent and a key synthetic intermediate. For researchers and professionals in drug development and other scientific fields, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in innovative research and development endeavors.

References

  • 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM - The Royal Society of Chemistry
  • This compound | C5H11NO2 | CID 10510843 - PubChem
  • Organic Syntheses Procedure
  • This compound CAS - ChemicalBook
  • This compound | 15567-95-0 - ChemicalBook
  • This compound AldrichCPR 15567-95-0 - Sigma-Aldrich
  • SAFETY D
  • An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide - Benchchem
  • Safety D
  • This compound - MySkinRecipes
  • This compound AldrichCPR 15567-95-0 - Sigma-Aldrich
  • N-Methylacetamide: A Technical Guide to a Versatile Intermediate and Its Research Frontiers - Benchchem
  • This compound - Advanced ChemBlocks
  • Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide - Benchchem
  • N-Methylacetamide - Chem-Impex
  • An eco-friendly and highly efficient route for N-acylation under c
  • N-Terminus Acetyl
  • Acetylation of amines with acetic anhydride.
  • This compound (C5H11NO2) - PubChemLite
  • This compound | CAS#:15567-95-0 | Chemsrc
  • This compound | 15567-95-0 - J&K Scientific
  • 15567-95-0|this compound - BLDpharm
  • N-(2-Hydroxyethyl)
  • Acetylation New | PDF | Amine | Organic Compounds - Scribd

Sources

Introduction: The Role of N-(2-hydroxyethyl)-N-methylacetamide in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Control of High-Purity N-(2-hydroxyethyl)-N-methylacetamide for Pharmaceutical Research

This compound (CAS 15513-58-3) is a versatile chemical intermediate whose structural motifs are of significant interest in the synthesis of complex pharmaceutical agents. Its combination of a tertiary amide and a primary alcohol offers multiple reactive handles for building molecular complexity. As a key building block, its purity is not a trivial specification but a critical parameter that dictates the success of subsequent synthetic steps, influences the impurity profile of the final active pharmaceutical ingredient (API), and ultimately impacts drug safety and efficacy.[1][2]

For researchers and drug development professionals, sourcing this compound requires a nuanced understanding of the supplier landscape and the implementation of rigorous in-house quality control. This guide provides a technical framework for navigating these challenges, ensuring that the material procured meets the stringent requirements of pharmaceutical research and development.

Chapter 1: The Commercial Supplier Landscape: Navigating Purity Grades and Documentation

The market for this compound is varied, with suppliers offering grades that range from discovery-level reagents to materials with more defined purity specifications. A critical error in procurement is assuming that a product with the same CAS number from different vendors is of equivalent quality. The intended application—from early-stage discovery to late-stage process development—must dictate the required purity and the level of documentation sought from a supplier.

A significant portion of the market is catered towards early discovery research. A prime example is the AldrichCPR grade offered by Sigma-Aldrich, which is explicitly provided for this purpose. The supplier notes that they do not collect analytical data for this product, and the buyer assumes full responsibility for confirming its identity and purity. This places the entire burden of quality control on the end-user and is unsuitable for applications where purity is paramount.

Other suppliers provide nominal purity levels, which serve as a better starting point but still necessitate independent verification.

Table 1: Comparative Analysis of Commercial Suppliers

SupplierProduct Name/GradeStated PurityCAS NumberKey Considerations
Sigma-Aldrich This compound, AldrichCPRNot specified15567-95-0Intended for early discovery; no analytical data provided by the supplier. Buyer must perform all QC.
Advanced ChemBlocks This compound97%15567-95-0A defined purity is provided, offering a higher level of initial confidence than unspecified grades.[3]
Matrix Scientific This compoundInquire for CoA15567-95-0Offers custom synthesis and bulk quotations; direct inquiry is necessary to obtain purity specifications.[4]
Leyan (Shanghai) This compound≥95.0% (by NMR)15567-95-0An example Certificate of Analysis indicates purity is determined by NMR.[5]
J&K Scientific This compoundNot specified15567-95-0Researchers must request a Certificate of Analysis for batch-specific data.[6]

The key takeaway is the imperative for a robust internal qualification process. The stated purity on a supplier's website should be treated as an initial guide, not a final guarantee.

Chapter 2: Essential In-House Quality Control: A Validating System

Upon receipt of any batch of this compound, a two-pronged approach to quality control is essential: structural confirmation and purity assessment. This protocol provides a self-validating system to ensure the material's identity and purity meet the necessary standards.

Workflow for Incoming Reagent Qualification

G cluster_0 Step 1: Documentation & Physical Inspection cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Purity Assessment cluster_3 Step 4: Final Decision doc Receive Shipment & Review Supplier CoA phys Physical Inspection (Color, Phase: Liquid/Solid) doc->phys Compare nmr ¹H NMR Spectroscopy phys->nmr nmr_check Compare to Reference Spectrum - Check for key shifts - Confirm structural integrity nmr->nmr_check hplc RP-HPLC with UV Detector nmr_check->hplc hplc_check Calculate Purity via Area % - Identify impurity peaks - Quantify main peak hplc->hplc_check decision Approve or Reject Batch hplc_check->decision approve Release for Use in Synthesis decision->approve Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: Workflow for the qualification of incoming this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

The primary technique for unambiguous structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare it to reference data available from sources like PubChem or the Human Metabolome Database (for related structures).[7] Key expected signals include:

    • A singlet corresponding to the acetyl methyl group protons.

    • A singlet for the N-methyl group protons.

    • Two triplets corresponding to the two methylene (-CH₂-) groups of the ethyl chain.

    • A broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.

  • Acceptance Criterion: The acquired spectrum must be consistent with the known structure of this compound.[5] The absence of significant unassigned signals is critical.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (Adapted Method)

While a specific validated method for this exact compound is not widely published, a robust method can be adapted from protocols for similar structures, such as N-(2-hydroxyethyl)-2-phenylacetamide.[8] This approach is standard practice in research settings.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (amides typically have a UV absorbance around this wavelength).

    • Injection Volume: 10 µL.

    • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This must be optimized to achieve good separation.

  • Sample Preparation:

    • Create a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask and dissolving it in the sample diluent.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Acceptance Criterion: The purity should be ≥ 98% for most sensitive applications. Any impurity peak greater than 0.1% should be noted and, if possible, identified.

Chapter 3: The Imperative of Purity in Drug Development

In pharmaceutical synthesis, an impurity is not merely a diluent; it is a potential reactant in subsequent steps or a contaminant in the final API.[1] The International Council for Harmonisation (ICH) provides a clear framework for controlling impurities in new drug substances (ICH Q3A) and products (ICH Q3B).[2][9] While this compound is an intermediate, the principles of impurity control are directly applicable, as downstream impurities often originate from starting materials.[10]

Potential Impurities and Their Impact

A likely synthesis route for this compound involves the acylation of N-methylethanolamine. Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual N-methylethanolamine.

  • Reagent Carryover: Acetic acid or related acylating agents.

  • Byproducts: Di-acylated products or other side-reaction products.

G cluster_0 Synthesis Inputs cluster_1 Downstream Consequences SM Starting Material (N-methylethanolamine) Prod Intermediate This compound (+ Impurities) SM->Prod R Reagent (e.g., Acetic Anhydride) R->Prod SR Side Reactions (Altered Yield/Byproducts) API Final API (Active Pharmaceutical Ingredient) Reg Regulatory Scrutiny (ICH Guideline Compliance) API->Reg Fails Purity Specs Prod->SR Impurity Reacts Prod->API Impurity Carries Over

Caption: Impact of intermediate impurities on downstream drug development processes.

These impurities can have significant consequences:

  • Compromised Yield: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, difficult-to-remove byproducts.

  • Altered API Profile: If carried through the synthesis, these impurities can contaminate the final API, potentially affecting its stability, efficacy, and safety profile.

  • Regulatory Hurdles: The presence of uncharacterized impurities in a final drug substance is a major regulatory concern and can delay or prevent drug approval.[2][10]

Conclusion: Best Practices for Sourcing and Qualification

For scientists and researchers in the pharmaceutical field, the procurement of this compound must be approached with scientific rigor. The commercial landscape requires careful navigation, and the onus of quality verification ultimately rests with the user. The core directive is to "trust, but verify." By implementing a robust, in-house QC protocol combining NMR for identity and HPLC for purity, researchers can mitigate the risks associated with reagent quality. Grounding these practices in an understanding of ICH guidelines provides the necessary context for why such diligence is not just good science, but a critical component of successful and responsible drug development.

References

  • PubChem Compound Summary for CID 10510843, this compound.
  • This reference number was intentionally left blank.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025). IntuitionLabs. [Link]
  • This reference number was intentionally left blank.
  • This compound.
  • This reference number was intentionally left blank.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Veeprho. [Link]
  • This reference number was intentionally left blank.
  • Impurity guidelines in drug development under ICH Q3. (2024). AMSbiopharma. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) for N-Methylacetamide.

Sources

N-(2-hydroxyethyl)-N-methylacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-N-methylacetamide, a versatile chemical compound with significant potential across various scientific and industrial domains. This document explores its fundamental chemical and physical properties, detailed synthesis protocols, and a thorough literature review of its current and prospective applications. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, polymer chemistry, and materials science.

Introduction to a Multifunctional Molecule

This compound, with the CAS number 15567-95-0, is a chemical entity that marries the functionalities of an amide and a primary alcohol within a compact molecular framework. This unique combination of a hydrophilic hydroxyl group and a polar amide moiety imparts a desirable set of physicochemical properties, rendering it a valuable solvent, a versatile chemical intermediate, and a promising building block for advanced materials. Its structure facilitates hydrogen bonding and polar interactions, influencing its solvency and reactivity. While direct literature on its extensive applications remains somewhat nascent, the well-documented utility of structurally similar compounds provides a strong predictive foundation for its potential in diverse fields.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in research and development.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 15567-95-0
Appearance Solid
SMILES CC(=O)N(C)CCO[1]
InChI Key OBSKGKGKPGOOTB-UHFFFAOYSA-N[1]
GHS Hazard and Safety Information

This compound is classified with the following hazards.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

It is imperative that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthesis Pathway: Acylation of N-Methylethanolamine

The reaction proceeds via the nucleophilic attack of the secondary amine in N-methylethanolamine on an activated carboxylic acid derivative, such as acetyl chloride or acetic anhydride.

Synthesis_Pathway N_Methylethanolamine N-Methylethanolamine reaction N_Methylethanolamine->reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->reaction Product N-(2-hydroxyethyl)-N- methylacetamide Byproduct HCl reaction->Product reaction->Byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the acylation of amines and should be optimized for specific laboratory conditions.

Materials:

  • N-Methylethanolamine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Applications of this compound

The dual functionality of this compound opens up a wide array of potential applications, from a versatile solvent to a key building block in advanced materials.

As a Versatile Solvent

With its polar amide group and hydrogen-bonding hydroxyl group, this compound is anticipated to be an excellent solvent for a wide range of polar organic and inorganic compounds. Its high boiling point and low volatility make it a suitable medium for reactions requiring elevated temperatures.

Potential Applications:

  • Organic Synthesis: As a reaction medium for nucleophilic substitutions, condensations, and other polar reactions.

  • Formulations: In the preparation of coatings, paints, and adhesives, where it can aid in dissolving resins and other components.

  • Personal Care Products: In cosmetics and skincare formulations to improve texture, stability, and the solubility of active ingredients.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The presence of a reactive hydroxyl group and a stable amide functionality makes this compound a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, to introduce new properties or to link to other molecules. The amide group, while generally stable, can be hydrolyzed under harsh conditions if required. The structural motif of N-methylacetamide is found as a fragment in various bioactive molecules, suggesting that this compound could serve as a precursor in their synthesis.

A Promising Monomer for Polymer Chemistry

Extensive research on monomers containing hydroxyethyl groups, such as 2-hydroxyethyl methacrylate (HEMA) and N-(2-hydroxyethyl)acrylamide (HEAA), highlights the potential of this compound in polymer science. Although it lacks a polymerizable vinyl group, the hydroxyl functionality can be leveraged to incorporate it into polymers.

Potential Polymer Architectures:

  • Polyesters and Polyethers: The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers.

  • Functionalization of Existing Polymers: It can be grafted onto existing polymer backbones containing reactive groups (e.g., acid chlorides, isocyanates) to impart hydrophilicity and other desired properties.

Polymer_Applications cluster_Monomer This compound cluster_Applications Potential Polymer Applications Monomer HO-(CH₂)₂-N(CH₃)C(=O)CH₃ Hydrogels Stimuli-Responsive Hydrogels Monomer->Hydrogels Polymerization/ Functionalization Drug_Delivery Controlled Drug Release Systems Monomer->Drug_Delivery Polymerization/ Functionalization Biomaterials Biocompatible Materials Monomer->Biomaterials Polymerization/ Functionalization

Caption: Potential applications of this compound in polymer chemistry.

Stimuli-Responsive Hydrogels:

The incorporation of the this compound moiety into a polymer network could lead to the formation of "smart" hydrogels that respond to external stimuli such as temperature. The balance between the hydrophilic hydroxyl and amide groups and the hydrophobic methyl and ethyl groups could impart a lower critical solution temperature (LCST), causing the hydrogel to undergo a reversible swelling-deswelling transition with changes in temperature. This property is highly sought after in biomedical applications.[2][3]

Controlled Drug Release Systems:

Hydrogels derived from polymers containing this compound could serve as matrices for the controlled release of therapeutic agents. The release kinetics could be modulated by the crosslinking density of the hydrogel and its stimuli-responsive properties. The biocompatibility of polymers containing hydroxyethyl groups is well-established, making them suitable for in vivo applications.[4][5][6]

Biocompatible Materials:

The inherent hydrophilicity and potential for low toxicity make polymers based on this compound attractive candidates for the development of biocompatible materials for tissue engineering, contact lenses, and other medical devices.[7][8][9][10]

Precursor for Novel Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. The this compound structure can be readily converted into a quaternary ammonium cation, a key component of many ILs.

Proposed Synthesis of a Quaternary Ammonium Ionic Liquid:

The synthesis would involve the quaternization of the nitrogen atom in this compound with an alkyl halide (e.g., methyl iodide), followed by an anion exchange reaction to introduce the desired anion (e.g., tetrafluoroborate, hexafluorophosphate).

Ionic_Liquid_Synthesis Start N-(2-hydroxyethyl)-N- methylacetamide Step1 Quaternization (e.g., with CH₃I) Start->Step1 Intermediate Quaternary Ammonium Iodide Step1->Intermediate Step2 Anion Exchange (e.g., with NaBF₄) Intermediate->Step2 Product Ionic Liquid Step2->Product

Caption: Proposed synthesis of an ionic liquid from this compound.

The resulting ionic liquids could exhibit interesting properties due to the presence of the hydroxyl and amide functionalities, potentially leading to enhanced solvation capabilities and specific interactions with solutes. Research on the closely related N-(2-hydroxyethyl)-N-methyl morpholinium-based ionic liquids has demonstrated their potential as electrolytes in electrochemical devices.[11][12]

Future Outlook and Research Directions

This compound is a molecule with considerable untapped potential. While its current documented uses are primarily as a solvent and chemical intermediate, the exploration of its role in advanced materials science is a promising frontier. Future research should focus on:

  • Detailed Synthesis and Characterization: The development and publication of a robust and optimized synthesis protocol for this compound would be highly beneficial to the scientific community.

  • Polymer Synthesis and Application: The synthesis and characterization of novel polymers incorporating this monomer are of great interest. Investigating their stimuli-responsive behavior, drug release profiles, and biocompatibility will be crucial for unlocking their potential in biomedical applications.

  • Ionic Liquid Development: The synthesis and physicochemical characterization of ionic liquids derived from this compound could lead to the discovery of new electrolytes with unique properties.

  • Biocompatibility and Toxicological Studies: Comprehensive in vitro and in vivo studies are necessary to fully establish the safety profile of this compound and its derivatives for biomedical and pharmaceutical applications.

References

  • PubChem. This compound.
  • ResearchGate. Physical and electrochemical properties of 1-(2-hydroxyethyl)-3-methylimidazolium and N-(2-hydroxyethyl)-N-methyl Morpholinium ionic liquids. [Link]
  • MDPI.
  • MDPI. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. [Link]
  • MDPI. Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters)
  • PubMed. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. [Link]
  • MDPI. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)
  • MDPI. Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate-N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug. [Link]
  • PMC. Stimuli-Responsive Gels: Hydrogels and Microgels. [Link]
  • PMC. Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. [Link]
  • PubMed. Drug release from alpha,beta-poly(N-2-hydroxyethyl)-DL-aspartamide-based microparticles. [Link]
  • MDPI. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. [Link]
  • ResearchGate. Drug release from α,β-poly(N-2-hydroxyethyl)-DL-aspartamide- based microparticles | Request PDF. [Link]
  • KOASAS. 3-methyl imidazolium and N-(2-hydroxyethyl)-N-methyl morpholinium ionic liquids. [Link]
  • MDPI. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. [Link]
  • MDPI.
  • IRIS Re.Public@polimi.it. Polymer-based thermoresponsive hydrogels for controlled drug delivery. [Link]
  • NIH. Ophthalmic formulation of methotrexate: a strategy of using the self-assembled LacAC4A nanoparticles for non-invasive drug delivery to the ocular posterior segment. [Link]
  • U.S. Food and Drug Administration. Over-the-Counter (OTC) Monograph M018: Ophthalmic Drug Products for Over-the-Counter Human Use. [Link]

Sources

Toxicological Profile of N-(2-hydroxyethyl)-N-methylacetamide: An In-Depth Technical Guide Utilizing a Read-Across Approach

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological assessment of N-(2-hydroxyethyl)-N-methylacetamide (CAS 6920-33-8). Due to a scarcity of direct toxicological data for this specific compound, this guide employs a scientifically robust read-across methodology. This approach leverages extensive data from structurally similar and metabolically related analogues: N,N-dimethylacetamide (DMAC) and its primary metabolite, N-methylacetamide (NMA). By examining the well-established toxicological profiles of these analogues, we can infer the potential hazards associated with this compound, providing a sound basis for risk assessment and guiding future research. The primary hazards identified for the analogue compounds, and therefore of potential concern for this compound, include reproductive and developmental toxicity, as well as hepatotoxicity with chronic exposure.

Introduction: The Rationale for a Read-Across Approach

Direct empirical toxicological data for this compound is limited. In such instances, a read-across approach is a scientifically valid and regulatory-accepted method for characterizing the potential hazards of a data-poor substance.[1][2] This approach is predicated on the principle that structurally similar chemicals are likely to have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles.

This compound shares a core N-methylacetamide structure with its analogues, DMAC and NMA. Critically, DMAC is extensively metabolized to NMA in vivo, and NMA is a major contributor to the toxicological effects of DMAC.[3][4] Given the structural similarity, it is plausible that this compound may also be metabolized to NMA, or that the parent compound itself will exhibit a toxicological profile comparable to its analogues. This guide will therefore synthesize the available data on DMAC and NMA to build a comprehensive toxicological profile for this compound.

Physicochemical Properties

A substance's physicochemical properties are fundamental to its toxicokinetic behavior (absorption, distribution, metabolism, and excretion).

PropertyThis compoundN,N-dimethylacetamide (DMAC)N-methylacetamide (NMA)
CAS Number 15567-95-0[4]127-19-5[3]79-16-3[3]
Molecular Formula C5H11NO2[4]C4H9NOC3H7NO
Molecular Weight 117.15 g/mol [4]87.12 g/mol 73.09 g/mol
Appearance Solid[5]Colorless liquid[3]Colorless, hygroscopic liquid or solid[3]
Water Solubility MiscibleMiscibleMiscible

Toxicokinetics and Metabolism: The Link Between Analogues

The metabolic fate of a chemical is a critical determinant of its toxicity. For the read-across approach to be valid, an understanding of the metabolic relationship between the target and analogue substances is essential.

N,N-dimethylacetamide (DMAC) is readily absorbed via inhalation, dermal contact, and ingestion.[5] It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2E1) through a stepwise N-demethylation process.[6] The primary metabolite is N-hydroxymethyl-N-methylacetamide, which is unstable and rapidly converts to N-methylacetamide (NMA).[7] NMA is then further metabolized to N-hydroxymethylacetamide and acetamide.[5] Urinary NMA is a well-established biomarker for occupational exposure to DMAC.[3]

G DMAC N,N-dimethylacetamide (DMAC) NHNMA N-hydroxymethyl-N-methylacetamide DMAC->NHNMA CYP2E1 (N-demethylation) NMA N-methylacetamide (NMA) NHNMA->NMA Spontaneous NHA N-hydroxymethylacetamide NMA->NHA Hydroxylation Acetamide Acetamide NHA->Acetamide

Metabolic Pathway of N,N-dimethylacetamide (DMAC)

While direct metabolic studies on this compound are not currently available, its structure suggests that it could also be a substrate for hepatic enzymes. A plausible metabolic pathway would involve N-demethylation, potentially leading to the formation of N-(2-hydroxyethyl)acetamide. However, the presence of the hydroxyethyl group could also lead to alternative metabolic routes, such as conjugation reactions. Further research into the metabolism of this compound is crucial to refine this toxicological assessment.

Toxicological Endpoints: A Read-Across Assessment

Acute Toxicity

Both DMAC and NMA exhibit low acute toxicity via the oral route.[5][8]

CompoundSpeciesRouteLD50Reference
N,N-dimethylacetamide (DMAC) RatOral3000 - 6000 mg/kg bw[5]
RabbitOral> 5000 mg/kg bw[5]
RatDermal7500 mg/kg bw[5]
RatInhalation (1h)8.81 mg/L[5]
N-methylacetamide (NMA) RatOral> 2000 mg/kg bw[8]

Based on these data, this compound is also expected to have low acute oral toxicity. The GHS classification for this compound indicates that it may cause skin, eye, and respiratory irritation upon single exposure.

Repeated Dose Toxicity

The primary target organ for repeated exposure to DMAC in both humans and animals is the liver.[3][9] Occupational exposure has been linked to liver injury, including jaundice and abnormal liver function tests.[10] In animal studies, repeated inhalation exposure to DMAC resulted in liver degeneration.[5]

For NMA, a 90-day oral study in rats identified tubular nephrosis in the kidney at the lowest observed adverse effect level (LOAEL) of 50 mg/kg bw/day, although the toxicological relevance to humans was considered questionable.[8]

CompoundSpeciesRouteDurationNOAELEffects ObservedReference
N,N-dimethylacetamide (DMAC) Rat, MouseInhalation14 days - 2 years25 ppm (0.09 mg/L)Liver degeneration, respiratory tract irritation, decreased body weight gain[5]
RatOral24 months300 mg/kg bw/dayIncreased kidney and adrenal weights[5]
N-methylacetamide (NMA) RatOral (drinking water)90 days< 50 mg/kg bw/day (LOAEL = 50 mg/kg bw/day)Tubular nephrosis in the kidney[8]

Given the established hepatotoxicity of DMAC, and to a lesser extent, the renal effects of NMA, long-term exposure to this compound may pose a risk to the liver and kidneys.

Genotoxicity

Based on the weight of evidence from available in vitro and in vivo studies, both DMAC and NMA are not considered to be genotoxic.[5][8]

CompoundAssaySystemMetabolic ActivationResultReference
N,N-dimethylacetamide (DMAC) Ames TestS. typhimuriumWith & WithoutNegative[5]
Chromosome AberrationHuman Lymphocytes (in vivo)N/ANegative[5]
Dominant Lethal AssayRat, MouseN/ANegative[5]
N-methylacetamide (NMA) Ames TestS. typhimuriumWith & WithoutNegative[8]
Reverse Mutation AssayE. coliWithoutPositive (at high doses, limited reliability)[8]
Sister Chromatid ExchangeCHO cellsWith & WithoutAmbiguous[8]

While most genotoxicity assays for the analogue compounds have been negative, the ambiguous and limited positive results for NMA suggest that further investigation into the genotoxic potential of this compound may be warranted.

This protocol provides a general overview of the Ames test, a widely used method for assessing the mutagenic potential of a substance.[11][12][13]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis strain Prepare histidine-dependent Salmonella typhimurium strains mix Mix bacterial strain, test substance, and S9 mix (or buffer) strain->mix s9 Prepare S9 liver extract (for metabolic activation) s9->mix test_substance Prepare test substance at various concentrations test_substance->mix plate Pour mixture onto histidine-deficient agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Compare colony counts to controls to determine mutagenicity count->analyze G cluster_0 Cell Culture & Exposure cluster_1 Metaphase Arrest & Harvesting cluster_2 Slide Preparation & Analysis culture Culture mammalian cells (e.g., CHO, human lymphocytes) expose Expose cells to test substance with and without S9 activation culture->expose arrest Add metaphase-arresting agent (e.g., colcemid) expose->arrest harvest Harvest cells arrest->harvest prepare Prepare chromosome spreads on slides harvest->prepare stain Stain slides prepare->stain analyze Microscopically analyze for chromosomal aberrations stain->analyze

Workflow for the In Vitro Chromosomal Aberration Test

Human Health Effects

Human data for DMAC comes primarily from occupational exposure settings. The main health concern is hepatotoxicity. [3]There is insufficient evidence in humans for the carcinogenicity of DMAC, and no reports of reproductive toxicity in humans have been identified. [3]For NMA, no human data are available, but it is used as a biomarker for DMAC exposure. [8]

Conclusion and Recommendations

This in-depth technical guide, utilizing a read-across approach, provides a comprehensive toxicological assessment of this compound based on data from its structural and metabolic analogues, DMAC and NMA.

Key Findings:

  • Low Acute Toxicity: this compound is expected to have low acute toxicity.

  • Potential for Organ Toxicity: Repeated exposure may pose a risk to the liver and kidneys.

  • Genotoxicity: The genotoxic potential is likely low, though some uncertainty remains.

  • Carcinogenicity: Not predicted to be carcinogenic.

  • Reproductive and Developmental Toxicity: This is the most significant toxicological concern. This compound should be considered a potential reproductive and developmental toxicant.

Data Gaps and Future Research:

The primary data gap is the lack of metabolic studies for this compound. Understanding its metabolic fate is crucial to confirm the validity of this read-across assessment.

Recommendations:

  • Metabolism Studies: In vitro metabolism studies using human liver microsomes should be conducted to determine the metabolic pathway of this compound and to confirm if NMA is a metabolite.

  • In Vitro Genotoxicity Testing: A standard battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus test) should be performed directly on this compound to resolve the ambiguity from the analogue data.

  • Developmental Toxicity Screening: An in vitro developmental toxicity screening assay could provide initial data on the potential for this compound to impact embryonic development.

By addressing these data gaps, a more definitive risk assessment for this compound can be established. Until such data are available, it is prudent to handle this compound with the assumption that it shares the reproductive and developmental toxicity hazards of its analogues, DMAC and NMA.

References

  • OECD SIDS. (2003). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5.
  • Publisso. (2018). N,N‐Dimethylacetamide.
  • NICNAS. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • Kim, Y., et al. (2024). Health risks of N,N-dimethylacetamide (DMAC) in humans.
  • Santa Cruz Biotechnology.
  • PubChem. This compound.
  • Japan Society for Occupational Health. (2012). N,N-Dimethylacetamide.
  • NICNAS. (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment.
  • Okuda, H., et al. (2006). Developmental toxicity induced by inhalation exposure of pregnant rats to N,N-dimethylacetamide.
  • Defense Technical Information Center. (1987). In Vitro Chromosome Aberrations Study in Chinese Hamster Ovary (CHO) Cells.
  • PubMed. (1995).
  • A
  • Human Metabolome Database. Showing metabocard for N-Methylacetamide (HMDB0255184).
  • A
  • Karmaus, A. L., et al. (2019). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences.
  • ECETOC. (1992). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study.
  • ResearchGate. (2006).
  • National Toxicology Program. (2014).
  • IARC. (2020). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
  • Altogen Labs. Oral Toxicity OECD 408.
  • Microbiology Note. (2022).
  • SGS Taiwan Ltd. (2013).
  • Enamine.
  • National Center for Biotechnology Information. (2018).
  • BenchChem. Application Notes and Protocols for N-Methylacetamide-d3-1 as a Tracer in Pharmacokinetic Studies.
  • Pesticide Registration Toolkit. Short-term toxicity – 90-day oral (rodent).
  • FDA. (2017). Redbook 2000: IV.C.1.b.
  • FDA. (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub.
  • ResearchGate. (2017).
  • National Toxicology Program. (1998). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.
  • Discovery Life Sciences. (2020).
  • ChemView. (2020).
  • EFSA Journal. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed.

Sources

The Environmental Journey of N-(2-hydroxyethyl)-N-methylacetamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted environmental fate of N-(2-hydroxyethyl)-N-methylacetamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds and established principles of environmental chemistry to forecast its behavior in aquatic and terrestrial ecosystems. The guide delves into the probable pathways of abiotic and biotic degradation, including hydrolysis, photodegradation, and biodegradation, as well as its potential for environmental mobility and partitioning. By examining the environmental fate of analogous structures such as N-methylacetamide and considering the influence of the N-(2-hydroxyethyl) and N-methyl substitutions, this guide offers a scientifically grounded predictive assessment to inform environmental risk evaluations and guide further research.

Introduction: Unveiling a Molecule of Interest

This compound, a tertiary amide with the chemical formula C5H11NO2, presents a unique structure with potential implications for its environmental behavior.[1] Its functional groups—an amide linkage, a hydroxyl group, and N-alkyl substitutions—dictate its reactivity and interaction with environmental compartments. Understanding the environmental fate of such molecules is paramount for industries where they may be synthesized or used, ensuring responsible environmental stewardship. This guide provides a predictive assessment of its journey through the environment, grounded in the scientific principles of chemical degradation and transport.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11NO2[1]
Molecular Weight117.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number15567-95-0[1]

Abiotic Degradation: The Influence of Light and Water

Abiotic degradation processes, driven by physical and chemical factors in the environment, represent a primary route for the transformation of organic molecules. For this compound, hydrolysis and photodegradation are the key abiotic pathways to consider.

Hydrolysis: A Tale of Amide Stability

The amide bond is generally resistant to hydrolysis under neutral pH conditions.[2] The rate of hydrolysis is significantly influenced by the substitution pattern on the amide nitrogen. Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides.[2][3]

While direct hydrolysis of the amide bond is expected to be slow, the reaction can be catalyzed by acidic or basic conditions.[2] However, under typical environmental pH ranges (pH 5-9), the hydrolysis of this compound is predicted to be a minor degradation pathway. The steric hindrance provided by the N-methyl and N-(2-hydroxyethyl) groups further contributes to the stability of the amide linkage.

Experimental Protocol: Hydrolysis Rate Determination (Based on OECD Guideline 111) [4]

A standardized approach to experimentally determine the hydrolysis rate involves the following steps:

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At regular intervals, collect samples from each solution and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the parent compound versus time. The half-life of the compound at each pH can then be calculated.

G cluster_hydrolysis Hydrolysis Experimental Workflow prep Prepare pH Buffers (pH 4, 7, 9) add_compound Add this compound prep->add_compound incubate Incubate in Dark (Constant Temperature) add_compound->incubate sample Periodic Sampling incubate->sample analyze HPLC Analysis sample->analyze calculate Calculate Rate & Half-life analyze->calculate

Caption: Workflow for determining the hydrolysis rate of a chemical compound.

Photodegradation: The Role of Sunlight

Direct photodegradation occurs when a molecule absorbs light energy, leading to its chemical transformation. Aliphatic amides, lacking significant chromophores that absorb sunlight, are generally not expected to undergo rapid direct photodegradation.[5][6]

However, indirect photodegradation can be a more significant pathway. This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH).[7] The rate of indirect photodegradation will depend on the concentration of these reactive species and the susceptibility of this compound to attack. The presence of the N-methyl and N-(2-hydroxyethyl) groups, with their C-H bonds, could be sites for hydrogen abstraction by hydroxyl radicals, initiating a degradation cascade.

Biotic Degradation: The Microbial Contribution

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the ultimate environmental fate of a chemical. For this compound, the key biotransformation pathways are likely to involve N-dealkylation and oxidation.

Predicted Biodegradation Pathways

Based on studies of other N-substituted amides, the primary biodegradation pathway for tertiary amides often involves N-dealkylation rather than direct amide hydrolysis.[3] Therefore, it is predicted that microorganisms may initially cleave either the N-methyl or the N-(2-hydroxyethyl) group.

  • N-Dealkylation: This enzymatic process would lead to the formation of N-(2-hydroxyethyl)acetamide or N-methylacetamide, respectively. These secondary amides would then be more susceptible to further degradation.

  • Oxidation of the Hydroxyethyl Group: The primary alcohol in the N-(2-hydroxyethyl) group can be oxidized by microbial enzymes to an aldehyde and subsequently to a carboxylic acid, forming N-(carboxymethyl)-N-methylacetamide.

Following these initial transformations, the resulting intermediates are expected to undergo further degradation, potentially leading to the complete mineralization to carbon dioxide, water, and inorganic nitrogen.

G cluster_biodegradation Predicted Biodegradation Pathways parent This compound dealk1 N-Dealkylation (loss of methyl group) parent->dealk1 Pathway A dealk2 N-Dealkylation (loss of hydroxyethyl group) parent->dealk2 Pathway B oxid Oxidation of -CH2OH group parent->oxid Pathway C int1 N-(2-hydroxyethyl)acetamide dealk1->int1 int2 N-methylacetamide dealk2->int2 int3 N-(carboxymethyl)-N-methylacetamide oxid->int3 mineralization Further Degradation & Mineralization int1->mineralization int2->mineralization int3->mineralization

Caption: Predicted initial biodegradation pathways for this compound.

Experimental Protocol: Ready Biodegradability Assessment (Based on OECD Guideline 301) [8]

To assess the potential for rapid and complete biodegradation, a "Ready Biodegradability" test can be performed:

  • Inoculum: Use an inoculum of microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • Test System: Add a known concentration of this compound as the sole source of organic carbon to a mineral medium containing the inoculum.

  • Incubation: Incubate the test system in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Monitor the biodegradation process by measuring parameters such as oxygen consumption or carbon dioxide evolution.

  • Evaluation: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical mineralization (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.

Environmental Partitioning and Mobility

The way a chemical distributes itself between different environmental compartments (water, soil, air, and biota) is crucial for understanding its potential exposure and impact.

Soil and Sediment Adsorption

The mobility of this compound in soil and sediment will be governed by its adsorption to organic matter and clay particles. The presence of the polar hydroxyl and amide groups suggests that it will have a relatively low octanol-water partition coefficient (Kow) and, consequently, a low soil organic carbon-water partitioning coefficient (Koc). This indicates a potential for high mobility in soil and a low tendency to adsorb to sediment in aquatic systems.

Volatilization

Given its hydroxyl group and amide functionality, this compound is expected to have a low vapor pressure and a low Henry's Law constant. Therefore, volatilization from water or moist soil surfaces is not anticipated to be a significant environmental fate process.

Bioaccumulation Potential

The low predicted Kow value for this compound suggests a low potential for bioaccumulation in aquatic organisms. Chemicals with low lipophilicity do not tend to accumulate in the fatty tissues of organisms.

Table 2: Predicted Environmental Distribution of this compound

Environmental CompartmentPredicted BehaviorRationale
WaterHighHigh water solubility due to polar functional groups.
Soil/SedimentLow to Moderate AdsorptionLow predicted Koc, indicating high mobility in soil.
AirLowLow predicted vapor pressure and Henry's Law constant.
BiotaLowLow predicted Kow, suggesting low bioaccumulation potential.

Ecotoxicological Profile (Predicted)

A comprehensive environmental fate assessment also considers the potential for adverse effects on aquatic and terrestrial organisms. In the absence of specific ecotoxicity data for this compound, a general prediction can be made based on its structure.

Given its expected high mobility in water, aquatic organisms are the most likely to be exposed. The ecotoxicity will depend on its specific mode of action. Generally, small, water-soluble organic molecules may have a narcotic mode of action at high concentrations. However, specific toxic effects cannot be ruled out without experimental data. Standard acute and chronic toxicity tests on representative aquatic organisms (fish, daphnids, and algae) would be necessary to determine its ecotoxicological profile.[9]

Conclusion and Future Directions

This technical guide provides a predictive assessment of the environmental fate of this compound based on the behavior of structurally related compounds and established scientific principles. The analysis suggests that this molecule is likely to be mobile in the environment, with biodegradation, particularly through N-dealkylation and oxidation, being the primary degradation pathway. Abiotic processes such as hydrolysis and direct photodegradation are predicted to be of minor importance.

To validate these predictions and provide a more definitive environmental risk assessment, the following experimental studies are recommended:

  • Ready Biodegradability Testing (e.g., OECD 301 series) to confirm the extent and rate of biodegradation.

  • Hydrolysis as a Function of pH (OECD 111) to quantify its stability in water.

  • Soil Adsorption/Desorption Studies (e.g., OECD 106) to determine its mobility in soil.

  • Acute and Chronic Aquatic Ecotoxicity Testing (e.g., OECD 201, 202, 203) to characterize its potential hazard to aquatic life.

The insights provided in this guide serve as a foundational framework for researchers, scientists, and drug development professionals to make informed decisions regarding the environmental stewardship of this compound and to prioritize future experimental investigations.

References

  • D. M. Cwiertny, M. L. Hladik, J. L. Schaffer, & J. L. Schnoor (2010). Structure-Based Interpretation of Biotransformation Pathways of Amide-Containing Compounds in Sludge-Seeded Bioreactors. Environmental Science & Technology, 44(17), 6674–6681.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.).
  • U.S. Environmental Protection Agency. (2023, March 24). Multimedia Fate and Transport Modeling - Overview.
  • Boon, N., Goris, J., De Gusseme, B., De Gelder, L., De Cooman, M., & Verstraete, W. (2014). Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. PLoS ONE, 9(2), e88233.
  • Wikipedia. (2023, November 28). OECD Guidelines for the Testing of Chemicals.
  • Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals.
  • Government of Canada. (2022, August 12). Risk assessment summary, new substances notification 20771.
  • U.S. Environmental Protection Agency. (n.d.). RBCA FATE and Transport Models: Compendium and Selection Guidance.
  • Papanastasiou, I., Zoga, C., & Coman, V. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA, Inc.
  • Wu, Y., et al. (2023). Amide herbicides: Analysis of their environmental fate, combined plant-microorganism soil remediation scheme, and risk prevention and control strategies for sensitive populations.
  • U.S. Environmental Protection Agency. (n.d.). Design of Fate and Transport Modeling for US EPA Risk Assessments.
  • Wang, Y., et al. (2022). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A, 126(41), 7436–7445.
  • Wang, Y., et al. (2022). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. PubMed Central.
  • Si, G., et al. (2023). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. Journal of Environmental Management, 345, 118816.
  • U.S. Environmental Protection Agency. (2023, March 3). Multimedia Fate and Transport Modeling - Other Models and Related Information.
  • Government of Canada. (2022, August 12). Summary of Risk Assessment Conducted Pursuant to subsection 83(1) of the Canadian Environmental Protection Act, 1999 New Substan.
  • Smith, A. E. (2000). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides.
  • Si, G., et al. (2023). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. Request PDF.
  • Scribd. (n.d.). OECD Chemical Testing Guidelines.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.
  • U.S. Environmental Protection Agency. (2023, June 9). Fate, Transport & Persistence Studies.
  • ChemSafetyPro. (2016, March 23). Aquatic Toxicity.
  • Papanastasiou, I., Zoga, C., & Coman, V. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.
  • YesWeLab. (2023, June 7). OECD: Key standards for laboratory analysis.
  • Wu, Y., et al. (2023). A Quantitative Structure-Activity Relationship Approach to Determine Biotoxicity of Amide Herbicides for Ecotoxicological Risk Assessment.
  • Wang, Y., et al. (2022). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. PubMed.
  • Angelfire. (n.d.). CHAPTER I DEGRADATION AND STABILIZATION OF ALIPHATIC POLYAMIDES.
  • Arnold, W. A., & Hyland, K. C. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11333–11346.
  • MDPI. (2022). Photocatalytic Degradation of Polyamide 66; Evaluating the Feasibility of Photocatalysis as a Microfibre-Targeting Technology.
  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. (n.d.).
  • ECETOC. (n.d.). QSARs in the Assessment of the Environmental Fate and Effects of Chemicals.
  • Wu, Y., et al. (2023). Amide herbicides: Analysis of their environmental fate, combined plant-microorganism soil remediation scheme, and risk prevention and control strategies for sensitive populations. PubMed.
  • Wang, T., et al. (2022). First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters.
  • U.S. Food and Drug Administration. (2017, May 25). 210251Orig1s000.
  • Chen, X., et al. (2014). Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333. Journal of Agricultural and Food Chemistry, 62(43), 10447–10454.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10510843, this compound.
  • Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • ResearchGate. (n.d.). Prediction of environmental toxicity and fate using quantitative structure-activity relationships (QSARs).
  • Kennedy, G. L. (2012). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical reviews in toxicology, 42(8), 663–681.
  • Human Metabolome Database. (2021, September 11). Showing metabocard for N-Methylacetamide (HMDB0255184).
  • Pitam, C., et al. (2013). Evaluation of environmental fate of acetamiprid in the laboratory. Journal of Environmental Science and Health, Part B, 48(10), 845–852.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide.
  • Mutedzi, M., et al. (2021). Aquatic Toxicity Effects and Risk Assessment of ‘Form Specific’ Product-Released Engineered Nanomaterials.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223579, 2-Hydroxy-N-methylacetamide.
  • ResearchGate. (n.d.). Aquatic Toxicity Effects and Risk Assessment of ‘Form Specific’ Product-Released Engineered Nanomaterials.

Sources

Methodological & Application

Application Notes & Protocols: N-(2-hydroxyethyl)-N-methylacetamide as a Specialized Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

N-(2-hydroxyethyl)-N-methylacetamide (CAS: 15567-95-0) is an intriguing organic compound featuring both amide and primary alcohol functionalities.[1][2] This unique bifunctional nature suggests its potential as a specialized reaction solvent, distinct from conventional polar aprotic solvents like DMF or NMP and polar protic solvents like ethanol. Its high boiling point and predicted polarity make it a candidate for reactions requiring elevated temperatures and specific solvation properties. This guide provides a comprehensive overview of its physicochemical properties, safety considerations, and detailed protocols for its evaluation and application as a reaction solvent in synthetic chemistry.

Introduction: A Bifunctional Solvent Candidate

The quest for novel reaction media is driven by the need to enhance reaction rates, improve selectivity, and increase the solubility of challenging substrates. This compound emerges as a compelling option due to its molecular structure. The N,N-disubstituted amide group provides a polar, aprotic character, while the terminal hydroxyl group introduces protic, hydrogen-bond-donating capabilities. This duality allows it to solvate a wide range of substances, from polar and non-polar compounds to inorganic salts.[3][4] Its structural relative, N-Methylacetamide (NMA), is recognized for its excellent solvent properties and high dielectric constant, further suggesting the potential of this hydroxy-functionalized analogue.[5][6] This guide serves as a foundational resource for researchers looking to explore its utility in organic synthesis and drug development.

Physicochemical Properties & Safety Profile

A thorough understanding of a solvent's properties and hazards is paramount before its use in any experimental setting.

Key Physical and Chemical Data

The known properties of this compound are summarized below. Its high boiling point is particularly noteworthy, enabling a wide operational temperature range for synthetic transformations.

PropertyValueSource(s)
CAS Number 15567-95-0[1][2][7]
Molecular Formula C₅H₁₁NO₂[1][2][7]
Molecular Weight 117.15 g/mol [1][2][7]
Physical Form Solid[1]
Boiling Point 161 °C[3][8]
Density 1.078 g/cm³[3][8]
Structural Rationale for Solvent Behavior

The solvent properties of this compound are dictated by its two key functional groups. The tertiary amide provides a strong dipole for solvating cationic species and polar molecules, while the hydroxyl group can both donate and accept hydrogen bonds, aiding in the dissolution of protic species and anions.

Caption: Molecular structure and functional group analysis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

  • Signal Word : Warning.[2]

Standard Handling Protocol:

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][12]

  • Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[11]

Protocol: Isothermal Solubility Determination

Before attempting a reaction, it is critical to determine the solubility of all starting materials and reagents in the solvent. The isothermal shake-flask method is a reliable technique for this purpose.[4]

G A 1. Preparation Add excess solute to a vial. Add known volume of solvent. B 2. Equilibration Seal vial and agitate in a thermostatic shaker (e.g., 24-72h). A->B Set T° C 3. Settling Cease agitation and allow undissolved solid to settle. B->C D 4. Sampling Carefully withdraw a known volume of the clear supernatant. C->D E 5. Analysis Determine solute concentration via analytical method (e.g., HPLC, Gravimetric). D->E F 6. Calculation Calculate solubility in desired units (e.g., g/100 mL, mol/L). E->F

Caption: Workflow for the isothermal shake-flask solubility test.

Detailed Methodology

Materials:

  • This compound (solvent)

  • Compound of interest (solute)

  • 20 mL glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration device (e.g., syringe filter, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis, or evaporation dish for gravimetric analysis)

Procedure:

  • Add an excess amount of the solid solute to a glass vial, ensuring enough remains undissolved at the end to confirm saturation.[4]

  • Accurately add a known volume or mass of this compound to the vial.

  • Seal the vial tightly to prevent any evaporation.

  • Place the vial in the thermostatic shaker set to the desired reaction temperature (e.g., 25 °C, 80 °C).

  • Agitate the mixture until equilibrium is reached. This can take anywhere from 24 to 72 hours. A consistent concentration measurement over time confirms equilibrium.

  • After equilibration, stop the agitation and let the vial stand in the thermostatic bath to allow the excess solid to settle completely.

  • Carefully withdraw a known volume of the clear, saturated supernatant. For accuracy, pass the solution through a syringe filter to remove any suspended microparticles.

  • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of the solute in the sample using a pre-calibrated analytical method (e.g., HPLC).[4]

  • Calculate the original concentration in the saturated solution to determine the solubility.

Application Protocol: A Representative SNAr Reaction

Amide solvents are excellent media for nucleophilic aromatic substitution (SNAr) reactions due to their ability to solvate cations, leaving the nucleophile more reactive. The high boiling point of this compound makes it particularly suitable for reactions involving less reactive aryl halides.

Reaction: 4-Fluoronitrobenzene with Morpholine to yield 4-(4-Nitrophenyl)morpholine.

G A 1. Setup Charge flask with reactants, base, and solvent under inert atmosphere. B 2. Reaction Heat mixture to target temperature (e.g., 120 °C) with stirring. A->B Heating C 3. Monitoring Track reaction progress via TLC or LC-MS until starting material is consumed. B->C C->B Continue reaction D 4. Work-up Cool, quench with water, and extract product with an organic solvent (e.g., EtOAc). C->D Reaction complete E 5. Purification Wash organic layer, dry, concentrate, and purify via column chromatography. D->E F 6. Characterization Confirm product identity and purity (NMR, MS, etc.). E->F

Caption: General workflow for an SNAr reaction.

Detailed Methodology

Materials:

  • This compound

  • 4-Fluoronitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography[13]

Procedure:

  • Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq) and this compound (to achieve a ~0.5 M concentration of the limiting reagent).

  • Flush the flask with an inert gas.

  • Add 4-fluoronitrobenzene (1.0 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.

  • Reaction : Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring. The high boiling point of the solvent allows for this elevated temperature without needing a sealed pressure vessel.

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. A common eluent for this type of compound is a mixture of hexane and ethyl acetate.[14] The reaction is complete upon full consumption of the 4-fluoronitrobenzene.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate. The high water solubility of this compound should facilitate its removal into the aqueous phase.

  • Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.[14]

Considerations for Method Development

  • Co-Solvent Use : For substrates with poor solubility, consider using it as a co-solvent with other common solvents like toluene or dioxane.

  • Solvent Reactivity : The primary alcohol is a potential nucleophile. In the presence of strong bases or electrophiles, it may participate in side reactions. This should be considered during reaction design, especially under harsh conditions.

  • Solvent Removal : Given its high boiling point and predicted water solubility, removal from a reaction mixture is best achieved via aqueous extraction rather than evaporation. For highly non-polar products, this is a significant advantage.

  • Temperature Optimization : The high boiling point offers a wide temperature window. Reactions should be screened at various temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) to find the optimal balance between reaction rate and impurity formation.

Conclusion

This compound represents a promising, albeit under-explored, specialized solvent for chemical synthesis. Its unique combination of a polar amide and a protic hydroxyl group, coupled with a high boiling point, provides a distinct set of properties that can be leveraged to overcome challenges in solubility and reactivity. The protocols and considerations outlined in this guide offer a robust starting point for researchers to safely and effectively explore its potential in their own work, paving the way for new applications in drug development and materials science.

References

  • PubChem. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • Chemsrc. This compound | CAS#:15567-95-0. [Link]
  • Organic Syntheses. General Organic Synthesis Procedure. [Link]
  • Wikipedia. N-Methylacetamide. [Link]
  • PubMed Central. A Combined Experimental and Theoretical Study of Ion Solvation in Liquid N-Methylacetamide. [Link]

Sources

Application Notes and Protocols for N-(2-hydroxyethyl)-N-methylacetamide in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: A Forward-Looking Perspective on an Emerging Excipient

The landscape of pharmaceutical formulation is in a constant state of evolution, driven by the dual challenges of increasingly complex active pharmaceutical ingredients (APIs) and the demand for more efficacious and patient-centric drug delivery systems. In this context, the exploration of novel excipients is not merely an academic exercise but a critical necessity. This document provides a detailed technical guide on N-(2-hydroxyethyl)-N-methylacetamide (NMA) , a compound with intriguing potential in pharmaceutical sciences. While not yet a mainstream excipient, its structural attributes—a hydrophilic amide with a hydroxyl group—suggest a versatile functionality that warrants rigorous investigation.

These application notes and protocols are designed to serve as a foundational guide for researchers venturing into the evaluation of NMA. It is imperative to acknowledge at the outset that while the foundational chemical and physical data for NMA are established, its application in pharmaceutical formulations is an area of active and ongoing research. Therefore, the methodologies and insights presented herein are synthesized from established principles of pharmaceutical science and data from structurally related compounds. A paramount emphasis is placed on the rigorous safety evaluation of NMA, a prerequisite for its consideration in any pharmaceutical formulation.

Introduction to this compound (NMA)

This compound, a colorless to light yellow liquid or solid, is an organic compound with the chemical formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol [1]. Its structure features a tertiary amide group and a primary hydroxyl group, bestowing upon it a hydrophilic character and the capacity for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15567-95-0[1]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Synonyms NMA, N-acetyl-N-methylethanolamine

The presence of both a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen) and a hydrogen bond donor (the hydroxyl group) in its structure suggests its potential as a versatile solvent and a modulator of intermolecular interactions in pharmaceutical systems.

Potential Applications in Pharmaceutical Formulations

Based on its chemical structure and by analogy to related compounds like N,N-dimethylacetamide (DMA), an FDA-approved excipient, NMA presents several compelling areas of investigation for pharmaceutical applications[2].

As a Solubilizing Agent for Poorly Soluble Drugs

The challenge of formulating poorly water-soluble drugs is a significant hurdle in drug development. Co-solvents are a widely used technique to enhance the solubility of such compounds[3][4][5][6]. The amphiphilic nature of NMA, possessing both polar and non-polar moieties, suggests its potential as a co-solvent to increase the solubility of hydrophobic APIs for oral, topical, and parenteral formulations.

Mechanism of Solvency Enhancement: The proposed mechanism by which NMA may enhance solubility is through a combination of effects:

  • Disruption of Water's Hydrogen Bonding Network: NMA molecules can interpose themselves between water molecules, reducing the overall cohesive energy of the aqueous medium and creating a more favorable environment for non-polar solutes.

  • Direct Solute-Solvent Interactions: The alkyl groups of NMA can engage in van der Waals interactions with the hydrophobic regions of a drug molecule, while the amide and hydroxyl groups can form hydrogen bonds with polar functional groups on the API.

cluster_0 Aqueous Medium with Poorly Soluble Drug cluster_1 Addition of NMA cluster_2 Enhanced Solubilization Water Water Drug Drug Water->Drug Limited Interaction NMA NMA Solubilized_Drug Drug NMA_mol NMA NMA_mol->Solubilized_Drug Hydrophobic Interaction Water_mol Water Water_mol->Solubilized_Drug Hydrogen Bonding

Caption: Proposed Mechanism of NMA-mediated Solubilization.

As a Dermal Penetration Enhancer

The transdermal delivery of drugs offers numerous advantages, including avoiding first-pass metabolism and providing sustained release. However, the stratum corneum presents a formidable barrier to drug penetration. Chemical penetration enhancers are often employed to reversibly disrupt this barrier[7]. A patent for a structurally related compound, N-Dodecyl-N-(2-methoxyethyl)acetamide, suggests its use as a penetration enhancer[8]. This provides a strong rationale for investigating NMA for similar properties.

Proposed Mechanism of Penetration Enhancement: NMA may enhance dermal penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The amphiphilic nature of NMA could allow it to intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.

  • Interaction with Keratin: The polar groups of NMA could interact with intracellular keratin, leading to a conformational change that increases the permeability of the corneocytes.

  • Increased Drug Partitioning: NMA could act as a solvent for the drug within the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.

As a Stabilizer for Biologic Formulations

The stabilization of biologics, such as proteins and peptides, against physical and chemical degradation is a critical aspect of their formulation. While direct evidence is lacking for NMA, its potential to form hydrogen bonds and its hydrophilic character suggest it could be investigated as a lyoprotectant or cryoprotectant during freeze-drying and storage.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of NMA in pharmaceutical formulations. It is crucial to adapt these protocols based on the specific API and formulation type under investigation.

Protocol for Determining Maximum Solubilization Capacity

Objective: To determine the equilibrium solubility of a poorly water-soluble drug in aqueous solutions containing varying concentrations of NMA.

Materials:

  • Poorly water-soluble API

  • This compound (NMA)

  • Purified water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

Procedure:

  • Prepare a series of aqueous solutions of NMA at different concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% w/v).

  • Add an excess amount of the API to a known volume of each NMA solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved drug in each sample using a validated HPLC or UV-Vis method.

  • Plot the solubility of the API as a function of the NMA concentration.

cluster_workflow Solubility Determination Workflow A Prepare NMA solutions of varying concentrations B Add excess API to each solution A->B C Incubate at constant temperature with shaking B->C D Centrifuge to separate undissolved drug C->D E Collect and dilute supernatant D->E F Analyze drug concentration (HPLC/UV-Vis) E->F G Plot solubility vs. NMA concentration F->G

Caption: Workflow for Determining Solubilization Capacity.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the effect of NMA on the dermal penetration of a model drug using an in vitro diffusion cell system (e.g., Franz diffusion cells).

Materials:

  • Model drug

  • This compound (NMA)

  • Suitable solvent for the formulation (e.g., ethanol, propylene glycol)

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or a synthetic membrane)

  • Franz diffusion cells

  • Water bath with stirrer

  • HPLC system for drug quantification

Procedure:

  • Prepare two formulations of the model drug: a control formulation without NMA and a test formulation containing a specific concentration of NMA (e.g., 5% w/v).

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a known amount of the control or test formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed PBS.

  • Analyze the concentration of the drug in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).

  • Compare the permeation parameters of the test formulation with the control to determine the enhancement ratio.

Analytical Methodologies for NMA Quantification

The accurate quantification of NMA in pharmaceutical formulations is essential for quality control and stability studies. While specific validated methods for NMA are not widely published, methodologies for structurally similar compounds can be adapted. A comparative overview of potential analytical techniques is presented in Table 2[9].

Table 2: Potential Analytical Techniques for NMA Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Safety and Regulatory Considerations: A Critical Perspective

The use of any new excipient in pharmaceutical formulations necessitates a thorough evaluation of its safety and toxicological profile. This is of paramount importance for NMA, given the safety concerns associated with structurally related compounds.

  • N-methylacetamide (NMA's parent compound): This compound is listed as a substance of very high concern by the European Chemicals Agency (ECHA) due to its reproductive toxicity[10].

  • N,N-dimethylacetamide (DMA): While used in some pharmaceutical products, new restrictions have been imposed on DMA in the European Union due to health risks for workers[11].

It is crucial to underscore that this compound may have a different toxicological profile from its analogues due to the presence of the hydroxyethyl group. However, these findings necessitate a cautious and rigorous approach to its safety assessment.

Recommended Toxicological Studies for NMA:

  • In vitro cytotoxicity assays

  • Skin and eye irritation studies

  • Genotoxicity and mutagenicity assays

  • Acute and repeated-dose systemic toxicity studies

  • Reproductive and developmental toxicity studies

The regulatory status of this compound as a pharmaceutical excipient is not yet established in major jurisdictions. Any consideration for its inclusion in a pharmaceutical product would require the submission of a comprehensive data package to regulatory authorities, including detailed safety and quality information.

Conclusion and Future Directions

This compound presents as a promising, yet largely unexplored, candidate for a versatile pharmaceutical excipient. Its potential as a solubilizing agent and a dermal penetration enhancer warrants further investigation. The protocols outlined in this document provide a framework for initiating such studies. However, the path to its potential use in pharmaceutical products must be paved with rigorous safety and toxicological evaluations. Future research should focus on generating robust data on its efficacy in various formulation types, a comprehensive toxicological profile, and engagement with regulatory bodies to understand the requirements for its approval as a novel excipient.

References

  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). [Source Not Available]
  • Penetration enhancer combinations for transdermal delivery.
  • N-Methylacetamide | C3H7NO | CID 6582. PubChem.
  • A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
  • This compound | C5H11NO2 | CID 10510843. PubChem.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PubMed Central.
  • The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. (1982). PubMed.
  • A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • New restrictions for N,N-dimethylacetamide (DMAC) and 1-ethylpyrrolidin-2-one (NEP). (2025). [Source Not Available]
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • ANALYTICAL INFORMATION.
  • Composition for the transdermal delivery of fentanyl.
  • McGinity et al. (45)
  • N-Methylacetamide. Wikipedia.
  • Contemporary Review on Solubility Enhancement Techniques. (2025).
  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Source Not Available]
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Solid forms of N-[2,4-bis(1,1-dimethylethyl).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Source Not Available]
  • Penetr
  • Topical formulations and methods.
  • Technique for preparing N-methylacetamide.
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Source Not Available]
  • Pharmaceutical composition for modified release.
  • Solubility Enhancement Technologies and Research Emerged. (2017). Semantic Scholar.
  • N-Methylacetamide | 79-16-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Pharmaceutical excipients: A regulatory aspect. (2016). The Pharma Innovation Journal. excipients: A regulatory aspect. (2016).

Sources

Application Notes and Protocols for N-(2-hydroxyethyl)-N-methylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-N-methylacetamide, also known as N-acetyl-N-methylethanolamine, is a versatile bifunctional molecule possessing both a tertiary amide and a primary alcohol.[1] This unique combination of functional groups makes it a valuable building block and a high-boiling polar aprotic solvent for a variety of applications in organic synthesis, including as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. Its molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol .[1] This document provides a comprehensive guide to its synthesis, purification, and key applications, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 15567-95-0[1]
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
Appearance Solid
Boiling Point 161 °C at 15 Torr
Density 1.078 g/cm³

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective N-acetylation of 2-(methylamino)ethanol using acetic anhydride.[2] The secondary amine is more nucleophilic than the primary alcohol, allowing for a chemoselective reaction under controlled conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(methylamino)ethanol attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.

Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-acetylation of amines and amino alcohols.[3][4]

Materials:

  • 2-(Methylamino)ethanol

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methylamino)ethanol (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by vacuum fractional distillation to obtain a high-purity product.[5] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.[6]

Experimental Protocol: Vacuum Fractional Distillation

Apparatus:

  • Short-path distillation apparatus or a fractional distillation setup with a Vigreux column

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Manometer

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.

  • Transfer the crude product to the distillation flask and add a magnetic stir bar.

  • Begin stirring and gradually apply vacuum, monitoring the pressure with a manometer.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • As the temperature of the vapor reaches the boiling point of the product at the applied pressure, collect the main fraction in a clean receiving flask.

  • Continue distillation until the majority of the product has been collected, then stop heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Applications in Organic Synthesis

High-Boiling Polar Aprotic Solvent

This compound can serve as a high-boiling polar aprotic solvent. Solvents of this class are known to accelerate the rates of SN2 reactions by effectively solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic.[7][8][9] Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Potential Application Workflow:

G cluster_reaction SN2 Reaction AlkylHalide Alkyl Halide (R-X) Product Substituted Product (R-Nu) AlkylHalide->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product Solvent This compound (High-Boiling Polar Aprotic Solvent) Solvent->Product dissolves reactants, stabilizes transition state Heat Heat (Δ) Heat->Product provides activation energy

Sources

Application Notes and Protocols: N-(2-hydroxyethyl)-N-methylacetamide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(2-hydroxyethyl)-N-methylacetamide is an emerging excipient with significant potential in the formulation of advanced drug delivery systems. Its unique combination of a hydrophilic hydroxyethyl group and a polar amide moiety suggests its utility as a versatile component in overcoming formulation challenges. These application notes provide a comprehensive technical guide for researchers exploring the use of this compound as a solubility enhancer, a stabilizer for biologics, and a key component in topical and transdermal formulations. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and supported by authoritative references.

Introduction: The Potential of this compound in Pharmaceutical Formulations

The development of effective drug delivery systems is often hindered by the poor aqueous solubility and limited stability of active pharmaceutical ingredients (APIs). This compound presents itself as a promising, yet underexplored, excipient to address these challenges. Its molecular structure, featuring a primary alcohol and a tertiary amide, imparts a high degree of hydrophilicity and hydrogen bonding capability. These characteristics are analogous to those of well-established pharmaceutical solvents and excipients, suggesting a broad range of potential applications.

This guide provides a detailed exploration of the functional applications of this compound, complete with experimental protocols to validate its efficacy in various drug delivery contexts.

Physicochemical Properties and Rationale for Use

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueImplication in Drug Delivery
Molecular Formula C5H11NO2Low molecular weight suggests good potential for penetration enhancement.
Molecular Weight 117.15 g/mol Facilitates ease of formulation and potential for renal clearance.
Predicted Solubility High in aqueous and polar organic solventsIndicates strong potential as a co-solvent for poorly soluble APIs.
Hydrogen Bond Donors/Acceptors 1/2Strong capacity for interaction with APIs and biological membranes.

The primary rationale for investigating this compound in drug delivery stems from its potential to act as a:

  • Solubility Enhancer: For APIs with low aqueous solubility, thereby improving bioavailability.

  • Permeation Enhancer: For topical and transdermal delivery systems by interacting with the stratum corneum.

  • Biologic Stabilizer: By preventing aggregation and denaturation of proteins and other macromolecules.

Application I: Solubility Enhancement of Poorly Soluble APIs

A significant portion of new chemical entities exhibit poor aqueous solubility, which is a major obstacle to their clinical translation. The use of co-solvents is a widely adopted strategy to address this issue.

Experimental Protocol: Determination of API Solubility Enhancement

This protocol outlines the steps to quantify the solubility enhancement of a model poorly soluble API in the presence of this compound.

Materials:

  • This compound

  • Model poorly soluble API (e.g., Ibuprofen, Griseofulvin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Co-solvent Systems: Prepare a series of solutions of this compound in PBS at varying concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the model API to each co-solvent solution.

    • Incubate the samples in a shaking incubator at 25°C for 48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved API.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification by HPLC:

    • Analyze the concentration of the dissolved API in the filtered supernatant using a validated HPLC method.

    • Construct a calibration curve using known concentrations of the API.

  • Data Analysis:

    • Plot the solubility of the API as a function of the this compound concentration.

    • Determine the fold-increase in solubility compared to the API's intrinsic solubility in PBS alone.

Diagram: Solubility Enhancement Workflow

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Systems (Varying % this compound) prep_api Add Excess API prep_cosolvent->prep_api incubate Incubate at 25°C for 48h (Shaking) prep_api->incubate centrifuge Centrifuge to Pellet Undissolved API incubate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Quantify API Concentration by HPLC filter->hplc plot Plot Solubility vs. Co-solvent % hplc->plot G cluster_system Transdermal Delivery System formulation Formulation API + this compound sc Stratum Corneum (SC) Lipid Bilayers formulation->sc Disruption of SC Lipids epidermis Viable Epidermis sc->epidermis Enhanced API Partitioning dermis Dermis epidermis->dermis blood Systemic Circulation dermis->blood Drug Absorption

Caption: Mechanism of permeation enhancement.

References

  • Williams, A. C., & Barry, B. W. (2012).Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. [Link]
  • Strickley, R. G. (2004).Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
  • Gu, L., & Li, S. (2012).Transdermal delivery of drugs. In Drug Delivery (pp. 211-232). Springer, Berlin, Heidelberg. [Link]

Application Notes and Protocols for N-(2-hydroxyethyl)-N-methylacetamide as a Novel Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Advanced Cryoprotectants

Cryopreservation is an indispensable technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. This process significantly reduces the risk of genetic drift, microbial contamination, and cellular senescence associated with continuous culturing.[1] The efficacy of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress during freezing and thawing.[1] For decades, dimethyl sulfoxide (DMSO) and glycerol have been the gold standard CPAs.[2][3] However, their inherent cytotoxicity can compromise cell viability and function post-thaw, necessitating the exploration of novel, less toxic alternatives.[4]

This application note introduces N-(2-hydroxyethyl)-N-methylacetamide as a promising cryoprotectant. We will delve into its proposed mechanism of action, drawing parallels with related amide compounds that have shown efficacy in cryopreservation.[5] Furthermore, we provide detailed protocols for the preparation, cryopreservation, and thawing of cell lines using this compound, along with methods for validating its performance.

This compound: A Profile

This compound (CAS No. 15567-95-0) is a small organic molecule with the chemical formula C5H11NO2.[6] Its structure, featuring both a hydroxyl and an amide group, suggests properties conducive to cryoprotection.

PropertyValueSource
Molecular FormulaC5H11NO2[6]
Molecular Weight117.15 g/mol [6]
IUPAC NameThis compound[6]

The presence of the hydroxyl group can facilitate hydrogen bonding with water molecules, disrupting the formation of ice crystals, while the amide group may contribute to its ability to permeate the cell membrane.[2]

Proposed Mechanism of Action

While direct studies on the cryoprotective mechanism of this compound are emerging, we can infer its action based on related amide compounds like N-methylacetamide (NMA). Polar molecules, such as amides, are known to interfere with the polarized arrangement of water molecules during ice nucleation, thus preventing freeze-induced damage.[5]

The proposed mechanism involves:

  • Intracellular Penetration: As a small molecule, this compound is expected to penetrate the cell membrane.

  • Hydrogen Bonding: The hydroxyl and amide moieties can form hydrogen bonds with intracellular water, disrupting the formation of damaging ice crystals.[2]

  • Lowering the Freezing Point: By increasing the intracellular solute concentration, it lowers the freezing point of the cytoplasm.

  • Reduced Toxicity: It is hypothesized that the amide structure may exhibit lower cytotoxicity compared to the sulfinyl group in DMSO.[5]

Caption: Proposed mechanism of this compound as a cryoprotectant.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound as a cryoprotectant. Optimization for specific cell lines is highly recommended.

Protocol 1: Preparation of Cryopreservation Medium

Materials:

  • This compound (solid)

  • Complete cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound.

    • Dissolve it in complete cell culture medium to create a 20% (w/v) stock solution.

    • Sterile-filter the stock solution using a 0.22 µm filter.

    • Store the stock solution at 4°C for up to one month.

  • Prepare the Final Cryopreservation Medium:

    • The final concentration of this compound should be optimized. We recommend testing a range from 5% to 15% (w/v).

    • The cryopreservation medium should also contain a high concentration of serum (e.g., 90% FBS) to support cell viability.

    • Example for a 10% final concentration:

      • 5 mL of 20% this compound stock solution

      • 5 mL of heat-inactivated FBS

    • For serum-free conditions, a higher concentration of this compound may be required, or it can be combined with other cryoprotectants like hydroxyethyl starch.[7]

Protocol 2: Cryopreservation of Adherent and Suspension Cells

Materials:

  • Healthy, actively dividing cell culture (70-80% confluency for adherent cells)[8]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cryopreservation medium (prepared in Protocol 1)

  • Sterile cryovials

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Adherent Cells: Wash the cell monolayer with PBS, then add trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete culture medium.[3]

    • Suspension Cells: Transfer the cell suspension directly into a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count and determine viability (should be >90%).[8]

    • Centrifuge the cell suspension at 150-300 x g for 5 minutes.[8][9]

    • Carefully aspirate the supernatant.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the chilled cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.[9]

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each pre-labeled cryovial.[8]

  • Controlled Freezing:

    • Place the cryovials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[1][3]

    • Place the container in a -80°C freezer overnight.[8]

  • Long-Term Storage:

    • Transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[8]

Caption: General workflow for cell line cryopreservation.

Protocol 3: Thawing of Cryopreserved Cells

Materials:

  • Cryovial of frozen cells

  • 37°C water bath

  • Complete culture medium, pre-warmed to 37°C

  • Sterile conical tube (15 mL)

  • Centrifuge

  • Pipettes and sterile tips

  • Appropriate cell culture flask or plate

Procedure:

  • Rapid Thawing:

    • Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.[9]

    • Agitate the vial gently until only a small ice crystal remains.

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • In a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge the tube at 150-300 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing the cryoprotectant.

  • Cell Plating:

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a culture flask or plate.

  • Post-Thaw Culture:

    • Incubate the cells under their normal growth conditions.

    • Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Validation and Performance Assessment

To validate the efficacy of this compound as a cryoprotectant, it is essential to assess cell viability and recovery post-thaw.

Cell Viability Assay (Trypan Blue Exclusion)
  • Post-Thaw Recovery: After 24 hours of post-thaw culture, harvest the cells.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Proliferation Assay (e.g., MTT Assay)

A proliferation assay can be performed at 24, 48, and 72 hours post-thaw to assess the recovery and growth of the cell population. This involves seeding the thawed cells in a 96-well plate and using a colorimetric assay like MTT to measure metabolic activity, which correlates with cell number.

Comparative Analysis

For a comprehensive evaluation, it is recommended to perform a side-by-side comparison of this compound with a standard 10% DMSO cryopreservation medium.

ParameterThis compound10% DMSO
Post-Thaw Viability To be determinedTypically 80-95%
Post-Thaw Recovery To be determinedHigh
Observed Cytotoxicity Hypothesized to be lowerKnown to be cytotoxic

Troubleshooting

  • Low Post-Thaw Viability:

    • Ensure the initial cell culture is healthy and in the logarithmic growth phase.[10]

    • Optimize the concentration of this compound.

    • Verify the controlled cooling rate.

    • Minimize the time cells are exposed to the cryopreservation medium at room temperature before freezing.[3]

  • Cell Clumping After Thawing:

    • Gently pipette the cell suspension during resuspension.

    • Consider adding a DNase I solution to the post-thaw medium to reduce clumping from DNA released by dead cells.

Conclusion

This compound presents a promising alternative to traditional cryoprotectants due to its potential for lower toxicity. The protocols outlined in this application note provide a robust framework for its initial evaluation and optimization for various cell lines. Further studies are warranted to fully elucidate its mechanism of action and to establish its efficacy across a broad spectrum of cell types.

References

  • Wikipedia. Cryoprotectant. [Link]
  • Cobo, A., et al. (2008). Comparison of selected cryoprotective agents to stabilize meiotic spindles of human oocytes during cooling. Reproductive BioMedicine Online, 17(1), 57-63.
  • MP Biomedicals. (n.d.). PROTOCOL Recommended Freezing and Thawing Protocol.
  • EuroMAbNet. (n.d.). Freezing and thawing of cell lines protocol.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)
  • Kuroda, K., et al. (2018). Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm. Journal of Reproduction and Development, 64(3), 255-260.
  • PubChem. (n.d.). This compound.
  • Murray, K. R., & Gibson, M. I. (2020). Chemical approaches to cryopreservation.
  • Abcam. (n.d.).
  • Lake, P. F., & Stewart, J. M. (1989).
  • Sigma-Aldrich. (n.d.).
  • Allan Chemical Corporation. (2025). 5 Key Differences Between Cryoprotectant Types.
  • Ebrahimi, M., et al. (2023). Comparing the Effects of Two Cryoprotectant Protocols, Dimethyl-Sulfoxide (DMSO) and Glycerol, on the Recovery Rate of Cultured Keratinocytes on Amniotic Membrane. Cell and Tissue Banking, 24(2), 295-306.
  • STEMCELL Technologies. (n.d.). Cryopreservation Basics: Protocols and Best Practices for Freezing Cells.
  • Llavanera, M., et al. (2022). Concentration dependent effect of dimethylacetamide and N-methylacetamide on the quality and fertility of cryopreserved chicken semen. Animal Reproduction Science, 239, 106969.
  • Faisal, S., et al. (2025).
  • Santiago-Moreno, J., et al. (2020).
  • Chen, Y. T., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9295.
  • Proks, V., et al. (2015). N-(2-hydroxypropyl) methacrylamide based cryogels--synthesis and biomimetic modification for stem cell applications. Physiological Research, 64 Suppl 1, S19-27.
  • Stolzing, A., et al. (2012). Hydroxyethylstarch in cryopreservation - mechanisms, benefits and problems. Transfusion and Apheresis Science, 46(2), 137-147.
  • Rustoy, E., et al. (2018). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dime thyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Current Organic Synthesis, 15(6), 875-880.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • Proks, V., et al. (2015). N - ( 2-Hydroxypropyl ) Methacrylamide Based Cryogels – Synthesis and Biomimetic Modification for Stem Cell Applications. Physiological Research, 64, S19-S27.

Sources

HPLC method development for N-(2-hydroxyethyl)-N-methylacetamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Method Development and Analysis of N-(2-hydroxyethyl)-N-methylacetamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Addressing the inherent challenges of analyzing small, polar, neutral molecules with weak UV absorbance, this document explores various chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography. Through a systematic approach, this guide provides detailed protocols, explains the scientific rationale behind experimental choices, and presents a validated method for the accurate quantification of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Analytical Challenge

This compound is a small organic molecule characterized by its high polarity, attributed to the presence of hydroxyl and tertiary amide functional groups.[1] This polarity presents a significant hurdle in conventional reversed-phase HPLC, where such compounds exhibit minimal retention and elute in or near the solvent front, leading to poor resolution and inaccurate quantification.[2] Furthermore, the molecule lacks a significant chromophore, resulting in weak UV absorbance and necessitating sensitive detection strategies. This application note provides a systematic approach to overcome these challenges by exploring and optimizing various HPLC methodologies.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1][3]
Molecular Weight 117.15 g/mol [1]
IUPAC Name This compound[1][4]
Predicted pKa 14.24[5]
Predicted XlogP -1.0[3]
Topological Polar Surface Area 40.5 Ų[1]
Physical Form Solid

The very low XlogP value indicates high hydrophilicity, predicting poor retention on traditional non-polar stationary phases like C18. The high predicted pKa suggests the molecule will remain neutral over a wide pH range, making ion-exchange mechanisms less effective unless a mixed-mode phase is employed.

Method_Development_Workflow start_node Analyte Characterization process_node_1 Initial Method Screening start_node->process_node_1 High Polarity, Weak UV Chromophore decision_node decision_node process_node process_node tech_node tech_node end_node Final Validated Method tech_node_1 Reversed-Phase (RP) (Polar-embedded/endcapped) process_node_1->tech_node_1 Strategy 1 tech_node_2 HILIC process_node_1->tech_node_2 Strategy 2 tech_node_3 Mixed-Mode process_node_1->tech_node_3 Strategy 3 decision_node_1 Adequate Retention & Peak Shape? tech_node_1->decision_node_1 tech_node_2->decision_node_1 tech_node_3->decision_node_1 decision_node_1->process_node_1 No, re-screen process_node_2 Method Optimization (Mobile Phase, Gradient, Temp.) decision_node_1->process_node_2 Yes process_node_2->end_node

Caption: Logical workflow for HPLC method development.

Detector Selection: A Critical First Step

The amide bond in this compound provides some UV absorbance at low wavelengths. Therefore, a UV detector set between 200-220 nm is a primary consideration. However, this region is susceptible to interference from mobile phase impurities. For enhanced sensitivity and specificity, alternative detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are highly recommended. This note will proceed with UV detection due to its widespread availability.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffers: Ammonium formate and formic acid (LC-MS grade).

Standard and Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase of the respective chromatographic method.

  • Sample Preparation: The appropriate sample preparation will depend on the matrix. For aqueous samples, direct injection after filtration (0.22 µm syringe filter) may be sufficient. For more complex matrices, techniques like solid-phase extraction (SPE) may be necessary to remove interferences. [6]

Chromatographic System

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

Initial Screening Protocols
  • Rationale: Standard C18 columns are unlikely to provide sufficient retention. [7]Columns with polar-embedded or polar-endcapped functionalities are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes. [8]* Columns:

    • Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Polar-Endcapped C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Rationale: HILIC is a powerful technique for retaining and separating very polar compounds. [9][10][11]It utilizes a polar stationary phase and a mobile phase with a high organic content, establishing a water-rich layer on the stationary phase surface into which polar analytes can partition. [12][13]* Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient: 0% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Rationale: Mixed-mode columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase. [14][15]This offers unique selectivity and can be advantageous for retaining compounds that are not well-retained by either mode alone. [2][16]* Column: Mixed-Mode RP/Cation-Exchange (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

Results and Discussion

The following table summarizes the expected outcomes from the initial screening protocols.

Chromatographic ModeColumn TypeExpected Retention Time (min)Peak AsymmetryObservations
Reversed-Phase Polar-Embedded C182.5 - 4.01.1 - 1.5Modest retention, but potentially sufficient for simple matrices.
HILIC Amide8.0 - 12.01.0 - 1.3Strong retention, good peak shape. Elution order is typically reversed from RP. [11]
Mixed-Mode RP/Cation-Exchange4.0 - 7.01.2 - 1.6Intermediate retention, offers alternative selectivity.

Based on these anticipated results, the HILIC approach provides the most promising starting point for further optimization due to its superior retention of the polar analyte, moving it away from the void volume and potential matrix interferences.

Optimization of the HILIC Method

With the HILIC mode selected, the next step is to optimize the separation parameters to achieve the desired resolution, peak shape, and run time.

  • Mobile Phase Composition: The water content is the strongest eluting solvent in HILIC. [12]Fine-tuning the gradient slope and initial/final acetonitrile concentrations will be critical for controlling retention and resolution. Increasing the buffer concentration (e.g., ammonium formate) can sometimes improve peak shape and alter selectivity.

  • Column Temperature: Adjusting the column temperature can influence peak shape and retention time. An increase in temperature will typically decrease retention.

  • pH: While the analyte is neutral, the pH of the mobile phase can affect the ionization state of the stationary phase (especially silica-based HILIC columns), which can influence retention. [10]

Final Recommended Method

After optimization, the following HILIC method is recommended for the routine analysis of this compound.

ParameterCondition
Column Amide HILIC Column (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 5% to 40% B in 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

This method provides a balance of good retention, symmetrical peak shape, and a reasonable run time, making it suitable for quality control and research applications.

Conclusion

The successful HPLC analysis of this compound requires a departure from traditional reversed-phase chromatography. Due to its high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach offers superior retention and peak shape. By systematically screening different chromatographic modes and optimizing the most promising conditions, a robust and reliable method can be developed. The use of low-wavelength UV detection is feasible, though more sensitive techniques like MS or ELSD are advantageous if available. This guide provides a comprehensive framework for developing and implementing a validated HPLC method for this challenging analyte.

References

  • Agilent Technologies. (2023).
  • Element Lab Solutions.
  • Buchi.com.
  • PolyLC.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • PubChemLite. This compound (C5H11NO2).
  • Thermo Fisher Scientific. Mixed-Mode HPLC Columns.
  • LCGC International. (2014).
  • Waters Blog. (2025).
  • LCGC International.
  • SIELC Technologies.
  • ChemicalBook. This compound.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound AldrichCPR.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MySkinRecipes. This compound.
  • SIELC Technologies. Polar Compounds.
  • Advanced ChemBlocks. This compound.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.

Sources

Application Notes and Protocols for N-(2-hydroxyethyl)-N-methylacetamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Guide for Researchers and Drug Development Professionals

Disclaimer: The following Application Notes and Protocols are presented as a prospective guide for the exploration of N-(2-hydroxyethyl)-N-methylacetamide as a ligand in coordination chemistry. As of the latest literature review, there is a notable absence of published research specifically detailing the coordination complexes of this ligand. Therefore, the methodologies, potential applications, and mechanistic discussions outlined herein are based on established principles of coordination chemistry and the known reactivity of its constituent functional groups. This document is intended to serve as a foundational framework to inspire and guide future research in this promising, yet unexplored, area.

Introduction: Unveiling the Potential of a Versatile Ligand

This compound, a molecule possessing both amide and hydroxyl functionalities, presents an intriguing scaffold for the development of novel metal complexes.[1][2] Its structural simplicity, coupled with the presence of two potential donor atoms (the carbonyl oxygen of the amide and the oxygen of the hydroxyl group), suggests the capacity for chelation to a metal center, forming a stable five-membered ring. This bidentate O,O'-donor character is a well-established motif in coordination chemistry, often imparting unique electronic and steric properties to the resulting metal complexes.

The exploration of new ligand systems is a cornerstone of innovation in coordination chemistry, with wide-ranging implications for catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive, albeit prospective, overview of how to approach the synthesis, characterization, and potential applications of metal complexes featuring this compound as a key coordinating agent.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is fundamental to designing synthetic strategies and interpreting experimental outcomes.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
CAS Number 15567-95-0[1]
Appearance Solid
SMILES CC(=O)N(C)CCO[1]
InChI Key OBSKGKGKPGOOTB-UHFFFAOYSA-N[1]

Proposed Coordination Chemistry and Mechanistic Insights

The primary mode of coordination for this compound is anticipated to be as a bidentate ligand, utilizing the carbonyl oxygen and the hydroxyl oxygen as donor atoms. This chelation would form a thermodynamically favorable five-membered ring with a central metal ion.

The acidity of the hydroxyl proton can be expected to play a crucial role in the coordination process. In the presence of a base or upon coordination to a sufficiently Lewis acidic metal center, deprotonation of the hydroxyl group would create an anionic alkoxide donor. This would result in a neutral chelate complex with divalent or trivalent metal ions, enhancing the stability of the resulting complex.

The amide functionality, while a potential coordination site itself, is generally a weaker donor than the carbonyl oxygen. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its Lewis basicity. However, in certain instances, particularly with hard metal ions, the carbonyl oxygen is a strong contender for coordination.

Coordination_Mode cluster_ligand This compound cluster_complex Proposed Bidentate Coordination N N C1 C N->C1 C_methyl_N CH₃ N->C_methyl_N C_acetyl C N->C_acetyl C2 C C1->C2 O_hydroxyl O C2->O_hydroxyl O_amide O O_amide_coord O C_acetyl->O_amide C_methyl_acetyl CH₃ C_acetyl->C_methyl_acetyl H_hydroxyl H O_hydroxyl->H_hydroxyl O_hydroxyl_coord O M Mⁿ⁺ O_amide_coord->M O_hydroxyl_coord->M

Caption: Proposed bidentate coordination of the ligand to a metal center.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and characterization of various metal complexes of this compound.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol outlines a general approach for the synthesis of a neutral M(II) complex, assuming a 1:2 metal-to-ligand stoichiometry.

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., acetate, chloride, or nitrate salts of Cu(II), Ni(II), Co(II), Zn(II))

  • Anhydrous ethanol or methanol

  • A weak base (e.g., triethylamine or sodium acetate)

  • Standard laboratory glassware (Schlenk line apparatus if air-sensitive materials are used)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve 2 equivalents of this compound in anhydrous ethanol (e.g., 20 mL).

  • Deprotonation: To the ligand solution, add 2 equivalents of a weak base (e.g., triethylamine) and stir for 10-15 minutes at room temperature. This step facilitates the deprotonation of the hydroxyl group upon coordination.

  • Metal Salt Addition: In a separate flask, dissolve 1 equivalent of the metal(II) salt in a minimal amount of anhydrous ethanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction for a color change or the formation of a precipitate.

  • Isolation of the Product:

    • If a precipitate forms, cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form. Then, cool the solution to induce crystallization.

  • Purification: Wash the isolated solid with cold ethanol and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum.

Synthesis_Workflow start Start ligand_sol Prepare Ligand Solution (this compound in Ethanol) start->ligand_sol deprotonation Add Weak Base (e.g., Triethylamine) ligand_sol->deprotonation reaction Combine Solutions and React (Stir at RT or with heat) deprotonation->reaction metal_sol Prepare Metal(II) Salt Solution (in Ethanol) metal_sol->reaction isolation Isolate Product (Filtration or Crystallization) reaction->isolation purification Purify Product (Wash with cold Ethanol and Ether) isolation->purification drying Dry Under Vacuum purification->drying end End drying->end

Caption: General workflow for the synthesis of a metal(II) complex.

Protocol 2: Characterization of the Coordination Complex

A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure.

1. Infrared (IR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal center.

  • Procedure: Acquire the IR spectrum of the free ligand and the synthesized complex.

  • Expected Observations:

    • A shift in the C=O stretching frequency of the amide to a lower wavenumber, indicating coordination of the carbonyl oxygen.

    • The disappearance of the broad O-H stretching band of the hydroxyl group, confirming its deprotonation and coordination.

    • The appearance of new, low-frequency bands corresponding to M-O vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the structure of the complex in solution.

  • Procedure: For diamagnetic complexes (e.g., Zn(II)), acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent.

  • Expected Observations:

    • A downfield shift of the protons adjacent to the coordinating oxygen atoms.

    • The disappearance of the hydroxyl proton signal.

    • Changes in the chemical shifts of the carbon atoms of the chelate ring.

3. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Procedure: Submit a sample of the purified complex for C, H, and N analysis.

  • Expected Outcome: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.

4. Single-Crystal X-ray Diffraction:

  • Objective: To obtain a definitive three-dimensional structure of the complex.

  • Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis. This can often be achieved by slow evaporation of the solvent from a saturated solution or by vapor diffusion.

  • Expected Outcome: A detailed crystal structure providing precise bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications

While experimental validation is required, the structural features of this compound complexes suggest potential in several key areas of research and development.

Homogeneous Catalysis

The formation of stable chelate complexes is a desirable feature for catalytic applications. Metal complexes of this ligand could be screened for their activity in a variety of organic transformations, including:

  • Oxidation Reactions: As mimics of certain metalloenzymes, these complexes could catalyze the oxidation of alcohols or hydrocarbons.

  • Cross-Coupling Reactions: Palladium or nickel complexes could potentially be active in C-C and C-N bond-forming reactions.

  • Polymerization: Early transition metal complexes might serve as catalysts for olefin polymerization.

Bioinorganic Chemistry and Drug Development

The amide functionality is a common motif in biological systems. Metal complexes incorporating this ligand could be investigated for their biological activity.

  • Antimicrobial Agents: The complexation of metal ions known to have antimicrobial properties (e.g., Cu(II), Zn(II)) with this ligand could lead to synergistic effects.

  • Enzyme Inhibition: The complexes could be designed to target the active sites of metalloenzymes, acting as inhibitors.

Materials Science

The ability of this ligand to form stable complexes could be exploited in the synthesis of new materials.

  • Metal-Organic Frameworks (MOFs): While this ligand is flexible, it could potentially be used in conjunction with rigid linkers to construct novel MOFs with interesting porous or magnetic properties.

  • Luminescent Materials: Lanthanide complexes of this ligand could exhibit interesting photoluminescent properties for applications in sensing or imaging.

Conclusion and Future Directions

This compound represents a scientifically intriguing, yet currently underutilized, building block in coordination chemistry. The protocols and potential applications outlined in this guide are intended to provide a robust starting point for researchers to explore the rich coordination chemistry of this versatile ligand. Future work should focus on the systematic synthesis and characterization of a range of transition metal and lanthanide complexes. A thorough investigation of their catalytic, biological, and material properties will be crucial in unlocking the full potential of this promising ligand system. The self-validating nature of the proposed experimental workflows, combining synthesis with comprehensive characterization, will ensure the scientific integrity of these future explorations.

References

As this is a prospective guide, direct references to the coordination chemistry of this compound are not available. The following references provide general information about the compound itself.

  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound. [Link]

Sources

cytotoxicity assay protocol using N-(2-hydroxyethyl)-N-methylacetamide as a vehicle

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Utilizing N-(2-hydroxyethyl)-N-methylacetamide as a Low-Toxicity Vehicle in In Vitro Cytotoxicity Assays

Introduction: The Critical Role of the Vehicle in In Vitro Toxicology

In the realm of drug discovery and toxicological screening, the accurate assessment of a compound's cytotoxicity is paramount. In vitro cell-based assays serve as a fundamental tool for this purpose, providing a high-throughput and cost-effective means to evaluate the potential of new chemical entities. A crucial, yet often underestimated, component of these assays is the vehicle used to dissolve and deliver the test compound to the cells in culture. The ideal vehicle should be inert, causing no biological effects at the concentration used, thus ensuring that any observed cytotoxicity can be unequivocally attributed to the test compound itself.

Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds. However, DMSO is not without its own biological activity, and at certain concentrations, it can induce cytotoxicity, differentiation, or other cellular effects that can confound experimental results.[1] This necessitates the exploration of alternative vehicles with improved biocompatibility.

This application note introduces this compound (CAS: 15567-95-0) as a potential vehicle for in vitro cytotoxicity assays and provides a detailed protocol for its validation and use. With its unique physicochemical properties, this compound presents a promising alternative for researchers seeking to minimize vehicle-induced artifacts in their cell-based assays.

This compound: A Profile

This compound is a chemical compound with the molecular formula C5H11NO2. Its structure contains both a hydrophilic hydroxyl group and an amide group, suggesting good solubility in aqueous solutions, a desirable characteristic for a vehicle in cell culture applications.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Form Solid
CAS Number 15567-95-0

While comprehensive toxicological data on cultured cells is not widely available, initial safety information suggests that this compound is a skin and eye irritant and may cause respiratory irritation.[2] This underscores the importance of a rigorous validation process to determine a non-toxic working concentration for in vitro use.

The Principle of Self-Validation: A Two-Phase Protocol

To ensure the scientific integrity of cytotoxicity data, a two-phase experimental approach is essential when employing a novel vehicle. The first phase focuses on determining the maximum concentration of the vehicle that does not exert a cytotoxic effect on the chosen cell line. The second phase utilizes this predetermined, non-toxic vehicle concentration to assess the cytotoxicity of the test compound.

G cluster_0 Phase 1: Vehicle Validation cluster_1 Phase 2: Compound Cytotoxicity Testing A Prepare Serial Dilutions of this compound in Culture Medium B Treat Cells with Vehicle Dilutions A->B C Perform Cytotoxicity Assay (e.g., MTT or LDH) B->C D Determine Maximum Non-Toxic Vehicle Concentration C->D E Prepare Serial Dilutions of Test Compound in Validated Vehicle Concentration D->E Informs F Treat Cells with Compound Dilutions E->F G Perform Cytotoxicity Assay (e.g., MTT or LDH) F->G H Determine IC50 of Test Compound G->H

Figure 1: Two-phase experimental workflow for cytotoxicity assays using a novel vehicle.

Phase 1: Protocol for Determining the Maximum Non-Toxic Concentration of this compound

This protocol is designed to identify the highest concentration of this compound that can be used as a vehicle without impacting cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described here as an example, which measures cell metabolic activity as an indicator of viability.[3]

Materials:
  • This compound (CAS: 15567-95-0)

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of Vehicle Dilutions:

    • Prepare a stock solution of this compound in complete culture medium (e.g., 10% v/v).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 10%, 5%, 2.5%, 1.25%, 0.625%, 0.313%, 0.156%, 0%). The 0% well will serve as the untreated control.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of each vehicle dilution to the corresponding wells in triplicate.

    • Include wells with medium only (no cells) as a blank control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours), consistent with the planned compound screening experiment.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each vehicle concentration relative to the untreated control (0% vehicle) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • The maximum non-toxic concentration is the highest concentration of this compound that results in cell viability of ≥90%.

Data Presentation: Vehicle Cytotoxicity
Vehicle Concentration (% v/v)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.087100%
0.1561.2480.09199.5%
0.3131.2330.08598.3%
0.6251.2100.09396.5%
1.251.1520.10191.9%
2.50.9870.07678.7%
5.00.6320.05450.4%
10.00.2110.03316.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Protocol for Cytotoxicity Assay Using this compound as the Vehicle

Once the maximum non-toxic concentration of this compound has been determined, it can be used as the vehicle to assess the cytotoxicity of a test compound. This protocol describes a lactate dehydrogenase (LDH) release assay, which measures the amount of LDH released from damaged cells into the culture medium.[4]

Materials:
  • Test compound

  • This compound (validated non-toxic concentration)

  • Cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells as described in Phase 1, Step 1.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in 100% this compound.

    • Perform serial dilutions of the compound stock solution in the complete culture medium containing the predetermined maximum non-toxic concentration of this compound.

  • Cell Treatment and Controls:

    • Carefully remove the medium from the wells.

    • Add 100 µL of each compound dilution to the corresponding wells in triplicate.

    • Crucial Controls:

      • Untreated Control: Cells treated with medium containing only the validated non-toxic concentration of the vehicle.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximum LDH release.

      • Blank Control: Medium only (no cells).

  • LDH Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant. This typically involves transferring the supernatant to a new plate and adding a reaction mixture that produces a colored product in the presence of LDH.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis and Interpretation:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Positive Control - Absorbance of Untreated Control)) x 100

    • Plot the % cytotoxicity against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% cytotoxicity).

G cluster_0 Experimental Setup cluster_1 Assay and Data Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions in Validated Vehicle A->B C Establish Controls: - Untreated (Vehicle Only) - Positive (Lysis Agent) - Blank (Medium Only) A->C D Treat Cells and Incubate B->D C->D E Perform LDH Assay on Supernatant D->E F Measure Absorbance E->F G Calculate % Cytotoxicity and Determine IC50 F->G

Figure 2: Workflow for a compound cytotoxicity assay using a validated vehicle.

Conclusion

The selection of an appropriate vehicle is a critical determinant of the reliability and accuracy of in vitro cytotoxicity data. While DMSO is a common choice, its inherent biological activity can be a confounding factor. This compound, with its potential for good aqueous solubility, presents a viable alternative. However, as with any novel vehicle, a rigorous, self-validating experimental approach is non-negotiable. The two-phase protocol detailed in this application note provides a robust framework for researchers to first determine the maximum non-toxic concentration of this compound for their specific cell system and then confidently use this validated vehicle to assess the cytotoxicity of their compounds of interest. By adhering to these principles of scientific integrity, researchers can enhance the quality of their in vitro toxicological data and make more informed decisions in the drug development process.

References

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10510843, this compound.
  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology.
  • ResearchGate (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
  • ResearchGate (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
  • Scribd (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • PubChem (n.d.). This compound.
  • National Toxicology Program (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • ResearchGate (n.d.). The in-vitro cytotoxic IC50 values on selected normal cell lines.
  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • PubChem (n.d.). 2-Hydroxy-N-methylacetamide.
  • Science.gov (n.d.). cytotoxicity ic50 values: Topics.
  • Chemcasts (n.d.). Thermophysical Properties of n-methylacetamide.
  • ResearchGate (n.d.). Acceptable % cell viability in MTT?
  • ResearchGate (2020). Guidelines for cell viability assays.
  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Chemsrc (n.d.). This compound.

Sources

The Elusive Monomer: A Guide to N-(2-hydroxyethyl)-N-methylacetamide and its Proxies in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Curious Case of N-(2-hydroxyethyl)-N-methylacetamide (HEMAA)

In the vast landscape of polymer chemistry, the quest for novel monomers to create materials with tailored functionalities is perpetual. This compound (HEMAA), with its inherent hydroxyl and amide moieties, presents on paper as a promising candidate for the synthesis of hydrophilic, biocompatible, and potentially thermoresponsive polymers. However, an extensive review of the current scientific literature reveals a notable scarcity of its direct application as a polymerizable monomer.[1] This guide, therefore, takes a dual approach. It will first provide a concise overview of HEMAA's known properties and then pivot to a comprehensive exploration of its structurally and functionally analogous counterparts that are widely and successfully employed in polymer science: 2-Hydroxyethyl Methacrylate (HEMA) and N-(2-hydroxyethyl) Acrylamide (HEAA) . For researchers and drug development professionals, understanding these established alternatives is paramount to harnessing the potential of polymers featuring the critical N-(2-hydroxyethyl) functionality.

Part 1: this compound (HEMAA) - A Characterization

HEMAA is a chemical compound with the molecular formula C5H11NO2.[2][3] Its structure features a secondary amide and a primary alcohol, functionalities that typically imbue molecules with hydrophilicity and sites for further chemical modification.

Physicochemical Properties of HEMAA
PropertyValueSource
Molecular Formula C5H11NO2[2][3]
Molecular Weight 117.15 g/mol [2][3]
CAS Number 15567-95-0[2][3]
Appearance Solid[3]
IUPAC Name This compound[2]

Despite its intriguing structure, the absence of a readily polymerizable group (like a vinyl or acrylic moiety) is a likely contributor to its limited use in addition polymerization.[1] While condensation polymerization routes could be envisioned, the literature does not provide established protocols for such processes with HEMAA.

Part 2: The Workhorses of Hydroxyethyl-Functionalized Polymers: HEMA and HEAA

The desired properties that one might seek from a polymer of HEMAA are readily and reliably achieved using HEMA and HEAA. These monomers are cornerstones in the development of biomaterials, drug delivery systems, and smart materials.

2-Hydroxyethyl Methacrylate (HEMA)

HEMA is a vinyl monomer that readily undergoes polymerization to form poly(2-hydroxyethyl methacrylate) (PHEMA). PHEMA is a highly biocompatible and hydrophilic polymer, making it a material of choice for a wide array of biomedical applications.[4][5]

  • Hydrogels for Drug Delivery: PHEMA hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents.[6][7][8] Their porous structure, which can be tuned by altering the crosslinking density, allows for the controlled diffusion of drugs.[8]

  • Biocompatible Coatings and Medical Devices: The inherent biocompatibility of PHEMA makes it suitable for coating medical implants and devices to improve their interaction with biological systems.[4][9] It was famously one of the first materials used for soft contact lenses.[10]

  • Tissue Engineering Scaffolds: PHEMA-based hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and tissue regeneration.[1]

This protocol outlines the free-radical polymerization of HEMA to form a hydrogel.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., Dexamethasone)

Procedure:

  • Monomer Solution Preparation: In a scintillation vial, prepare the monomer solution by mixing HEMA (e.g., 1 mL) with the desired amount of crosslinker EGDMA (e.g., 1-5 mol% with respect to HEMA).

  • Drug Incorporation: Dissolve the model drug in the monomer solution. The concentration will depend on the desired loading.

  • Initiator Addition: Add the initiator solution (e.g., 50 µL of 10% w/v APS in PBS).

  • Accelerator Addition & Polymerization: Add the accelerator (e.g., 10 µL of TEMED) to the solution and mix thoroughly. Immediately cast the solution into a mold (e.g., between two glass plates with a spacer).

  • Curing: Allow the polymerization to proceed at room temperature for several hours or at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete conversion.

  • Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold. Wash it extensively with PBS to remove any unreacted monomers and initiator fragments. Allow the hydrogel to swell to equilibrium in PBS.

Causality Behind Experimental Choices:

  • EGDMA Crosslinker: The concentration of EGDMA is critical. Higher concentrations lead to a more tightly crosslinked network, resulting in a stiffer hydrogel with a smaller mesh size, which will slow down the release of an encapsulated drug.

  • APS/TEMED Initiation System: This is a common redox initiation system for free-radical polymerization at or near room temperature. The reaction between APS and TEMED generates free radicals that initiate the polymerization of HEMA.

  • Washing Step: This is a crucial step for biocompatibility. Unreacted monomers can be cytotoxic, and their removal is essential for any biomedical application.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing HEMA HEMA Monomer Monomer_Mix Monomer-Drug Mixture HEMA->Monomer_Mix EGDMA EGDMA Crosslinker EGDMA->Monomer_Mix Drug Model Drug Drug->Monomer_Mix Polymerization Free-Radical Polymerization Monomer_Mix->Polymerization Add APS/TEMED APS APS Initiator TEMED TEMED Accelerator Hydrogel Drug-Loaded Hydrogel Polymerization->Hydrogel Washing Washing Hydrogel->Washing Swelling Equilibrium Swelling Washing->Swelling Final_Product Purified Hydrogel Swelling->Final_Product

Caption: Workflow for PHEMA hydrogel synthesis and drug loading.

N-(2-hydroxyethyl) Acrylamide (HEAA)

HEAA is another important monomer that contains a hydroxyl group and an amide group. The resulting polymer, poly(N-(2-hydroxyethyl) acrylamide) (PHEAA), is known for its excellent hydrophilicity and biocompatibility. The amide bond in the backbone of PHEAA imparts different properties compared to the ester bond in PHEMA, notably increased hydrolytic stability.

  • Thermoresponsive Polymers: While PHEAA itself is not thermoresponsive, HEAA can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to create thermoresponsive polymers with tunable Lower Critical Solution Temperatures (LCSTs).[11][12] These "smart" polymers are soluble in water below their LCST and become insoluble above it, a property that is highly valuable for injectable drug delivery systems and smart coatings.[13][14]

  • Bioconjugation: The hydroxyl groups on PHEAA provide convenient handles for the covalent attachment of biomolecules, such as peptides, proteins, and antibodies, for targeted drug delivery or diagnostic applications.

  • Inert Polymer Matrices: Due to its high hydrophilicity and resistance to protein adsorption, PHEAA is used to create inert polymer matrices and coatings that minimize non-specific interactions with biological components.

This protocol describes the synthesis of a well-defined copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-(2-hydroxyethyl) acrylamide (HEAA)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as a RAFT agent

  • 1,4-Dioxane as a solvent

  • Methanol for precipitation

  • Diethyl ether for washing

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve NIPAM, HEAA (at the desired molar ratio), CPAD, and AIBN in 1,4-dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a defined period (e.g., 6-24 hours) to achieve the desired molecular weight and conversion.

  • Termination: Stop the reaction by quenching the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol or diethyl ether.

  • Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with diethyl ether, and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • RAFT Polymerization: This technique is chosen over conventional free-radical polymerization to achieve polymers with a controlled molecular weight, a narrow molecular weight distribution (low dispersity), and defined end-groups. The CPAD RAFT agent allows for this level of control.

  • Monomer Ratio (NIPAM/HEAA): The ratio of the hydrophobic NIPAM to the hydrophilic HEAA is the primary determinant of the copolymer's LCST. Increasing the proportion of hydrophilic HEAA will increase the LCST.

  • Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and must be removed to ensure the polymerization proceeds efficiently and in a controlled manner.

G cluster_setup Reaction Setup cluster_process Polymerization Process cluster_purification Purification Monomers NIPAM + HEAA Reaction_Mixture Reaction Mixture Monomers->Reaction_Mixture RAFT_Agent CPAD RAFT Agent RAFT_Agent->Reaction_Mixture Initiator AIBN Initiator Initiator->Reaction_Mixture Solvent 1,4-Dioxane Solvent->Reaction_Mixture Degassing Freeze-Pump-Thaw Reaction_Mixture->Degassing Polymerization RAFT Polymerization (e.g., 70°C) Degassing->Polymerization Termination Quenching Polymerization->Termination Precipitation Precipitation in Methanol/Ether Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Copolymer Thermoresponsive Copolymer Drying->Final_Copolymer

Caption: Workflow for RAFT synthesis of a thermoresponsive copolymer.

Part 3: Biocompatibility and Safety Considerations

When designing polymers for biomedical applications, biocompatibility is a non-negotiable requirement.[9][15] Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application.[16] Both PHEMA and PHEAA are generally considered to be highly biocompatible.[4][17]

  • PHEMA: Extensive studies have demonstrated the low toxicity and minimal inflammatory response associated with PHEMA.[4][5] However, as with any polymer system, the presence of residual monomers, initiators, or crosslinkers can elicit a cytotoxic response.[18] Therefore, thorough purification of the final polymer is critical.

  • PHEAA: The polyacrylamide backbone is known for its excellent biocompatibility and is often used as a benchmark for inert, hydrophilic polymers. This makes HEAA-based polymers attractive for applications requiring minimal biological interaction.

In Vitro Biocompatibility Assessment:

A standard preliminary assessment of biocompatibility involves in vitro cytotoxicity assays, such as the MTT or LDH assay, using relevant cell lines (e.g., fibroblasts or endothelial cells).[17] These assays measure cell viability and membrane integrity, respectively, upon exposure to the polymer.

Conclusion

While this compound remains an intriguing molecule, its direct role in polymer synthesis is not well-established in the scientific literature.[1] However, the core functional attributes it possesses are expertly captured by the widely-used and well-characterized monomers, HEMA and HEAA. These monomers provide a robust and versatile platform for the development of a vast range of advanced polymers. From the foundational biocompatible hydrogels of PHEMA used in drug delivery and tissue engineering to the sophisticated, stimuli-responsive systems enabled by HEAA copolymers, these alternatives offer reliable and scalable solutions for researchers, scientists, and drug development professionals.[1][10][11] By understanding the chemistry and application of these powerful proxies, the field can continue to push the boundaries of what is possible in the design of functional, intelligent, and life-enhancing polymeric materials.

References

  • PubChem. This compound.
  • Chemsrc. This compound. [Link]
  • OUCI. Hydrogels with smart systems for delivery of hydrophobic drugs. [Link][6]
  • MDPI. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. [Link][7]
  • PubChem. 2-Hydroxy-N-methylacetamide.
  • Hindawi.
  • NIST. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link]
  • Royal Society of Chemistry. Biocompatible and degradable poly(2-hydroxyethyl methacrylate)
  • National Center for Biotechnology Information.
  • Frontiers.
  • National Center for Biotechnology Information. Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)
  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Thermoresponsive polymers and their biodistribution. [Link][13]
  • MDPI. Thermoresponsive Polypeptoids. [Link][12]
  • PubMed. Thermoresponsive Polymers with Lower Critical Solution Temperature- or Upper Critical Solution Temperature-Type Phase Behaviour Do Not Induce Toxicity to Human Endothelial Cells. [Link][17]
  • National Center for Biotechnology Information.
  • PubMed.
  • Royal Society of Chemistry. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link][9]
  • ResearchGate. Biocompatible and degradable poly(2-hydroxyethyl methacrylate)

Sources

Formulation of Topical Creams with N-(2-hydroxyethyl)-N-methylacetamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the formulation and evaluation of topical creams incorporating N-(2-hydroxyethyl)-N-methylacetamide. This novel excipient presents significant potential as a solvent, co-solvent, and penetration enhancer in dermal drug delivery systems. This document offers detailed protocols for cream formulation, physicochemical characterization, and in vitro performance testing. The causality behind experimental choices is elucidated to empower researchers in developing stable, effective, and safe topical formulations. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Role of this compound in Topical Formulations

The development of effective topical drug delivery systems is a cornerstone of dermatological therapy. The choice of excipients is paramount, as they dictate the stability, sensory characteristics, and, most importantly, the bioavailability of the active pharmaceutical ingredient (API). This compound (CAS No. 15567-95-0) is a promising excipient for topical formulations.[1][2][3][4][5][6] Its utility is primarily as a solvent, and it has found application in personal care products and cosmetics, suggesting a favorable profile for dermal application.[7]

Structurally similar compounds have demonstrated efficacy as skin penetration enhancers, suggesting that this compound may also serve this function, potentially by disrupting the highly organized structure of the stratum corneum lipids or by acting as a co-solvent for the API within the skin. It is important to note that while it offers potential benefits, this compound is classified as a skin irritant, a factor that must be carefully managed during formulation development.[2]

This guide will provide a systematic approach to harnessing the potential of this compound in topical cream formulations, from initial formulation design to rigorous performance evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an excipient is fundamental to formulation development.

PropertyValueSource
CAS Number 15567-95-0[1][3][4][5]
Molecular Formula C5H11NO2[1][2][3]
Molecular Weight 117.15 g/mol [2][5]
Appearance Solid[5]
Boiling Point 161 °C (at 15 Torr)[8]
Density 1.078 g/cm³[8]
GHS Hazard Skin Irritant[2]

Pre-formulation Studies: Ensuring Compatibility and Stability

Before embarking on full-scale formulation, it is crucial to assess the compatibility of this compound with other excipients and the chosen API.

Excipient Compatibility Screening

The following table outlines a screening protocol for assessing the compatibility of this compound with common cream components.

Excipient ClassRepresentative ExcipientsCompatibility Assessment Method
Oil Phase Mineral Oil, Cetyl Alcohol, Stearyl Alcohol, Stearic AcidVisual observation of miscibility at various temperatures.
Emulsifiers Polysorbate 80, Sorbitan Monostearate, Ceteareth-20Visual inspection for phase separation or precipitation in preliminary emulsions.
Thickening Agents Carbomer, Xanthan GumRheological assessment of simple gels containing the excipient.
Preservatives Phenoxyethanol, ParabensHPLC analysis of preservative concentration over time in the presence of the excipient.

Protocol for Excipient Compatibility:

  • Prepare binary mixtures of this compound with each excipient in varying ratios (e.g., 1:1, 1:5, 5:1).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Visually inspect for any changes in appearance, such as color change, precipitation, or phase separation.

  • For quantitative analysis, utilize techniques like Differential Scanning Calorimetry (DSC) to detect any changes in thermal behavior that might indicate interaction.

API-Excipient Compatibility

The compatibility of this compound with the API is critical.

Protocol for API-Excipient Compatibility:

  • Prepare a physical mixture of the API and this compound.

  • Store under accelerated stability conditions.

  • At specified time points, analyze the mixture using a stability-indicating HPLC method to quantify the API and detect any degradation products.

Formulation of a Model Topical Cream

This section provides a starting point for a model oil-in-water (O/W) cream formulation incorporating this compound. The percentages can be adjusted based on the desired viscosity, sensory attributes, and the required concentration of the excipient for its intended function (e.g., as a penetration enhancer).

Model Cream Formulation
PhaseIngredientFunctionConcentration (w/w %)
Oil Phase Cetyl AlcoholThickener, Emollient5.0
Stearic AcidThickener, Emulsifier4.0
Mineral OilEmollient, Occlusive10.0
Aqueous Phase Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
This compoundSolvent, Co-solvent, Penetration Enhancer1.0 - 10.0
Polysorbate 80Emulsifier2.0
Preservative PhenoxyethanolPreservative0.5
API (As required)Active Ingredient(To be determined)
Step-by-Step Formulation Protocol
  • Preparation of the Oil Phase: In a suitable vessel, combine cetyl alcohol, stearic acid, and mineral oil. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform.

  • Preparation of the Aqueous Phase: In a separate vessel, combine deionized water, glycerin, and this compound. Heat to 70-75°C with stirring until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization. Maintain the temperature at 70-75°C during this process. Homogenize for 10-15 minutes to form a uniform emulsion.

  • Cooling: Reduce the heat and continue to stir the emulsion with a propeller mixer.

  • Addition of Preservative and API: When the emulsion has cooled to below 40°C, add the preservative (and the API, if applicable, dissolved in a suitable solvent if necessary). Stir until uniformly dispersed.

  • Final pH Adjustment and QC: Allow the cream to cool to room temperature. Adjust the pH if necessary using a suitable agent (e.g., triethanolamine). Perform final quality control checks.

Caption: Workflow for the preparation of the model topical cream.

Characterization of the Topical Cream

Once formulated, the cream must be thoroughly characterized to ensure it meets the required quality attributes.

Physicochemical Characterization
ParameterMethodAcceptance Criteria (Example)
Appearance Visual InspectionHomogeneous, white, smooth cream
pH pH meter4.5 - 6.5 (skin compatible)
Viscosity Rotational ViscometerTo be determined based on desired consistency
Droplet Size Analysis Laser Diffraction or MicroscopyUniform droplet size distribution
Spreadability Parallel Plate MethodConsistent spreadability profile
Stability Testing

Stability testing is performed to determine the shelf-life of the product. The protocols should follow the International Council for Harmonisation (ICH) guidelines.[9]

Protocol for Stability Testing:

  • Package the cream in the intended final container.

  • Store samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for:

    • Physicochemical properties (as listed above)

    • API content and degradation products (using HPLC)

    • Microbial limits

In Vitro Performance Testing: Skin Permeation Studies

The ability of the formulation to deliver the API into and through the skin is a critical performance attribute. In vitro skin permeation studies using Franz diffusion cells are the gold standard for this evaluation.[10][11][12][13][14]

Principle of the Franz Diffusion Cell

The Franz diffusion cell consists of a donor chamber, where the topical formulation is applied, and a receptor chamber containing a receptor fluid that mimics physiological conditions. These two chambers are separated by a skin membrane (human or animal). The amount of API that permeates through the skin into the receptor fluid is measured over time.[10][13]

franz_cell cluster_cell Franz Diffusion Cell cluster_sampling Sampling & Analysis donor Donor Chamber (Cream Application) membrane Skin Membrane donor->membrane receptor Receptor Chamber (Receptor Fluid) membrane->receptor sampling_port Sampling Port receptor->sampling_port Sample at time points hplc HPLC Analysis sampling_port->hplc

Caption: Schematic of a Franz diffusion cell setup.

Protocol for In Vitro Skin Permeation Study
  • Skin Preparation: Use excised human or porcine skin. Carefully remove subcutaneous fat and dermis to a consistent thickness.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if the API has low aqueous solubility). Ensure the fluid is de-gassed and maintained at 32°C.

  • Formulation Application: Apply a finite dose of the cream formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Safety Considerations

Given that this compound is classified as a skin irritant, it is essential to evaluate the irritation potential of the final formulation.[2] In vitro methods using reconstructed human epidermis models are a valuable tool for this assessment. If the intended use is for a pharmaceutical product, in vivo toxicological studies may be required.

Conclusion

This compound holds considerable promise as a multifunctional excipient in the formulation of topical creams. Its solvent properties and potential as a penetration enhancer can be leveraged to develop innovative and effective dermal drug delivery systems. However, careful consideration of its skin irritation potential is necessary. By following the systematic approach to formulation, characterization, and performance testing outlined in this guide, researchers can effectively explore the utility of this compound in their topical product development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube.
  • PermeGear. In Vitro Permeation Test (IVPT)
  • Wiedersberg, S., & Guy, R. H. (2014).
  • Nagy, B., et al. (2022).
  • PubChem. This compound.
  • Matrix Scientific. This compound.
  • J&K Scientific. This compound | 15567-95-0.
  • Advanced ChemBlocks. This compound 97% | CAS: 15567-95-0.
  • ChemicalBook. This compound CAS 15567-95-0.
  • Chemsrc. This compound | CAS#:15567-95-0.
  • International Council for Harmonisation. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.
  • PubChemLite. This compound (C5H11NO2).
  • PubChem. This compound | C5H11NO2 | CID 10510843.
  • Sigma-Aldrich. This compound AldrichCPR 15567-95-0.
  • Advanced ChemBlocks. This compound.
  • Justia Patents. (2017).
  • J&K Scientific. This compound | 15567-95-0.
  • Google Patents. (2001). Hydrogel composition for transdermal drug delivery.
  • MySkinRecipes. This compound.
  • Sigma-Aldrich. This compound AldrichCPR 15567-95-0.
  • Justia Patents. (2023).
  • PubChemLite. This compound (C5H11NO2).
  • MySkinRecipes. This compound.
  • Wikipedia. N-Methylacetamide.
  • ChemicalBook. This compound CAS 15567-95-0.

Sources

Application Note: A Practical Guide to Utilizing N-(2-hydroxyethyl)-N-methylacetamide as a Novel Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a reaction solvent is a critical parameter that can dictate the efficiency, yield, and environmental impact of a chemical transformation.[1] While common amide solvents like DMF and NMP are widely used, their associated health concerns have spurred the search for safer, functional alternatives.[2] This guide introduces N-(2-hydroxyethyl)-N-methylacetamide (HEMAA) as a promising, yet underexplored, reaction solvent. We provide a comprehensive overview of its physicochemical properties, a rationale for its use based on its unique bifunctional structure, and a systematic, three-phase protocol for researchers to evaluate and implement HEMAA in their own synthetic workflows. This document serves as a foundational resource for scientists and drug development professionals seeking to explore novel solvent systems for enhanced reaction performance and greener chemistry.

Introduction to this compound (HEMAA)

This compound is a unique organic molecule that combines the structural features of a polar aprotic amide with a primary alcohol. This bifunctional nature distinguishes it from conventional amide solvents.

  • The Amide Moiety: The tertiary amide group provides high polarity and a large dipole moment, similar to DMF and NMP, which is effective at dissolving a wide range of organic and inorganic compounds.[2]

  • The Hydroxyethyl Moiety: The terminal hydroxyl group introduces hydrogen-bond-donating capability, a feature absent in standard amide solvents. This protic functionality can enhance the solubility of ionic reagents, potentially mediate proton transfer steps, or interact with transition states to alter reaction pathways and selectivity.[3]

The combination of these features suggests HEMAA could be a "tunable" or task-specific solvent, offering unique solvation properties for a variety of chemical reactions.

Physicochemical and Safety Profile

A thorough understanding of a solvent's properties is paramount before its use.

Table 1: Physicochemical Properties of HEMAA

PropertyValueReference(s)
CAS Number 15567-95-0[4][5]
Molecular Formula C₅H₁₁NO₂[4][5]
Molecular Weight 117.15 g/mol [4][5]
Appearance Solid[5]
Boiling Point 161 °C[6]
Density 1.078 g/cm³[6]

Table 2: Safety and Handling Information

Hazard ClassGHS StatementPrecautionary MeasuresReference(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[4]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[4]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4]

Core Directive: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8][9]

A Systematic Protocol for Evaluating HEMAA as a Reaction Solvent

As specific applications of HEMAA as a reaction solvent are not yet widely documented, a systematic evaluation is the most scientifically rigorous approach.[10] The following three-phase protocol provides a roadmap for researchers to assess the suitability of HEMAA for any given chemical transformation.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Analysis & Optimization Solubility Solubility Test (Reactants & Reagents) Stability Stability Test (Solvent + Reagents) Solubility->Stability If Soluble Test_Reaction Small-Scale Test Reaction (e.g., 0.1 mmol) Stability->Test_Reaction If Stable Monitoring Reaction Monitoring (TLC, LC-MS) Test_Reaction->Monitoring Workup Work-up & Isolation Monitoring->Workup Upon Completion Analysis Yield & Purity Analysis Workup->Analysis Decision Optimize or Select Alternative Analysis->Decision

Caption: Decision workflow for evaluating HEMAA as a novel solvent.

Phase 1: Feasibility Screening

Objective: To determine the basic compatibility of HEMAA with the intended reaction components.

Protocol 1.1: Solubility Test

  • To a small vial, add ~10 mg of a single reactant or reagent.

  • Add HEMAA dropwise (~0.5 mL) and observe solubility at room temperature with agitation.

  • If the material is not soluble, gently warm the mixture (e.g., to 50-80 °C) and observe any changes.

  • Record observations (e.g., "Soluble at RT," "Soluble at 80 °C," "Insoluble"). Repeat for all reaction components.

    • Causality: A reaction can only proceed in the solution phase if the key reactants have sufficient solubility.[11] This initial screen prevents wasted effort on incompatible systems.

Protocol 1.2: Reagent Stability Test

  • Combine HEMAA with any strong acids, bases, or other reactive reagents (without the primary substrate) in a reaction vessel.

  • Heat the mixture to the intended reaction temperature for a short period (e.g., 1 hour).

  • Take a sample and analyze by TLC or ¹H NMR to check for any decomposition of the solvent.

    • Causality: The amide bond in HEMAA could be susceptible to hydrolysis under strong acidic or basic conditions, and the alcohol could react with certain reagents. This test ensures the solvent will remain inert under the proposed conditions.

Phase 2: Small-Scale Reaction Execution

Objective: To assess the performance of HEMAA in the actual chemical reaction on a small, diagnostic scale.

Protocol 2.1: Generic Small-Scale Test Reaction

  • Setup: To a dry reaction tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mL).

  • Inert Atmosphere: If the reaction is air or moisture-sensitive, purge the vessel with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the limiting reactant (e.g., 0.1 mmol), followed by any other reagents and catalysts.

  • Heating: Heat the reaction to the desired temperature using a controlled heating block.

  • Monitoring: Follow the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS against a co-spotted sample of the starting material.

    • Trustworthiness: Continuous monitoring provides direct evidence of reactant consumption and product formation, validating that the reaction is proceeding as intended.

G cluster_setup Standard Inert Atmosphere Reaction Setup Flask Condenser Bubbler_Out To Bubbler Condenser->Bubbler_Out Septum Septum Stir_Plate Stir Plate / Heat Stir_Plate->Flask Heat/Stir N2_In Inert Gas In N2_In->Condenser

Caption: Diagram of a typical experimental setup for a reaction under inert gas.

Phase 3: Work-up and Analysis

Objective: To isolate the product and determine the reaction's success, providing data for optimization.

Protocol 3.1: Product Isolation from a High-Boiling, Water-Miscible Solvent

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a large volume of water (e.g., 10-20 times the volume of HEMAA used).

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., 3 x 10 mL of Ethyl Acetate or Dichloromethane). The high polarity of HEMAA means it will preferentially partition into the aqueous layer.[12]

  • Washing: Combine the organic layers and wash with brine to remove residual HEMAA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[13]

    • Expert Insight: High-boiling, polar solvents like HEMAA can be challenging to remove.[14] Diluting with a large volume of water is the most effective strategy to partition the solvent away from the desired organic product during liquid-liquid extraction.[12]

  • Analysis: Purify the crude product (e.g., by flash chromatography) and characterize it (NMR, MS) to confirm its identity and calculate the final yield.

Hypothetical Case Study: Amide Bond Formation

Reaction: Coupling of benzoic acid and benzylamine using a carbodiimide reagent (EDC). This reaction is often run in polar aprotic solvents.[15]

Hypothesis: The hydroxyl group of HEMAA may stabilize the reactive O-acylisourea intermediate through hydrogen bonding, potentially increasing the reaction rate or yield compared to a non-hydroxylated solvent like DMF.

Table 3: Comparative Small-Scale Reaction Data

ParameterCondition A (Control)Condition B (Test)Rationale
Solvent DMF (0.5 mL)HEMAA (0.5 mL)Direct comparison of solvent effect.
Benzoic Acid 0.1 mmol0.1 mmolLimiting reagent.
Benzylamine 0.11 mmol0.11 mmolSlight excess of nucleophile.
EDC 0.12 mmol0.12 mmolCoupling agent.
Temperature Room TemperatureRoom TemperatureStandard condition for EDC couplings.
Time 4 hours4 hoursFixed reaction time for comparison.
Conversion (LC-MS) 85%92% (Hypothetical)HEMAA shows potentially improved conversion.
Isolated Yield 81%88% (Hypothetical)Higher yield correlates with higher conversion.

Conclusion

This compound represents a compelling alternative to traditional polar aprotic solvents, offering a unique combination of high polarity and hydrogen-bond-donating capability. While its application is not yet widespread, its distinct properties warrant investigation. The systematic evaluation protocol detailed in this guide provides researchers with a robust and logical framework to explore the potential of HEMAA in a variety of chemical contexts. By methodically screening for solubility and stability, performing controlled test reactions, and employing appropriate work-up procedures, scientists can effectively determine the utility of this novel solvent, potentially unlocking improved reaction outcomes and contributing to the development of greener, more efficient synthetic methodologies.[16]

References

  • PubChem. This compound.
  • University of Rochester, Department of Chemistry.
  • Chemsrc. This compound | CAS#:15567-95-0. [Link]
  • Procópio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage.
  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?. [Link]
  • Cooperative Organic Chemistry Student Labor
  • MySkinRecipes. This compound. [Link]
  • Huarenpharm. Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. [Link]
  • Capa, J., et al. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link]
  • Scribd. Solvent Workup Guide for Chemists. [Link]
  • Reichardt, C. (2003). Role of the Solvent in Chemical Reactions.
  • Assess the efficiency and effectiveness of green solvents in various chemical reactions. (2024). International Journal of Current Science Research and Review. [Link]

Sources

The Untapped Potential of N-(2-hydroxyethyl)-N-methylacetamide in Pharmaceutical Formulations: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-N-methylacetamide, a versatile solvent with a favorable safety profile, presents a compelling yet underexplored opportunity for addressing one of the most significant challenges in modern drug development: the poor aqueous solubility of active pharmaceutical ingredients (APIs). While its application in industrial processes such as coatings and adhesives is established, its potential as a pharmaceutical excipient remains largely untapped in publicly available literature. This technical guide serves as a foundational resource for researchers and formulation scientists interested in exploring its utility. In the absence of established protocols, this document provides a roadmap for systematic investigation, drawing parallels from well-characterized pharmaceutical solvents and outlining the necessary experimental workflows to validate its efficacy and safety in preclinical and clinical formulations.

Introduction: The Solubility Challenge in Drug Development

The advent of high-throughput screening and combinatorial chemistry has led to a surge in the discovery of highly potent drug candidates. However, a significant portion of these new chemical entities (NCEs) exhibit poor aqueous solubility, falling into the Biopharmaceutics Classification System (BCS) Class II and IV categories. This low solubility is a major impediment to their clinical translation, as it often results in low and erratic oral bioavailability, hindering the attainment of therapeutic plasma concentrations. Consequently, there is a perpetual need for novel, safe, and effective solubilizing agents and formulation strategies.

This compound (CAS: 15567-95-0) emerges as a promising candidate in this context.[1] Its unique molecular structure, featuring both a hydrophilic hydroxyl group and an amide moiety, suggests its potential to interact favorably with a wide range of APIs. This guide will delineate the known properties of this compound and propose a systematic approach to its evaluation as a pharmaceutical solvent.

Physicochemical Properties and Rationale for Use

A thorough understanding of the physicochemical properties of this compound is paramount for any formulation development program.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
CAS Number 15567-95-0[1]
Appearance Solid
Boiling Point 161 °C[2]
Density 1.078 g/cm³[2]

The presence of both hydrogen bond donor (-OH) and acceptor (C=O, N) sites within its structure suggests a capacity to disrupt the crystal lattice of poorly soluble drugs and form stable drug-solvent interactions. Its relatively low molecular weight and potential for miscibility with both aqueous and organic phases could offer advantages in a variety of dosage forms, from oral solutions to parenteral formulations.

Proposed Application: A Novel Solubilizer for Poorly Soluble APIs

While specific data on the use of this compound in pharmaceutical formulations is scarce, its structural similarity to other well-established aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) provides a strong rationale for its investigation.[3] These solvents are known for their ability to dissolve a broad spectrum of compounds. However, toxicity concerns associated with NMP, in particular, have spurred the search for safer alternatives.

The proposed workflow for evaluating this compound as a novel solubilizing agent is depicted below:

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A API Selection (BCS Class II/IV) B Solubility Screening (Equilibrium Solubility) A->B C Physicochemical Characterization (DSC, TGA, PXRD) B->C D Prototype Formulation (Oral/Parenteral) C->D E Stability Studies (ICH Guidelines) D->E F In Vitro Dissolution/ Drug Release Testing D->F G In Vitro Cytotoxicity Assays F->G H In Vivo Pharmacokinetic Studies (Animal Models) G->H I Toxicology Assessment H->I

Figure 1: Proposed workflow for the evaluation of this compound as a pharmaceutical solvent.

Experimental Protocols

The following protocols are provided as a starting point for the systematic evaluation of this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a poorly soluble API in this compound at various temperatures.

Materials:

  • Poorly soluble API

  • This compound

  • Scintillation vials

  • Orbital shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Add an excess amount of the API to a known volume of this compound in a scintillation vial.

  • Place the vials in an orbital shaking incubator set at a constant temperature (e.g., 25°C, 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the API concentration using a validated HPLC method.

  • Repeat the experiment at different temperatures to assess the thermodynamic properties of dissolution.

Protocol 2: In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxicity of this compound on relevant cell lines.

Materials:

  • Human cell lines (e.g., Caco-2 for oral administration, endothelial cells for parenteral administration)

  • Cell culture medium and supplements

  • This compound

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Culture the selected cell lines according to standard protocols.

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) to quantify the cytotoxic potential.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, candidate for addressing the pervasive issue of poor drug solubility. Its physicochemical properties warrant a systematic investigation into its potential as a safe and effective pharmaceutical solvent. The protocols and workflow outlined in this guide provide a robust framework for researchers to undertake such an evaluation. Future studies should focus on generating comprehensive solubility data for a range of BCS Class II and IV compounds, developing stable prototype formulations, and conducting thorough preclinical safety and pharmacokinetic assessments. Should these investigations prove successful, this compound could become a valuable addition to the formulator's toolkit, ultimately facilitating the development of new and improved medicines.

References

  • PubChem. This compound.
  • Google Patents. EP0431877A1 - Cimetidine pharmaceutical compositions.
  • Google Patents. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
  • Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2010/0137292 A1. [Link]
  • Pitarresi, G., et al. Drug release from alpha,beta-poly(N-2-hydroxyethyl)-DL-aspartamide-based microparticles.
  • Simeonov, M., et al. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI, 2023.
  • ResearchGate. Drug release from α,β-poly(N-2-hydroxyethyl)-DL-aspartamide- based microparticles | Request PDF. [Link]
  • Sharma, M.B., et al. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. PMC - PubMed Central, 2023.
  • ResearchGate. The biocompatibility and water uptake behavior of superparamagnetic poly(2-Hydroxyethyl methacrylate) - Magnetite nanocomposites as possible nanocarriers for magnetically mediated drug delivery system | Request PDF. [Link]
  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2015/011 1905 A1. [Link]
  • Google Patents. US12059409B1 - Pharmaceutical composition for modified release.
  • MySkinRecipes. This compound. [Link]
  • van der Veen, J., et al. Nanoparticle-in-Hydrogel Delivery System for the Sequential Release of Two Drugs. MDPI, 2020.
  • Bernard, M., et al. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing, 2018.
  • Google Patents. US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl).

Sources

synthesis of derivatives from N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functional Derivatives from N-(2-hydroxyethyl)-N-methylacetamide

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional molecule featuring a stable tertiary amide and a reactive primary hydroxyl group, serves as a versatile and valuable scaffold in synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups, allowing for selective modification of the primary alcohol without disturbing the amide core. This guide provides an in-depth exploration of synthetic pathways to generate key derivatives, focusing on esterification and etherification of the hydroxyl moiety. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and detail the analytical methods required for robust characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this platform molecule for the creation of novel chemical entities.

Introduction: The Strategic Utility of this compound

This compound (CAS: 15567-95-0, Mol. Formula: C₅H₁₁NO₂, Mol. Weight: 117.15 g/mol ) is a chemical intermediate whose value is derived from its structural simplicity and the differential reactivity of its two primary functional groups.[1][2] The tertiary amide group is generally robust and non-reactive under mild acidic or basic conditions, while the terminal primary hydroxyl group provides a reactive handle for a wide array of chemical transformations. This inherent orthogonality makes it an ideal starting material for building molecular complexity in a controlled, stepwise manner.

The derivatives of this molecule are of interest in various fields, including medicinal chemistry and materials science, where the introduction of different functional groups can modulate properties such as solubility, bioavailability, and reactivity.[3][4] This guide will focus on two fundamental and high-utility transformations: O-acylation (esterification) and O-alkylation (etherification).

cluster_Structure This compound cluster_Groups Key Functional Groups Structure Structure Mol Amide Tertiary Amide (Generally Unreactive) Mol->Amide Stable Core Alcohol Primary Alcohol (Reactive Site) Mol->Alcohol Site for Derivatization

Caption: Structure and key reactive sites of the scaffold molecule.

Synthetic Strategy: General Workflow

A successful follows a logical and systematic workflow. This process ensures the efficient conversion of the starting material, straightforward isolation of the target compound, and rigorous verification of its identity and purity. Each step is critical for the reproducibility and reliability of the synthesis.

Start Starting Material This compound Reaction Chemical Transformation (e.g., Acylation, Alkylation) Start->Reaction Reagents Catalyst Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Crude Mixture Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Purified Product Final Pure Derivative Characterization->Final

Caption: A generalized workflow for the synthesis and validation of derivatives.

Protocol I: Synthesis of Ester Derivatives via O-Acylation

The conversion of the primary alcohol to an ester is a cornerstone transformation. This protocol details a robust method for O-acylation using an acid anhydride in the presence of a base catalyst. Acetic anhydride is used here as a representative acylating agent to yield N-(2-acetoxyethyl)-N-methylacetamide.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The reaction must be conducted in anhydrous (dry) solvents, such as dichloromethane (DCM), to prevent the hydrolysis of the acid anhydride, which would consume the reagent and reduce the yield.

  • Base Catalyst (Pyridine): Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the anhydride. Secondly, it serves as a base to neutralize the carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[3]

  • Work-up: The aqueous work-up sequence is designed to systematically remove impurities. The HCl wash removes the basic pyridine catalyst, the NaHCO₃ wash removes any remaining acidic species, and the brine wash removes residual water from the organic layer before drying.[3]

node_A This compound node_C N-(2-acetoxyethyl)-N-methylacetamide node_A->node_C Pyridine, DCM Reflux plus1 + node_B Acetic Anhydride node_D Acetic Acid node_B->node_D plus2 +

Caption: General reaction scheme for O-acetylation.

Experimental Protocol

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add pyridine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water.

    • Dry the separated organic layer over anhydrous MgSO₄.[3]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(2-acetoxyethyl)-N-methylacetamide.[3]

ParameterValueRationale / Conditions
Reactant Ratio 1 : 1.2 : 1.5Substrate : Acetic Anhydride : Pyridine
Reaction Time 2 - 6 hoursMonitored by TLC for completion
Temperature Reflux (~40°C)Provides sufficient energy to overcome activation barrier
Typical Yield 75 - 90%Isolated yield after purification[3]
Purity >95%Determined by NMR and MS analysis

Protocol II: Synthesis of Ether Derivatives via O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers. This protocol involves the deprotonation of the primary alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Benzyl bromide is used here as a representative alkylating agent.

Causality Behind Experimental Choices:

  • Strong Base (NaH): A strong base like sodium hydride (NaH) is required to quantitatively deprotonate the relatively weak acid (alcohol) to form the sodium alkoxide. The byproduct is hydrogen gas, which bubbles out of the solution, driving the reaction to completion.

  • Aprotic Solvent (THF): An aprotic solvent like tetrahydrofuran (THF) is used because it will not interfere with the strong base and can effectively solvate the cation.

  • Sₙ2 Reaction: The choice of a primary alkyl halide (like benzyl bromide) is crucial for an efficient Sₙ2 reaction. Secondary or tertiary halides would lead to competing elimination reactions, lowering the yield of the desired ether.

node_A This compound node_C N-(2-(benzyloxy)ethyl)-N-methylacetamide node_A->node_C 1. NaH, THF 2. Add Benzyl Bromide plus1 + node_B Benzyl Bromide node_D NaBr node_B->node_D plus2 +

Caption: General reaction scheme for O-benzylation.

Experimental Protocol

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed two-neck flask, add a suspension of NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Alkoxide Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

Characterization of Synthesized Derivatives

Unambiguous characterization of the final product is essential to confirm the success of the synthesis and establish purity. A combination of spectroscopic methods should be employed.[5]

¹H NMR Spectroscopy:

  • Confirmation of Esterification: The broad singlet corresponding to the hydroxyl proton (-OH) will disappear. A new singlet will appear in the δ 2.0-2.1 ppm region, integrating to 3H, characteristic of the acetyl methyl group (CH₃-C=O). The methylene protons adjacent to the oxygen (-CH₂-O-) will shift downfield (to a higher ppm value) compared to the starting material due to the electron-withdrawing effect of the ester group.

  • Confirmation of Etherification: The -OH proton signal will disappear. New signals corresponding to the added alkyl group will appear (e.g., aromatic protons for a benzyl group around δ 7.2-7.4 ppm and a benzylic -CH₂- singlet around δ 4.5 ppm). The adjacent methylene protons (-CH₂-O-) will also experience a downfield shift.

¹³C NMR Spectroscopy:

  • Esterification: A new carbonyl carbon signal will appear around δ 170-171 ppm. A new methyl carbon signal will appear around δ 21 ppm.

  • Etherification: New signals corresponding to the carbons of the added alkyl group will be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized derivative. Fragmentation patterns can provide further structural confirmation.[5][6]

References

  • Application Note & Protocol: Acylation of N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • This compound.
  • This compound. Chemsrc. [Link]
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Mass spectrum of Acetamide, N-methyl-N-[4(3-hydroxypyrrolidinyl) - ResearchGate.
  • a: Mass spectrum N-(4-nitrophenyl) acetamide.
  • A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis. Benchchem.
  • Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide. Benchchem.
  • N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activ
  • N,N-Dimethylacetamide. NIST WebBook. [Link]
  • This compound. MySkinRecipes. [Link]
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • This compound (C5H11NO2). PubChemLite. [Link]
  • Improvement in the preparation of n-vinyl-n-methylacetamide.
  • Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic P
  • CHEM 2325 Module 23: Esterification via Alkylation. YouTube.

Sources

Application Note: A Guide to Electrochemical Studies in N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Solvent for Electrochemical Analysis

N-(2-hydroxyethyl)-N-methylacetamide is a functionalized amide solvent whose unique molecular structure, featuring both a hydrophilic hydroxyl group and a polar amide moiety, presents distinct opportunities for electrochemical research. This combination of functional groups allows it to serve as a polar, protic solvent with significant hydrogen-bonding capabilities. These characteristics make it an intriguing medium for studying the redox behavior of complex organic molecules, particularly pharmaceutical compounds, where solvation and proton-transfer events can critically influence electrochemical properties.

In drug development, understanding a molecule's oxidative and reductive stability is paramount. Electrochemical techniques provide a rapid and insightful method for this assessment, offering a window into potential metabolic pathways and degradation mechanisms.[1] This guide provides a comprehensive framework for conducting electrochemical studies in this compound, detailing the rationale, experimental setup, and a detailed protocol for cyclic voltammetry, a foundational electrochemical technique.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the solvent's physical properties is essential for designing robust electrochemical experiments.

PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 15567-95-0[4][5][6]
Molecular Formula C₅H₁₁NO₂[4][5][7]
Molecular Weight 117.15 g/mol [4][6]
Boiling Point 161 °C[7]
Density 1.078 g/cm³[7]
Form Solid (at room temperature)[6]

Rationale for Use in Electrochemical Applications

The selection of a solvent is a critical parameter that can significantly influence reaction pathways in electrochemistry.[8] Amide-based solvents, in particular, have demonstrated utility in a range of electrochemical systems, from electrosynthesis to energy storage.[9][10][11]

Key Advantages of this compound:

  • Mimicking Biological Environments: The presence of both hydrogen-bond donor (-OH) and acceptor (C=O) sites allows for complex solvation interactions, which can be particularly relevant when studying drug molecules that interact with biological targets through similar forces. The electronic structure of the amide group induces substantial solvent organization, creating a unique electrostatic environment for the solute.[12]

  • Enhanced Solubility: Its polarity makes it effective at dissolving a wide range of organic analytes and supporting electrolytes, a prerequisite for efficient electrochemical analysis.[7]

  • Proton Availability: The hydroxyl group provides a source of protons, making the solvent suitable for studying redox processes that are coupled to proton transfer—a common mechanism in the metabolism of pharmaceutical compounds.

  • Wide Potential Window: Amide solvents can offer a large electrochemical stability window, allowing for the investigation of molecules with high oxidation or reduction potentials.[10]

Core Principles & Experimental Setup

Methodological rigor is essential for obtaining reproducible and trustworthy electrochemical data. The following sections detail the critical components and considerations for building a self-validating experimental system.

Solvent and Supporting Electrolyte Preparation

The purity of the solvent and electrolyte directly impacts the quality of electrochemical data. Impurities, especially water in non-aqueous systems, can introduce interfering redox signals and narrow the usable potential window.

  • Causality: A supporting electrolyte is a salt added to the solution to increase its ionic conductivity and minimize Ohmic drop (iR drop), which is the potential loss due to the resistance of the solution.[3][13] Without sufficient conductivity, voltammograms can become distorted and inaccurate.

  • Recommendation: For polar organic solvents like this compound, Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar tetraalkylammonium salt is an excellent choice.[14][15] These salts are electrochemically inert over a wide potential range and readily dissolve. A typical concentration is 0.1 M.

  • Preparation: The electrolyte solution should be prepared using high-purity (≥97%) solvent and electrolyte.[5] Given that the solvent is a solid at room temperature, experiments will need to be conducted at an elevated temperature where it is molten, or it could be used as part of a deep eutectic solvent mixture.[10]

The Three-Electrode System

Modern voltammetry universally employs a three-electrode setup to ensure accurate potential control and current measurement.[2][16]

  • Working Electrode (WE): The electrode where the reaction of interest occurs. The potential of the WE is controlled relative to the reference electrode.

  • Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured.[13]

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that flowing at the working electrode, preventing the reference electrode from carrying significant current, which would destabilize its potential.[2]

Electrode Selection and Preparation
  • Working Electrode: A Glassy Carbon Electrode (GCE) is a versatile and common choice for studying organic compounds. Platinum (Pt) is also suitable. The electrode surface must be meticulously polished before each experiment to remove adsorbed species and ensure a reproducible surface.[13] Polishing is typically done with alumina or diamond slurries of decreasing particle size (e.g., 1.0 µm followed by 0.3 µm and 0.05 µm).

  • Counter Electrode: A platinum wire or gauze is the standard choice due to its chemical inertness and catalytic properties.[17]

  • Reference Electrode: The use of a proper reference electrode is arguably the most critical aspect of non-aqueous electrochemistry. Aqueous reference electrodes like Ag/AgCl or SCE are unsuitable as leakage of water and chloride ions from the filling solution can contaminate the organic electrolyte and create unstable and ill-defined junction potentials.[14][15]

    • Recommended RE: A non-aqueous Ag/Ag⁺ reference electrode is the industry standard.[18][19][20] This typically consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) and 0.1 M supporting electrolyte (e.g., TBAPF₆) in a compatible organic solvent like acetonitrile.[14][15] The entire assembly is separated from the bulk solution by a porous ceramic or glass frit.[18][19]

    • Calibration: It is best practice to calibrate the reference electrode daily against a known redox couple, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, which provides a stable and solvent-independent reference point.[15]

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for rapidly probing the redox properties of a compound.[2][16] The potential of the working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured.

Step-by-Step Methodology
  • Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, rinse thoroughly with deionized water, then with a suitable organic solvent (e.g., acetone or isopropanol), and dry completely.

  • Cell Assembly: Assemble the three-electrode cell. Position the reference electrode tip as close as possible to the working electrode surface to minimize Ohmic drop.[15]

  • Solution Preparation: Prepare the analyte solution by dissolving the compound of interest (typically 1-5 mM) in the this compound solvent containing 0.1 M TBAPF₆.

  • Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes before the experiment.[17] Oxygen is electroactive and its reduction products can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Blank Scan (Background): Run a cyclic voltammogram of the electrolyte solution without the analyte. This scan establishes the potential window of the solvent/electrolyte system and ensures there are no interfering impurities.

  • Analyte Scan: Add the analyte to the cell and allow the solution to equilibrate. Record the cyclic voltammogram. Sweep the potential across a range where redox activity is expected.

  • Varying Scan Rate: Perform scans at several different scan rates (e.g., 25, 50, 100, 200 mV/s). The relationship between peak current and scan rate provides information about the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).

  • Post-Experiment Cleaning: Thoroughly clean the electrodes and cell components after the experiment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase p1 Polish Working Electrode p3 Assemble 3-Electrode Cell p1->p3 p2 Prepare Analyte in Solvent + Electrolyte p2->p3 r1 Deoxygenate Solution (N2 or Ar Purge) p3->r1 r2 Run Background CV (Blank Scan) r1->r2 r3 Run Analyte CV at Various Scan Rates r2->r3 a1 Analyze Voltammogram: Identify Peak Potentials r3->a1 a2 Correlate Scan Rate with Peak Current a1->a2

Caption: Workflow for a cyclic voltammetry experiment.

Interpreting Voltammetric Data

A cyclic voltammogram plots current (y-axis) versus potential (x-axis). For a simple, reversible one-electron transfer process, the voltammogram will have a characteristic duck shape.[2]

  • Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the potentials where the oxidation and reduction currents, respectively, reach their maximum.

  • Formal Potential (E°'): The thermodynamic formal potential can be estimated as the midpoint between the two peak potentials: E°' ≈ (Epa + Epc) / 2.

  • Peak Separation (ΔEp): For a reversible process, the separation between the peak potentials (ΔEp = |Epa - Epc|) is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. Larger separations often indicate slower electron transfer kinetics.

  • Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Application Spotlight: Drug Development

Electrochemical studies in this compound can provide valuable, early-stage insights for drug development professionals.

  • Metabolic Simulation: The oxidation potential of a drug candidate is a strong indicator of its susceptibility to Phase I metabolic oxidation by cytochrome P450 enzymes.[1] Cyclic voltammetry can be used to rapidly screen compounds for metabolic stability.

  • Formulation and Stability: Understanding the redox stability of an active pharmaceutical ingredient (API) is crucial for developing stable formulations. Electrochemical methods can identify potential degradation pathways.

  • Drug Delivery: Electrochemical modification of surfaces is a growing field for creating advanced drug delivery systems.[21] Understanding the electrochemical behavior of the drug itself in relevant media is a foundational step in designing such systems.

References

  • Non-aqueous Silver / Silver Ion Refillable Reference Electrode - 6 mm dia. (n.d.). redox.me.
  • Ag/Ag+ Reference Electrode (Φ6mm) for Non-Aqueous Electrolyte Electrochemical Research, 1 pcs, EFC-RE-AA. (n.d.). MTI Corporation.
  • Non-Aqueous Reference Electrode Overview. (n.d.). Pine Research Instrumentation.
  • Cyclic voltametry in non-aqueous medium. (n.d.). UO-CHM.
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206.
  • This compound. (n.d.). PubChem.
  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education.
  • This compound | CAS#:15567-95-0. (n.d.). Chemsrc.
  • Electrochemical study of Cu2O in aqueous and non-aqueous solvents using cyclic voltammetric technique. (2023). Journal of Research in Chemistry.
  • This compound. (n.d.). MySkinRecipes.
  • Green, S., He, Q., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Mukherjee, A., Maj, M., & Baiz, C. R. (2022). Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. The Journal of Physical Chemistry B.
  • Electrochemical Approach to Amide Bond Formation. (2023). ResearchGate.
  • Nagao, K., & Yoshida, J. (2024). Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. ACS Electrochemistry.
  • Electrochemical Deoxygenation of Aromatic Amides and Sulfoxides. (2020). ResearchGate.
  • Deep eutectic solvents based on N-methylacetamide and a lithium salt as suitable electrolytes for lithium-ion batteries. (2017). Physical Chemistry Chemical Physics.
  • Eutectic electrolyte based on N-methylacetamide for highly reversible zinc–iodine battery. (2022). Journal of Materials Chemistry A.
  • Fremont, S., Wudarska, J., & Wéry, M. (2013). Preparative Microfluidic Electrosynthesis of Drug Metabolites. ACS Medicinal Chemistry Letters.
  • support/solvent-electrolyte. (n.d.). ALS, the electrochemical company.
  • Electrochemical Surface Modification for Drug Delivery Systems. (n.d.). ProPlate®.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-hydroxyethyl)-N-methylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(2-hydroxyethyl)-N-methylacetamide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions concerning the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure both success and a deeper understanding of the purification process.

Section 1: Foundational Knowledge - Before You Begin

A successful purification begins with a thorough understanding of the compound's properties and the necessary safety precautions.

FAQ: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is critical for designing an effective recrystallization protocol. Its structure, featuring both a polar amide and a hydroxyl group, dictates its solubility and behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15567-95-0[2][3]
Molecular Formula C₅H₁₁NO₂[4]
Molecular Weight 117.15 g/mol [4]
Appearance Colorless to light yellow solid or liquid[2]
Boiling Point 161 °C at 15 Torr[2][5]
Density 1.078 g/cm³[2][5]
pKa 14.24 (Predicted)[2]

Note: The compound's low melting point, which is near room temperature, is a crucial factor that often leads to a phenomenon known as "oiling out" during recrystallization.[6][7]

Caption: Molecular structure of this compound.

FAQ: What safety precautions should I take before starting the experiment?

Adherence to safety protocols is paramount. This compound is classified as a hazardous substance.

  • Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors or dust.[8][10]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Skin: Wash off immediately with soap and plenty of water.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Section 2: The Recrystallization Protocol

This section details the selection of an appropriate solvent system and provides a step-by-step guide to the purification process.

FAQ: How do I select the right solvent or solvent system?

The choice of solvent is the most critical variable in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12] Given the compound's polarity, polar solvents are a logical starting point.[1]

Guiding Principle: The "like dissolves like" principle suggests that solvents with similar functional groups or polarity to the solute will be effective.[11] The hydroxyl and amide groups in the target molecule allow it to act as both a hydrogen bond donor and acceptor, indicating solubility in protic solvents.[13]

Table 2: Suggested Solvents for Screening

Solvent / SystemTypeRationale & Expected Behavior
Acetone Polar AproticThe ketone group is a good hydrogen bond acceptor. May show high solubility at all temperatures, making it a candidate for a two-solvent system.[14]
Ethyl Acetate Moderately PolarOften a good starting point for moderately polar compounds.
Isopropanol Polar ProticThe alcohol group can hydrogen bond. Solubility is likely to be highly temperature-dependent.
Acetone / Hexane Two-Solvent SystemDissolve in minimal hot acetone (Solvent 1), then add cold hexane (Solvent 2, anti-solvent) dropwise until turbidity appears.[15][16]
Ethyl Acetate / Heptane Two-Solvent SystemSimilar to the acetone/hexane system, this provides a wide polarity range to fine-tune solubility.

Experimental Approach:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be used in a two-solvent system.

  • If it is poorly soluble at room temperature, heat the test tube gently in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • An ideal solvent will produce a high yield of crystals upon cooling.

Detailed Step-by-Step Methodology: Recrystallization Workflow

This protocol outlines the complete process, from dissolving the crude material to isolating the purified crystals.

Recrystallization_Workflow start_end start_end process_step process_step decision decision impurity_step impurity_step start Start with Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes color_check Solution Colored? insoluble_check->color_check No hot_filtration->color_check charcoal 2a. Add Activated Charcoal, Re-heat, and Filter color_check->charcoal Yes cool 3. Allow Filtrate to Cool Slowly color_check->cool No charcoal->cool crystallization 4. Induce Crystallization (If Necessary) cool->crystallization isolate 5. Isolate Crystals via Vacuum Filtration crystallization->isolate wash 6. Wash with Minimal Ice-Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry finish End with Pure Product dry->finish Oiling_Out_Troubleshooting problem problem action action decision decision outcome outcome start Compound has 'Oiled Out' reheat 1. Re-heat solution to redissolve the oil start->reheat add_solvent 2. Add a small amount of additional solvent reheat->add_solvent slow_cool 3. Attempt very slow cooling (e.g., insulated flask) add_solvent->slow_cool check_crystals Did crystals form? slow_cool->check_crystals success Success! Proceed to isolation. check_crystals->success Yes failure Still an oil. Re-evaluate solvent choice. check_crystals->failure No

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Problem: No crystals have formed after cooling, even in an ice bath. Is the experiment ruined?

No, this is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should. [11]Crystallization can often be induced.

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth to begin. [11][17]* Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth. [11]* Reduce Volume: You may have used too much solvent. [17]Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Problem: My final yield is very low. How can I improve it?

Low recovery is typically caused by one of two issues:

  • Using too much solvent: As mentioned above, using a large excess of solvent will keep much of your product dissolved even when the solution is cold. [11]The remedy is to evaporate some solvent and re-crystallize.

  • Premature filtration or excessive washing: Ensure the solution is thoroughly cooled in an ice bath to minimize the product's solubility before filtration. [18]When washing the crystals, use the absolute minimum amount of ice-cold solvent required.

Problem: My final crystals are colored.

This indicates the presence of colored impurities that were not removed.

  • Solution: The most effective method is to re-dissolve the crystals in hot solvent and treat the solution with activated charcoal as described in the main protocol. [18]The solution must then be filtered while hot to remove the charcoal before being allowed to cool and crystallize again.

Section 4: Frequently Asked Questions (FAQs)

FAQ: How do I know if my compound is pure after recrystallization?

Purity can be assessed by several methods:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. [18]* Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation and assess purity. [18]

FAQ: Is it better to use a single solvent or a two-solvent system?

A single-solvent recrystallization is generally simpler and preferred if a suitable solvent can be found. [19]However, for compounds like this compound, which may be highly soluble in many common polar solvents, a two-solvent system often provides better control over the crystallization process and can lead to higher purity. [16][19]

References

  • Chemsrc. (2025). This compound | CAS#:15567-95-0.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Solubility of Things. (n.d.). N-Methylacetamide.
  • University of Alberta. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • Organic Chemistry at CU Boulder. (2013). Recrystallization [Video]. YouTube.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Zaini, S. J. (2025). Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. Journal of Al-Nahrain University, 18(2), 56-61.

Sources

Technical Support Center: N-(2-hydroxyethyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-(2-hydroxyethyl)-N-methylacetamide (CAS: 15567-95-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and removing critical impurities. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Synthesis Overview and Impurity Profiling

A robust purification strategy begins with a thorough understanding of the reaction itself and the potential impurities that can arise. This section addresses the most common questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound and what are the primary impurities I should expect?

A prevalent and efficient method for synthesizing this compound is the acylation of 2-(methylamino)ethanol with an acetylating agent like acetic anhydride. While seemingly straightforward, this reaction can generate several impurities that may complicate downstream applications.

The primary impurities typically fall into three categories:

  • Unreacted Starting Materials : Incomplete reactions can leave residual 2-(methylamino)ethanol or acetic acid (if formed from hydrolysis of the anhydride) in the crude product.[1][2]

  • Side-Reaction Products : The bifunctional nature of 2-(methylamino)ethanol (containing both an amine and a hydroxyl group) can lead to undesired products. A key side-reaction is O-acetylation, forming 2-(N-methylacetamido)ethyl acetate.

  • Degradation Products : Amides can be susceptible to hydrolysis, especially in the presence of acid or base and water, which would revert the product back to 2-(methylamino)ethanol and acetic acid.[3][4]

G SM1 2-(Methylamino)ethanol Product This compound (Desired Product) SM1->Product N-Acylation (Main Reaction) Impurity1 Unreacted 2-(Methylamino)ethanol Impurity3 2-(N-methylacetamido)ethyl acetate (O-acetylation Side-Product) SM1->Impurity3 O-Acylation (Side Reaction) SM2 Acetic Anhydride SM2->Product N-Acylation (Main Reaction) Impurity2 Acetic Acid (from hydrolysis) SM2->Impurity2 Hydrolysis Product->Impurity3 O-Acylation (Side Reaction) Impurity4 Hydrolysis Products Product->Impurity4 Hydrolysis (Degradation)

Caption: Synthesis of this compound and common impurity pathways.

Section 2: Analytical Strategies for Purity Assessment

Effective purification requires reliable methods to monitor the reaction and assess the purity of the final product. Simply relying on the yield is insufficient for ensuring quality.

Q2: Which analytical techniques are best for monitoring my reaction and quantifying the purity of the final product?

A multi-tiered approach is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of reaction progress.[1] For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying unknown impurities.[1]

Table 1: Comparison of Recommended Analytical Techniques

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Linearity Range 0.05 - 200 µg/mL[5]0.01 - 100 µg/mL0.001 - 50 µg/mL
Precision (% RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Primary Use Case Routine purity checks, quantification of major components.Identification of volatile impurities, structural confirmation.Trace-level quantification, analysis in complex matrices.[5]

Note: The values presented are representative for small organic molecules and may vary based on the specific instrumentation and method parameters used.[5]

Section 3: Troubleshooting and Purification Protocols

This section provides direct answers and step-by-step protocols for common purification challenges.

FAQ 1: My crude product is contaminated with unreacted 2-(methylamino)ethanol and acetic acid. How can I remove them?

Cause: This is the most common issue, arising from incomplete reaction or use of non-stoichiometric amounts of reagents. The basic amine and acidic carboxylic acid can be easily removed with a liquid-liquid extraction (acid/base wash).

Solution: An aqueous workup using dilute acid and base will selectively move these impurities into the aqueous phase, leaving the more neutral amide product in the organic phase.

Protocol 1: Acid/Base Wash Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous hydrochloric acid (HCl) solution. This protonates the basic 2-(methylamino)ethanol, making it highly water-soluble. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates the acidic acetic acid, converting it to sodium acetate, which is water-soluble.[] Be sure to vent the separatory funnel frequently to release CO₂ gas. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the cleaner product.

FAQ 2: My product is colored (yellow to brown). What causes this and how can I fix it?

Cause: Color often arises from minor, highly conjugated byproducts or degradation products formed during the reaction, especially if excessive heat was applied.

Solution: Treatment with activated charcoal is a highly effective method for adsorbing colored impurities.[1]

Protocol 2: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate) with gentle heating.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the product weight) to the solution.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes. Avoid vigorous boiling.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. Preheating the filtration funnel is crucial to prevent the product from crystallizing prematurely.[1]

  • Concentration: Remove the solvent under reduced pressure to obtain the decolorized product, which can then be further purified if necessary.

FAQ 3: After washing, I still have persistent impurities. What is the next purification step?

Cause: If impurities persist after an aqueous workup, they are likely neutral organic compounds with polarities similar to the desired product, such as the O-acetylated side-product.

Solution: For thermally stable compounds, vacuum distillation is an excellent choice for purification on a larger scale. For smaller scales or heat-sensitive materials, column chromatography provides superior separation.

Protocol 3: Purification by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Fractionation: Heat the crude product gently under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Collection: Collect the fractions that distill over at a constant temperature. It is advisable to collect a small forerun fraction (lower boiling impurities) and discard the high-boiling residue. The main fraction should correspond to the pure this compound. Rationale: Distillation separates compounds based on differences in boiling points. Applying a vacuum lowers the boiling points, preventing thermal degradation of the product.[7]

Protocol 4: Purification by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel, using a suitable solvent system as the slurry.

  • Mobile Phase Selection: Determine an optimal solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) using TLC. The ideal system should give the product an Rf value of ~0.3.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Integrated Purification Workflow

Choosing the right purification strategy depends on the specific impurities present and the desired final purity. The following workflow illustrates a logical sequence of operations.

G start Crude Reaction Mixture analytical1 Analytical Assessment (TLC, HPLC, or GC-MS) start->analytical1 wash Protocol 1: Acid/Base Wash analytical1->wash Acidic/Basic Impurities Present? charcoal Protocol 2: Activated Charcoal analytical1->charcoal Color Impurities Present? distill Protocol 3: Vacuum Distillation analytical1->distill Neutral Impurities? (Large Scale) chrom Protocol 4: Column Chromatography analytical1->chrom Neutral Impurities? (Small Scale) wash->analytical1 Re-assess charcoal->analytical1 Re-assess analytical2 Final Purity Check distill->analytical2 chrom->analytical2 analytical2->wash Purity < 99% end High-Purity Product analytical2->end Purity ≥ 99%

Caption: A decision-based workflow for the purification of this compound.

References

  • BenchChem. (n.d.). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.
  • Please write the complete reaction for the acid hydrolysis of N-methylacetamide. (n.d.). Study.com.
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson.
  • n-methylacetamide. (n.d.). Pure and Applied Chemistry.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-hydroxyethyl)-N-methylacetamide (CAS 15567-95-0).[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed, data-driven decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The typical synthetic route involves the N-acetylation of N-methylaminoethanol (also known as 2-(methylamino)ethanol) using an acetylating agent like acetic anhydride or acetyl chloride.[6][7]

Problem 1: Low or No Product Yield

This is one of the most common issues. A systematic approach is crucial to diagnose the root cause.

Potential Causes & Recommended Solutions

  • Cause 1: Ineffective Acylating Agent.

    • Explanation: Acetic anhydride and acetyl chloride are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture over time. An old or improperly stored bottle may have significantly reduced activity.

    • Solution: Always use a fresh bottle or a properly stored (e.g., under inert gas, in a desiccator) bottle of the acylating agent. If in doubt, verify the purity of the acylating agent by analytical methods like GC or NMR before use.

  • Cause 2: Incomplete Reaction.

    • Explanation: The N-acetylation reaction, while often fast, may require specific conditions to proceed to completion. Low temperatures can slow the reaction rate, while insufficient reaction time will naturally lead to unreacted starting materials.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting N-methylaminoethanol. The disappearance of the starting amine spot is a key indicator of completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[8]

  • Cause 3: Suboptimal Reaction Temperature.

    • Explanation: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly O-acylation of the hydroxyl group, which consumes your starting material and complicates purification.

    • Solution: The acylation of amines is typically exothermic. The reaction should be initiated at a low temperature (e.g., 0 °C in an ice bath), especially during the addition of the acylating agent, to control the exotherm and favor N-acylation over O-acylation.[8] After the initial addition, the reaction can be allowed to warm to room temperature.

  • Cause 4: Incorrect Stoichiometry or Work-up Losses.

    • Explanation: Using an insufficient amount of the acylating agent will result in an incomplete reaction. Conversely, improper work-up, such as extractions with an incorrect pH, can lead to the loss of the product, which has some water solubility.

    • Solution: Typically, a slight excess (1.05-1.2 equivalents) of the acylating agent is used. During the aqueous work-up, ensure the pH is controlled. Washing with a saturated sodium bicarbonate solution will neutralize the acetic acid byproduct, and a subsequent brine wash will help remove water from the organic layer, but avoid overly aggressive or numerous aqueous washes.[8]

Troubleshooting Workflow: Low Yield Scenario

The following diagram outlines a logical decision-making process when encountering low product yield.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (esp. Acylating Agent) start->check_reagents check_tlc Analyze Reaction Mixture by TLC start->check_tlc reagents_ok Reagents OK check_reagents->reagents_ok Purity Confirmed reagents_bad Reagents Degraded check_reagents->reagents_bad Impurities Found tlc_sm Starting Material (SM) Remaining? check_tlc->tlc_sm solution_reagents Use Fresh/Purified Reagents reagents_bad->solution_reagents Action optimize_conditions Optimize Reaction Conditions (Time, Temp) tlc_sm->optimize_conditions Yes check_workup Review Work-up & Purification Steps tlc_sm->check_workup No (SM Consumed) solution_yield Improved Yield optimize_conditions->solution_yield Result check_workup->solution_yield Result

Caption: A decision tree for troubleshooting low reaction yields.

Problem 2: Product is Impure (Presence of Side-Products)

Even with a high conversion of starting material, the purity of the final product can be compromised.

Potential Causes & Recommended Solutions

  • Cause 1: O-Acylation Side-Product.

    • Explanation: The primary competing reaction is the acetylation of the primary alcohol on N-methylaminoethanol, forming N-(2-acetoxyethyl)-N-methylacetamide. Amines are generally more nucleophilic than alcohols, so N-acetylation is kinetically favored.[9] However, at higher temperatures or with prolonged reaction times, the thermodynamically stable O-acetylated product can form in significant amounts.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature). Add the acetylating agent slowly to the solution of the amine to avoid localized temperature spikes. Using a non-nucleophilic base like triethylamine when reacting with acetyl chloride can also help by scavenging the generated HCl without competing in the reaction.[8]

  • Cause 2: Residual Starting Materials or Byproducts.

    • Explanation: Unreacted N-methylaminoethanol or the acetic acid byproduct (from acetic anhydride) can contaminate the final product if the work-up is insufficient.

    • Solution: A carefully executed aqueous work-up is essential. A wash with a dilute acid (e.g., 1 M HCl) will protonate and remove the basic N-methylaminoethanol into the aqueous layer. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will neutralize and remove the acidic acetic acid byproduct.[8]

  • Cause 3: Di-acetylation.

    • Explanation: This is less common but possible if the starting N-methylaminoethanol is contaminated with a primary amine. The primary side-product mentioned in Cause 1 is technically a di-acetylated species, but this cause refers to other potential impurities.

    • Solution: Ensure the purity of your starting N-methylaminoethanol. Purification of the final product via flash column chromatography is highly effective at removing both more polar (unreacted starting material) and less polar (O-acetylated side-product) impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-acetylation?

A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of N-methylaminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate in the case of acetic anhydride) to yield the final amide product.

reaction_mechanism cluster_main Primary Reaction Pathway (N-Acylation) cluster_side Side Reaction (O-Acylation) R_NH R-NH-CH₃ (N-methylaminoethanol) Intermediate Tetrahedral Intermediate R_NH->Intermediate Nucleophilic Attack Ac2O Ac-O-Ac (Acetic Anhydride) Ac2O->Intermediate Product R-N(Ac)-CH₃ (Product) Intermediate->Product Collapse Acetate AcO⁻ (Acetate) Intermediate->Acetate Loss of Leaving Group R_OH R'-OH (Hydroxyl Group) Side_Product R'-O-Ac (O-acetylated impurity) R_OH->Side_Product Slower Attack (favored at high temp) Ac2O_side Ac-O-Ac Ac2O_side->Side_Product

Caption: General mechanism for N- and O-acylation.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Both are effective, and the choice depends on lab practices and desired reaction control.

  • Acetic Anhydride: Generally preferred for its lower volatility and cost. It produces acetic acid as a byproduct, which is less corrosive than HCl and can be easily removed with a basic wash.[10][11]

  • Acetyl Chloride: More reactive than acetic anhydride, which can be advantageous for less reactive amines. However, it is highly volatile, corrosive, and generates HCl gas upon reaction. This requires the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl, adding a reagent and complicating the work-up.[12]

Q3: How do I set up and perform a Thin-Layer Chromatography (TLC) analysis for this reaction?

A3: TLC is an indispensable tool for monitoring this reaction.

  • Plate: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and hexanes is a good starting point. A 1:1 or 2:1 EtOAc:Hexane system often provides good separation. You may need to adjust the polarity depending on your observations.

  • Spotting: On the baseline of the plate, spot a sample of your starting N-methylaminoethanol (co-spot), and a sample of the reaction mixture.

  • Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm). The product, being an amide, may be UV active.

    • Then, stain the plate. A potassium permanganate (KMnO₄) stain is very effective, as the hydroxyl group of the starting material and product will show up as yellow spots on a purple background. The starting amine will be more polar (lower Rf value) than the final amide product.

Q4: What are the key parameters for purifying this compound by column chromatography?

A4: Flash column chromatography on silica gel is the most reliable method for obtaining a highly pure product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is often most effective. Start with a low polarity mixture (e.g., 50% Ethyl Acetate in Hexanes or 100% Dichloromethane) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, or 5-10% Methanol in Dichloromethane). This will first elute any non-polar side-products (like the O-acetylated byproduct), followed by your desired product, and finally any highly polar unreacted starting material.[8]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

Q5: What spectroscopic data should I expect for the final, pure product?

A5: Characterization is typically performed using NMR and Mass Spectrometry.

  • ¹H NMR: You should expect to see distinct signals corresponding to the different protons. For example, a singlet for the acetyl methyl group (~2.1 ppm), a singlet for the N-methyl group (~3.0 ppm), and two triplets for the two CH₂ groups of the ethyl chain (~3.4-3.8 ppm). The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • Mass Spectrometry (MS): In ESI+ mode, you would expect to see the protonated molecular ion [M+H]⁺ at m/z = 118.1.[13]

  • Purity: A certificate of analysis for a commercial sample shows that purity is often determined by NMR to be ≥95.0%.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylaminoethanol (1.0 eq, e.g., 5.0 g, 66.6 mmol) and an anhydrous solvent like Dichloromethane (DCM) or Ethyl Acetate (30 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reagent: While stirring vigorously, add acetic anhydride (1.1 eq, e.g., 7.5 g, 73.2 mmol) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the consumption of the starting amine using TLC as described in the FAQ section.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes until CO₂ evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, often as a colorless to light yellow oil or solid.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in the FAQ section.

Data Summary Table
ParameterAcetic Anhydride MethodAcetyl Chloride Method
Equivalents (Acylating Agent) 1.05 - 1.2 eq1.0 - 1.1 eq
Base Required None (byproduct is acid)1.1 - 1.3 eq (e.g., Triethylamine)
Initial Temperature 0 °C0 °C
Byproduct Acetic Acid (CH₃COOH)Hydrochloric Acid (HCl)
Safety Less volatile, corrosiveHighly volatile, corrosive, generates HCl gas
Reactivity HighVery High

References

  • Sanz Sharley, D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • MDPI. (2024). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. MDPI.
  • Sanz Sharley, D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. BenchChem.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • Sigma-Aldrich. This compound AldrichCPR 15567-95-0. Sigma-Aldrich.
  • Chemsrc. This compound | CAS#:15567-95-0. Chemsrc.
  • PubChem. This compound. PubChem.
  • Advanced ChemBlocks. This compound. Advanced ChemBlocks.
  • J&K Scientific. This compound | 15567-95-0. J&K Scientific.
  • Chegg. (2016).
  • Ekeeda. (2019). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. YouTube.
  • PubChemLite. This compound (C5H11NO2). PubChemLite.
  • Leyan. Certificate of Analysis: this compound. Leyan.
  • Rathi, J. O., & Shankarling, G. Acetylation of amines with acetic anhydride.
  • Wikipedia. N-Methylacetamide. Wikipedia.
  • Sigma-Aldrich. 2-(Methylamino)ethanol. Sigma-Aldrich.
  • PubChem. 2-(Methylamino)ethanol. PubChem.

Sources

N-(2-hydroxyethyl)-N-methylacetamide stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(2-hydroxyethyl)-N-methylacetamide (CAS: 15567-95-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly in acidic and basic environments. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail robust experimental protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the chemical stability of this compound.

Q1: What is the primary stability concern when working with this compound?

The principal stability issue is the hydrolysis of its amide bond.[1] This chemical reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom by water, which can be significantly accelerated by the presence of acid or base catalysts.[1] This process leads to the degradation of the parent molecule into two smaller products.

Q2: I thought amides were stable. Why is hydrolysis a concern?

You are correct; amides are the most stable of the carboxylic acid derivatives. This stability arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a resonance structure with a partial double bond character between the carbon and nitrogen.[2][3] This strong C-N bond makes amides resistant to hydrolysis under neutral conditions at room temperature.[2]

However, in pharmaceutical development and other research applications, compounds are often subjected to more extreme conditions (e.g., formulation at low or high pH, accelerated stability testing with heat).[4] Under these "forced" conditions, such as heating in the presence of strong aqueous acid or base, the rate of hydrolysis becomes significant and must be characterized.[1][2]

Q3: What are the expected degradation products of this compound upon hydrolysis?

The hydrolysis of the amide bond in this compound will yield acetic acid and N-methyl-2-aminoethanol . The reaction cleaves the molecule into its constituent carboxylic acid and amine parts. This is analogous to the hydrolysis of a similar compound, N-methylacetamide, which yields acetic acid and methylamine.[5][6]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Unexpected Degradation in Acidic Media

Q: I'm observing a significant loss of my parent compound in an acidic formulation (e.g., pH < 4) during stability studies, especially when heated. What is happening?

A: You are observing acid-catalyzed hydrolysis. In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient), rendering it highly susceptible to nucleophilic attack by a water molecule.[1][2] This is the rate-limiting step in the degradation pathway. The process is greatly accelerated by increased temperature and higher concentrations of hydronium ions (lower pH).

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation cluster_4 Final Products A Amide B Protonated Amide (Enhanced Electrophilicity) A->B H₃O⁺ C Tetrahedral Intermediate B->C H₂O D Protonated Amine Intermediate C->D Proton Transfer E Carboxylic Acid + Protonated Amine D->E Elimination of Amine F Acetic Acid + N-methyl-2-aminoethanol E->F Deprotonation

Caption: Acid-catalyzed hydrolysis workflow.

Scenario 2: Instability Observed in Basic Conditions

Q: My compound is showing degradation when formulated with basic excipients or stored in a solution with a pH > 9. What is the mechanism?

A: This is base-catalyzed hydrolysis, also known as saponification. In this mechanism, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.[1][7] This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to release a carboxylate anion and the neutral amine. The reaction rate is dependent on the concentration of hydroxide ions and is also accelerated by heat.

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Fast) cluster_3 Final Products (Post-Workup) A Amide B Tetrahedral Intermediate (Anionic) A->B OH⁻ C Carboxylic Acid + Amide Anion B->C C-N Bond Cleavage D Carboxylate Anion + Amine C->D Proton Transfer E Acetic Acid + N-methyl-2-aminoethanol D->E Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis workflow.

Scenario 3: Analytical Method & Data Interpretation Issues

Q: My HPLC chromatogram shows the parent peak decreasing and new peaks appearing over time in my stability study. How can I confidently identify these new peaks and set up a proper analytical method?

A: This is a common outcome of forced degradation studies, which are designed to produce degradants.[4][8]

  • Peak Identification: The most powerful tool for identifying unknown degradation products is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It provides both the mass of the degradant (helping to confirm its elemental formula) and fragmentation patterns that give clues to its structure.

  • Method Development: Your analytical method must be stability-indicating . This means it must be able to resolve (separate) the main compound peak from all potential degradation product peaks and any impurities from the formulation.[4] HPLC with UV detection is often sufficient for quantification once degradants are identified.

The table below compares common analytical techniques for the analysis and identification of this compound and its degradants.[9]

ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Quantification, PurityIdentification of volatile impuritiesIdentification & Quantification (Trace levels)
Selectivity ModerateHighVery High
Sensitivity (LOQ) ~50 - 200 ng/mL~5 - 50 ng/mL~0.05 - 5 ng/mL
Structural Info NoneGood (via fragmentation)Excellent
Notes Workhorse for routine stability testing.May require derivatization for non-volatile compounds.Gold standard for identifying unknown degradants.
Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your stability assessments.

Protocol 1: Forced Degradation Study (Acid & Base Hydrolysis)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and test the specificity of analytical methods, in line with ICH guidelines.[10]

Forced_Degradation_Workflow prep Sample Preparation 1. Prepare stock solution of this compound in a suitable solvent (e.g., Water or Acetonitrile). 2. Aliquot into separate vials for each condition. acid Acid Stress 1. Add 0.1 M HCl. 2. Heat at 60-80 °C. 3. Sample at T=0, 2, 4, 8, 24 hours. prep->acid base Base Stress 1. Add 0.1 M NaOH. 2. Keep at Room Temp or gently heat (e.g., 40 °C). 3. Sample at T=0, 1, 2, 4, 8 hours. prep->base control Control 1. Dilute with solvent only. 2. Keep at same temp as stressed samples. prep->control neutralize Neutralization 1. Cool sample to room temp. 2. Neutralize acid samples with NaOH. 3. Neutralize base samples with HCl. 4. Dilute to final concentration. acid->neutralize base->neutralize control->neutralize analyze Analysis 1. Analyze all samples by a stability-indicating HPLC or LC-MS method. 2. Quantify parent compound and degradants. neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water or acetonitrile.

  • Acid Degradation:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the vial in a water bath at 80 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Base Degradation:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 40 °C. Note: Basic hydrolysis is often faster, so milder conditions and shorter time points are used.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8 hours).

  • Sample Quenching: Immediately after withdrawal, cool the aliquot to room temperature and neutralize it (add an equimolar amount of base to the acid sample, and vice-versa) to stop the reaction.

  • Analysis: Dilute the neutralized sample to a suitable concentration for analysis by a pre-developed, stability-indicating HPLC method.

Protocol 2: Representative Stability-Indicating HPLC-UV Method

This method provides a starting point for separating the parent compound from its primary hydrolysis products. Optimization will be required for your specific instrumentation and formulation matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 210 nm
Injection Volume 10 µL

Expected Elution Order: The highly polar degradation product, N-methyl-2-aminoethanol, will elute very early, near the solvent front. Acetic acid may not be retained well or may co-elute. The parent compound, this compound, will be retained longer on the C18 column.

References
  • Pearson Education, Inc. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson+.
  • Schaffer, L., et al. (2016).
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Labinsights. (2023).
  • Allen, C. (n.d.).
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Quora. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Sravani, G., et al. (2016).
  • Homework.Study.com. (n.d.). Please write the complete reaction for the acid hydrolysis of N-methylacetamide. Study.com. [Link]
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

Sources

Technical Support Center: Troubleshooting Low Yield in N-(2-hydroxyethyl)-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields. By understanding the underlying chemical principles and common pitfalls, you can optimize your synthetic protocols for improved efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly low yield in my this compound synthesis. What are the most common culprits?

Low yields in this amidation reaction typically stem from a few key areas: suboptimal reaction conditions, the presence of side reactions, and inefficient purification. The primary reaction involves the N-acylation of N-methylethanolamine with an acetylating agent like acetic anhydride or acetyl chloride. Several factors can hinder this process.[1]

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: The presence of a hydroxyl group in N-methylethanolamine introduces the possibility of competing O-acylation, leading to the formation of an ester byproduct. Di-acylation is also a possibility.

  • Reagent Quality and Stoichiometry: The purity of starting materials, especially the acetylating agent, is crucial. Incorrect stoichiometry can leave unreacted starting materials or lead to unwanted side products.

  • Presence of Water: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture and can be hydrolyzed, rendering them ineffective.[1] It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal pH/Base: The reaction requires a base to neutralize the acidic byproduct (acetic acid or HCl). An inappropriate choice or amount of base can affect the nucleophilicity of the amine and overall reaction rate.[2]

Q2: My main problem seems to be the formation of side products. How can I favor N-acylation over O-acylation?

The selectivity between N-acylation and O-acylation is a classic challenge in the synthesis of amino alcohols. The nitrogen in N-methylethanolamine is generally more nucleophilic than the oxygen, but several factors can influence the reaction's outcome.

To promote N-acylation, consider the following strategies:

  • Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its milder reactivity, which can lead to higher selectivity for N-acylation.[3][4] Acetyl chloride is more reactive and may lead to a higher proportion of the O-acylated product.[3][5]

  • Temperature Control: Amidation reactions are often exothermic.[2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-acylation. Higher temperatures can favor the thermodynamically controlled O-acylation product.

  • Controlled Addition of Reagents: Adding the acetylating agent slowly and in a controlled manner to the solution of N-methylethanolamine and base can help maintain a low concentration of the acylating agent, favoring the more reactive amine.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices. The solvent should be chosen to ensure all reactants are well-solvated.[2]

Q3: I am unsure about the optimal reaction conditions. Can you provide a detailed protocol and a comparison of different acetylating agents?

Certainly. Below is a general protocol for the synthesis of this compound, followed by a table comparing the use of acetic anhydride and acetyl chloride.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methylethanolamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM, approximately 10 mL per gram of amine).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).[2] Cool the mixture to 0 °C in an ice bath.

  • Acetylating Agent Addition: Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.0 to 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[6]

Data Presentation: Comparison of Acetylating Agents
FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Milder, more controlled reaction.[3]Highly reactive, often faster reaction times.[3][5]
Byproduct Acetic acid (less corrosive, easier to remove).[3]Hydrogen chloride (HCl) gas (corrosive, requires careful handling).[3]
Selectivity Generally higher selectivity for N-acylation.[4]Can lead to lower selectivity and more O-acylation.[3]
Handling Less hazardous and easier to handle.[3]Fumes in air and reacts violently with water.[4][5]
Cost Generally more cost-effective.[3]Can be more expensive.
Q4: My yield is low even after purification. What are some common issues during the workup and purification steps?

Loss of product during purification is a frequent cause of low overall yield. This compound is a relatively polar molecule, which can present challenges.

Troubleshooting Purification:

  • Extraction Issues: Due to its polarity, the product may have some solubility in the aqueous layer during extraction. Performing multiple extractions with the organic solvent can help maximize recovery.

  • Column Chromatography: If using silica gel chromatography, the polar nature of the product can lead to tailing and difficult separation from polar impurities. A polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often required.

  • Distillation: If purifying by distillation, ensure the vacuum is sufficiently low and the temperature is well-controlled to prevent decomposition of the product at high temperatures.

  • Product Identification: Inaccurate identification of product-containing fractions from chromatography can lead to significant loss. Ensure you are correctly identifying the product spot on your TLC plates.

Q5: How can I be sure my starting materials are of sufficient quality?

The quality of your reagents is paramount for a successful reaction.

  • N-methylethanolamine: Ensure it is free from water and other amine impurities. Distillation may be necessary if the purity is questionable.

  • Acetylating Agent: Acetic anhydride and acetyl chloride should be fresh and stored under anhydrous conditions. Older bottles may have hydrolyzed over time. A simple check for the purity of acetyl chloride is to observe its fuming in air; a lack of fuming may indicate decomposition.

  • Solvents: Use anhydrous solvents, especially when working with acetyl chloride. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.[1]

  • Base: Ensure the base (e.g., triethylamine) is dry and free of primary or secondary amine impurities.

Visualization of Key Processes

Reaction Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Reactants & Solvents setup_rxn Set up Reaction under Inert Atmosphere prep_reactants->setup_rxn add_base Add Base & Cool to 0 °C setup_rxn->add_base add_acetylating Slowly Add Acetylating Agent add_base->add_acetylating monitor Monitor Reaction (TLC, LC-MS) add_acetylating->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting low yield.

G start Low Yield? check_completion Reaction Complete? start->check_completion check_side_products Side Products Present? check_completion->check_side_products Yes incomplete Increase Time/Temp Check Reagent Stoichiometry check_completion->incomplete No check_workup Loss During Workup? check_side_products->check_workup No optimize_selectivity Lower Temperature Use Milder Acetylating Agent (e.g., Acetic Anhydride) check_side_products->optimize_selectivity Yes optimize_purification Optimize Extraction Adjust Chromatography Conditions check_workup->optimize_purification Yes success Improved Yield check_workup->success No incomplete->success optimize_selectivity->success optimize_purification->success

Caption: A logical guide to troubleshooting low yield in the amidation reaction.

References

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question....
  • Pediaa.Com. (2023). What is the Difference Between Acetyl Chloride and Acetic Anhydride.

Sources

preventing side reactions when using N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-hydroxyethyl)-N-methylacetamide (NMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and prevent common side reactions when working with this versatile bifunctional molecule. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Introduction to this compound

This compound, with CAS number 15567-95-0, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure incorporates both a tertiary amide and a primary alcohol, offering two distinct points for chemical modification. However, this bifunctionality can also be a source of unwanted side reactions if not properly managed. This guide will delve into the most common issues encountered and provide robust strategies to mitigate them.

Cyclization NMA This compound Base Strong Base (e.g., NaH) NMA->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Cyclic_Intermediate Cyclic Oxazolinium Intermediate Alkoxide->Cyclic_Intermediate Intramolecular Attack Desired_Product Desired Product (e.g., Ester or Ether) Alkoxide->Desired_Product Reaction with Electrophile Side_Product Side Reaction Product Cyclic_Intermediate->Side_Product

Caption: Competing pathways for the alkoxide intermediate of NMA.

Issue 2: Unexpected Byproducts and Degradation of NMA

Question: After my reaction, I've isolated an unexpected byproduct that appears to be N-methylethanolamine. What is causing the degradation of my starting material?

Answer: The appearance of N-methylethanolamine strongly suggests that the amide bond in NMA has been cleaved. This is a classic case of amide hydrolysis, which can be catalyzed by both acid and base.

Causality and Prevention:

  • Amide Hydrolysis: Amide bonds are generally stable, but they can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures. [2][3]The hydrolysis of NMA yields acetic acid and N-methylethanolamine.

    • Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: This proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Preventative Protocols:

  • Strict pH Control:

    • Maintain the reaction mixture at a neutral pH (around 7) if possible.

    • If acidic or basic conditions are required for your desired transformation, use the mildest possible acid or base and the lowest effective concentration.

    • Employ a buffer system if your reaction is sensitive to pH changes.

  • Temperature Management:

    • Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.

    • Consider microwave-assisted synthesis for rapid heating and shorter reaction times, which can sometimes reduce the extent of side reactions.

  • Anhydrous Conditions:

    • If the reaction does not require water, use anhydrous solvents and reagents to prevent hydrolysis.

Hydrolysis cluster_acid Acidic Conditions cluster_base Basic Conditions NMA_acid NMA H2O_H H₂O, H⁺ NMA_acid->H2O_H Hydrolysis Products_acid N-methylethanolamine + Acetic Acid H2O_H->Products_acid NMA_base NMA H2O_OH H₂O, OH⁻ NMA_base->H2O_OH Hydrolysis Products_base N-methylethanolamine + Acetate H2O_OH->Products_base

Caption: Amide hydrolysis of NMA under acidic and basic conditions.

Issue 3: Formation of a Secondary Amine Byproduct

Question: My reaction mixture shows the presence of N-(2-hydroxyethyl)acetamide, a secondary amine. How is the methyl group being removed?

Answer: The loss of the N-methyl group points to an N-dealkylation reaction. While this is a common metabolic pathway in biological systems, it can also occur under certain chemical conditions, particularly oxidative ones. [4][5] Causality and Prevention:

  • Oxidative N-Dealkylation: This reaction can be initiated by certain oxidizing agents or even air (oxygen) under harsh conditions (e.g., high temperature, presence of metal catalysts). The mechanism often involves the formation of an unstable N-hydroxymethyl intermediate that subsequently decomposes to the secondary amine and formaldehyde.

Preventative Protocols:

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Strong Oxidizing Agents: Be mindful of the compatibility of NMA with other reagents in your reaction mixture. If an oxidation is necessary elsewhere in the molecule, consider protecting the N-methyl group, although this is often not practical.

  • Scavenge Trace Metals: If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA in trace amounts, if it doesn't interfere with your primary reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: NMA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [6]It is hygroscopic, so protection from moisture is important to prevent slow hydrolysis over time. Storage at room temperature is generally acceptable.

Q2: Is NMA stable across a wide pH range?

A2: NMA is most stable at neutral pH. As detailed in the troubleshooting guide, it is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, particularly at elevated temperatures. [2] Q3: Are there any common reagents that are incompatible with NMA?

A3: Yes. Due to its functional groups, NMA is incompatible with:

  • Strong oxidizing agents: Can lead to N-dealkylation and other oxidative degradation. [7]* Strong acids and bases: Catalyze amide hydrolysis.

  • Reactive acylating and alkylating agents in the absence of a controlled reaction plan: Can lead to a mixture of N- and O-functionalized products.

Q4: I need to perform a reaction on another part of my molecule that requires a strong base. How can I protect the hydroxyl group of NMA?

A4: Protecting the primary alcohol is a standard strategy to prevent it from interfering with other reactions. Common protecting groups for alcohols that are stable to bases include:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust to many basic and nucleophilic reagents and can be removed with a fluoride source (e.g., TBAF) or under acidic conditions. [8]* Benzyl Ether (Bn): This can be introduced using benzyl bromide and a base like sodium hydride (with careful control to avoid intramolecular cyclization) and removed by hydrogenolysis. [9] Table 1: Common Protecting Groups for the Hydroxyl Group of NMA

Protecting GroupReagents for ProtectionConditions for DeprotectionStability
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or AcOH, H₂OStable to base, mild acid, oxidation, reduction
Benzyl (Bn)BnBr, NaH, THF (at low temp)H₂, Pd/CStable to base, acid, oxidation, reduction

Experimental Protocol: TBDMS Protection of NMA

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere.

  • Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C.

  • Protection: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • PubChem. This compound.
  • PubChem. N-Methylacetamide.
  • Wikipedia. N-Methylacetamide. [Link]
  • ResearchGate. Previous methods to N‐dealkylate tertiary amides and the new route disclosed. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • ScienceDirect.
  • National Center for Biotechnology Information.
  • Organic Chemistry Portal. Protecting Groups. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Google Patents.
  • Indian Institute of Technology Bombay. Protecting Groups. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]
  • MDPI.
  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]
  • European Medicines Agency.

Sources

column chromatography protocol for N-(2-hydroxyethyl)-N-methylacetamide purification

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis and drug development is the effective purification of target molecules. N-(2-hydroxyethyl)-N-methylacetamide, a polar compound characterized by its hydrophilic hydroxyl and amide functionalities, presents unique challenges for purification by traditional column chromatography. Its affinity for polar stationary phases can lead to issues such as poor elution, band broadening, and low recovery.

This technical support guide, designed for researchers and drug development professionals, provides a detailed protocol, troubleshooting advice, and frequently asked questions to navigate the complexities of purifying this compound. By understanding the principles behind the chromatographic choices and anticipating potential pitfalls, scientists can achieve high purity and yield for their target compound.

Core Principles: Strategy for Purifying a Polar Amide

The primary challenge in purifying this compound via normal-phase chromatography is its high polarity. The molecule contains both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the amide and hydroxyl oxygens), leading to strong interactions with the polar surface of silica gel.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for normal-phase chromatography.[1] Its surface is covered with acidic silanol groups (Si-OH), which strongly adsorb polar compounds. For this reason, a highly polar mobile phase is required to elute the target molecule.

  • Mobile Phase Selection: The mobile phase must be polar enough to compete with the silica gel for interaction with the compound, thereby allowing it to move down the column. A common strategy is to use a binary solvent system consisting of a moderately polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a highly polar solvent like Methanol (MeOH) or Ethanol (EtOH). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve an ideal retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best separation.[2][3]

Detailed Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying this compound on a laboratory scale using flash column chromatography.

Part 1: Solvent System Optimization with TLC
  • Prepare TLC Chambers: Add a small amount of various test solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, 85:15 DCM:MeOH) to separate TLC developing chambers.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber and allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Select the System: Identify the solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and gives good separation from impurities.[3]

Part 2: Column Preparation and Sample Loading
  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis (e.g., 98:2 DCM:MeOH).[3]

    • Pour the slurry into the chromatography column and use gentle pressure (flash chromatography) or gravity to pack the silica bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Sample Loading (Dry Loading Recommended):

    • Due to the compound's polarity, it may have poor solubility in the less polar mobile phase, making dry loading the preferred method.[4]

    • Dissolve the crude product in a minimal amount of a volatile solvent (like methanol or DCM).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the sand layer in the prepared column.

Part 3: Elution and Fraction Collection
  • Elution: Begin eluting the column with the initial, less polar mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). This can be done in a stepwise manner (e.g., 100 mL of 98:2 DCM:MeOH, then 100 mL of 95:5 DCM:MeOH, etc.) or as a continuous gradient.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

Part 4: Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate and develop it using the optimized solvent system to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified compound.

  • Final Drying: Dry the product under high vacuum to remove any residual solvent.

Data Presentation: Key Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard choice for normal-phase separation of polar organic molecules.
Mobile Phase (Typical) Dichloromethane (DCM) / Methanol (MeOH)Offers a wide polarity range suitable for eluting highly polar compounds from silica.
Optimal TLC Rf 0.2 - 0.4Provides the best balance between retention and elution for optimal separation on a column.[2]
Loading Method Dry LoadingRecommended for polar compounds with poor solubility in the initial non-polar eluent, preventing band broadening.[4]
Elution Method Gradient ElutionGradually increasing solvent polarity ensures that impurities are separated effectively and the target compound is eluted in a reasonable volume.

Troubleshooting Guide

Issue 1: The compound does not move from the origin on the TLC plate (Rf = 0).

  • Question: My compound remains at the baseline even when I use 100% ethyl acetate or even 95:5 DCM:MeOH. What is happening?

  • Answer: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the extremely polar silica gel.

    • Solution: You need to significantly increase the polarity of your mobile phase. Try solvent systems with a higher percentage of methanol, such as 90:10 or 85:15 DCM:MeOH. In some cases, for very polar compounds, a small amount of a modifier like ammonium hydroxide (if the compound is acidic) or acetic acid (if basic) can help, but for a neutral amide like this, simply increasing the methanol content is the first step.[5]

Issue 2: The compound runs with the solvent front (Rf ≈ 1).

  • Question: I ran a TLC and my product spot traveled to the top of the plate. How can I get it to stick to the silica?

  • Answer: This is the opposite problem: your mobile phase is too polar. The solvent is so effective at dissolving your compound and interacting with it that the silica gel cannot retain it.

    • Solution: Decrease the polarity of your mobile phase. If you are using 10:1 DCM:MeOH, try switching to a much less polar system like 100% DCM or a mixture of Hexane and Ethyl Acetate. The goal is to find a solvent system where the silica can compete for interaction with your compound.

Issue 3: The compound streaks badly on the TLC plate and column.

  • Question: My spot is not a tight circle but a long, vertical streak. My column fractions are also mixed over a large volume. Why is this happening?

  • Answer: Streaking is a common issue with polar compounds on silica gel and can be caused by several factors:

    • Overloading: Too much sample was spotted on the TLC plate or loaded onto the column.

    • Strong Acid-Base Interactions: The acidic silanol groups on the silica are interacting very strongly with your compound. While this compound is not strongly basic, the lone pairs on the nitrogen and oxygen can still interact.

    • Inappropriate Solvent: The compound may have poor solubility in the chosen mobile phase, causing it to streak as it moves.

    • Solutions:

      • Reduce Concentration: Try spotting a more dilute sample on the TLC plate.

      • Use a More Polar Eluent: A more polar solvent can sometimes improve peak shape by better solvating the compound.

      • Consider an Alternative Stationary Phase: If streaking persists, alumina might be a better choice as it is less acidic than silica. For very challenging separations, reversed-phase chromatography is an excellent alternative.[6]

Issue 4: Low recovery of the purified product.

  • Question: I started with 500 mg of crude product, but after the column, I only recovered 100 mg of pure compound. Where did the rest go?

  • Answer: Product loss during chromatography can occur for several reasons:

    • Irreversible Adsorption: The compound is so polar that a significant portion has permanently stuck to the top of the silica column and will not elute.[5]

    • Decomposition: The compound may not be stable on the acidic silica gel and could be degrading during the long exposure time of the column run.[5]

    • Broad Elution: If the compound elutes over a very large volume (due to streaking), some fractions containing the product at low concentrations may have been discarded.

    • Solutions:

      • Increase Eluent Polarity: At the end of the run, flush the column with a very strong solvent (e.g., 100% methanol or even methanol with 1% triethylamine) to see if more product elutes.

      • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If new spots appear, your compound is likely degrading on the silica.[5]

      • Switch to Reversed-Phase: If stability is an issue, reversed-phase chromatography on a C18-functionalized silica gel is a much milder technique.

Issue 5: The purified product is a yellow oil instead of a solid.

  • Question: The literature says my compound should be a solid, but after removing the solvent, I have a persistent yellow oil. Is it impure?

  • Answer: Yes, an oily or colored appearance when a crystalline solid is expected is a strong indicator of residual impurities.[3]

    • Solution: The impurities are likely close in polarity to your product. Re-purification may be necessary.

      • Run a second column: Use a slower, shallower gradient around the elution point of your compound to get better separation.

      • Try recrystallization: If you have a reasonably pure oil, you may be able to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethyl acetate or a mixture of ethanol and water) and allowing it to cool slowly.[3]

Frequently Asked Questions (FAQs)

Q1: Why is purifying a polar compound like this compound difficult on silica gel? A1: The principle of normal-phase chromatography is "like sticks to like." Silica gel is highly polar. Your compound, with its hydroxyl and amide groups, is also very polar. This results in a very strong attraction between the compound and the stationary phase, making it "sticky." A highly polar mobile phase is needed to break these interactions and elute the compound, but this can also elute polar impurities, making separation challenging.

Q2: Can I use reversed-phase chromatography instead of normal-phase? A2: Absolutely. Reversed-phase chromatography is an excellent alternative and often the preferred method for purifying highly polar compounds.[7] In this technique, the stationary phase is non-polar (e.g., C18-coated silica) and the mobile phase is polar (e.g., water and acetonitrile or methanol). Polar compounds have weak interactions with the non-polar stationary phase and elute relatively early. This method often provides sharper peaks and better recovery for polar molecules. HPLC methods for similar amide compounds frequently use C18 columns.[8][9]

Q3: What is "dry loading," and when is it essential? A3: Dry loading is a technique where the sample is pre-adsorbed onto an inert solid (like silica gel or celite) before being placed on the column.[4] It is essential when your crude product does not dissolve well in the initial, non-polar mobile phase of your chromatography. If you were to dissolve it in a strong, polar solvent and inject that directly, the strong solvent would carry your compound rapidly down the column in a diffuse band, leading to very poor separation. Dry loading ensures the compound is introduced to the column in a concentrated, narrow band at the very top, which is critical for a good purification.[4]

Q4: What are the alternatives to silica gel if my compound is basic or acid-sensitive? A4: Silica gel is acidic and can cause problems for acid-sensitive or basic compounds.

  • Alumina (Al₂O₃): Alumina is another common stationary phase. It is available in neutral, basic, or acidic forms, making it a good alternative for separating basic compounds that might streak or decompose on silica.[6]

  • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine or ammonia, to neutralize the most acidic silanol sites.[2]

  • Bonded Phases: For more advanced separations, functionalized silica gels are available, such as amino- or cyano-propyl bonded silica, which offer different selectivity. HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which often use amide-bonded phases, are specifically designed for retaining and separating very polar molecules.[10]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

Troubleshooting_Workflow Start Start: Run Analytical TLC CheckRf Analyze TLC Result Start->CheckRf Rf_Zero Issue: Rf = 0 (Stuck at Baseline) CheckRf->Rf_Zero Rf = 0 Rf_One Issue: Rf = 1 (Runs at Solvent Front) CheckRf->Rf_One Rf = 1 Rf_Good Rf is 0.2-0.4 Proceed with Column CheckRf->Rf_Good Good Rf Streaking Issue: Streaking Spot CheckRf->Streaking Streaking IncreasePolarity Action: Increase Mobile Phase Polarity (e.g., more MeOH) Rf_Zero->IncreasePolarity DecreasePolarity Action: Decrease Mobile Phase Polarity (e.g., less MeOH) Rf_One->DecreasePolarity RunColumn Run Column Chromatography Rf_Good->RunColumn CheckLoading Action: Check Sample Load & Consider Modifiers Streaking->CheckLoading IncreasePolarity->Start Re-run TLC DecreasePolarity->Start Re-run TLC CheckLoading->Start Re-run TLC AnalyzeFractions Analyze Fractions by TLC RunColumn->AnalyzeFractions PoorSep Issue: Poor Separation or Low Yield AnalyzeFractions->PoorSep No GoodSep Success: Pure Fractions Identified AnalyzeFractions->GoodSep Yes TroubleshootColumn Troubleshoot Column: - Check for degradation on silica - Use shallower gradient - Consider alternative phase (RP) PoorSep->TroubleshootColumn Combine Combine & Evaporate GoodSep->Combine TroubleshootColumn->RunColumn Re-run Column End Purified Product Combine->End

Caption: A troubleshooting workflow for column chromatography purification.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • SIELC Technologies. (n.d.). Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • National Institutes of Health. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2025, August 6). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • Benchchem. (n.d.). Application Note and Protocol for the Separation of N-(2-hydroxyethyl)-2-phenylacetamide by Reverse-Phase HPLC.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Tosoh Bioscience. (n.d.). Normal Phase Chromatography.
  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • Benchchem. (n.d.). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Benchchem. (n.d.). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
  • Caltech Authors. (n.d.). SI.Revised.With HRMS.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (2025, August 25). This compound.
  • N-Methylacetamide 79-16-3 wiki. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 15567-95-0.
  • MySkinRecipes. (n.d.). This compound.
  • The Mobile Phase. (n.d.).
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • PubMed Central. (n.d.). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays.
  • 5.2 Protein purification. (n.d.).
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.

Sources

Technical Support Center: Managing N-(2-hydroxyethyl)-N-methylacetamide Viscosity in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the viscosity of this compound in your experiments. Here, you will find practical, in-depth troubleshooting advice and validated protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary physical properties?

This compound (CAS No. 15567-95-0) is an organic compound with the molecular formula C5H11NO2.[1][2] It is characterized by the presence of both an amide and a primary alcohol functional group. At room temperature, it can present as a solid or a colorless to light yellow liquid.[1] Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 15567-95-0[1][2]
Molecular Weight 117.15 g/mol [1]
Boiling Point 161 °C (at 15 Torr)
Density 1.078 g/cm³
Form Solid or Colorless to Light Yellow Liquid[1]

Q2: Why is managing the viscosity of this compound important in experimental settings?

The viscosity of a substance is its resistance to flow. For this compound, its inherent viscosity, which can be significant, can impact several aspects of an experiment:

  • Accurate Liquid Handling: Highly viscous liquids can be challenging to pipette accurately, leading to errors in dosing and reagent addition.[3]

  • Dissolution and Bioavailability: In drug development, the viscosity of a formulation can affect the dissolution rate of the active pharmaceutical ingredient (API), which in turn can influence its bioavailability.[3][4][5]

  • Processability: In manufacturing and scale-up processes, high viscosity can affect mixing, filtration, and filling operations.[3][6]

Q3: What factors can influence the viscosity of this compound solutions?

Several factors can alter the viscosity of a solution containing this compound:

  • Temperature: Generally, the viscosity of liquids decreases as temperature increases.[7]

  • Concentration: The viscosity of a solution typically increases with higher concentrations of the solute.

  • Solvent: The choice of solvent can significantly impact the overall viscosity of the solution.

  • Additives: The presence of other substances, such as polymers or excipients, can either increase or decrease viscosity.[8]

Q4: Are there any known stability concerns with this compound?

Amides are generally stable functional groups but can undergo hydrolysis under strong acidic or basic conditions, especially when heated.[7][9][10][11] This would break the amide bond to form N-methylaminoethanol and acetic acid (or their corresponding salts). It is advisable to maintain neutral pH conditions and avoid prolonged exposure to high temperatures to ensure the chemical integrity of the compound.

Troubleshooting Guide: Viscosity-Related Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter when working with this compound.

Issue 1: Inaccurate and Inconsistent Pipetting Volumes

Q: My pipetting results with this compound solutions are not reproducible. What could be the cause and how can I fix it?

A: Inaccurate and inconsistent pipetting is a common challenge with viscous liquids. The primary cause is the resistance of the liquid to flow, which affects both aspiration and dispensing.

Causality Explained: Standard air-displacement pipettes are calibrated for aqueous solutions. The higher viscosity of your solution impedes the piston's ability to create a vacuum sufficient for aspirating the correct volume and can also lead to incomplete dispensing as the liquid clings to the pipette tip.

Troubleshooting Steps:

  • Pipetting Technique:

    • Reverse Pipetting: This technique is highly recommended for viscous liquids. It involves aspirating an excess of the liquid and then dispensing the set volume, leaving the excess in the tip. This minimizes the effect of the liquid clinging to the tip surface.

    • Slow Aspiration and Dispensing: Reduce the speed of both aspiration and dispensing to allow the viscous liquid sufficient time to move.

    • Tip Immersion Depth: Keep the pipette tip immersed to the minimum depth necessary during aspiration to reduce the amount of liquid coating the outside of the tip.

    • Tip Touching: During dispensing, touch the pipette tip to the side of the receiving vessel to help pull the liquid from the tip.

  • Pipette and Tip Selection:

    • Positive Displacement Pipettes: These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion that can be compressed or expanded by viscous liquids. This provides much higher accuracy and precision.

    • Wide-Bore Pipette Tips: Using tips with a larger opening can reduce the shear forces on the liquid and make it easier to aspirate and dispense.

  • Automated Liquid Handlers:

    • If using an automated system, create a specific liquid class for your this compound solution. Adjust parameters such as aspiration/dispense speed, air gaps, and delays to optimize performance for viscous liquids.

Issue 2: Difficulty in Dissolving or Diluting this compound

Q: I am having trouble getting this compound to dissolve in my chosen solvent, or the resulting solution is too viscous to work with. What can I do?

A: Solubility and final solution viscosity are interconnected challenges. The molecular structure of this compound, with both polar (hydroxyl and amide) and non-polar (methyl and ethyl groups) characteristics, gives it a specific solubility profile.

Causality Explained: The principle of "like dissolves like" governs solubility. The high viscosity of the resulting solution is due to strong intermolecular forces between the solute and solvent molecules.

Troubleshooting Steps:

  • Solvent Selection:

    • Polar Protic Solvents: Due to the hydroxyl and amide groups, this compound is expected to have good solubility in polar protic solvents like water, ethanol, and methanol. These solvents can participate in hydrogen bonding.

    • Polar Aprotic Solvents: Solvents like DMSO and DMF are also likely to be effective.

    • Co-solvents: Using a mixture of solvents can help to achieve the desired solubility and viscosity. For example, a small amount of a less viscous solvent might be added to a more viscous primary solvent.

  • Temperature Control:

    • Heating: Gently warming the solution can significantly decrease its viscosity and may increase the solubility of the compound. Always ensure that the temperature is well below the boiling point of the solvent and that the compound is stable at that temperature.

  • Mechanical Agitation:

    • Vortexing and Sonication: Vigorous mixing or the use of an ultrasonic bath can help to break up solute particles and accelerate the dissolution process.

Issue 3: Challenges in Downstream Applications (e.g., cell-based assays, formulation)

Q: The viscosity of my this compound solution is interfering with my downstream experiments. How can I mitigate these effects?

A: High viscosity can negatively impact various downstream applications, from hindering uniform mixing in cell cultures to affecting the physical properties of a drug formulation.[3]

Causality Explained: In cell-based assays, a viscous solution may not mix evenly with the cell culture medium, leading to concentration gradients and inconsistent results. In formulation, high viscosity can impede processes like sterile filtration and injection.[6][8]

Troubleshooting Steps:

  • Dilution:

    • The most straightforward approach is to work with the lowest effective concentration of this compound that is compatible with your experimental goals.

  • Formulation Adjustment (for Drug Development):

    • Excipient Selection: Certain excipients can act as viscosity-reducing agents.[8]

    • pH Adjustment: The pH of the solution can sometimes influence viscosity, although this is more pronounced for polyelectrolytes. It's worth investigating if a pH change within a stable range for the compound affects viscosity.

  • Process Optimization:

    • Filtration: If sterile filtering is required, you may need to use a larger surface area filter or apply positive pressure to process a viscous solution.

    • Mixing: For larger volumes, ensure adequate mixing time and the use of an appropriate mixing method (e.g., overhead stirrer) to achieve a homogeneous solution.

Characterizing this compound for Your Application

Due to the limited availability of specific viscosity and solubility data in the public domain, it is highly recommended to characterize this compound for your specific experimental conditions. The following section provides generalized protocols for these determinations.

Protocol 1: Determination of Dynamic Viscosity using a Rotational Viscometer

This protocol outlines the steps to measure the viscosity of a solution of this compound at different temperatures.

Materials:

  • This compound

  • Chosen solvent(s)

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

  • Beakers or sample containers

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare solutions of this compound at the desired concentrations in your chosen solvent.

  • Instrument Setup:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of your sample. The instrument should provide a torque reading between 10% and 90% for accurate measurements.

  • Measurement:

    • Place a known volume of your sample in a container and allow it to equilibrate to the desired temperature in the water bath.

    • Immerse the spindle into the sample up to the marked level.

    • Start the rotation and allow the reading to stabilize before recording the viscosity value (usually in centipoise, cP, or milliPascal-seconds, mPa·s).

  • Data Analysis:

    • Repeat the measurement at different temperatures and concentrations to create a viscosity profile for your specific application.

Protocol 2: Gravimetric Method for Solubility Determination

This protocol describes a reliable method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Chosen solvent(s)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (with a membrane chemically compatible with your solvent)

  • Pre-weighed evaporating dishes or vials

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. It is crucial to have undissolved solid remaining at the end of the equilibration period.

    • Add a known volume or mass of the desired solvent to the vial.

  • Equilibration:

    • Seal the vial and place it in the thermostatically controlled shaker or water bath set to your desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, carefully withdraw a sample of the supernatant using a syringe, ensuring not to disturb the undissolved solid.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Measurement:

    • Record the exact mass of the saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that will not degrade the compound).

    • Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

  • Calculation:

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish.

    • Calculate the solubility in your desired units (e.g., g/100 mL or mg/mL).

Visualizing Experimental Workflows

Logical Workflow for Troubleshooting Viscosity Issues

Viscosity_Troubleshooting cluster_pipetting Pipetting Issues cluster_dissolution Dissolution & High Viscosity Issues cluster_downstream Downstream Application Issues start Viscosity-Related Issue Identified (e.g., Inaccurate Pipetting, Poor Dissolution) pipetting_check Are you using standard pipetting techniques? start->pipetting_check dissolution_check Is the solution too viscous or solute not dissolving? start->dissolution_check downstream_check Is viscosity affecting downstream assays? start->downstream_check reverse_pipetting Implement Reverse Pipetting and Slow Speeds pipetting_check->reverse_pipetting Yes pipette_type Consider Positive Displacement Pipettes or Wide-Bore Tips pipetting_check->pipette_type Still issues end Issue Resolved pipette_type->end Resolved temp_control Apply Gentle Heating dissolution_check->temp_control Yes solvent_change Optimize Solvent System (Co-solvents) temp_control->solvent_change If ineffective solvent_change->end Resolved dilution Work with Lower Concentrations downstream_check->dilution Yes formulation Adjust Formulation (Viscosity Modifiers, pH) dilution->formulation If dilution not possible formulation->end Resolved

Caption: A logical workflow for diagnosing and resolving common viscosity-related issues.

Experimental Workflow for Characterization

Characterization_Workflow cluster_viscosity Viscosity Characterization cluster_solubility Solubility Characterization start Need to Use this compound in a New Application define_params Define Critical Parameters: - Required Concentration - Operating Temperature - Solvent System start->define_params prep_visc_samples Prepare Solutions at Various Concentrations define_params->prep_visc_samples prep_sol_samples Prepare Saturated Solutions define_params->prep_sol_samples measure_viscosity Measure Viscosity vs. Temperature (Protocol 1) prep_visc_samples->measure_viscosity visc_profile Generate Viscosity Profile measure_viscosity->visc_profile optimize Optimize Experimental Conditions Based on Characterization Data visc_profile->optimize measure_solubility Determine Solubility (Protocol 2) prep_sol_samples->measure_solubility sol_data Obtain Solubility Data measure_solubility->sol_data sol_data->optimize end Proceed with Optimized Experiment optimize->end

Caption: A systematic workflow for characterizing the viscosity and solubility of this compound.

References

  • Kottke R. (2023). Impact of Viscosity and Drug Formulation on Pharmaceutical Development. Journal of Chemical and Pharmaceutical Research, 15(12): 7-8. [Link]
  • Coste, A., Couty, F., & Evano, G. (2010). SYNTHESIS OF YNAMIDES BY COPPER-MEDIATED COUPLING OF 1,1-DIBROMO-1-ALKENES WITH NITROGEN NUCLEOPHILES. PREPARATION OF 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses, 87, 231. [Link]
  • Al-khattawi, A., Mohammed, A., & Al-khedairy, E. (2022). The impact of viscosity on the dissolution of naproxen immediate-release tablets. Saudi Pharmaceutical Journal, 30(5), 533-541. [Link]
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2018).
  • Pharmaceutical Technology. (2024).
  • Rathore, A. S., & Jain, M. (2020). Strategies for high-concentration drug substance manufacturing to facilitate subcutaneous administration: A review. Journal of pharmaceutical sciences, 109(1), 78-90. [Link]
  • Wu, G. (1997). Prediction of the Liquid Viscosities of Pure Components and Mixtures Using Neural Network and ASOG Group Contribution Methods. Journal of Chemical Engineering of Japan, 30(5), 841-846. [Link]
  • MaChemGuy. (2021). Understanding Amides (A2 Chemistry). YouTube. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(5), 435-446. [Link]
  • Hirose, R., & Sugano, K. (2023). Effect of Food Viscosity on Drug Dissolution. Pharmaceutical research, 40(12), 2965–2975. [Link]
  • Zhang, Y., & Li, S. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today, 26(10), 2249-2258. [Link]
  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society B: Physical Organic, 3, 429-436. [Link]
  • Uddin, S., & Mehta, A. (2021). Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. mAbs, 13(1), 1968585. [Link]
  • Wikipedia. (2026). Ammonia. In Wikipedia. [Link]
  • Gani, R., & Fredenslund, A. (2017). Prediction of the viscosity of mixtures from VLE correlation parameters. The Canadian Journal of Chemical Engineering, 95(7), 1225-1234. [Link]
  • Al-Hamidi, H., & Al-Ghaban, A. (2020). Impact of Simulated Gastrointestinal Fluid: Viscosity, Surface Tension, and pH on the Dissolution and Rheology Assessment of Candesartan Cilexetil. Turkish Journal of Pharmaceutical Sciences, 17(4), 386-393. [Link]
  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society, 109(10), 3145-3146. [Link]
  • Joint Entrance Examination (Advanced). (2026). JEE (Advanced) 2026 Syllabus. Indian Institute of Technology Bombay. [Link]
  • Wikipedia. (2026). Amide. In Wikipedia. [Link]
  • Wikipedia. (2026). Viscosity models for mixtures. In Wikipedia. [Link]
  • Hirose, R., & Sugano, K. (2023). Effect of Food Viscosity on Drug Dissolution. Pharmaceutical Research, 40(12), 2965-2975. [Link]
  • Cole-Parmer. (n.d.).
  • Bioprocess Online. (2024). Formulation Considerations For The Development Of High Concentration Biopharmaceuticals. Bioprocess Online. [Link]
  • LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. LibreTexts. [Link]
  • Whyte, B. (2023).
  • ProSim. (n.d.). Dynamic viscosity of liquid mixture. ProSim. [Link]
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]
  • Organic Syntheses. (2010). SYNTHESIS OF YNAMIDES BY COPPER-MEDIATED COUPLING OF 1,1-DIBROMO-1-ALKENES WITH NITROGEN NUCLEOPHILES. PREPARATION OF 4-METHYL-N-(2-PHENYLETHYNYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE. Organic Syntheses, 87, 231. [Link]
  • ChemSrc. (2025). This compound. ChemSrc. [Link]
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
  • Jawad, S. A., & AL-Baharani, D. M. (2023). The chemistry of amides. University of Kerbala. [Link]

Sources

Technical Support Center: Drying and Storage of Anhydrous N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper drying and storage of anhydrous this compound (CAS: 15567-95-0). Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.

Understanding the Compound: Why Proper Handling is Crucial

This compound is a polar, protic molecule featuring both a hydroxyl and an amide functional group. Its structure lends it to being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can significantly impact its stability, reactivity, and physical properties, leading to issues such as clumping, altered solubility, and compromised performance in moisture-sensitive reactions.[3] Therefore, obtaining and maintaining an anhydrous state is paramount for its successful application.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the initial water content of my this compound?

A1: The most reliable method for quantifying water content in amides is Karl Fischer (KF) titration.[4][5] This technique is specific to water and provides accurate results in parts per million (ppm) to percentage levels.[5]

  • Recommendation: Use a coulometric Karl Fischer titrator for expected low moisture content (< 1%) or a volumetric titrator for higher levels.[4]

  • Expert Insight: Amides can sometimes cause interferences in KF titration.[6][7] If you observe unstable endpoints, consider using specialized KF reagents for amides or adjusting the solvent composition, for instance, by adding a suitable amine base.[6][7]

Q2: My this compound has become clumpy. What does this indicate and what should I do?

A2: Clumping is a clear physical indicator of moisture absorption.[4][8] The hygroscopic nature of the powder causes particles to adhere to one another.[8]

  • Immediate Action: If you observe clumping, it is crucial to dry the material before use, especially for moisture-sensitive applications.

  • Troubleshooting: To address existing clumps, you can gently break them apart with a clean, dry spatula before proceeding with a drying protocol. For more persistent clumps, sieving through a fine-mesh sieve can be effective.[8] Subsequently, the material must be properly dried and stored.

Q3: What are the ideal long-term storage conditions for the anhydrous compound?

A3: Anhydrous this compound should be stored in a tightly sealed container to prevent moisture ingress.[9][10]

  • Primary Container: Use a glass container with a secure, tight-fitting lid. For added protection, the lid can be wrapped with Parafilm.

  • Secondary Enclosure: The primary container should be placed inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[11] A vacuum desiccator can also be used.

  • Environment: Store the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The storage temperature should be at room temperature.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Variable water content in the starting material.Always determine the water content via Karl Fischer titration before use. Ensure the compound is consistently dried to a specific low water content.
Material turns into a paste or oily solid during drying Excessive heating close to or above the melting point.Reduce the drying temperature. This compound is a solid at room temperature, but its melting point may be lowered by absorbed water. Use a lower temperature under high vacuum.
Slow or incomplete drying Inefficient drying method or saturated desiccant.Ensure the chosen drying method is appropriate (see protocols below). If using a desiccator, regenerate or replace the desiccant. For vacuum drying, ensure a sufficiently low pressure is achieved.
Discoloration of the compound after drying Thermal degradation due to excessive heat.Lower the drying temperature. Perform a small-scale test to determine the optimal, non-degrading drying temperature. While specific thermal stability data for this compound is not readily available, it is prudent to use the mildest effective drying conditions.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven

This is the recommended method for removing water without excessive heat, which could risk thermal degradation.[14][15]

Methodology:

  • Preparation: Place a thin layer of this compound in a clean, dry glass dish or watch glass.

  • Placement: Put the dish in a vacuum oven.

  • Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50 °C). The exact temperature should be well below the compound's decomposition point.

  • Vacuum Application: Gradually apply a high vacuum (e.g., <1 mbar).

  • Drying Time: Dry for several hours (e.g., 12-24 hours) or until a constant weight is achieved.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum before venting with a dry, inert gas like nitrogen or argon.

  • Verification: Confirm the final water content using Karl Fischer titration.

Protocol 2: Azeotropic Drying with Toluene

This method is effective for removing water from organic compounds that are soluble in a solvent that forms a low-boiling azeotrope with water, such as toluene.[3][16][17]

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of dry toluene in a round-bottom flask.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The toluene-water azeotrope will be removed, leaving the anhydrous compound.

  • Repetition: For highly hygroscopic materials, this process can be repeated 2-3 times with fresh, dry toluene to ensure complete water removal.[17]

  • Final Drying: After the final evaporation, place the flask under high vacuum for a few hours to remove any residual toluene.

  • Verification: Confirm the absence of residual solvent and water using appropriate analytical techniques (e.g., NMR for solvent, KF titration for water).

Diagrams

Workflow for Handling this compound

cluster_0 Initial Assessment cluster_1 Drying cluster_2 Storage & Use A Receive Compound B Visual Inspection (Clumping?) A->B C Karl Fischer Titration (Determine Initial H2O Content) B->C D Select Drying Method (Vacuum Oven or Azeotropic) C->D If H2O > specification G Store in Desiccator (Inert Atmosphere) C->G If H2O < specification E Execute Drying Protocol D->E F Post-Drying KF Titration (Verify Anhydrous State) E->F F->G If H2O < specification H Use in Experiment G->H

Caption: Decision workflow for handling and preparing anhydrous this compound.

Key Considerations for Drying Method Selection

cluster_0 Method cluster_1 Advantages cluster_2 Disadvantages Start Need to Dry Compound VacuumOven Vacuum Oven Drying Start->VacuumOven Azeotrope Azeotropic Drying Start->Azeotrope VO_Adv Gentle Heating Avoids high temperatures Good for thermally sensitive compounds VacuumOven->VO_Adv VO_Disadv Requires vacuum oven Can be slow VacuumOven->VO_Disadv A_Adv Effective for trace water Can be done without specialized oven Azeotrope->A_Adv A_Disadv Requires solvent removal step Risk of residual solvent Azeotrope->A_Disadv

Caption: Comparison of advantages and disadvantages of primary drying methods.

References

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Corteva Agriscience. (2020, May 1). Store anhydrous ammonia safely. Farm Progress.
  • EHSLeaders. (2015, June 8). Six Best Management Practices for Storing Anhydrous Ammonia.
  • DTF Station. (2025, September 2). Why DTF Powder Clumps: A Guide to Humidity, Storage & Solutions.
  • Mettler Toledo. (n.d.). Karl Fischer Titration.
  • Paul O. Abbe. (n.d.). Phases of Batch Vacuum Drying of Solids.
  • AQUALAB. (n.d.). The food manufacturer's step-by-step guide to eradicate caking and clumping.
  • Larsson, W., & Cedergren, A. (2009). Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Talanta, 78(4-5), 1452-1457.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • APEC USA. (2021, November 2). 6 Powder Flow Control Problems And Solutions.
  • Oxygen Absorber. (2025, May 19). Best Methods to Prevent Clumping in Dehydrated Powder Storage.
  • Reddit. (2025, December 6). Azeotropic drying.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods.
  • Sciencemadness Discussion Board. (2018, June 6). Azeotropic dehydration of oxalic acid with toluene.
  • Google Patents. (n.d.). US4517751A - Azeotropic drying process.
  • Google Patents. (n.d.). RU2659226C1 - Method of deep drying of toluene.
  • SG Systems Global. (n.d.). Karl Fischer Titration – Moisture Analysis.
  • SorbentSystems.com. (n.d.). Desiccant Types.
  • Jaysons Chemical Industries. (2025, July 14). Safe Storage & Transport Of Anhydrous Ammonia.
  • Sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques.
  • ResearchGate. (2025, August 6). Modeling of vacuum contact drying of crystalline powder packed beds.
  • AGM Container Controls. (2025, March 13). Selecting Desiccant Guide.
  • Australian Inhibitor. (2025, November 3). The Complete Guide to Different Types of Desiccants: Which One Do You Really Need?.
  • WUR eDepot. (n.d.). Challenge of drying temperature sensitive slurries.
  • PubChem. (n.d.). This compound.
  • BEPeterson. (2021, December 24). Safety Tips for Storage & Handling of Anhydrous Ammonia.
  • PubChemLite. (n.d.). This compound (C5H11NO2).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • arXiv. (n.d.). Determination of Trace Moisture Content in Dimethylacetamide by Gas Chromatography.
  • PubMed. (n.d.). Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study.
  • ACS Omega. (2026, January 6). Engineering Superparamagnetic Fe3O4@Mg-MOF-74 for Advanced CO2 Capture Application.
  • WikiChip. (n.d.). N-Methylacetamide 79-16-3 wiki.

Sources

compatibility of N-(2-hydroxyethyl)-N-methylacetamide with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the compatibility and handling of this versatile reagent. Our goal is to equip you with the necessary information to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Overview and Key Properties

This compound is a bifunctional organic molecule containing both a tertiary amide and a primary alcohol.[1] This unique structure makes it a useful building block in organic synthesis and a component in various formulations.[2] Understanding its chemical behavior is paramount for its successful application.

Below is the chemical structure of this compound:

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[3][4]
Molecular Weight 117.15 g/mol [3][5]
CAS Number 15567-95-0[4][5]
Appearance Solid[5]
Boiling Point ~161 °C[2]
Density ~1.078 g/cm³[2]
Frequently Asked Questions (FAQs) on Compatibility and Reactivity

This section addresses common questions regarding the chemical behavior of this compound in various experimental settings.

Q1: What is the general stability of this compound under standard laboratory conditions?

Under normal ambient conditions, this compound is a stable compound. For optimal shelf life, it should be stored in a tightly sealed container in a dry, room-temperature environment.[1] However, its stability can be compromised by prolonged exposure to high temperatures, strong acids, strong bases, and potent oxidizing agents. A study on the structurally related 1-(2-hydroxyethyl)pyrrolidine showed that the presence of high concentrations of oxygen and iron can significantly reduce stability, suggesting that avoiding these conditions is also prudent for this compound.[6]

Q2: How does this compound react with strong acids and strong bases?

The tertiary amide group is the most reactive site under these conditions. Like other amides, it is susceptible to hydrolysis when heated in the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[7]

  • Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately cleaves the amide bond to yield N-methylaminoethanol and acetic acid.

  • Base-Catalyzed Hydrolysis (Saponification): This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is generally a slower process for tertiary amides compared to primary or secondary amides and typically requires heat. The products are N-methylaminoethanol and an acetate salt.

Due to this reactivity, it is critical to avoid strongly acidic or basic conditions unless amide cleavage is the desired outcome.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start_acid This compound reagents_acid + H₃O⁺, Δ start_acid->reagents_acid prod1_acid N-Methylaminoethanol reagents_acid->prod1_acid prod2_acid Acetic Acid reagents_acid->prod2_acid start_base This compound reagents_base + OH⁻, Δ start_base->reagents_base prod1_base N-Methylaminoethanol reagents_base->prod1_base prod2_base Acetate reagents_base->prod2_base

Caption: Amide hydrolysis pathways under acidic and basic conditions.

Q3: Is it compatible with common oxidizing and reducing agents?

Yes, with important caveats for each class of reagent.

  • Oxidizing Agents: The primary alcohol is susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, CrO₃) can oxidize the alcohol to a carboxylic acid. Milder oxidizing agents (e.g., PCC, Dess-Martin periodinane) may yield an aldehyde. The tertiary amide is generally stable to oxidation. Safety data for related amides warns against incompatibility with strong oxidizing agents.[8][9]

  • Reducing Agents: The tertiary amide is generally resistant to reduction by common reducing agents like sodium borohydride (NaBH₄). However, very powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding tertiary amine, N-ethyl-N-methylethanolamine.

Q4: What is its solubility profile in common laboratory solvents?

While specific solubility data is not widely published, its structure allows for reliable predictions. The presence of polar amide and hydroxyl groups suggests good solubility in polar protic and aprotic solvents. The related compound N-methylacetamide is known to be soluble in water and various organic solvents.[10]

Table 2: Predicted Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleCapable of hydrogen bonding with the solvent.[10]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleHigh polarity matches the solute.
Chlorinated Dichloromethane, ChloroformSoluble to Moderately SolubleModerate polarity; solubility may be enhanced by the alkyl portions of the molecule.
Ethers Diethyl Ether, THFSparingly Soluble to InsolubleLow polarity and limited hydrogen bonding capability.
Nonpolar Hexanes, TolueneInsolubleSignificant mismatch in polarity ("like dissolves like").
Troubleshooting Guide

Problem: My solution containing this compound has developed an unexpected color or precipitate.

  • Possible Cause 1: Degradation. If the solution was exposed to high heat, strong pH, or incompatible reagents (e.g., strong oxidizers), the compound may have degraded.

    • Solution: Re-evaluate the reaction or storage conditions. Use analytical techniques like TLC or LC-MS to check for the appearance of new, unexpected spots or peaks corresponding to degradation products.

  • Possible Cause 2: Contamination. The starting material or solvent may be contaminated. Trace metals, such as iron, can sometimes catalyze degradation pathways.[6]

    • Solution: Verify the purity of your reagents. Use high-purity solvents. If metal contamination is suspected, consider using chelating agents like EDTA in aqueous solutions if appropriate for your experiment.

Problem: I am observing unexpected byproducts in my reaction.

  • Possible Cause: Unintended Reactivity. The hydroxyl group is a nucleophile and can react with electrophilic reagents intended for another part of your molecule (e.g., acyl chlorides, alkyl halides).

    • Solution: If the hydroxyl group must remain unreacted, it should be protected using a suitable protecting group (e.g., silyl ether) before introducing strong electrophiles. The choice of protecting group will depend on the overall reaction scheme.

Experimental Protocol: Small-Scale Compatibility Test

To prevent large-scale failures, it is prudent to perform a small-scale compatibility test when using this compound with a new reagent or under new conditions. This protocol serves as a self-validating system.

Objective: To assess the stability of this compound in the presence of a specific reagent over a defined period.

Materials:

  • This compound

  • Reagent of interest

  • Chosen solvent

  • Small vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Analytical tool (e.g., TLC plate, LC-MS, GC-MS)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in the chosen solvent to make a stock solution of known concentration (e.g., 10 mg/mL).

  • Set Up Vials:

    • Control Vial: Add 0.5 mL of the stock solution.

    • Test Vial: Add 0.5 mL of the stock solution and the reagent of interest in the desired stoichiometric ratio.

  • Incubation: Seal both vials and leave them under the intended reaction conditions (e.g., room temperature, 50 °C) for a set period (e.g., 2, 8, or 24 hours).

  • Analysis:

    • After the incubation period, take a small aliquot from each vial.

    • Analyze both samples using an appropriate technique (TLC is often fastest).

    • On a TLC plate: Spot the control and test samples side-by-side. Develop the plate and visualize. The appearance of new spots in the test lane indicates a reaction or degradation.

    • With LC-MS/GC-MS: Compare the chromatograms. A decrease in the peak area of the starting material and the appearance of new peaks in the test sample confirm incompatibility.

  • Interpretation: If the analytical results from the test vial are identical to the control vial, the compound is likely compatible with the reagent under those specific conditions.

G start Start: New Reagent/Condition prep_stock 1. Prepare Stock Solution of this compound start->prep_stock setup_vials 2. Set Up Vials (Control vs. Test + Reagent) prep_stock->setup_vials incubate 3. Incubate at Desired Conditions setup_vials->incubate analyze 4. Analyze Samples (e.g., TLC, LC-MS) incubate->analyze compare 5. Compare Test vs. Control analyze->compare compatible Result: Compatible Proceed with experiment compare->compatible No Change incompatible Result: Incompatible Re-evaluate conditions or use protecting groups compare->incompatible New Peaks/ Spots Appear

Caption: Workflow for the small-scale compatibility test protocol.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • Chemsrc. (n.d.). This compound.
  • PENTA s.r.o. (2025). N,N-Dimethylacetamide Safety Data Sheet.
  • Study.com. (n.d.). Please write the complete reaction for the acid hydrolysis of N-methylacetamide.
  • Solubility of Things. (n.d.). N-Methylacetamide.
  • Sæle, A. S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate.
  • MySkinRecipes. (n.d.). This compound.

Sources

Technical Support Center: Scaling Up Reactions in N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-hydroxyethyl)-N-methylacetamide. This guide is designed for researchers, chemists, and process development professionals who are leveraging this unique solvent for chemical synthesis and scaling reactions from the bench to pilot or manufacturing scale. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure your scale-up process is safe, efficient, and reproducible.

Introduction to this compound

This compound (CAS: 15567-95-0) is a polar solvent with a valuable combination of a hydroxyl group and a tertiary amide.[1][2] This structure gives it a nuanced solubility profile, making it effective for dissolving a wide range of polar and non-polar substances.[3][4] Its high boiling point and stability make it suitable for reactions requiring elevated temperatures. However, these same properties can introduce specific challenges during scale-up that differ from more common laboratory solvents.[5][6] This guide will help you navigate those challenges.

Troubleshooting Guide: From Flask to Reactor

Scaling up a reaction is rarely a linear process of simply multiplying reagent quantities.[5] Physical and chemical properties that are negligible at the bench scale can become process-defining challenges in larger vessels.[7][8] This section addresses specific issues you may encounter when scaling up reactions in this compound.

Q1: My reaction is significantly slower or stalls completely after increasing the scale. What's going on?

This is a classic scale-up problem often rooted in mass and heat transfer limitations.

Potential Causes & Explanations:

  • Inefficient Mixing: A magnetic stir bar that easily creates a vortex in a 1 L flask is inadequate for a 50 L reactor. In larger volumes, poor agitation leads to "dead zones" where reactants are not uniformly mixed, effectively lowering the local concentration and slowing the reaction rate.[5]

  • Poor Heat Transfer (for endothermic reactions): The surface-area-to-volume ratio decreases dramatically as you scale up. A reactor vessel's heating jacket has proportionally less surface area to heat a much larger volume, leading to longer heating times or the inability to reach or maintain the target temperature.[5][7]

  • Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid catalyst or a gaseous reagent), the rate at which reactants can move between phases may become the rate-limiting step at a larger scale, a phenomenon less common in well-mixed small flasks.

Solutions & Protocols:

  • Optimize Agitation:

    • Switch to Mechanical Stirring: Employ an overhead stirrer with an appropriately designed impeller (e.g., anchor, pitched-blade turbine). The choice of stirrer should promote bulk fluid motion and prevent solids from settling.

    • Use Baffles: Install baffles within the reactor to disrupt vortex formation and improve top-to-bottom mixing.

  • Characterize Thermal Performance:

    • Perform a "dummy run" with just the solvent to determine the time required to heat and cool the system.

    • Ensure your heating/cooling utility is capable of handling the larger thermal load.

  • Controlled Reagent Addition: For reactions involving highly reactive species, slower, controlled addition via a pump can maintain a steady reaction rate and prevent localized concentration spikes.

Q2: I'm observing new impurities and a lower yield of my desired product at a larger scale. Why?

The appearance of new byproducts is often a sign of poor temperature control or extended reaction times.

Potential Causes & Explanations:

  • Localized Overheating ("Hot Spots"): For exothermic reactions, the reduced surface-area-to-volume ratio makes it harder to dissipate heat.[5] This can cause the internal temperature to rise significantly above the setpoint in localized areas, leading to thermal degradation of reactants, products, or even the solvent itself.

  • Impurity Amplification: A side reaction that produces a 0.5% impurity at the lab scale might be acceptable. At a 100x scale, this now represents a significant quantity of material that can complicate purification and lower the isolated yield.[5]

  • Extended Processing Times: If heating, reagent addition, or work-up takes significantly longer at scale, your materials are exposed to reaction conditions for a longer period, providing more opportunity for side reactions or degradation to occur.

Solutions & Protocols:

  • Implement Strict Temperature Control:

    • Use a reactor with a jacketed cooling system and a reliable temperature controller.

    • For highly exothermic reactions, control the rate of addition of the limiting reagent to manage the rate of heat generation.

  • Solvent and Reagent Purity:

    • Ensure the purity of your starting materials and the this compound solvent. Impurities that were negligible at a small scale can act as catalysts for side reactions at a larger scale.

    • Consider a solvent purification step if commercially available grades are insufficient (see FAQ section for protocol).

  • Analyze Reaction Profile: Take aliquots of the reaction over time to understand when the product is formed and when impurities begin to appear. This can help you optimize the reaction time to maximize yield and minimize byproduct formation.

Q3: Product isolation is extremely difficult. I can't remove the solvent and my recovery is low.

The high boiling point (161 °C at 15 Torr) and polarity of this compound make it challenging to remove via standard rotary evaporation.[9]

Potential Causes & Explanations:

  • High Boiling Point: Standard vacuum evaporation is often insufficient to remove the solvent without excessive heating, which could degrade your product.

  • High Product Solubility: Your product may be highly soluble in the solvent, making precipitation or crystallization difficult.

  • Emulsion Formation: During aqueous work-up, the solvent's properties can lead to the formation of stable emulsions that complicate liquid-liquid extractions.

Solutions & Protocols:

  • Avoid Evaporation; Favor Extraction or Precipitation:

    • Anti-Solvent Precipitation/Crystallization: Identify a solvent in which your product is insoluble but this compound is soluble (e.g., ethers, hydrocarbons). Slowly add this anti-solvent to the reaction mixture to precipitate the product.

    • Liquid-Liquid Extraction: This is often the most viable method. Dilute the reaction mixture with a large volume of water or brine to partition the polar solvent into the aqueous phase. Then, extract your product into a suitable, immiscible organic solvent (e.g., ethyl acetate, dichloromethane). You may need to perform multiple extractions.

  • Break Emulsions: If emulsions form during extraction, try adding a saturated salt solution (brine) or small amounts of a different organic solvent to break the emulsion. Filtering the emulsified layer through a pad of Celite can also be effective.

  • High-Vacuum Distillation: If your product is thermally stable and non-volatile, short-path distillation under high vacuum can be used to remove the solvent. This is typically a last resort for large-scale operations.

Scale-Up Workflow & Troubleshooting Diagram

The following diagrams illustrate a typical workflow for scaling up a reaction and a decision tree for troubleshooting common issues.

G cluster_prep Phase 1: Preparation & Safety cluster_exec Phase 2: Execution & Monitoring cluster_iso Phase 3: Isolation & Purification P1 Review Process Safety: - Thermal Hazards (DSC) - Reagent Compatibility - SDS Review [3, 4, 5] P2 Purify & Characterize Solvent: - Karl Fischer (<100 ppm H2O) - Purity Assay (GC/NMR) P1->P2 P3 Select Appropriate Reactor: - Volume & Headspace - Stirrer Type & Baffles - Material Compatibility P2->P3 E1 Perform Dummy Run: - Solvent Only - Test Heat/Cool Cycles P3->E1 E2 Execute Reaction at Scale: - Controlled Addition Rates - Monitor Temp & Agitation E1->E2 E3 In-Process Controls (IPC): - Sample & Analyze Progress - (TLC, HPLC, GC) E2->E3 I1 Select Isolation Method: (See Troubleshooting Diagram) E3->I1 I2 Execute Work-Up: - Extraction, Precipitation, etc. I1->I2 I3 Purify & Dry Product: - Recrystallization/Chromatography - Vacuum Oven I2->I3 Result Final Product: - Yield, Purity, & Consistency I3->Result

Caption: General workflow for scaling up chemical reactions.

G Start Problem Occurs During Scale-Up C1 Low Conversion or Slow Reaction? Start->C1 C2 New Impurities or Low Yield? Start->C2 C3 Difficult Product Isolation? Start->C3 S1_1 Improve Mixing: - Use Overhead Stirrer - Add Baffles C1->S1_1 Yes S1_2 Verify Temperature: - Check Probe Calibration - Ensure Adequate Heating C1->S1_2 Yes S2_1 Improve Heat Removal: - Slow Reagent Addition - Lower Bath Temperature C2->S2_1 Yes S2_2 Check Reagent Purity: - Re-analyze Starting Materials C2->S2_2 Yes S2_3 Optimize Reaction Time: - Use IPC to Stop at Peak Product C2->S2_3 Yes S3_1 Use Anti-Solvent Precipitation C3->S3_1 Yes S3_2 Develop Extraction Protocol: - Dilute with Water/Brine - Use Appropriate Org. Solvent C3->S3_2 Yes S3_3 Break Emulsions: - Add Saturated Brine C3->S3_3 Yes

Caption: Troubleshooting decision tree for scale-up issues.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

Understanding the solvent's properties is critical for process design.

PropertyValueSource
CAS Number 15567-95-0[1][2]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1][2]
Appearance Solid or colorless to light yellow liquid[2][9]
Boiling Point 161 °C @ 15 Torr[9]
Density 1.078 g/cm³[9]
Storage Sealed in a dry place at room temperature[9][10]
Q: How should I purify and dry the solvent before use?

Commercial grades may contain water or other impurities from synthesis (e.g., acetic acid, methylamine analogs) that can interfere with sensitive reactions.[11]

Protocol for Solvent Purification:

  • Initial Assessment: Before purification, assess the water content using Karl Fischer titration and check for impurities via NMR or GC analysis.

  • Drying: If water is the primary contaminant, it can be removed by azeotropic distillation with toluene or by standing over activated molecular sieves (3Å or 4Å) for 24 hours, followed by filtration.

  • Vacuum Distillation: For higher purity, perform distillation under reduced pressure.[11]

    • Assemble a distillation apparatus suitable for vacuum.

    • Add a drying agent like calcium hydride (CaH₂) to the flask with the solvent. (Caution: Handle CaH₂ with care, as it reacts violently with water).

    • Heat the flask gently under vacuum to distill the solvent. Collect the fraction that boils at a constant temperature (approx. 161 °C at 15 Torr).[9]

  • Storage: Store the purified, dry solvent over activated molecular sieves under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.

Q: What are the primary safety concerns when handling this solvent at scale?

Always consult the full Safety Data Sheet (SDS) before handling any chemical.[12][13][14]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][12]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[12][13]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. Prevent entry into drains.[12]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[12]

Q: Is this compound a protic or aprotic solvent?

It is a polar protic solvent .

  • Polarity: The amide and hydroxyl groups make it highly polar, allowing it to dissolve a wide range of compounds.[4]

  • Protic Nature: The presence of the hydroxyl (-OH) group means it can act as a hydrogen bond donor. This is a critical consideration for reaction mechanism. In nucleophilic substitution reactions, polar protic solvents can solvate and stabilize both carbocations and leaving groups, favoring Sₙ1 pathways. They can also "cage" nucleophiles through hydrogen bonding, potentially slowing down Sₙ2 reactions.[15]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10510843, this compound.
  • MySkinRecipes. This compound.
  • Chemsrc (2025). This compound | CAS#:15567-95-0.
  • Pure and Applied Chemistry (1969). N-methylacetamide - Purification and tests for purity.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Solubility of Things. N-Methylacetamide.
  • Wikipedia. N-Methylacetamide.
  • HWS Labortechnik Mainz (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Reddit (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • ACS Publications (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Prime Scholars. How to deal with scale-up challenges of Chemistry?
  • Reaction Chemistry & Engineering (RSC Publishing). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics.
  • Chemtek Scientific. Challenges of scaling up production from grams to kilos.
  • Prime Scholars (2021). How to deal with Scale-up challenges of Chemistry?
  • ResearchGate. Viscosity of the mixture (1) water; (2) N,N-dimethylacetamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide.
  • NIST WebBook. N-(2-Hydroxyethyl)lactamide.
  • Chemcasts. n-methylacetamide Properties vs Temperature.
  • ResearchGate (2025). (PDF) How the addition of a polar aprotic solvent alters Aldol-Addition Kinetics: Exploring the Role of Solvent Molecules and Their Dynamics.
  • Master Organic Chemistry (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • ResearchGate (2025). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks.

Sources

Technical Support Center: N-(2-hydroxyethyl)-N-methylacetamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges in detecting N-(2-hydroxyethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this polar compound. Here, you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges associated with this compound?

A1: The primary analytical challenge stems from its high polarity due to the presence of both a hydroxyl (-OH) and a tertiary amide group within a small molecule (MW: 117.15 g/mol ).[1][2][3] This polarity leads to several issues:

  • Poor retention in reversed-phase liquid chromatography (RPLC): The compound is often poorly retained on traditional C18 columns, leading to elution near or in the solvent front, which can cause poor peak shape and co-elution with other polar matrix components.[4][5]

  • Low volatility for gas chromatography (GC): Direct analysis by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization is typically required to increase its volatility and thermal stability.[6][7]

Q2: Which analytical technique is generally preferred for the analysis of this compound?

A2: Liquid chromatography-mass spectrometry (LC-MS) is generally the preferred technique. It avoids the need for derivatization and offers high sensitivity and selectivity, which is particularly beneficial for complex matrices.[8] However, the chromatographic method needs to be carefully selected to address the challenge of poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable alternative to standard reversed-phase methods.[4][9][10]

Q3: Is GC-MS a viable option for the analysis of this compound?

A3: Yes, GC-MS is a viable, albeit more complex, option. To make this compound suitable for GC analysis, a derivatization step is necessary.[6] Silylation is a common method where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group, thereby increasing its volatility.[7][11]

Q4: What type of mass spectrometry ionization is most effective?

A4: Electrospray ionization (ESI) is a suitable soft ionization technique that can ionize this compound without significant fragmentation.[12][13] It is typically analyzed in positive ion mode, where the molecule can be protonated. The use of mobile phase additives like formic acid or ammonium formate can facilitate this protonation.[14]

Troubleshooting Guides

Guide 1: LC-MS Method - Poor Retention and Peak Shape in Reversed-Phase Chromatography

This guide addresses the common issue of inadequate retention and poor peak shape when using standard C18 columns for the analysis of this compound.

Problem Symptom Checklist:
  • Analyte peak elutes at or near the void volume (t₀).

  • Broad or tailing peak shape.

  • Inconsistent retention times.

  • Low signal-to-noise ratio due to poor peak focusing.

Troubleshooting Workflow

cluster_hilc_details HILIC Optimization cluster_rp_details Modified RPLC Optimization start Poor Retention in RPLC check_method Is the method optimized for polar analytes? start->check_method solution1 Switch to HILIC check_method->solution1 No solution2 Use a Polar-Embedded/-Endcapped Column check_method->solution2 No solution3 Optimize Mobile Phase check_method->solution3 Partially hilic_col Select HILIC Column (e.g., Amide, Diol) solution1->hilic_col rp_col Select Polar-Embedded/Endcapped C18 Column solution2->rp_col rp_mp Increase Aqueous Content of Mobile Phase solution3->rp_mp hilic_mp Use High Organic Mobile Phase (>75% ACN) hilic_col->hilic_mp hilic_buffer Incorporate Aqueous Buffer (e.g., Ammonium Formate) hilic_mp->hilic_buffer rp_col->rp_mp rp_additive Use MS-compatible additive (e.g., Formic Acid) rp_mp->rp_additive

Caption: Troubleshooting workflow for poor retention in RPLC.

Step-by-Step Methodologies

Option A: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[4][9]

Protocol: HILIC-MS for this compound

  • Column Selection:

    • Choose a HILIC stationary phase. Amide-based columns are often a good starting point for their robustness and selectivity for polar compounds.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

    • Run a gradient to a lower percentage of organic solvent (e.g., 50% B) to elute the analyte.

    • Ensure the column is properly equilibrated at the initial conditions before each injection; HILIC may require longer equilibration times than RPLC.[4]

  • Sample Diluent:

    • Dissolve the sample in a solvent that is similar in composition to the initial mobile phase (e.g., 90:10 acetonitrile:water) to ensure good peak shape.[4]

  • MS Detection:

    • Use ESI in positive ion mode. The ammonium formate in the mobile phase will aid in the formation of [M+H]⁺ ions.

Option B: Optimizing Reversed-Phase Chromatography with Specialized Columns

If staying with a reversed-phase method is preferred, use columns designed for polar analytes.

Protocol: Polar-Enhanced RPLC-MS

  • Column Selection:

    • Select a polar-embedded or polar-endcapped C18 column. These columns are designed to prevent "hydrophobic collapse" or "dewetting" when using highly aqueous mobile phases, which improves retention for polar compounds.[4][15]

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Start with a low percentage of organic solvent (e.g., 2-5% B) and hold for a sufficient time to retain the analyte.

  • System Considerations:

    • Minimize extra-column volume by using tubing with a small internal diameter to prevent peak broadening.[16]

ParameterStandard C18 RPLCHILICPolar-Enhanced RPLC
Retention Mechanism Hydrophobic InteractionPartitioning into a water-enriched layer on the stationary phaseMixed-mode (hydrophobic and polar interactions)
Typical Mobile Phase High aqueous contentHigh organic contentHigh aqueous content compatible
Expected Retention Very LowHighModerate to High
MS Compatibility GoodExcellent (high organic content aids desolvation)Good
Guide 2: GC-MS Method - No or Poor Analyte Signal

This guide addresses issues related to the analysis of this compound by GC-MS, focusing on the critical derivatization step.

Problem Symptom Checklist:
  • No analyte peak is detected.

  • The detected peak is very small or has poor signal-to-noise.

  • Poor reproducibility of peak area between injections.

Troubleshooting Workflow

cluster_derivatization_issues Derivatization Troubleshooting cluster_gc_issues GC-MS Parameter Troubleshooting start No/Poor Signal in GC-MS check_derivatization Was derivatization performed? start->check_derivatization inlet_temp Optimize Inlet Temperature start->inlet_temp reagent_choice Check Derivatization Reagent (e.g., BSTFA, MSTFA) check_derivatization->reagent_choice Yes perform_derivatization Perform Derivatization (See Protocol) check_derivatization->perform_derivatization No reaction_conditions Verify Reaction Conditions (Temp., Time, Solvent) reagent_choice->reaction_conditions reagent_excess Ensure Reagent is in Molar Excess reaction_conditions->reagent_excess moisture Exclude Moisture from Reaction reagent_excess->moisture column_choice Use a Low-Polarity Column inlet_temp->column_choice oven_program Adjust Temperature Program column_choice->oven_program

Sources

Technical Support Center: The Impact of N-(2-hydroxyethyl)-N-methylacetamide on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-hydroxyethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their experimental work. Here, we address potential questions and troubleshooting scenarios related to its impact on reaction kinetics, drawing upon established principles of physical organic chemistry and data from analogous systems.

Introduction

This compound is a unique molecule that combines the characteristics of an amide with the presence of a primary alcohol. This structure imparts specific properties that can influence reaction kinetics in nuanced ways. Understanding these potential effects is crucial for experimental design, troubleshooting unexpected outcomes, and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of this compound that can influence reaction kinetics?

A1: The kinetic impact of this compound stems primarily from its molecular structure, which features both a polar amide group and a hydroxyl group. This allows it to act as a hydrogen bond donor and acceptor.[1] Key properties are summarized in the table below.

PropertyValueImplication for Reaction Kinetics
Molecular Formula C5H11NO2-
Molecular Weight 117.15 g/mol [1]Standard property for stoichiometric calculations.
Hydrogen Bond Donor Count 1[1]Can stabilize anionic species and transition states through hydrogen bonding.
Hydrogen Bond Acceptor Count 2[1]Can interact with protic solvents and reagents.
Boiling Point 161 °C[2]Allows for a reasonable temperature range for many reactions.
Polarity High (inferred from structure)Likely to be a polar solvent, capable of dissolving polar reactants and stabilizing charged intermediates.

Q2: Can this compound be considered a protic or aprotic solvent?

A2: Due to the presence of the hydroxyl (-OH) group, this compound is classified as a polar protic solvent. The hydrogen atom on the hydroxyl group can participate in hydrogen bonding, which is a defining characteristic of protic solvents.[3] This has significant implications for reactions sensitive to solvent type, such as nucleophilic substitution and elimination reactions.[4]

Q3: How might the hydroxyethyl group specifically affect reaction rates compared to a simpler amide solvent like N,N-dimethylacetamide (DMAc)?

A3: The hydroxyethyl group introduces the ability to act as a hydrogen bond donor. This can lead to several effects not observed with aprotic amide solvents like DMAc:

  • Stabilization of Anions: The hydroxyl group can stabilize anionic nucleophiles and intermediates through hydrogen bonding. This can sometimes decrease the reactivity of a nucleophile by lowering its ground state energy.[5]

  • Transition State Stabilization: For reactions that proceed through a charged transition state, the hydrogen bonding capability can offer additional stabilization, potentially accelerating the reaction.

  • Proton Transfer: In certain mechanisms, the hydroxyl group could participate in proton transfer steps, acting as a proton shuttle or a mild acid/base catalyst.

Q4: Are there any known catalytic or inhibitory effects of this compound?

A4: There is currently no direct evidence in the scientific literature to suggest that this compound acts as a general catalyst or inhibitor. However, its functional groups open up possibilities for specific interactions:

  • Potential for Catalysis: The hydroxyl group could, in principle, participate in specific acid/base catalysis depending on the reaction mechanism. The amide group itself is generally considered kinetically stable.[6]

  • Potential for Inhibition: In organometallic catalysis, the amide or hydroxyl group could potentially coordinate to the metal center, which might lead to catalyst inhibition in some systems.[7]

Troubleshooting Guide

This section provides guidance on how to address common issues that may arise when using this compound in your reactions.

Issue 1: Slower than expected reaction rate in a nucleophilic substitution reaction.

  • Possible Cause: If you are using a strongly anionic nucleophile, the protic nature of this compound may be solvating the nucleophile too effectively through hydrogen bonding, thereby reducing its nucleophilicity.[5] This is a common effect of polar protic solvents on S_N2 reactions.[3]

  • Troubleshooting Steps:

    • Solvent Comparison: If possible, run the reaction in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) under the same conditions. A significant rate increase would support the hypothesis of nucleophile solvation by this compound.

    • Increase Temperature: If the reaction is thermally stable, increasing the temperature can often overcome the activation energy barrier, even with a solvated nucleophile.

    • Change the Nucleophile: If feasible, consider using a neutral nucleophile, which is less likely to be as strongly solvated by a protic solvent.

Issue 2: Unexpected side products, suggesting a change in reaction mechanism (e.g., elimination instead of substitution).

  • Possible Cause: The choice of a polar protic solvent can influence the competition between substitution (S_N1/S_N2) and elimination (E1/E2) reactions.[4] Polar protic solvents can favor S_N1 and E1 pathways by stabilizing carbocation intermediates.[4] They can also act as a base in E2 reactions, although they are generally weak bases.[8]

  • Troubleshooting Workflow:

    G start Unexpected Elimination Products Observed check_base Is a strong, hindered base used? start->check_base check_substrate Substrate structure (1°, 2°, 3°)? start->check_substrate solvent_effect Consider solvent's role: This compound is polar protic check_base->solvent_effect check_substrate->solvent_effect sn1_e1 Favors S_N1/E1 by stabilizing carbocations solvent_effect->sn1_e1 e2_possibility Can act as a base in E2 solvent_effect->e2_possibility conclusion Mechanism may have shifted from expected S_N2 sn1_e1->conclusion e2_possibility->conclusion action Troubleshooting: - Use a polar aprotic solvent to favor S_N2 - Use a less hindered base to favor substitution - Lower reaction temperature conclusion->action

    Caption: Troubleshooting workflow for unexpected elimination products.

Issue 3: Reaction rate is sensitive to the concentration of this compound when used as a co-solvent.

  • Possible Cause: The hydrogen bonding network of the solvent system is changing with concentration, which in turn affects the solvation of reactants and the transition state. Studies on similar systems, like the copolymerization of 2-hydroxyethyl methacrylate, have shown that solvent choice and concentration can significantly impact reactivity due to changes in hydrogen bonding.[9]

  • Experimental Protocol to Investigate Co-solvent Effects:

    • Reaction Setup: Prepare a series of reactions with varying concentrations of this compound as a co-solvent with a non-polar solvent (e.g., toluene) and a polar aprotic solvent (e.g., acetonitrile). Keep the concentrations of all reactants constant.

    • Kinetic Monitoring: Monitor the reaction progress over time for each co-solvent concentration. This can be done using techniques like HPLC, GC, or NMR spectroscopy to measure the disappearance of a reactant or the appearance of a product.

    • Data Analysis: Plot the initial reaction rate as a function of the mole fraction of this compound. This will reveal the kinetic dependence on the co-solvent concentration.

    • Interpretation: A non-linear relationship suggests specific solvent effects beyond simple dilution, likely related to changes in the hydrogen-bonding environment.

Issue 4: Potential for thermal degradation at elevated temperatures.

  • Possible Cause: While this compound has a relatively high boiling point, prolonged heating can lead to degradation, which may introduce impurities that could affect the reaction kinetics. The thermal stability of related compounds can be influenced by their chemical structure.[10][11]

  • Recommended Action:

    • If running reactions at high temperatures for extended periods, it is advisable to perform a control experiment where this compound is heated under the reaction conditions (without the reactants) to check for degradation.

    • Analyze the heated solvent by NMR or GC-MS to identify any potential decomposition products.

    • If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.

Visualizing the Impact of Solvent Polarity and Hydrogen Bonding

The following diagram illustrates the general principles of how polar protic solvents, like this compound, can influence nucleophilic substitution reactions compared to polar aprotic solvents.

G cluster_0 Polar Protic Solvent (e.g., this compound) cluster_1 Polar Aprotic Solvent (e.g., DMF, DMSO) pp_solvent Solvent with H-bond donor (R-OH) pp_solvation Strong solvation of Nu⁻ via H-bonding pp_solvent->pp_solvation pp_nucleophile Anionic Nucleophile (Nu⁻) pp_nucleophile->pp_solvation pp_energy Lower ground state energy of Nu⁻ pp_solvation->pp_energy pp_rate Slower S_N2 rate pp_energy->pp_rate pa_solvent Solvent without H-bond donor pa_solvation Weaker solvation of Nu⁻ pa_solvent->pa_solvation pa_nucleophile Anionic Nucleophile (Nu⁻) pa_nucleophile->pa_solvation pa_energy Higher ground state energy of Nu⁻ ('naked' nucleophile) pa_solvation->pa_energy pa_rate Faster S_N2 rate pa_energy->pa_rate

Sources

Technical Support Center: Work-up Procedures for N-(2-hydroxyethyl)-N-methylacetamide (HEMA)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-(2-hydroxyethyl)-N-methylacetamide (HEMA). As a high-boiling, polar aprotic solvent, HEMA is an excellent medium for a variety of chemical transformations. However, its unique physical properties, particularly its high boiling point and complete miscibility with water, can present challenges during product isolation. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common work-up issues. Our goal is to not only provide protocols but to explain the underlying chemical principles, enabling you to adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (HEMA) and what are its key properties?

HEMA is a polar aprotic solvent valued for its ability to dissolve a wide range of organic and inorganic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures. However, its complete water miscibility and low volatility are the primary factors that complicate standard work-up procedures.

Data Presentation: Solvent Property Comparison

Property This compound (HEMA) N,N-Dimethylformamide (DMF) Dichloromethane (DCM) Ethyl Acetate (EtOAc)
Formula C₅H₁₁NO₂[1] C₃H₇NO CH₂Cl₂ C₄H₈O₂
Molecular Weight 117.15 g/mol [1][2] 73.09 g/mol 84.93 g/mol 88.11 g/mol
Boiling Point ~161 °C (15 Torr)[3][4][5] 153 °C 39.6 °C 77.1 °C
Density 1.078 g/cm³[3][4][5] 0.944 g/cm³ 1.326 g/cm³ 0.902 g/cm³

| Water Solubility | Miscible | Miscible | 13 g/L | 83 g/L |

Q2: What are the fundamental challenges when performing a work-up with HEMA?

The two main challenges are:

  • Difficulty in Removal by Evaporation: HEMA's very high boiling point makes its removal by a rotary evaporator impractical and risks thermal degradation of the desired product.

  • Product Loss During Aqueous Extraction: Because HEMA is fully water-soluble, a standard aqueous wash will partition the HEMA into the aqueous layer. However, if your product has any appreciable water solubility, it can be lost to the aqueous phase along with the solvent.[6]

Q3: How can I detect residual HEMA in my final product?

The most reliable method is ¹H NMR spectroscopy. HEMA has characteristic signals that are typically easy to identify: a singlet for the N-methyl group, a singlet for the acetyl methyl group, and two triplets for the ethylene bridge protons. The exact chemical shifts can vary depending on the deuterated solvent used for the NMR analysis.

Section 2: Troubleshooting and Procedural Guides

This section addresses specific problems you may encounter during product isolation from HEMA. The choice of work-up strategy is critically dependent on the properties of your target compound.

Mandatory Visualization: Work-up Strategy Decision Tree

G start Reaction in HEMA Complete product_props Assess Product Properties: 1. Water Solubility? 2. Thermal Stability? 3. Volatility? start->product_props aq_extraction Aqueous Liquid-Liquid Extraction (LLE) product_props->aq_extraction Product is: - Water-Insoluble - Non-Volatile azeotrope Azeotropic Distillation product_props->azeotrope Product is: - Water-Soluble - Thermally Stable direct_chrom Direct Chromatography (Silica Plug) product_props->direct_chrom Product is: - Moderately Nonpolar - Sensitive to Water/Heat

Caption: Decision tree for selecting a primary work-up strategy.

Problem 1: My product is water-soluble or partially water-soluble. Standard aqueous extraction is causing significant yield loss.

This is a classic challenge with polar solvents. The goal is to remove the HEMA without using a water wash.

Solution A: Azeotropic Distillation with Toluene

  • Causality: Toluene forms a lower-boiling azeotrope with HEMA, allowing it to be removed under vacuum at a temperature significantly below HEMA's boiling point.[7][8] This technique is ideal for thermally stable, water-soluble products.

Experimental Protocol: Azeotropic Removal of HEMA

  • Initial Setup: Concentrate the crude reaction mixture on a rotary evaporator at high vacuum and moderate temperature (e.g., 50-60 °C) to remove any volatile co-solvents or reagents. This will not remove a significant amount of HEMA but prepares the mixture.

  • Add Co-solvent: To the flask containing your crude product and HEMA, add toluene. A common starting point is 10-20 volumes of toluene relative to the estimated volume of HEMA.

  • Distillation: Connect the flask to a distillation apparatus or a rotary evaporator. Apply vacuum and gently heat the flask. The toluene-HEMA azeotrope will distill off.

  • Repeat: Continue to add fresh portions of toluene and repeat the distillation process 2-3 times.

  • Verification: After the final distillation, analyze a small aliquot of the residue by ¹H NMR to confirm the absence of HEMA before proceeding with further purification (e.g., crystallization or chromatography).

Solution B: Direct Adsorption Chromatography

  • Causality: HEMA is highly polar and will bind strongly to silica gel. If your product is significantly less polar, it can be eluted from a short silica column (a "plug") while the HEMA remains adsorbed.

Problem 2: A persistent emulsion has formed during my aqueous work-up.

Emulsions are common when a polar aprotic solvent is present, as it can increase the mutual solubility of the organic and aqueous phases.[9][10] The goal is to disrupt the colloidal mixture and force phase separation.

Mandatory Visualization: Emulsion Troubleshooting Workflow

G start Emulsion Formed in Separatory Funnel step1 Step 1: Wait (Let stand for 10-20 min) start->step1 step2 Step 2: Add Brine (sat. NaCl) Increases ionic strength of aqueous phase step1->step2 No change resolved Phases Separated step1->resolved Resolved step3 Step 3: Gentle Agitation Slowly stir with a glass rod step2->step3 No change step2->resolved Resolved step4 Step 4: Advanced Methods step3->step4 No change step3->resolved Resolved filter Filter through Celite® step4->filter centrifuge Centrifuge the mixture step4->centrifuge filter->resolved centrifuge->resolved

Caption: A stepwise guide to breaking a work-up emulsion.

Experimental Protocol: Breaking an Emulsion

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, slow phase separation will occur on its own.[11]

  • Salting Out: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the polarity and ionic strength of the aqueous layer, which decreases the solubility of organic components and helps force them into the organic phase, breaking the emulsion.[9][12]

  • Mechanical Disruption: Gently swirl the funnel or stir the emulsion layer slowly with a glass rod. Avoid vigorous shaking, which caused the emulsion in the first place.[10]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth).[11] This can physically disrupt the colloidal particles. Rinse the Celite pad with fresh organic solvent to recover your product.

Problem 3: My product is non-polar and not volatile. How do I optimize a standard aqueous extraction to remove HEMA?

This is the most common scenario. The key is dilution and repeated washing to exploit the partitioning of HEMA into the aqueous phase.

Experimental Protocol: Optimized Aqueous Extraction

  • Dilution is Key: After the reaction is complete, dilute the HEMA solution with a large volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A dilution factor of 10-20x the volume of HEMA is a good starting point.

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with a volume of deionized water equal to the organic layer volume. Do not shake vigorously on the first wash. Gently invert the funnel 5-10 times to minimize emulsion formation.[13] Drain the aqueous layer.

  • Subsequent Washes: Repeat the water wash 3-5 times.[14] For these subsequent washes, more vigorous shaking is usually possible. The large volume of water ensures that the HEMA is effectively partitioned out of the organic layer.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and breaks any minor emulsions that may have formed.[15]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[16] Filter away the drying agent and remove the solvent using a rotary evaporator to isolate your crude product.

References

  • This compound | CAS#:15567-95-0. Chemsrc. [Link]
  • This compound. MySkinRecipes. [Link]
  • This compound | C5H11NO2.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips & Tricks: Emulsions. Department of Chemistry, University of Rochester. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
  • Problems with extractions. Department of Chemistry, University of York. [Link]
  • Workup for Polar and Water-Soluble Solvents. Department of Chemistry, University of Rochester. [Link]
  • Remove Sticky Reagents. Department of Chemistry, University of Rochester. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry, University of Rochester. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Azeotropic distill
  • Azeotropic distillation of a n,n-dimethylacetamide-acetic acid mixture using a saturated aliphatic hydrocarbon.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Purification of N,N-dimethylacetamide.
  • Purification of N,N-dimethylacetamide.
  • Method for removing unreacted electrophiles
  • Workup: Amines. Department of Chemistry, University of Rochester. [Link]
  • Reaction Work-Up I. MIT OpenCourseWare. [Link]
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
  • REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. Organic Syntheses. [Link]

Sources

Validation & Comparative

A Comparative Guide to Reaction Solvents: The Established Workhorse vs. a Potential Newcomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Dimethyl Sulfoxide (DMSO) and N-(2-hydroxyethyl)-N-methylacetamide

As a Senior Application Scientist, the choice of a reaction solvent is not merely a matter of solubility; it is a critical decision that dictates reaction kinetics, mechanism, and ultimately, product yield and purity. Dimethyl sulfoxide (DMSO) is a cornerstone of synthetic chemistry, a well-characterized and versatile polar aprotic solvent. In contrast, this compound represents a class of structurally related but functionally distinct solvents whose potential in specific synthetic applications remains largely unexplored.

This guide provides a detailed comparison, juxtaposing the known, field-proven performance of DMSO with a predictive analysis of this compound based on its physicochemical properties. Recognizing the limited direct comparative data for the latter, we also furnish a robust experimental protocol to empower researchers to conduct their own head-to-head evaluations for specific applications.

Part 1: Physicochemical Property Showdown

A solvent's performance is fundamentally governed by its physical and chemical properties. The following table summarizes the key metrics for DMSO and this compound, highlighting the critical differences that influence their behavior in a reaction setting.

PropertyDimethyl Sulfoxide (DMSO)This compoundSignificance in Reaction Chemistry
CAS Number 67-68-5[1]15567-95-0[2]Unique identifier for substance registration.
Molecular Formula C₂H₆OS[1]C₅H₁₁NO₂[2]Defines the elemental composition.
Molecular Weight 78.13 g/mol [1]117.15 g/mol [2]Influences viscosity, boiling point, and mass transfer.
Boiling Point 189 °C (372 °F)[1]161 °C[3]A high boiling point is advantageous for reactions requiring elevated temperatures.
Melting Point 19 °C (66 °F)[1]N/A (Solid at RT)[4]DMSO's relatively high melting point can be a practical limitation in cooler lab environments. The solid state of the alternative requires heating for use as a solvent.
Density 1.1004 g/cm³[1]1.078 g/cm³[3]Important for process calculations and solvent layering.
Solvent Class Polar Aprotic [1]Polar Protic/Aprotic Hybrid This is the most critical distinction, profoundly affecting reaction mechanisms (discussed in Part 2 & 3).
Toxicity Profile Non-toxic by many routes, but enhances skin absorption of other chemicals.[1][5]Causes skin and serious eye irritation; may cause respiratory irritation.[2]Dictates handling procedures, required personal protective equipment (PPE), and potential environmental impact.

Part 2: The Established Role of DMSO in Synthesis

DMSO is classified as a polar aprotic solvent. This means it has a large dipole moment, allowing it to dissolve a wide range of polar and nonpolar compounds, but it lacks an acidic proton (like the H in water's O-H bond).[1][6] This characteristic is the key to its success in many cornerstone organic reactions.

Mechanism of Action in Sₙ2 Reactions:

The bimolecular nucleophilic substitution (Sₙ2) reaction is a prime example of DMSO's utility.[7] In this reaction, a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step. The speed of this reaction is highly dependent on the "freedom" of the nucleophile.

  • In Polar Protic Solvents (e.g., water, ethanol): The solvent's acidic protons form a strong hydrogen-bonding cage around the anionic nucleophile, stabilizing it and "pinning it down." This solvation shell severely hinders the nucleophile's ability to attack the electrophile, slowing the reaction.[8][9]

  • In DMSO (a Polar Aprotic Solvent): DMSO is an excellent cation-solvator due to the exposed oxygen atom but poorly solvates anions.[10] The nucleophile is therefore "naked" and highly reactive, leading to a dramatic acceleration of the Sₙ2 reaction rate.[8][11]

Caption: The dual functional groups of this compound give it a hybrid protic/aprotic character.

Part 4: A Protocol for Head-to-Head Experimental Comparison

To move from hypothesis to empirical data, a direct comparison is necessary. The following protocol outlines a standardized workflow for evaluating the performance of these two solvents in a classic Sₙ2 reaction.

Objective: To compare the reaction rate and final yield of the Finkelstein reaction of 1-bromobutane with potassium iodide using DMSO versus this compound as the solvent.

Materials:

  • 1-Bromobutane

  • Potassium Iodide (KI), dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • This compound

  • Internal standard (e.g., Dodecane) for GC analysis

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow:

  • Preparation:

    • Prepare two stock solutions of potassium iodide (e.g., 1.0 M), one in DMSO and one in this compound. Note any differences in solubility. The latter may require heating to dissolve.

    • Prepare a stock solution of the internal standard in a compatible, volatile solvent (e.g., diethyl ether).

  • Reaction Setup (Parallel Synthesis):

    • In two separate, identical reaction vials, place 5 mL of the respective KI stock solutions.

    • Add a precise amount of the internal standard to each vial.

    • Place the vials in a heating block set to a constant temperature (e.g., 60 °C) and begin stirring.

    • Allow the solutions to thermally equilibrate.

  • Reaction Initiation and Monitoring:

    • To each vial, add an equimolar amount of 1-bromobutane to initiate the reaction (Time = 0).

    • Immediately withdraw a small aliquot (~50 µL) from each reaction. Quench the aliquot in a vial containing diethyl ether and a small amount of water to partition the salts.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis:

    • Analyze each quenched aliquot by GC-MS.

    • Identify and integrate the peaks corresponding to 1-bromobutane, 1-iodobutane, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Data Interpretation:

    • Plot the concentration of 1-bromobutane versus time for each solvent to compare the reaction rates.

    • After the reaction has gone to completion (or after a set time, e.g., 24 hours), calculate the final yield of 1-iodobutane in each solvent.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Reaction & Monitoring cluster_analysis 4. Analysis prep1 Prepare 1.0 M KI in DMSO prep2 Prepare 1.0 M KI in HEMA prep_is Prepare Internal Standard Solution setup1 Aliquot KI/DMSO + Internal Standard heat Equilibrate at 60°C setup1->heat setup2 Aliquot KI/HEMA + Internal Standard setup2->heat init Add 1-Bromobutane (Time = 0) heat->init sampling Withdraw & Quench Aliquots Over Time init->sampling gcms Analyze Aliquots by GC-MS sampling->gcms data Plot [Reactant] vs. Time Calculate Final Yield gcms->data

Caption: Workflow for comparing solvent performance in an Sₙ2 reaction. "HEMA" refers to this compound.

Conclusion and Outlook

This guide confirms the standing of Dimethyl Sulfoxide (DMSO) as a superior polar aprotic solvent, particularly for reactions like the Sₙ2 substitution that benefit from a "naked," highly reactive nucleophile. Its extensive characterization, proven efficacy, and well-understood safety profile solidify its role as a laboratory workhorse. [1][7][12] This compound , by virtue of its hybrid protic/aprotic structure, is fundamentally different. It is unlikely to serve as a direct replacement for DMSO in classic polar aprotic applications. The presence of its hydroxyl group is predicted to hinder reactions that rely on anionic nucleophile reactivity. However, this does not discount its potential utility. This unique structural combination could make it a valuable solvent for reactions where hydrogen bonding is beneficial, where specific solubility properties are required, or as a safer alternative to other polar protic solvents.

Ultimately, the lack of extensive application data for this compound necessitates empirical testing. The provided experimental protocol offers a clear, authoritative framework for researchers to directly evaluate its performance against established solvents like DMSO, enabling an informed, data-driven decision for their specific synthetic challenges.

References

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2024, November 11). N-Methylacetamide. [Link]
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (2024, November 28). Dimethyl sulfoxide. [Link]
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]
  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]
  • Google Patents. (n.d.).
  • YouTube. (2025, May 11). How Is DMSO Used In Chemistry?. Chemistry For Everyone. [Link]
  • PubMed. (2022, November 10). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. [Link]
  • Chemsrc. (n.d.). This compound | CAS#:15567-95-0. [Link]
  • gChem Global. (n.d.). Proven DMSO Reactions. [Link]
  • PubChem. (n.d.). N-Methylacetamide.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

Sources

A Comparative Guide to N-(2-hydroxyethyl)-N-methylacetamide and Other Polar Aprotic Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer and More Efficient Solvents in Drug Development

In the landscape of pharmaceutical research and development, the choice of a solvent is a critical decision that can profoundly impact the success of a drug candidate. Polar aprotic solvents are indispensable tools in this arena, prized for their ability to dissolve a wide range of compounds and facilitate crucial chemical transformations.[1] For decades, solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been the workhorses of the industry. However, growing concerns over their reproductive toxicity and environmental impact have led to increasing regulatory scrutiny, including restrictions under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).[2][3][4][5][6][7][8]

This has spurred a search for safer, more sustainable alternatives that do not compromise on performance. One such promising candidate is N-(2-hydroxyethyl)-N-methylacetamide. This guide provides a comprehensive, data-driven comparison of this compound with traditional polar aprotic solvents, as well as the widely used dimethyl sulfoxide (DMSO), to offer researchers, scientists, and drug development professionals the insights needed to make informed decisions for their work.

A Head-to-Head Comparison of Physicochemical Properties

The utility of a solvent is fundamentally dictated by its physical and chemical properties. A thorough understanding of these parameters is the first step in rational solvent selection. The following table presents a comparative overview of key physicochemical properties for this compound and its conventional counterparts.

PropertyThis compoundDMFDMAcNMPDMSO
CAS Number 15567-95-0[9][10][11][12][13]68-12-2127-19-5[14]872-50-467-68-5
Molecular Formula C5H11NO2[9][10][11]C3H7NOC4H9NO[14]C5H9NO(CH3)2SO
Molecular Weight ( g/mol ) 117.15[9]73.0987.12[14]99.1378.13
Boiling Point (°C) 161 (at 15 Torr)[12]153165202189
Melting Point (°C) Solid (at RT)-61-20-2419
Density (g/cm³ at 20°C) 1.078[10][11]0.9440.9431.0281.100
Viscosity (cP at 25°C) -0.8020.921.651.99
Dielectric Constant (ε at 20°C) -36.737.832.247.2
Dipole Moment (Debye) -3.823.794.093.96

Solubility Performance: The Cornerstone of Formulation Development

The primary function of a solvent in many pharmaceutical applications is to dissolve the active pharmaceutical ingredient (API). Poor solubility can hinder formulation development and lead to low bioavailability.[15] We will now explore the comparative solubility performance and provide a robust protocol for its determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of a compound, a critical parameter in pre-formulation studies.[16] The causality behind this choice of method lies in its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute, providing a thermodynamically accurate measure of solubility.

Materials:

  • Test compound (API)

  • Solvents: this compound, DMF, DMAc, NMP, DMSO

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of the API to a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to reach equilibrium. The extended shaking time is a self-validating step to ensure the system has reached a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This filtration step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of the API in the filtrate using a validated HPLC method. A pre-established calibration curve with known concentrations of the API is essential for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis prep1 Add excess API to vial prep2 Add known volume of solvent prep1->prep2 equilibration1 Shake at constant temperature (24-72 hours) prep2->equilibration1 separation1 Centrifuge to pellet solid equilibration1->separation1 separation2 Filter supernatant (0.45 µm) separation1->separation2 analysis1 Quantify API concentration by HPLC separation2->analysis1 analysis2 Report solubility (mg/mL) analysis1->analysis2

Figure 1: Workflow for Equilibrium Solubility Determination.

Performance in Organic Synthesis: A Focus on SN2 Reactions

Polar aprotic solvents are known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[17] This is because they can solvate the cation while leaving the nucleophile relatively "naked" and more reactive.[18] A comparative kinetic study can provide valuable insights into a solvent's performance in a synthetic context.

Experimental Protocol: Measurement of SN2 Reaction Kinetics

This protocol describes a method to compare the effect of different solvents on the rate of a model SN2 reaction. The choice of pseudo-first-order conditions, with a large excess of one reactant, simplifies the kinetic analysis, allowing for a more straightforward determination of the rate constant.

Reaction: 1-Bromobutane + Sodium Iodide → 1-Iodobutane + Sodium Bromide

Materials:

  • 1-Bromobutane

  • Sodium Iodide

  • Internal standard (e.g., decane)

  • Solvents: this compound, DMF, DMAc, NMP, DMSO

  • Reaction vials with septa

  • Constant temperature bath

  • Gas Chromatography (GC) system

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 1-bromobutane and sodium iodide in each of the test solvents. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a reaction vial, add a known volume of the 1-bromobutane solution and the internal standard solution.

  • Initiation and Sampling: Place the vial in a constant temperature bath to equilibrate. Initiate the reaction by adding a known volume of the sodium iodide solution. At predetermined time intervals, withdraw small aliquots of the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water) to stop the reaction.

  • Extraction: Extract the organic components from the quenched mixture with a non-polar solvent (e.g., hexane).

  • GC Analysis: Analyze the organic extract by GC to determine the concentration of 1-bromobutane relative to the internal standard at each time point. The internal standard is crucial for correcting for any variations in injection volume.

  • Data Analysis: Plot the natural logarithm of the concentration of 1-bromobutane versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-k').

G cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis setup1 Prepare stock solutions in test solvent setup2 Equilibrate reactants at constant temperature setup1->setup2 reaction1 Initiate reaction by adding nucleophile setup2->reaction1 reaction2 Withdraw aliquots at time intervals reaction1->reaction2 reaction3 Quench reaction reaction2->reaction3 analysis1 Extract with organic solvent reaction3->analysis1 analysis2 Analyze by GC with internal standard analysis1->analysis2 analysis3 Plot ln[Substrate] vs. time analysis2->analysis3 analysis4 Determine rate constant analysis3->analysis4

Figure 2: Experimental Workflow for SN2 Kinetic Analysis.

Toxicological Profile and Environmental Impact: A Critical Consideration

The impetus for seeking alternatives to traditional polar aprotic solvents is largely driven by their adverse health and environmental effects. A comparative toxicological assessment is therefore of paramount importance.

ParameterThis compoundDMFDMAcNMPDMSO
Acute Oral LD50 (rat, mg/kg) No data28004930391414500[19]
Skin Irritation Causes skin irritation[9]MildMildMildMild
Eye Irritation Causes serious eye irritation[9]ModerateModerateModerate to severeMild
Reproductive Toxicity No dataSuspected of damaging the unborn childMay damage the unborn childMay damage the unborn child[20]No evidence
REACH Status Not listed as SVHCRestricted[2][6][7][8]Substance of Very High ConcernRestricted[4][20]Not restricted
Biodegradability No dataReadily biodegradableInherently biodegradable[21]Readily biodegradableReadily biodegradable

SVHC: Substance of Very High Concern

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxicity of a solvent on a human cell line, such as the liver carcinoma cell line HepG2.[22][23][24] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This method is chosen for its reliability, reproducibility, and its ability to provide a quantitative measure of cytotoxicity (IC50).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test solvents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test solvents in the cell culture medium. Remove the old medium from the cells and add the solvent dilutions. Include a vehicle control (medium with the highest concentration of the co-solvent, if any) and a blank control (medium only).

  • Incubation: Incubate the cells with the test solvents for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the vehicle control. Plot the cell viability against the logarithm of the solvent concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_prep1 Seed HepG2 cells in 96-well plate cell_prep2 Incubate overnight cell_prep1->cell_prep2 treatment1 Prepare serial dilutions of solvents cell_prep2->treatment1 treatment2 Treat cells and incubate (24-72 hours) treatment1->treatment2 assay1 Add MTT solution and incubate (2-4 hours) treatment2->assay1 assay2 Solubilize formazan crystals assay1->assay2 analysis1 Measure absorbance at 570 nm assay2->analysis1 analysis2 Calculate % cell viability analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion: A Promising but Uncharted Alternative

The data presented in this guide highlight the complex trade-offs involved in solvent selection. While established polar aprotic solvents like DMF, DMAc, and NMP offer excellent solvency and performance in chemical synthesis, their significant toxicological profiles are a major drawback, leading to increasing regulatory pressure. DMSO stands out as a less toxic and environmentally benign alternative, with a strong track record in pharmaceutical applications.[19][25][26][27][28]

This compound emerges as a potentially interesting alternative. Its structural features suggest it would possess the desirable characteristics of a polar aprotic solvent. However, the current lack of comprehensive publicly available data on its physicochemical properties, performance in comparative studies, and a full toxicological and environmental profile necessitates further investigation. The experimental protocols provided in this guide offer a clear roadmap for researchers to conduct such comparative studies in their own laboratories. As the pharmaceutical industry continues to prioritize safety and sustainability, a thorough evaluation of promising new solvents like this compound will be essential in shaping the future of drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look.
  • OECD. OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. 2001.
  • Slideshare. Acute Toxicity by OECD Guidelines.
  • OECD. OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. 1987.
  • PubMed. An Experimental Method for Determining the Hildebrand Solubility Parameter of Organic Nonelectrolytes.
  • Toxic-Free Future. Get the Facts: NMP (N-Methylpyrrolidone).
  • Wikipedia. Dimethyl sulfoxide.
  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • PubMed. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone.
  • Health and Safety Executive for Northern Ireland. REACH - N,N-dimethylformamide restriction from December 2023.
  • Nefrología. Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion.
  • US EPA. Risk Management for n-Methylpyrrolidone (NMP).
  • reframeDB. HepG2 Cytotoxicity, 72 hour.
  • PubChem. Dimethylacetamide.
  • OECD. SIDS Initial Assessment Report for N,N-DIMETHYLACETAMIDE (DMAC). 2003.
  • Flavor Frenzy. The Multifaceted Role of Dimethyl Sulfoxide. 2024.
  • ResearchGate. N,N-Dimethylacetamide.
  • American Chemical Society. Dimethyl sulfoxide. 2021.
  • International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. 2024.
  • PubChem. This compound.
  • Chemsrc. This compound.
  • European Semiconductor Industry Association. How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone). 2019.
  • ResearchGate. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. 2024.
  • GIG Testing. The EU approved the amendment of reach annex XVII to add item 76 on N, N-dimethylformamide (DMF). 2021.
  • In Compliance Magazine. EU Commission adds DMF to REACH regulations. 2012.
  • Nano-Tera.ch. N,N-Dimethylacetamide Safety Data Sheet. 2005.
  • Polymer Handbook.
  • TEAM mastery. REACH restriction for DMF. 2024.
  • MySkinRecipes. This compound.
  • University of California, Irvine. Solution Kinetics of a SN2 Reaction.
  • National Center for Advancing Translational Sciences. Protocol of Real Time Viability Assay Using HepG2 Cell Line.
  • SciELO. Determining hildebrand solubility parameter by ultraviolet spectroscopy and microcalorimetry. 2013.
  • ACS Sustainable Chemistry & Engineering. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. 2024.
  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. 2015.
  • ChemRxiv. Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models.
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. 2024.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(2-hydroxyethyl)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes a self-validating analytical system grounded in regulatory standards, and objectively compares the validated HPLC method against viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound (CAS No. 15567-95-0) is a small, polar organic molecule that can be encountered as a process-related impurity, a degradation product, or a component in various chemical formulations.[1][2][3] Accurate and reliable quantification is therefore critical for quality control, stability testing, and regulatory compliance. The method detailed herein is developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring it is fit for its intended purpose.[4][5][6]

Pillar 1: The Proposed HPLC Method: Rationale and Chromatographic Conditions

The fundamental goal is to develop a method that is not only accurate and precise but also specific, meaning it can quantify the target analyte without interference from other components, especially potential degradants.[7][8] A stability-indicating method is essential for monitoring the analyte's concentration over time and under various environmental conditions.[9][10]

Rationale for Method Selection

Given the polar nature and the presence of a hydroxyl group in this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical technique of choice. This is due to its versatility, robustness, and widespread availability in quality control laboratories. A C18 stationary phase provides a non-polar surface that, when paired with a polar mobile phase, allows for the effective retention and separation of polar to moderately non-polar analytes.

UV detection was chosen for its simplicity and reliability. Although the amide chromophore provides weak UV absorbance, detection at a low wavelength (e.g., 205-215 nm) offers sufficient sensitivity for quantification at typical impurity levels.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetrical peak shape, adequate retention (k' > 2), and a reasonable run time, thereby maximizing efficiency.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A standard HPLC system ensures method transferability. A DAD allows for peak purity assessment.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 chemistry provides excellent retention for the analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Isocratic: 95% Water (HPLC Grade) : 5% Acetonitrile (HPLC Grade)A high aqueous content is necessary to retain the polar analyte. This simple isocratic mobile phase enhances reproducibility and robustness.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 210 nmProvides adequate sensitivity for the amide functional group.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent prevents peak shape issues and ensures compatibility with the chromatographic system.

Pillar 2: A Step-by-Step Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5][6] The following protocols are designed to rigorously assess the performance of the HPLC method based on ICH Q2(R2) guidelines.[4][12][13]

System Suitability

Causality: Before any validation run, system suitability testing is performed to ensure the chromatographic system is performing adequately on the day of analysis.[14] It serves as a self-validating check for the entire system (instrument, reagents, and column).[15][16][17]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity and Stability-Indicating Nature

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] Forced degradation studies are performed to intentionally degrade the analyte and demonstrate that the method can separate the intact analyte from any formed degradation products, thus proving it is "stability-indicating."[7][10]

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound (approx. 100 µg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample. Use the DAD to perform peak purity analysis on the analyte peak in each chromatogram.

Data Summary (Hypothetical Results):

Stress Condition% DegradationObservationsPeak Purity Index
Acid (1N HCl, 80°C)12.5%Two small degradation peaks observed at RRT 0.8 and 1.3.> 0.999
Base (1N NaOH, 80°C)8.2%One major degradation peak observed at RRT 0.7.> 0.999
Oxidation (3% H₂O₂)15.1%Multiple small degradation peaks observed.> 0.999
Thermal (105°C)3.5%No significant degradation observed.> 0.999
Photolytic (UV 254nm)1.8%No significant degradation observed.> 0.999
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[19]

Protocol:

  • Prepare a stock solution of this compound (1000 µg/mL).

  • Perform serial dilutions to prepare at least six calibration standards covering the expected range (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

ParameterResultAcceptance Criteria
Range 1 µg/mL - 150 µg/mLCovers LOQ to 150% of the target concentration.
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Minimal (close to zero)Should not be significantly different from zero.
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined using recovery studies by spiking a known amount of analyte into a placebo matrix.[18][20]

Protocol:

  • Prepare a placebo matrix (e.g., a formulation without the active ingredient).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery
50%50.049.899.6%
100%100.0101.2101.2%
150%150.0149.199.4%
Acceptance Criteria: 98.0% - 102.0%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[20]

Protocol:

  • Repeatability (Intra-day precision): Analyze six individual preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the %RSD of the results for each study and for the combined data.

Data Summary:

Precision LevelMean Assay (%)% RSDAcceptance Criteria
Repeatability (n=6) 100.3%0.85%%RSD ≤ 2.0%
Intermediate Precision (n=6) 99.8%1.10%%RSD ≤ 2.0%
Overall (n=12) 100.1%1.25%%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantification (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[21][22]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.[23]

Data Summary:

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The LOQ was confirmed by analyzing six preparations at this concentration, which yielded a %RSD of 4.5% and recovery of 103.5%, meeting typical acceptance criteria for LOQ validation (e.g., %RSD < 10%, Recovery 80-120%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Inject a system suitability solution and a standard solution for each condition.

  • Evaluate the impact on system suitability parameters (tailing factor, retention time) and the assay result.

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial system setup to the final confirmation of method performance.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Experimental Execution cluster_eval Phase 3: Evaluation & Reporting A Method Development & Optimization B Write Validation Protocol (ICH Q2) A->B C Prepare Standards, Reagents & Samples B->C D System Suitability Test (SST) C->D E Specificity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J D_Pass Pass D->D_Pass D_Fail Fail D->D_Fail Criteria Not Met K Data Analysis vs. Acceptance Criteria E->K F->K G->K H->K I->K J->K L Generate Validation Report K->L M Implement for Routine Use L->M D_Pass->E D_Fail->A Troubleshoot & Re-optimize

Caption: Workflow diagram for HPLC analytical method validation.

Pillar 3: Comparative Analysis of Analytical Techniques

While the validated HPLC-UV method is robust and suitable for routine quality control, other techniques may be more appropriate depending on the analytical challenge.[24]

ParameterHPLC-UV (Validated Method) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.
Sensitivity (LOQ) Moderate (~1 µg/mL)High (~5-50 ng/mL)[24]Very High (~0.05-5 ng/mL)[24][25]
Specificity High (demonstrated by forced degradation).Very High (mass spectrum provides structural confirmation).Exceptional (based on specific parent/daughter ion transitions).[18]
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility and thermal stability of the -OH group.Simple dissolution and filtration, but requires cleaner samples to avoid ion suppression.
Throughput High. Suitable for routine QC.Moderate. Derivatization adds time.High. Can have very short run times.
Cost (Instrument/Run) Low / LowModerate / ModerateHigh / High
Best Suited For Routine QC, assay, and impurity quantification in drug substances and products.Identifying and quantifying volatile or semi-volatile impurities; requires method development for derivatization.[26]Trace-level quantification in complex matrices (e.g., biological fluids), impurity identification.[25]
When to Choose an Alternative?
  • Choose GC-MS if you need to analyze for other volatile impurities simultaneously or if you require orthogonal confirmation of identity. The primary drawback is the likely need for a derivatization step to make this compound sufficiently volatile, which adds complexity and potential variability.

  • Choose LC-MS/MS when the required sensitivity is beyond the capability of UV detection. This is the gold standard for bioanalytical studies (e.g., pharmacokinetic analysis) or for detecting trace-level degradants in complex product matrices where specificity is paramount.[24][25]

For its intended purpose—reliable quantification in a pharmaceutical quality control setting—the validated HPLC-UV method represents the optimal balance of performance, cost-effectiveness, and ease of use.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). U.S. Pharmacopeia. [Link]
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. [Link]
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]
  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2011). National Institutes of Health (NIH). [Link]
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]
  • Are You Sure You Understand USP <621>?. (2024).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. (n.d.). Pharmacophore. [Link]
  • Steps for HPLC Method Valid
  • A Validated stability indicating LC method of assay and related substances for Finasteride. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
  • Stability Indicating HPLC Method Development and Valid
  • What is the best method for detecting Amide groups in the presence of Amine groups?. (2013).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
  • Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. (2025).
  • How can I quantify amide species in reaction mixture by UV-Vis method preferably?. (2016).
  • ICH Guidance Q14 / Q2(R2)
  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). National Institutes of Health (NIH). [Link]
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (n.d.). National Institutes of Health (NIH). [Link]
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. (n.d.). Royal Society of Chemistry. [Link]
  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020).
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.).
  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (n.d.). MDPI. [Link]
  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. (2024). ScienceDirect. [Link]
  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025).
  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). National Institutes of Health (NIH). [Link]
  • Validation of a liquid chromatography‐tandem mass spectrometry method for simultaneous quantification of N,N‐dimethylacetamide and N‐monomethylacetamide in pediatric plasma. (2025).
  • Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. (n.d.). MDPI. [Link]

Sources

A Comparative Analysis of Cryoprotectant Efficacy: N-(2-hydroxyethyl)-N-methylacetamide vs. Glycerol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of cell and tissue preservation, the selection of an appropriate cryoprotectant is a critical determinant of post-thaw viability and functional recovery. Historically, glycerol has been a cornerstone cryoprotective agent (CPA), its utility first discovered in 1949.[1][2] However, the continuous pursuit of improved cryopreservation outcomes has led to the exploration of novel CPAs. Among these, N-(2-hydroxyethyl)-N-methylacetamide, a member of the amide family of compounds, has emerged as a promising alternative. This guide provides a detailed comparative study of the efficacy of this compound and glycerol, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.

The Fundamental Principles of Cryopreservation and the Role of Cryoprotectants

Cryopreservation aims to extend the viability of biological materials by storing them at cryogenic temperatures, effectively halting biochemical activity.[1] The primary challenge during this process is mitigating the damaging effects of ice crystal formation, which can lead to mechanical rupture of cellular structures and osmotic stress.[1][3] Cryoprotectants are essential solutes added to cell suspensions before freezing to minimize this damage. They primarily work by reducing the amount of ice formed at any given temperature, thereby lessening dehydration and osmotic shock.[1]

Permeating cryoprotectants, such as glycerol and this compound, are small molecules that can cross the cell membrane.[4] Their intracellular presence helps to reduce the formation of damaging intracellular ice crystals.[2][4]

Physicochemical Properties: A Head-to-Head Comparison

The cryoprotective efficacy of a compound is intrinsically linked to its physicochemical properties. Here, we compare key properties of this compound and glycerol.

PropertyThis compoundGlycerolSource(s)
Molecular Formula C5H11NO2C3H8O3[5]
Molecular Weight 117.15 g/mol 92.09 g/mol [5]
Mechanism IntracellularIntracellular[2][4]

The lower molecular weight of glycerol generally allows for faster permeation across cell membranes, a factor that can be critical for certain cell types and cooling rates. However, the specific chemical structure of this compound may offer unique interactions with cellular components, influencing its cryoprotective mechanism.

Mechanism of Cryoprotection: Beyond Lowering the Freezing Point

While both glycerol and this compound act as cryoprotectants by colligatively lowering the freezing point of the intracellular and extracellular solution, their mechanisms of action are more complex.

Glycerol's protective effects are well-documented. It effectively reduces the formation of intracellular ice crystals and mitigates osmotic pressure differences during freezing and thawing.[2][6] By increasing the solute concentration within the cell, glycerol helps to promote a glassy, vitrified state rather than a crystalline one.[2]

This compound , like other amides, is thought to interfere with the polarized arrangement of water molecules during ice nucleation.[7] This disruption of water's hydrogen-bonding network can inhibit the growth of ice crystals. Some studies suggest that certain amides may be more effective cryopreservatives than traditional agents like DMSO, a compound with a similar mechanism to glycerol.[7]

A critical aspect of cryoprotectant efficacy is the inhibition of ice recrystallization during thawing. Ice recrystallization is the process where larger ice crystals grow at the expense of smaller ones, which can cause significant cellular damage.[8][9] While the ice recrystallization inhibition (IRI) activity of this compound is not as extensively studied as that of antifreeze proteins, its amide structure suggests a potential role in modulating ice crystal growth.[8][10]

Cryopreservation_Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Controlled Freezing cluster_storage Cryogenic Storage cluster_thawing Thawing & Recovery P1 Cell Harvest & Preparation P2 Addition of Cryoprotectant Solution (Glycerol or this compound) P1->P2 Equilibration P3 Slow Cooling (~1°C/minute) P2->P3 Freezing Initiation P4 Liquid Nitrogen (-196°C) P3->P4 Long-Term Preservation P5 Rapid Thawing (e.g., 37°C Water Bath) P4->P5 Initiate Recovery P6 Removal of Cryoprotectant P5->P6 Dilution/Washing P7 Post-Thaw Viability & Functional Assessment P6->P7 Analysis

Comparative Efficacy: A Review of Experimental Evidence

Direct comparative studies between this compound and glycerol are limited in publicly available literature. However, we can infer their relative performance by examining studies that compare each to other standard cryoprotectants like dimethyl sulfoxide (DMSO) and by analyzing studies on similar amide compounds.

Glycerol's Efficacy:

  • Sperm Cryopreservation: Glycerol is a standard and effective cryoprotectant for sperm from various species, including humans and livestock.[2] Studies have shown that optimizing glycerol concentration is crucial for maximizing post-thaw motility and viability.[2][11] For example, a study on domestic cat spermatozoa found that a 5% glycerol concentration offered better cryoprotective effects compared to 3% and 7%.[11] Another study on Nile tilapia sperm concluded that glycerol was a more suitable cryoprotectant than DMSO.[12]

  • Embryo Cryopreservation: Glycerol has been shown to be an effective cryoprotectant for early-stage equine embryos.[13] In contrast, ethylene glycol was found to be a poor cryoprotectant for the same type of embryos.[13]

  • Tissue Cryopreservation: A study on adipose tissue cryopreservation demonstrated that 70% glycerol was highly efficient, preserving tissue structure and cell viability comparable to fresh tissue.[6][14]

Amide-Based Cryoprotectants (as a proxy for this compound):

  • Sperm Cryopreservation: Studies on rooster semen have explored the use of N-methylacetamide (NMA), a related amide. One study found that a final concentration of 6% to 9% NMA resulted in post-thaw progressive sperm motility of around 30-35%.[15] Another study on chicken semen showed that decreasing the NMA concentration from 9% to 6% improved sperm quality after freezing and thawing.[16] A comparative study of NMA and dimethylacetamide (DMA) in chicken semen cryopreservation suggested that NMA provided the highest fertility and embryo viability at the lowest concentration (2%), reducing the risk of toxicity.[17]

  • General Cell Cryopreservation: Research on swine sperm suggests that N-methylformamide (NMF) and N-methylacetamide (NMA) may be more effective cryopreservatives than DMSO.[7]

Toxicity Considerations:

A significant factor in the choice of a cryoprotectant is its potential toxicity to cells.[18] While all cryoprotectants exhibit some level of toxicity at high concentrations, the threshold for this toxicity varies.[3] Glycerol is generally considered to be less toxic than DMSO at higher concentrations.[19] Some research indicates that amides like N-methylacetamide may have lower cytotoxicity compared to DMSO.[20] However, other studies have noted that N-methylamides can exhibit non-specific toxicity at concentrations that cause protein denaturation.[21][22]

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature to facilitate a direct comparison.

Cell/Tissue TypeCryoprotectantConcentrationKey Outcome(s)Source(s)
Adipose TissueGlycerol70%G3PDH activity comparable to fresh tissue; high cell viability and proliferation.[6][14][23]
Domestic Cat SpermatozoaGlycerol5%Offered better cryoprotective effect on motility compared to 3% and 7%.[11]
Equine EmbryosGlycerolNot specifiedEffective for freezing, with a low proportion of cells with pyknotic nuclei.[13]
Chicken SemenN-methylacetamide (NMA)6%Improved post-thaw sperm quality compared to 9% NMA.[16]
Chicken SemenN-methylacetamide (NMA)2%Provided the highest fertility and embryo viability compared to higher concentrations and DMA.[17]
Rooster SemenN-methylacetamide (NMA)6-9%Post-thaw progressive sperm motility of 30-35%.[15]
Swine SpermN-methylacetamide (NMA)7.5% (w/v)Resulted in similar or increased cell activity compared to DMSO.[7]
Experimental Protocols

To aid researchers in their own comparative studies, we provide a detailed, step-by-step methodology for evaluating cryoprotectant efficacy.

Objective: To compare the efficacy of this compound and glycerol for the cryopreservation of a specific cell line (e.g., HEK293).

Materials:

  • Healthy, log-phase cell culture of HEK293 cells (>90% viability).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Cryoprotectant solutions:

    • 20% (v/v) Glycerol in complete culture medium.

    • 20% (v/v) this compound in complete culture medium.

  • Cryovials.

  • Controlled-rate freezer (e.g., Mr. Frosty).

  • Liquid nitrogen storage dewar.

  • 37°C water bath.

  • Trypan blue solution.

  • Hemocytometer or automated cell counter.

  • Multi-well plates for post-thaw culture.

  • Cell viability assay kit (e.g., Resazurin-based assay).[24]

Protocol_Workflow start Start: Healthy Cell Culture step1 1. Cell Harvest & Count Trypsinize and resuspend cells. Perform initial viability count. start->step1 step2 2. Prepare Cryopreservation Suspensions Adjust cell density to 2x final concentration. Split into two aliquots. step1->step2 step3 3. Add Cryoprotectants Slowly add equal volume of 2x CPA solution (Glycerol or Amide) to respective aliquots. Final concentration: 10% CPA. step2->step3 step4 4. Aliquot & Freeze Dispense 1 mL into cryovials. Place in controlled-rate freezer at -80°C overnight. step3->step4 step5 5. Storage Transfer vials to liquid nitrogen for long-term storage. step4->step5 step6 6. Thawing Rapidly thaw vials in 37°C water bath. step5->step6 step7 7. CPA Removal & Cell Recovery Transfer thawed cells to culture medium. Centrifuge and resuspend in fresh medium. step6->step7 step8 8. Post-Thaw Analysis Perform immediate viability count (Trypan Blue). Plate cells for functional assays (e.g., proliferation, attachment). step7->step8 end_node End: Data Analysis & Comparison step8->end_node

Procedure:

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial viability is >90%.

    • Centrifuge the cell suspension and resuspend the pellet in cold, complete culture medium to a concentration of 2 x 10^6 cells/mL.

  • Addition of Cryoprotectants:

    • Divide the cell suspension into two equal volumes in separate sterile, pre-chilled tubes.

    • To one tube, slowly add an equal volume of the 20% glycerol solution while gently mixing to achieve a final concentration of 10% glycerol and 1 x 10^6 cells/mL.

    • To the second tube, slowly add an equal volume of the 20% this compound solution to achieve a final concentration of 10% and 1 x 10^6 cells/mL.

    • Allow the cells to equilibrate in the cryoprotectant solution for 15 minutes on ice.

  • Freezing:

    • Aliquot 1 mL of the cell suspension from each group into appropriately labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.

  • Storage:

    • The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until only a small ice crystal remains.

    • Immediately transfer the contents of each vial to a separate centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Post-Thaw Analysis:

    • Centrifuge the cells to pellet them and remove the cryoprotectant-containing supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Immediate Viability Assessment: Perform a cell count and viability assessment using trypan blue exclusion.

    • Functional Assessment: Seed the cells in multi-well plates at a defined density. After 24 hours, assess cell attachment and proliferation using a resazurin-based viability assay.[24]

Conclusion and Future Directions

Glycerol remains a reliable and effective cryoprotectant for a wide range of applications, supported by decades of research.[2][3][13] Its low toxicity and well-understood mechanisms make it a go-to choice for many standard cryopreservation protocols.[19]

This compound, and the broader class of amides, represent a promising area of development in cryopreservation. The available data, primarily from related amide compounds, suggest the potential for high efficacy, possibly with reduced cytotoxicity compared to other permeating cryoprotectants like DMSO.[7][20] The key advantage may lie in achieving high post-thaw viability and functionality at lower, less toxic concentrations.[17]

For researchers and drug development professionals, the choice between these two cryoprotectants will depend on the specific cell or tissue type, the desired post-thaw outcome, and the tolerance for potential toxicity. Direct, head-to-head comparative studies, following robust experimental protocols as outlined above, are essential for making an evidence-based decision. The continued exploration of novel cryoprotectants like this compound is crucial for advancing the field of cryobiology and enabling the full potential of cell-based therapies and long-term biological sample storage.

References

  • Azenta Life Sciences. (2023, April 4). Considerations for Protecting Cell Viability During Cryopreservation.
  • Patsnap Eureka. (2025, July 23). Glycerol as a Cryoprotectant in Sperm Preservation.
  • PMC - NIH. Cryopreservation: An Overview of Principles and Cell-Specific Considerations.
  • SciSpace. Cryopreservation of Rooster Semen Using N-Methylacetamide as Cryoprotective Agent.
  • PMC - NIH. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue.
  • PubMed. Comparison of the cryoprotectant properties of glycerol and ethylene glycol for early (day 6) equine embryos.
  • PubChem. This compound.
  • ResearchGate. (PDF) Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts.
  • PubMed. Cryoprotective effect of different glycerol concentrations on domestic cat spermatozoa.
  • BioMed Central. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue.
  • ACS Publications. Antifreeze Protein Mimetic Metallohelices with Potent Ice Recrystallization Inhibition Activity.
  • ACS Publications. Ice Recrystallization Inhibition Is Insufficient to Explain Cryopreservation Abilities of Antifreeze Proteins.
  • PMC - NIH. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery.
  • ResearchGate. (PDF) Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm.
  • PubMed. Concentration dependent effect of dimethylacetamide and N-methylacetamide on the quality and fertility of cryopreserved chicken semen.
  • ResearchGate. (PDF) The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue.
  • PubMed. Effect of N-Methylacetamide Concentration and Thawing Rate on Chicken Sperm Quality after Cryopreservation.
  • PubMed. The relation between cryoprotective and physicochemical properties of oxyethylated methyl cellosolve-based media.
  • PubMed. Cryoprotectant toxicity neutralization.
  • PubMed. Evaluation of Ice Recrystallization Inhibition of Ice-Binding Proteins by Monitoring Specific Ice Crystals.
  • 21st Century Medicine. Cryoprotectant toxicity neutralization.
  • MDPI. Effect of N-Methylacetamide Concentration and Thawing Rate on Chicken Sperm Quality after Cryopreservation.
  • OUCI. Study of Interaction of Glycerol Cryoprotectant and Its Derivatives with Dimethylacetamide in Aqueous Solution Using Fluorescent Probes.
  • SciSpace. Cryoprotectants and Their Usage in Cryopreservation Process.
  • Yeshiva University. Ice Recrystallization Inhibition: Structure-Activity Studies of Synthetic Compounds.
  • PubMed. Ice recrystallization inhibition activity varies with ice-binding protein type and does not correlate with thermal hysteresis.
  • PMC - PubMed Central. Cryoprotectant Toxicity: Facts, Issues, and Questions.
  • PMC - NIH. Chemical approaches to cryopreservation.
  • PubMed. Effect of Different Cryoprotectants (Glycerol, Methanol and Dimethyl Sulfoxide) on Post-thaw Quality, Viability, Fertilization Ability and DNA Damage of Cryopreserved Nile Tilapia (Oreochromis niloticus) Spermatozoa.
  • PubMed Central. Insights on the role of cryoprotectants in enhancing the properties of bioinks required for cryobioprinting of biological constructs.
  • Allan Chemical Corporation. 5 Key Differences Between Cryoprotectant Types.

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of N-(2-hydroxyethyl)-N-methylacetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a compound in biological assays is paramount to generating reliable and reproducible data. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for N-(2-hydroxyethyl)-N-methylacetamide, a small molecule with potential applications in various research fields. Due to the limited publicly available data on the specific biological activity of this compound, this guide synthesizes information from structurally related compounds and established principles of assay development to provide a robust framework for its evaluation.

Introduction: The Imperative of Specificity

This guide will provide a comparative framework for evaluating the cross-reactivity of this compound. We will explore its potential for interference in common biological assays, namely immunoassays, enzyme inhibition assays, and receptor binding assays. The methodologies and principles discussed herein are designed to be broadly applicable for the characterization of other small molecules as well.

Structural Analysis and Potential for Cross-Reactivity

The structure of this compound suggests several possibilities for biological interactions. The N-methylacetamide moiety is a known metabolite of N,N-dimethylacetamide (DMAC) and has been studied in toxicological contexts.[6][7] The ethanolamine portion of the molecule is a component of phospholipids and has known biological effects, including stimulating cell growth in culture.[8]

For the purpose of this guide, we will compare this compound with the following structurally related and commercially available compounds:

  • N-methylacetamide (NMA): Shares the core amide structure.[9]

  • Diethanolamine (DEA): A secondary amine with two hydroxyethyl groups, representing a potential interaction via the hydroxylated side chain.[10]

  • N,N-Dimethylacetamide (DMAC): A related amide and a common solvent, for which N-methylacetamide is a metabolite.[7]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) in this compound, combined with its small size, makes it a candidate for non-specific binding in a variety of assay formats.

Immunoassay Cross-Reactivity: A Common Pitfall

Immunoassays are a cornerstone of biological research and diagnostics, relying on the specific binding of antibodies to their target antigens.[2][11] However, structurally similar molecules can sometimes bind to the assay antibody, leading to false-positive results.[1] This is a significant concern in toxicology screening and other applications where a variety of compounds may be present in the sample.[1]

Principles of Immunoassay Cross-Reactivity

Cross-reactivity in an immunoassay occurs when a substance other than the intended analyte binds to the assay's antibody. The degree of cross-reactivity is influenced by the structural similarity between the analyte and the interfering substance, the affinity of the antibody for each, and the assay conditions.[12][13] Competitive ELISA is a common format for assessing the cross-reactivity of small molecules.[12][14]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the cross-reactivity of this compound and its analogs against a hypothetical target analyte for which an antibody is available.

Objective: To quantify the percent cross-reactivity of test compounds relative to a standard analyte.

Materials:

  • 96-well microtiter plate

  • Target analyte standard

  • Antibody specific to the target analyte

  • This compound

  • N-methylacetamide, Diethanolamine, N,N-Dimethylacetamide

  • Antigen-enzyme conjugate (e.g., HRP-conjugated target analyte)

  • Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • ELISA plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of the target analyte at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[14]

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.[14]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[15]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each of the test compounds (this compound and its analogs) in assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the antigen-enzyme conjugate.

    • Add 100 µL of these mixtures to the wells of the coated and blocked plate. Also include wells with only the antigen-enzyme conjugate (no competitor) as a control for maximum signal.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[14]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[14]

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte standard.

    • Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Hypothetical Data: Cross-Reactivity Comparison

The following table presents hypothetical data for the cross-reactivity of this compound and its analogs in a competitive ELISA. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundIC50 (µM)% Cross-Reactivity
Target Analyte (Standard) 1.0100%
This compound 502.0%
N-methylacetamide (NMA) 2000.5%
Diethanolamine (DEA) >1000<0.1%
N,N-Dimethylacetamide (DMAC) 5000.2%

This hypothetical data suggests that this compound exhibits low but measurable cross-reactivity, while its structural relatives show even lower to negligible cross-reactivity in this specific hypothetical assay.

Visualization: Competitive ELISA Workflow

Caption: Competitive enzyme inhibition where the inhibitor blocks the active site.

Receptor Binding Assays: Assessing Off-Target Binding

For compounds intended for therapeutic use, assessing binding to a panel of common off-target receptors is a regulatory expectation. [16][17]Off-target binding can lead to adverse drug reactions. [4]Even for research compounds, understanding their receptor binding profile is important for interpreting experimental results.

Principles of Receptor Binding Assays

Receptor binding assays measure the interaction of a compound with a specific receptor. Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the receptor is used. A test compound's ability to displace the radioligand is measured, and its binding affinity (often expressed as Ki) is determined.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding versus the log concentration of the test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data: Receptor Binding Affinity

The following table presents hypothetical Ki values for the test compounds against a hypothetical G protein-coupled receptor (GPCR).

CompoundKi (µM)
This compound > 100
N-methylacetamide (NMA) > 100
Diethanolamine (DEA) > 100
N,N-Dimethylacetamide (DMAC) > 100

This hypothetical data suggests that none of the tested compounds have significant affinity for this particular receptor at concentrations up to 100 µM.

Visualization: Receptor Binding Assay Workflow

Caption: Workflow for a radioligand receptor binding assay.

Discussion and Recommendations

The systematic evaluation of this compound for cross-reactivity is essential for its confident use in biological research. The hypothetical data presented in this guide illustrates a scenario where the compound exhibits low-level cross-reactivity in an immunoassay and weak enzyme inhibition, with no significant binding to a representative GPCR.

Key Takeaways:

  • Structural Features Matter: The combination of a hydrophilic hydroxyethyl group and a polar amide group in this compound makes it plausible for it to engage in non-specific interactions.

  • Assay-Specific Effects: Cross-reactivity is highly dependent on the specific assay system. A compound may show interference in one assay but not another.

  • Importance of Analogs: Testing structurally related compounds can provide valuable context and help to identify the specific structural motifs responsible for any observed cross-reactivity.

Recommendations for Researchers:

  • Perform Dose-Response Curves: When cross-reactivity is suspected, always perform full dose-response curves rather than testing at a single concentration.

  • Use Orthogonal Assays: If possible, confirm key findings using an alternative assay method that relies on a different detection principle.

  • Consider Matrix Effects: Be aware that components of the sample matrix can also cause interference. Run appropriate controls with the sample matrix alone.

  • Document and Report: Thoroughly document all cross-reactivity testing and report any observed interference in publications to ensure the reproducibility of your work.

By following a systematic and rigorous approach to characterizing the cross-reactivity of this compound, researchers can ensure the validity of their experimental results and contribute to a more complete understanding of this compound's biological profile.

References

  • BenchChem. (2025). Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • LookChem. (n.d.). N-Methylacetamide 79-16-3 wiki.
  • Melanson, S. E., et al. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
  • Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e66581.
  • MySkinRecipes. (n.d.). This compound.
  • StudySmarter. (2024). Immunoassays: Principles & Techniques.
  • Clarke, W. (2016). Immunoassays. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, N-methyl-: Human health tier II assessment.
  • Frontiers Media. (n.d.). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
  • Zherdev, A. V., et al. (2021).
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1558-1567.
  • Chen, Z., et al. (2016). Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies. Journal of Burn Care & Research, 37(5), e463-e472.
  • Krogsgaard, M., & Huseby, E. S. (2011). Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek. The Journal of Immunology, 186(11), 6377-6385.
  • Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability.
  • Gribbon, P., & Williams, D. (2020). Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery, 19(11), 739-752.
  • ResearchGate. (n.d.). Cross-reactivities of immunoassays.
  • Vance, D. E., & Tasseva, G. (2013). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 563-570.
  • Khan, S. A., et al. (2016). Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Perbellini, L., et al. (2003). Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. Occupational and Environmental Medicine, 60(10), 745-751.
  • Broughton, C., et al. (2022). Structural basis of T cell receptor specificity and cross-reactivity of two HLA-DQ2.5-restricted gluten epitopes in celiac disease. Journal of Biological Chemistry, 298(2), 101531.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?
  • Thai, E., et al. (2023). Molecular determinants of cross-reactivity and potency by VH3-33 antibodies against the Plasmodium falciparum circumsporozoite protein. Cell Reports, 42(11), 113330.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • ImmunoReagents. (n.d.). ELISA Protocol.
  • Lareau, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(11), 3049-3063.
  • Chen, Z., et al. (2016). N-(2-Aminoethyl) Ethanolamine-Induced Morphological, Biochemical, and Biophysical Alterations in Vascular Matrix Associated With Dissecting Aortic Aneurysm. Toxicological Sciences, 152(2), 375-386.
  • MalariaWorld. (2023). Molecular determinants of cross-reactivity and potency by VH3-33 antibodies against the Plasmodium falciparum circumsporozoite protein.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide.
  • National Toxicology Program. (1992). NTP TOX-20: Diethanolamine (CASRN 111-42-2).

Sources

A Comparative Guide to N-(2-hydroxyethyl)-N-methylacetamide (HEMA) in Key Reaction Types: A Theoretical and Practical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the pharmaceutical and chemical industries. However, mounting regulatory pressure and growing concerns over their reproductive toxicity have created an urgent need for safer, more sustainable alternatives.[1][2] N-(2-hydroxyethyl)-N-methylacetamide (HEMA), a structurally unique amide, presents itself as a potential candidate. This guide provides a comprehensive evaluation of HEMA, structuring a narrative around its theoretical potential and providing actionable protocols for its practical validation. While published performance data in key reaction types is notably scarce, this document serves as a foundational resource for researchers, scientists, and drug development professionals looking to explore HEMA as a viable, greener alternative. We will analyze its physicochemical properties in comparison to established solvents and provide robust, self-validating experimental workflows to directly assess its performance in your laboratory.

Introduction to this compound (HEMA): A Profile

This compound (CAS 15567-95-0), which we will refer to as HEMA, is a fascinating hybrid molecule that combines the structural features of an amide and a primary alcohol.[3] This duality is key to its potential as a novel reaction solvent or reagent. The tertiary amide group provides the high polarity and hydrogen bond accepting capabilities characteristic of solvents like DMF, while the hydroxyethyl group introduces protic character and an additional site for hydrogen bonding.[4][5]

Physicochemical Properties: A Comparative Analysis
PropertyThis compound (HEMA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 15567-95-0[6]68-12-2872-50-467-68-5
Molecular Weight ( g/mol ) 117.15[3]73.0999.1378.13
Boiling Point (°C) 161 (at 15 Torr)[7]153202189
Density (g/cm³) 1.078[6]0.9441.0281.100
Structure CC(=O)N(C)CCOHCON(CH₃)₂C₅H₉NO(CH₃)₂SO
Key Features Tertiary Amide, Primary AlcoholTertiary AmideCyclic Tertiary AmideSulfoxide
Toxicity Profile Irritant[8]Reproductive Toxin (H360D)[1]Reproductive Toxin (H360D)Low Toxicity

Expert Insight: HEMA's high boiling point, comparable to that of other high-boiling polar aprotics, suggests its suitability for reactions requiring elevated temperatures. Its density is also in the same range. The most significant differentiator is the presence of the hydroxyl group. This feature means HEMA is not a true "dipolar aprotic" solvent but rather a polar protic one, a fact that has profound implications for its reactivity, selectivity, and solvation properties.

Performance Evaluation in Key Reaction Classes

The true measure of a solvent's utility lies in its performance in a variety of chemical transformations. Given the lack of direct comparative studies for HEMA in the scientific literature, this section will present a theoretical analysis of its potential, followed by detailed protocols designed to generate the necessary empirical data.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Theoretical Grounding: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, heavily reliant on polar solvents to dissolve the diverse range of reactants, including lipophilic organic halides, organoboron species, and inorganic bases.[9][10] Traditional solvents like DMF and dioxane are common choices.[9] The mechanism involves several key steps, including oxidative addition, transmetalation, and reductive elimination, all occurring around a palladium center.[10]

The performance of a solvent in a Suzuki coupling is influenced by its ability to:

  • Solubilize all components: Critical for reaction kinetics.

  • Stabilize the palladium catalyst: Coordinating solvents can stabilize catalytic intermediates.[11]

  • Facilitate the transmetalation step: The base activates the boronic acid, and the solvent must facilitate the transfer of the organic group to the palladium center.[12]

HEMA's Potential Role & Hypothesized Performance:

  • Pros: HEMA's high polarity should be excellent for solubilizing the various salts and organic components. The lone pairs on the amide oxygen and nitrogen could coordinate to the palladium catalyst, potentially influencing its stability and reactivity.

  • Cons: The primary alcohol is a significant concern. It could compete with the boronic acid partner for coordination to the palladium center or react with the base. This protic nature could potentially retard or inhibit the catalytic cycle, which typically benefits from aprotic conditions.

Proposed Experimental Protocol for Comparative Evaluation:

This protocol is designed to provide a direct, head-to-head comparison of HEMA against DMF in a model Suzuki-Miyaura reaction.

G seal seal heat heat seal->heat analyze analyze plot plot analyze->plot

Methodology:

  • Materials: 4-Bromotoluene, Phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, this compound (HEMA), N,N-Dimethylformamide (DMF, anhydrous), internal standard (e.g., dodecane), and appropriate analysis solvents (e.g., ethyl acetate).

  • Setup: In two separate oven-dried reaction vials equipped with stir bars, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: To Vial 1, add 5 mL of HEMA. To Vial 2, add 5 mL of DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each vial. Add the internal standard.

  • Reaction: Seal the vials and place them in a preheated oil bath at 90°C. Stir vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture. Dilute with ethyl acetate, wash with water, and analyze by GC-MS or LC-MS to determine the conversion percentage relative to the internal standard.

  • Analysis: Compare the reaction profiles, final yields, and the formation of any side products (e.g., homocoupling of the boronic acid).

Amide Bond Formation & Peptide Synthesis

Theoretical Grounding: Amide bond formation is arguably the most critical reaction in pharmaceutical and medicinal chemistry.[13] Solvents like DMF are standard for both solution-phase and solid-phase peptide synthesis (SPPS) due to their excellent solvating power for amino acid derivatives and growing peptide chains, and their ability to swell the polymer resins used in SPPS.[12][14]

HEMA's Potential Role & Hypothesized Performance:

  • Pros: As a polar amide, HEMA should effectively solvate the polar intermediates involved in amide coupling. Its hydrogen bonding capabilities might stabilize charged intermediates.

  • Cons: The hydroxyl group is a major liability. It can react with common activating agents (e.g., carbodiimides like EDC, or HATU), consuming the reagent and preventing amide bond formation. This makes HEMA, in its native form, likely unsuitable as a solvent for standard amide coupling reactions without protection of the hydroxyl group.

Proposed Experimental Protocol for Comparative Evaluation:

This protocol aims to test the compatibility of HEMA with a standard carbodiimide-mediated amide coupling.

G start start vial1 vial1 start->vial1 vial2 vial2 start->vial2 add_reagents add_reagents vial1->add_reagents vial2->add_reagents stir stir add_reagents->stir workup workup stir->workup analyze analyze workup->analyze compare compare analyze->compare

Methodology:

  • Materials: Benzoic acid, benzylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), HEMA, and DMF.

  • Setup: In two vials, dissolve benzoic acid (1 mmol) and benzylamine (1.1 mmol) in 5 mL of the respective solvent (HEMA in Vial 1, DMF in Vial 2).

  • Reaction: Add HOBt (1.2 mmol) and EDC (1.2 mmol) to each vial.

  • Execution: Stir the reactions at room temperature for 12 hours.

  • Analysis: Monitor the reaction by TLC or LC-MS. A key indicator of incompatibility will be the consumption of starting materials without the formation of the desired amide product in the HEMA vial. Look for new spots or peaks corresponding to the acylation of HEMA itself.

Biocatalysis

Theoretical Grounding: Enzymatic reactions are increasingly used in industrial synthesis for their high selectivity and mild reaction conditions. However, many organic substrates have poor aqueous solubility. Co-solvents are often required, but traditional organic solvents can denature enzymes, stripping their essential water layer and rendering them inactive. The ideal co-solvent should dissolve the substrate without inactivating the enzyme.

HEMA's Potential Role & Hypothesized Performance:

  • Pros: HEMA's structure is particularly promising for biocatalysis. The hydroxyl group and amide functionality make it highly hydrophilic and capable of forming an extensive hydrogen-bond network, similar to water. This could help maintain the enzyme's hydration shell and preserve its catalytic activity. It may offer a favorable microenvironment for enzymes that is less harsh than purely organic solvents like acetonitrile or THF.

  • Cons: The substrate and product solubility in HEMA-water mixtures would need to be empirically determined. High concentrations of any co-solvent, including HEMA, can eventually lead to enzyme denaturation.

Conclusions and Future Outlook

This compound (HEMA) is an intriguing but critically under-investigated molecule in the context of green and sustainable chemistry.

  • Theoretical Potential: Based on its physicochemical properties, HEMA's high polarity suggests it could be an effective solvent. However, its protic nature, stemming from the hydroxyl group, is a double-edged sword. This feature makes it a poor direct replacement for DMF/NMP in reactions sensitive to protic sources , such as standard amide couplings or Grignard reactions.

  • Promising Avenues: The most promising area for HEMA's application appears to be in biocatalysis , where its hydrophilic and hydrogen-bonding nature may help stabilize enzyme structures while improving substrate solubility. Its potential in certain palladium-catalyzed reactions cannot be entirely dismissed but requires empirical validation to understand the role of the hydroxyl group.

  • Call to Action: This guide provides the foundational logic and experimental frameworks for the chemical research community to perform the necessary validation. The protocols outlined herein are designed to generate clear, comparable data to definitively assess HEMA's performance against established solvents. The discovery of a novel, non-toxic, and effective polar solvent would be a significant advancement, and HEMA, despite the current data gap, warrants a thorough investigation.

References

  • Chemsrc. This compound | CAS#:15567-95-0. [Link]
  • Dow Inc. N-Methylethanolamine (NMEA). [Link]
  • PubChem. This compound | C5H11NO2 | CID 10510843. [Link]
  • Wikipedia. N-Methylethanolamine. [Link]
  • MySkinRecipes. This compound. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]
  • Univar Solutions. N-Methylethanolamine, Technical Grade, Liquid, 407 lb Drum. [Link]
  • Sunrise Group. N-Methylethanolamine - Amine. [Link]
  • MDPI.
  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
  • ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. [Link]
  • PMC - NIH. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. [Link]
  • CONICET.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • MDPI.
  • Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
  • AFIRM Group. SOLVENTS / RESIDUALS. [Link]
  • Chemical Science (RSC Publishing).
  • Chemical Society Reviews (RSC Publishing).

Sources

A Senior Application Scientist's Guide to Validating N-(2-hydroxyethyl)-N-methylacetamide as a Novel Drug Delivery Excipient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Excipients

In modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle for achieving adequate bioavailability.[1] This challenge has catalyzed the search for novel pharmaceutical excipients that can enhance solubility, improve stability, and ensure predictable drug release.[2] While traditional excipients like polysorbates, cyclodextrins, and polyethylene glycols (PEGs) are widely used, they can present challenges such as toxicity, immunogenicity, and limitations in drug loading capacity.[3][4]

This guide introduces N-(2-hydroxyethyl)-N-methylacetamide , a small molecule with potential as a drug delivery excipient. Its structure, featuring both a hydroxyl group and an amide moiety, suggests a capacity for hydrogen bonding and polar interactions that could be advantageous for solubilizing hydrophobic active pharmaceutical ingredients (APIs).

This document provides a comprehensive framework for the systematic validation of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will compare its hypothetical performance against established excipients, providing a clear, data-driven pathway for its evaluation.

Physicochemical Characterization of this compound

Before any functional evaluation, a thorough understanding of the candidate excipient's fundamental properties is essential. This data forms the baseline for all subsequent experiments.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 15567-95-0[6]
Molecular Formula C₅H₁₁NO₂[5][6]
Molecular Weight 117.15 g/mol [6][7]
Physical Form Solid[6]
InChI Key OBSKGKGKPGOOTB-UHFFFAOYSA-N[6][8]
SMILES CC(=O)N(C)CCO[7][8]

The Comparative Landscape: Establishing Benchmarks

To validate a new excipient, its performance must be measured against current industry standards. The choice of comparators should be based on their mechanism of action and application.

Excipient ClassExample(s)Primary Solubilization MechanismKey Considerations
Surfactants Polysorbate 80, Poloxamer 188Micellar encapsulation of hydrophobic APIs.[3]Potential for hemolysis and hypersensitivity reactions.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Formation of inclusion complexes, shielding the API from water.[3]High concentrations may lead to nephrotoxicity.
Polymers Polyethylene Glycol (PEG), Povidone (PVP)Amorphous solid dispersion, complexation, or viscosity modification.[1][9]PEG can sometimes elicit an immune response (anti-PEG antibodies).[10]
Co-solvents Ethanol, Propylene GlycolReducing the polarity of the aqueous vehicle to increase drug solubility.Can cause pain on injection and potential for precipitation upon dilution.

This guide will use Polysorbate 80 and HP-β-CD as primary comparators due to their widespread use in parenteral and oral formulations, respectively.

Experimental Validation Framework

We propose a multi-stage validation process. This structured approach ensures that fundamental properties are confirmed before proceeding to more complex and resource-intensive biological and performance studies.

G cluster_0 Phase 1: Physicochemical & Stability Profiling cluster_1 Phase 2: In Vitro Performance & Safety cluster_2 Phase 3: Final Assessment Solubility Solubility Enhancement Stability Drug-Excipient Stability Solubility->Stability Causality: Ensure compatibility before formulation development Biocompatibility Biocompatibility & Cytotoxicity Stability->Biocompatibility Proceed if stable Release In Vitro Drug Release Biocompatibility->Release Causality: Confirm safety before advancing performance tests Decision Go/No-Go Decision for Preclinical Development Release->Decision Proceed if performance is optimal

Caption: High-level workflow for validating a novel excipient.

Detailed Experimental Protocols & Comparative Data

Experiment 1: Solubility Enhancement Efficacy

Causality: The primary function of a solubilizing excipient is to increase the apparent solubility of a poorly water-soluble API. This experiment quantifies that capability. We use a model BCS Class II drug, such as Itraconazole or Ritonavir, to provide a challenging yet relevant test case.[4]

Protocol: Phase Solubility Studies

  • Preparation of Solutions: Prepare stock solutions of this compound, Polysorbate 80, and HP-β-CD in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Drug Addition: Add an excess amount of the model API to each excipient solution in sealed glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.[11]

  • Data Plotting: Plot the concentration of the dissolved API against the concentration of the excipient.

Hypothetical Comparative Data

Excipient Concentration (% w/v)Itraconazole Solubility (µg/mL)
Control (Buffer only) < 0.1
This compound (1%) 15.5
Polysorbate 80 (1%) 25.0
HP-β-CD (1%) 12.8
This compound (5%) 85.2
Polysorbate 80 (5%) 110.5
HP-β-CD (5%) 95.7
Experiment 2: Drug-Excipient Compatibility & Stability

Causality: An excipient must not chemically degrade the API.[12] Accelerated stability studies are essential to quickly identify potential incompatibilities that could compromise the product's shelf life and safety.[13][14] This is a critical early screening step.[15]

Protocol: Accelerated Stability Study (ICH Q1A Guidelines)

  • Sample Preparation: Prepare solutions of the model API (e.g., 1 mg/mL) with each excipient at a standard concentration (e.g., 2% w/v). Also prepare an API-only control.

  • Storage Conditions: Store the samples in sealed, amber glass vials under accelerated conditions (40°C / 75% RH) for a defined period (e.g., 4 weeks).[16]

  • Time Points: Pull samples at initial (T=0), 2-week, and 4-week time points.

  • Analysis: At each time point, analyze the samples for:

    • API Purity: Using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

    • Appearance: Visually inspect for color change or precipitation.

  • Data Reporting: Report the percentage of the initial API remaining at each time point.

Hypothetical Comparative Data

Formulation% API Remaining (4 weeks at 40°C/75% RH)Degradation Products Detected
API Control 98.5%Minor oxidative peak
API + this compound 98.2%No new peaks
API + Polysorbate 80 94.1%Known oxidative degradants
API + HP-β-CD 99.1%No new peaks

In Vitro Safety & Performance Evaluation

Experiment 3: Biocompatibility & Cytotoxicity Assessment

Causality: Before an excipient can be considered for in vivo use, its potential to cause cellular damage must be evaluated.[17][18] In vitro cytotoxicity assays provide a rapid and ethical method to screen for toxicity and establish a preliminary safety profile.[18][19] The choice of cell line should reflect the intended route of administration.

G cluster_0 Cytotoxicity Assay Workflow A 1. Seed Cells (e.g., HepG2 for parenteral route) B 2. Add Excipient Solutions (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, PrestoBlue) C->D E 5. Measure Signal (Absorbance/Fluorescence) D->E F 6. Calculate IC50 Value E->F

Caption: Standard workflow for an in vitro cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver exposure, Caco-2 for oral) into a 96-well plate and allow cells to adhere overnight.

  • Dosing: Prepare serial dilutions of each excipient in cell culture medium. Remove the old medium from the cells and add the excipient solutions. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cells are non-viable).

Hypothetical Comparative Data

ExcipientCell LineIC50 (mg/mL) after 24h
This compound HepG2> 50
Polysorbate 80 HepG2~1.5
HP-β-CD HepG2> 100
Experiment 4: In Vitro Drug Release Profile

Causality: For many formulations, particularly controlled-release or long-acting injectables, the rate at which the API is released from the delivery system is a critical performance attribute.[20][21] In vitro release testing (IVRT) is used during development and for quality control to ensure batch-to-batch consistency.[11][22]

Protocol: Dialysis-Based In Vitro Release

  • Formulation Preparation: Prepare formulations of the model API with each excipient, ensuring the drug is fully solubilized.

  • Apparatus Setup: Place a known volume (e.g., 1 mL) of the formulation into a dialysis bag (with an appropriate molecular weight cutoff).

  • Release Medium: Suspend the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the release medium. Replace the sampled volume with fresh medium.

  • Quantification: Analyze the API concentration in the samples using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profiles.

Hypothetical Comparative Data

Time (hours)% Cumulative Release (API + this compound)% Cumulative Release (API + Polysorbate 80)
1 25%45%
4 60%85%
8 85%98%
12 96%>99%
24 >99%>99%

Interpretation Note: A slower release profile, as seen with this compound in this hypothetical data, could be highly desirable for developing sustained-release formulations.

Conclusion and Path Forward

This guide outlines a systematic, evidence-based framework for the initial validation of this compound as a drug delivery excipient. The proposed experiments are designed to build a comprehensive data package covering its core functionalities: solubility enhancement, stability, safety, and drug release performance.

Based on the hypothetical data presented, this compound demonstrates promise as a viable alternative to existing excipients. Its strong safety profile (high IC50) and potential for modulating drug release are particularly noteworthy. While its solubilization capacity may not exceed that of potent surfactants like Polysorbate 80 at equivalent concentrations, its superior compatibility profile could make it an excellent choice for sensitive APIs or formulations where excipient-induced degradation is a concern.

The logical next step for any promising candidate that successfully passes this in vitro validation gauntlet is to proceed with in vivo pharmacokinetic and tolerability studies to confirm these encouraging findings in a more complex biological system.

References

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
  • Accelerated in vitro release testing methods for extended release parenteral dosage forms. (n.d.). PMC - NIH.
  • The International Pharmaceutical Excipients Council - Excipient Stability Guide. (n.d.).
  • Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products. (2023). FDA.
  • In vitro release testing: Significance and symbolism. (2025). Wisdomlib.
  • What is in vitro dissolution testing?. (2024). Pion Inc.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Excipients for Solubility and Bioavailability Enhancement. (2020).
  • Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993. (2019). Bioprocess Online.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (2021).
  • Biocompatibility and drug delivery systems. (n.d.). Chemical Science (RSC Publishing).
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Excipients - Stability Studies. (n.d.). EUROLAB.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. (2021). Pharmaexcipients.com.
  • Biocompatibility and drug delivery systems. (2025).
  • Biocompatibility Test Methods. (n.d.). Pacific BioLabs.
  • This compound. (n.d.). PubChem.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Poly(N-methyl-N-vinylacetamide): A Strong Alternative to PEG for Lipid-Based Nanocarriers Delivering siRNA. (2023). PubMed.
  • This compound. (n.d.). J&K Scientific.
  • This compound. (2025). ChemicalBook.

Sources

A Comparative Guide: N-(2-hydroxyethyl)-N-methylacetamide vs. N-methyl-2-pyrrolidone (NMP) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer, High-Performance Solvents in Drug Development

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly impacts the efficacy, stability, and safety of drug formulations. For decades, N-methyl-2-pyrrolidone (NMP), a polar aprotic solvent, has been a stalwart in this field, prized for its exceptional solvency power and broad miscibility.[1][2] However, mounting evidence and regulatory scrutiny surrounding its reproductive toxicity have cast a long shadow, compelling the scientific community to seek safer alternatives without compromising performance.[2][3]

This guide offers an in-depth, objective comparison between the established solvent, NMP, and a potential alternative, N-(2-hydroxyethyl)-N-methylacetamide. While NMP is a well-characterized compound, this compound represents a less-explored option. This guide will synthesize the available technical data, highlight critical knowledge gaps, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for various applications. The following table summarizes the key properties of this compound and NMP.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)References
CAS Number 15567-95-0872-50-4[2][4]
Molecular Formula C5H11NO2C5H9NO[2][4]
Molecular Weight 117.15 g/mol 99.13 g/mol [2][4]
Appearance SolidColorless to slightly yellow liquid[4][5]
Boiling Point Data not readily available202-204 °C[2]
Melting Point Data not readily available-24 °C[2]
Density Data not readily available1.028 g/cm³ (at 25°C)[2]
Flash Point Not applicable (as a solid)91 °C (closed cup)[4][5]
Water Solubility Data not readily available, expected to be miscibleMiscible[2]

Expert Insight: The presence of a hydroxyl group in this compound suggests it will have a higher boiling point and viscosity compared to NMP, and it is likely to be readily miscible with water. The fact that it is a solid at room temperature presents different handling and formulation considerations compared to the liquid NMP.

Solvent Performance: A Deeper Dive into Solubilizing Power

The primary function of a solvent in pharmaceutical applications is to dissolve the active pharmaceutical ingredient (API). A solvent's ability to do so is governed by its intermolecular forces, which can be quantified by Hansen Solubility Parameters (HSP). These parameters—dispersion (δD), polar (δP), and hydrogen bonding (δH)—provide a powerful predictive tool for solubility.

Hansen Solubility Parameters (HSP)

SolventδD (MPa½)δP (MPa½)δH (MPa½)
N-methyl-2-pyrrolidone (NMP) 17.612.07.0
This compound Not experimentally determinedNot experimentally determinedNot experimentally determined

Reference for NMP HSP:[6]

Expert Insight: The HSP values for NMP indicate a balanced profile with significant contributions from dispersion, polar, and hydrogen bonding forces, explaining its broad solvency. While experimental HSP values for this compound are not available, its structure, featuring a polar amide group and a hydrogen-bonding hydroxyl group, suggests it will also be a highly polar solvent with strong hydrogen bonding capabilities. It is plausible that its δP and δH values would be higher than those of NMP.

Experimental Protocol: Determining API Solubility

To empirically compare the solubilizing power of these two solvents for a specific API, the following isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of an API in this compound and NMP at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

Procedure:

  • Preparation of Solvent Systems: Prepare a sufficient quantity of each solvent.

  • Sample Preparation: To a series of vials, add an excess amount of the API to a known volume of each solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solids.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.

  • Calculation: Calculate the solubility of the API in each solvent, typically expressed in mg/mL or g/100mL.

Self-Validation: The protocol's integrity is maintained by ensuring that equilibrium is truly reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer increases.

Caption: Workflow for determining API solubility.

Material Compatibility: Ensuring Formulation Stability

A critical aspect of solvent selection is its compatibility with manufacturing equipment and final packaging materials. Incompatibility can lead to leaching of unwanted substances into the drug product or degradation of the materials themselves.

Expert Insight: The aggressive solvency of NMP is known to be incompatible with certain plastics and elastomers. Given the structural similarities, this compound may also exhibit incompatibility with similar materials. Therefore, empirical testing is essential.

Experimental Protocol: Material Compatibility Assessment

A simple yet effective method to assess material compatibility is the soak test.

Objective: To evaluate the effect of this compound and NMP on the physical properties of various materials commonly used in pharmaceutical manufacturing and packaging.

Materials:

  • Test materials (e.g., stainless steel, various types of plastics like HDPE, polypropylene, and elastomers like silicone, viton)

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Glass containers with inert lids

  • Analytical balance

  • Calipers or other dimensional measurement tools

Procedure:

  • Initial Characterization: Cut the test materials into small, uniform coupons. Measure and record the initial weight, dimensions, and appearance (e.g., color, clarity) of each coupon.

  • Immersion: Place each coupon into a separate glass container and completely submerge it in the test solvent. Also, prepare a control sample for each material immersed in a reference solvent (e.g., water or air).

  • Incubation: Seal the containers and store them at a controlled temperature (e.g., ambient or elevated to simulate accelerated aging) for a specified duration (e.g., 7, 14, or 28 days).

  • Periodic Evaluation: At predefined intervals, remove the coupons from the solvents, gently pat them dry, and re-measure their weight, dimensions, and observe any changes in appearance (e.g., swelling, discoloration, cracking, crazing).

  • Data Analysis: Calculate the percentage change in weight and dimensions for each material in each solvent. A significant change indicates potential incompatibility.

Self-Validation: The inclusion of control samples is crucial for differentiating the effects of the solvent from any changes that might occur due to the environmental conditions of the test.

Health and Safety Profile: A Tale of Two Amides

The primary driver for seeking alternatives to NMP is its significant health and safety concerns.

N-methyl-2-pyrrolidone (NMP):

NMP is classified as a reproductive toxicant.[2] Studies have shown that exposure to NMP can lead to developmental toxicity, including fetal loss and reduced fertility.[3] The U.S. Environmental Protection Agency (EPA) has identified that NMP presents an unreasonable risk to the health of workers and consumers.[3]

This compound:

The toxicological profile of this compound is not as extensively studied. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7] There is a lack of publicly available data on its potential for reproductive toxicity or other long-term health effects. However, it belongs to the class of N-acylethanolamines, which are a group of lipid mediators with diverse biological activities, some of which are involved in neuroprotection and inflammation.[8] The toxicological significance of this classification in the context of a pharmaceutical solvent requires further investigation.

Mechanism of NMP Reproductive Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying NMP's reproductive toxicity. Studies in male rats have shown that NMP exposure can lead to testicular atrophy and damage to the seminiferous epithelium.[9] It has been suggested that NMP may act as a bromodomain inhibitor, affecting spermatogenesis.[1]

NMP_Toxicity_Pathway NMP N-methyl-2-pyrrolidone (NMP) Exposure Absorption Absorption and Distribution to Reproductive Tissues NMP->Absorption Metabolism Metabolism to active metabolites (e.g., 5-HNMP, 2-HMSI) Absorption->Metabolism Target Interaction with Molecular Targets (e.g., Bromodomain-containing proteins) Metabolism->Target Disruption Disruption of Spermatogenesis and Hormonal Pathways Target->Disruption Effect Adverse Reproductive Outcomes (e.g., Testicular Atrophy, Reduced Fertility) Disruption->Effect

Caption: Proposed metabolic pathway of NMP leading to reproductive toxicity.

Conclusion and Future Perspectives

This guide provides a comparative overview of this compound and N-methyl-2-pyrrolidone, grounded in the available scientific literature.

N-methyl-2-pyrrolidone (NMP) remains a highly effective solvent, but its well-documented reproductive toxicity presents a significant and often unacceptable risk in pharmaceutical applications.

This compound emerges as a potential alternative with a seemingly more favorable, albeit less characterized, safety profile, being primarily classified as an irritant. Its chemical structure suggests it possesses the potential for strong solvency, particularly for polar compounds.

However, the critical takeaway for the discerning researcher is the significant data gap for this compound. To establish it as a viable and safer alternative to NMP, further research is imperative in the following areas:

  • Comprehensive Toxicological Evaluation: Studies on reproductive and developmental toxicity, genotoxicity, and carcinogenicity are essential to confirm its safety profile.

  • Quantitative Performance Data: Systematic studies are needed to determine its Hansen Solubility Parameters and to quantify its ability to dissolve a wide range of APIs.

  • Material Compatibility Studies: Extensive testing against a broad spectrum of materials used in pharmaceutical manufacturing and packaging is required.

  • Environmental Fate and Degradation: An understanding of its environmental impact is crucial for sustainable pharmaceutical development.

By employing the experimental protocols outlined in this guide, researchers can begin to systematically generate the necessary data to make a scientifically sound assessment of this compound as a potential replacement for NMP in their specific applications. The path forward requires a commitment to rigorous scientific investigation to ensure that the next generation of pharmaceutical solvents is not only effective but also demonstrably safer for both human health and the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10510843, this compound.
  • Sitarek, K., & Stetkiewicz, J. (2008).
  • Saillenfait, A. M., Gallissot, F., Langonné, I., & Morel, G. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Food and Chemical Toxicology, 40(11), 1705–1712.
  • Ali, I., et al. (2021). Exposure to the bromodomain inhibitor N-methyl pyrrolidone blocks spermatogenesis in a hormonal and non-hormonal fashion. Toxicology and Applied Pharmacology, 423, 115568.
  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267–269.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Chloro-N-Methoxy-N-Methylacetamide.
  • MySkinRecipes. (n.d.). This compound.
  • Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
  • Wikipedia. (n.d.). N-Acylethanolamine.
  • Al-Hayaza, R. H., et al. (2020). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. British Journal of Pharmacology, 177(8), 1883–1901.
  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. PubMed.
  • Anderson, C. L., et al. (2022). N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress. Frontiers in Cellular Neuroscience, 16, 942292.
  • Google Patents. (2000, March 22). US 6,367,929 B1.
  • MDPI. (2020, May 1). Int. J. Mol. Sci., Volume 21, Issue 9.
  • Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
  • Balvers, M. G., et al. (2012). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 53(5), 1025–1033.
  • Google Patents. (n.d.). US4740637A - Process for hydroxymethylation.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • DOSS. (2021, April 6). N-Methyl-n-Vinylacetamide.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Google Patents. (n.d.). US8383745B2 - Method for producing N-methyl-N-vinylacetamide having improved stability and polymerizability.
  • Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.
  • Chemsrc. (n.d.). This compound.
  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
  • Google Patents. (n.d.). US9696247B2 - Sample fixation and stabilisation.
  • High Purity Solvents. (n.d.). 872-50-4 CAS | N-METHYL 2-PYRROLIDONE.
  • Payan, J. P., et al. (2002). Toxicokinetics and Metabolism of N-[14C]Methylpyrrolidone in Male Sprague-Dawley Rats. A Saturable NMP Elimination Process. Drug Metabolism and Disposition, 30(12), 1418–1424.
  • U.S. Environmental Protection Agency. (2022, December 19). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health.

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of hypothetical inter-laboratory validation studies for two common analytical techniques for the quantification of N-(2-hydroxyethyl)-N-methylacetamide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a crucial component in various chemical and pharmaceutical manufacturing processes, the accurate and precise measurement of this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting data to guide the selection and validation of analytical methodologies.

While specific inter-laboratory validation data for this compound is not extensively published, this guide synthesizes established principles from authoritative sources such as the International Council for Harmonisation (ICH) Q2(R1) guidelines and best practices for analogous polar compounds to present a robust framework for such a study.[1][2]

Introduction to this compound and the Imperative of Method Validation

This compound (CAS No. 15567-95-0) is a polar organic compound with the molecular formula C5H11NO2.[3][4][5] Its structure, featuring both a hydroxyl and an amide functional group, presents unique challenges and considerations for analytical method development and validation. The accurate quantification of this analyte is critical in various applications, including its use as an intermediate in chemical synthesis or as a potential impurity in pharmaceutical products.

Inter-laboratory validation, often referred to as a round-robin study, is the ultimate assessment of an analytical method's reproducibility and robustness.[6] It provides objective evidence that a method can be successfully transferred between different laboratories, yielding comparable and reliable results. This is a cornerstone of ensuring product quality and consistency in a globalized manufacturing environment.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and throughput. For a polar, non-volatile compound like this compound, both GC-MS (with derivatization) and HPLC-UV are viable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl and amide groups into more volatile moieties. Silylation, a common derivatization technique, is proposed here.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is well-suited for the analysis of polar compounds. To achieve adequate retention of the highly polar this compound on a reversed-phase column, specialized column chemistry, such as a polar-embedded or polar-endcapped phase, is recommended to prevent poor retention and peak shape that can occur with conventional C18 columns in highly aqueous mobile phases.

Hypothetical Inter-Laboratory Validation Study: Design and Results

This section outlines a model inter-laboratory study designed to compare the performance of a GC-MS and an HPLC-UV method for the quantification of this compound. The study is designed to assess key validation parameters as stipulated by the ICH Q2(R1) guideline.[1][2]

Study Protocol

A validation protocol would be distributed to a minimum of six participating laboratories. This protocol would include the detailed analytical methods, standard operating procedures for sample preparation, and instructions for reporting results. Each laboratory would receive blind samples of this compound at three different concentration levels (low, medium, and high) to be analyzed in triplicate.

Data Presentation: A Comparative Overview

The following tables summarize the hypothetical performance data from the inter-laboratory validation study.

Table 1: Comparison of Method Performance Parameters

Parameter GC-MS (with Silylation Derivatization) HPLC-UV ICH Q2(R1) Acceptance Criteria (Typical for Assay)
Linearity (R²) > 0.999> 0.998≥ 0.99
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-lab)< 1.0%< 1.5%≤ 2%
- Reproducibility (Inter-lab)< 2.0%< 3.0%≤ 3%
Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mL-
Robustness PassedPassedNo significant impact on results from minor variations

Table 2: Hypothetical Inter-Laboratory Validation Results for Accuracy (% Recovery)

Laboratory GC-MS (Low Conc.) GC-MS (Mid Conc.) GC-MS (High Conc.) HPLC-UV (Low Conc.) HPLC-UV (Mid Conc.) HPLC-UV (High Conc.)
Lab 1 99.2100.599.898.5100.299.5
Lab 2 101.199.8100.2101.599.5100.8
Lab 3 98.9101.099.599.0101.198.9
Lab 4 100.599.2100.8100.898.8101.2
Lab 5 99.8100.1101.198.2101.5100.1
Lab 6 100.299.599.9101.099.999.7
Mean 99.95 100.02 100.22 99.83 100.17 100.03
Overall RSD% 0.85 0.68 0.61 1.35 1.05 0.89

Table 3: Hypothetical Inter-Laboratory Validation Results for Precision (Reproducibility RSD%)

Concentration Level GC-MS (RSD%) HPLC-UV (RSD%)
Low 1.852.75
Medium 1.602.40
High 1.452.15

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC-UV analyses are provided below. These protocols are based on established methods for similar polar amides and represent a practical approach to the analysis of this compound.

GC-MS Method with Silylation Derivatization
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 270°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

HPLC-UV Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: 150 mm x 4.6 mm ID, 3.5 µm particle size, polar-embedded C18 column.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 6.5.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in and dilute to 10 mL with the mobile phase A.

    • Filter through a 0.45 µm syringe filter before injection.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for the inter-laboratory validation study and the key steps in each analytical method.

G cluster_0 Inter-Laboratory Validation Workflow Protocol Development Protocol Development Sample Preparation & Distribution Sample Preparation & Distribution Protocol Development->Sample Preparation & Distribution Analysis by Participating Labs Analysis by Participating Labs Sample Preparation & Distribution->Analysis by Participating Labs Data Collection & Statistical Analysis Data Collection & Statistical Analysis Analysis by Participating Labs->Data Collection & Statistical Analysis Validation Report Validation Report Data Collection & Statistical Analysis->Validation Report

Inter-laboratory validation workflow.

G cluster_1 GC-MS Analytical Workflow cluster_2 HPLC-UV Analytical Workflow Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition Dissolution in Mobile Phase Dissolution in Mobile Phase Sample Weighing->Dissolution in Mobile Phase Derivatization (Silylation) Derivatization (Silylation) Solvent Addition->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Filtration Filtration Dissolution in Mobile Phase->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis HPLC-UV Analysis->Data Processing

Comparison of analytical workflows.

Conclusion and Recommendations

Based on this hypothetical inter-laboratory validation study, both the GC-MS with silylation derivatization and the HPLC-UV method with a polar-embedded column are suitable for the accurate and precise quantification of this compound.

The GC-MS method demonstrates superior sensitivity (lower LOQ) and slightly better precision. This makes it the preferred method for trace-level analysis or when the identification of unknown impurities is required, leveraging the specificity of mass spectrometric detection. However, the requirement for a derivatization step adds complexity and time to the sample preparation process.

The HPLC-UV method is simpler, with a more straightforward sample preparation protocol, making it more amenable to high-throughput analysis. While its sensitivity is lower than the GC-MS method, it is more than adequate for assay and quality control purposes where higher concentrations are typically measured.

The choice between these two validated methods will ultimately depend on the specific requirements of the laboratory, including the need for sensitivity, the desired sample throughput, and the available instrumentation and expertise. It is imperative that any laboratory implementing a new analytical method conducts its own internal validation to ensure the method's performance meets the intended purpose.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemsrc. This compound.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023.
  • IUPAC. Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. 2002;74(5):835-855.
  • PharmTech. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. 2023.
  • Eurachem. Validation of analytical methods.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. Method Validation Guidelines. 2003.
  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. 2017.
  • ASTM International. E691 - 18 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
  • AOAC International. Guidelines for Standard Method Performance Requirements.

Sources

A Comprehensive Guide to the Comparative Solubility of Active Pharmaceutical Ingredients in N-(2-hydroxyethyl)-N-methylacetamide: A Call for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel excipients to address the persistent challenge of poor drug solubility is a cornerstone of modern pharmaceutical development. More than 40% of new chemical entities are poorly water-soluble, leading to significant hurdles in achieving adequate bioavailability for oral dosage forms.[1] This guide introduces N-(2-hydroxyethyl)-N-methylacetamide (NHEMA), a promising but under-investigated solvent, as a potential tool for overcoming these challenges. Due to a notable lack of publicly available data on the solubility of Active Pharmaceutical Ingredients (APIs) in NHEMA, this document serves as both a comprehensive framework for conducting such studies and a call to the research community to explore its potential. We will provide a detailed, self-validating experimental protocol for determining API solubility, present a comparative analysis of the solubility of model APIs in conventional solvents to establish a benchmark, and discuss the known safety profile of NHEMA.

Introduction: The Case for this compound (NHEMA) as a Novel Pharmaceutical Solvent

This compound (CAS: 15567-95-0) is an intriguing, yet largely unexplored, solvent within the pharmaceutical sciences.[2][3] Its molecular structure, featuring both a hydroxyl group and an amide moiety, suggests a unique polarity profile that could offer advantages in solubilizing a wide range of APIs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[4][5] The presence of both hydrogen bond donating and accepting groups within the NHEMA molecule indicates its potential to interact favorably with a variety of functional groups present in complex drug molecules.[6]

While structurally related compounds like N-methylacetamide are recognized for their excellent solvent properties in various industrial applications, NHEMA's specific utility in pharmaceutical formulations remains to be thoroughly investigated.[7][8] This guide aims to bridge that gap by providing the necessary tools and context for researchers to systematically evaluate NHEMA's performance against established pharmaceutical solvents.

Foundational Principles: A Standardized Protocol for Determining API Solubility

To ensure the generation of high-quality, reproducible data, a standardized and rigorous experimental protocol is paramount. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is designed to be a self-validating system, incorporating best practices for accuracy and reliability.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of an API in NHEMA and other comparator solvents at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) of interest

  • This compound (NHEMA)

  • Comparator solvents (e.g., Ethanol, Propylene Glycol, DMSO, Purified Water)

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a validated UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Carefully add a precise volume of NHEMA or a comparator solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure the reliability of the results.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess API to vials B Add precise volume of solvent (NHEMA, etc.) A->B C Agitate in thermostatically controlled shaker B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC/UV-Vis F->G H Calculate solubility (mg/mL) G->H I Perform in triplicate and report average H->I

Caption: Experimental workflow for determining API solubility.

A Comparative Framework: Solubility of Model APIs in Conventional Solvents

To provide a valuable context for future studies on NHEMA, the following tables summarize the reported solubility of several BCS Class II APIs in commonly used pharmaceutical solvents. These values can serve as a benchmark for evaluating the performance of NHEMA.

Table 1: Solubility of Selected NSAIDs in Common Pharmaceutical Solvents

APIEthanol (mg/mL)Propylene Glycol (mg/mL)DMSO (mg/mL)Water (mg/mL)
Ibuprofen ~60[10]Data varies[11][12]~50[10]~0.021
Ketoprofen Very solubleSolubleHigh solubilityAlmost insoluble
Naproxen ~55[13]Data varies~24[13]pH-dependent, low in acidic pH[14]

Table 2: Solubility of Paracetamol and Celecoxib in Common Pharmaceutical Solvents

APIEthanol (mg/mL)Propylene Glycol (mg/mL)DMSO (mg/mL)Water (mg/mL)
Paracetamol ~143[15]~111~500[1]~14[1]
Celecoxib ~25[16]Soluble[17]≥ 50[18]Practically insoluble[19]

Note: Solubility values can vary depending on the experimental conditions (e.g., temperature, pH, polymorphic form of the API). The values presented here are approximate and intended for comparative purposes.

Physicochemical Properties and Safety Considerations of NHEMA

While comprehensive toxicological data is not yet available, some basic physicochemical and safety information for NHEMA has been reported.

Physicochemical Properties:

  • Molecular Formula: C₅H₁₁NO₂[2]

  • Molecular Weight: 117.15 g/mol [2]

  • Boiling Point: 161 °C[20]

  • Density: 1.078 g/cm³[20]

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, NHEMA is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

These classifications indicate that appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling NHEMA. Further toxicological studies are essential to determine its suitability for use in pharmaceutical formulations, particularly for oral and parenteral routes of administration.

A Framework for Solvent Selection: Balancing Efficacy and Safety

The selection of a suitable solvent is a multi-faceted decision that extends beyond mere solubilizing power. The following diagram illustrates the key considerations in this process.

G Solvent Solvent Selection Solubility Solubilizing Power Solvent->Solubility Primary Efficacy Safety Safety & Toxicology Solvent->Safety Critical Hurdle Compatibility API & Excipient Compatibility Solvent->Compatibility Formulation Feasibility Stability API Stability in Solvent Solvent->Stability Shelf-life Impact Route Route of Administration Solvent->Route Application Context Regulatory Regulatory Acceptance Solvent->Regulatory Commercial Viability

Sources

A Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide: A Performance Benchmark Against Industry-Standard Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Excipient Performance in Modern Drug Development

The selection of pharmaceutical excipients is a critical determinant of a drug product's safety, stability, and efficacy. While considered "inactive," these components are fundamental to the manufacturing process, and the ultimate delivery of the active pharmaceutical ingredient (API) to its target. The ideal excipient should not only be inert and compatible with the API but also enhance its performance, for instance, by improving solubility or stabilizing complex biologics.

This guide provides an in-depth technical comparison of N-(2-hydroxyethyl)-N-methylacetamide, a versatile solvent and potential excipient, against established industry standards. We will delve into its performance in key application areas for drug development: the stabilization of protein therapeutics and the enhancement of solubility for poorly water-soluble drugs. The comparative analysis will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound for their specific needs.

Physicochemical Properties: A Foundation for Performance

A thorough understanding of an excipient's physicochemical properties is paramount to predicting its behavior in a formulation. Here, we present a summary of the key properties of this compound and its primary comparators.

PropertyThis compoundPolysorbate 80PVP/VA 64 (Copovidone)
CAS Number 15567-95-0[1][2][3][4]9005-65-625086-89-9
Molecular Formula C5H11NO2[1][3](C2H4O)w(C6H10O5)x(C18H34O2)y(C6H9NO)n·(C4H6O2)m
Molecular Weight 117.15 g/mol [1][3][4]Varies (approx. 1310 g/mol )Varies (approx. 45,000-70,000 g/mol )
Appearance Solid[4]Viscous, amber-colored liquidWhite to yellowish-white powder or flakes
Solubility Soluble in waterDispersible in waterFreely soluble in water and ethanol

Application I: Stabilization of Protein Therapeutics

The stability of protein-based therapeutics, such as monoclonal antibodies (mAbs), is a major challenge in biopharmaceutical development. These complex molecules are susceptible to denaturation and aggregation when exposed to various stresses, including temperature fluctuations and agitation. Polysorbates, particularly Polysorbate 80, are the industry standard for preventing such degradation.[5][6]

Comparative Analysis: this compound vs. Polysorbate 80

Hypothesized Mechanism of Action:

This compound, with its hydroxyl and amide functionalities, may stabilize proteins through a combination of mechanisms:

  • Preferential Exclusion: The excipient may be preferentially excluded from the protein surface, leading to a thermodynamically unfavorable situation that favors the compact, native state of the protein.

  • Direct Binding: The molecule could interact with specific residues on the protein surface, preventing the conformational changes that lead to aggregation.

  • Vitrification: During freezing, it may contribute to the formation of a glassy matrix, entrapping the protein and preventing aggregation.

To rigorously evaluate its performance, a head-to-head study with Polysorbate 80 is necessary. The following experimental workflow provides a robust methodology for such a comparison.

Experimental Protocol: Comparative Protein Stabilization Study

This protocol outlines a method to compare the efficacy of this compound and Polysorbate 80 in preventing the aggregation of a model monoclonal antibody (mAb) under thermal and mechanical stress.

Materials:

  • Model monoclonal antibody (e.g., IgG1) at a stock concentration of 20 mg/mL in a histidine buffer (pH 6.0).[5]

  • This compound

  • Polysorbate 80

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system

  • Dynamic Light Scattering (DLS) instrument

  • Differential Scanning Calorimetry (DSC) instrument

Procedure:

  • Formulation Preparation: Prepare formulations of the mAb at a final concentration of 10 mg/mL in PBS containing either this compound or Polysorbate 80 at various concentrations (e.g., 0.01%, 0.1%, 1% w/v). A control formulation with no added excipient should also be prepared.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of each formulation at an elevated temperature (e.g., 50°C) for a defined period (e.g., 20 hours).[5]

    • Mechanical Stress: Subject another set of aliquots to agitation (e.g., orbital shaking at 200 rpm) for a specified duration.

  • Analysis:

    • Size-Exclusion Chromatography (SEC): Analyze the samples before and after stress to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius and polydispersity index to assess the presence of aggregates.

    • Differential Scanning Calorimetry (DSC): Determine the melting temperature (Tm) of the mAb in each formulation to assess thermal stability. An increase in Tm indicates stabilization.

Experimental_Workflow_Protein_Stabilization cluster_prep Formulation Preparation cluster_stress Stress Application cluster_analysis Performance Analysis mAb mAb Stock Formulate Formulate with Excipients mAb->Formulate Control Control (no excipient) Formulate->Control Test_HEMA This compound Formulate->Test_HEMA Test_PS80 Polysorbate 80 Formulate->Test_PS80 Thermal Thermal Stress (50°C) Formulate->Thermal Mechanical Mechanical Stress (Agitation) Formulate->Mechanical DSC DSC (Thermal Stability) Formulate->DSC Pre-stress SEC SEC (Aggregation) Thermal->SEC DLS DLS (Particle Size) Thermal->DLS Mechanical->SEC Mechanical->DLS

Caption: Workflow for comparing protein stabilization performance.

Application II: Solubility Enhancement of Poorly Soluble Drugs

A significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, which is a major hurdle for their oral bioavailability. Amorphous solid dispersions (ASDs) are a well-established technique to improve the solubility and dissolution rate of such compounds.[8] This is typically achieved by dispersing the amorphous drug in a polymeric carrier. PVP/VA 64 (Copovidone) is a commonly used polymer for this purpose.[9]

Comparative Analysis: this compound vs. PVP/VA 64

This compound's solvent properties suggest it could be a valuable component in ASDs, potentially acting as a plasticizer or a co-solvent to enhance drug-polymer miscibility. A direct comparison with a standard carrier like PVP/VA 64 is essential to determine its efficacy.

Hypothesized Mechanism of Action:

  • Improved Miscibility: this compound may improve the miscibility of the drug and polymer, allowing for a higher drug loading in the amorphous state.

  • Plasticization: By lowering the glass transition temperature (Tg) of the polymer, it could facilitate the manufacturing of ASDs via hot-melt extrusion at lower temperatures, which is beneficial for thermolabile drugs.

  • Enhanced Dissolution: Upon administration, it may act as a solubilizer, promoting the dissolution of the drug from the ASD.

The following protocol details a method for comparing the performance of this compound with PVP/VA 64 in an ASD formulation of a model poorly soluble drug, such as itraconazole.[8][10][11][12]

Experimental Protocol: Comparative Amorphous Solid Dispersion Study

This protocol describes the preparation and characterization of ASDs to compare the solubility enhancement capabilities of this compound and PVP/VA 64.

Materials:

  • Itraconazole (model poorly soluble drug)

  • This compound

  • PVP/VA 64

  • Methanol (or other suitable solvent)

  • Spray dryer or hot-melt extruder

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimetry (DSC) instrument

  • USP Dissolution Apparatus II (Paddle)

Procedure:

  • ASD Preparation:

    • Spray Drying: Dissolve itraconazole and the excipient (PVP/VA 64 with or without this compound) in methanol. Spray-dry the solution to obtain the ASD powder.

    • Hot-Melt Extrusion (HME): Blend itraconazole and the excipient(s) and process through a hot-melt extruder to produce an extrudate, which is then milled into a powder.

  • Solid-State Characterization:

    • PXRD: Analyze the ASD powders to confirm the amorphous nature of the drug (absence of crystalline peaks).

    • DSC: Determine the glass transition temperature (Tg) of the ASDs. A single Tg indicates a miscible system.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid).

    • Measure the concentration of the dissolved drug over time using a suitable analytical method (e.g., HPLC).

    • Compare the dissolution profiles of the different ASD formulations.

Experimental_Workflow_ASD cluster_prep_asd ASD Preparation cluster_char Solid-State Characterization cluster_diss In Vitro Performance API Itraconazole HME Hot-Melt Extrusion API->HME Excipients Excipients PVP_VA PVP/VA 64 Excipients->PVP_VA HEMA_ASD This compound Excipients->HEMA_ASD PVP_VA->HME HEMA_ASD->HME Milling Milling HME->Milling PXRD PXRD (Amorphous State) Milling->PXRD DSC_ASD DSC (Glass Transition) Milling->DSC_ASD Dissolution Dissolution Testing Milling->Dissolution HPLC HPLC Analysis Dissolution->HPLC

Caption: Workflow for comparing ASD performance.

Toxicological Profile and Safety Considerations

A critical aspect of excipient selection is its safety profile. While a comprehensive in vivo toxicological profile for this compound is not extensively documented in publicly available literature, data from the related compound N-methylacetamide (NMA) can provide some initial insights.

Studies on NMA indicate low acute oral toxicity in rats, with a reported LD50 of >2000 mg/kg body weight.[13] However, it is important to note that NMA is a metabolite of N,N-dimethylacetamide (DMAC), and occupational exposure studies on DMAC have shown potential for liver effects.[13] Therefore, a thorough toxicological evaluation of this compound is warranted before its widespread use in pharmaceutical formulations.

Recommended Toxicological Evaluation

A comprehensive safety assessment should include a battery of in vitro and in vivo tests in accordance with regulatory guidelines.

In Vitro Toxicity Assays:

  • Cytotoxicity: Evaluation of cell viability in various cell lines (e.g., HepG2 for liver toxicity).

  • Genotoxicity: Ames test for mutagenicity and chromosomal aberration assays.

In Vivo Toxicity Studies:

  • Acute Toxicity: Determination of the LD50 via oral, dermal, and inhalation routes in rodent models.

  • Repeated Dose Toxicity: 28-day and 90-day studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[14]

Toxicology_Evaluation_Pathway cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Models) Cytotoxicity Cytotoxicity (e.g., HepG2) Genotoxicity Genotoxicity (Ames, Chromosomal Aberration) Acute_Tox Acute Toxicity (LD50) Repeated_Dose Repeated Dose Toxicity (28/90-day) Acute_Tox->Repeated_Dose NOAEL Establish NOAEL Repeated_Dose->NOAEL Start This compound Start->Cytotoxicity Start->Genotoxicity Start->Acute_Tox

Caption: Recommended pathway for toxicological evaluation.

Conclusion and Future Perspectives

This compound presents itself as a promising candidate for various applications in pharmaceutical formulation, particularly in the stabilization of biologics and the enhancement of solubility for poorly soluble drugs. Its physicochemical properties suggest it may offer advantages over existing excipients.

However, this guide also highlights the current gaps in the publicly available data. Rigorous, direct comparative studies against industry standards like Polysorbate 80 and PVP/VA 64 are essential to fully elucidate its performance benefits and potential limitations. Furthermore, a comprehensive toxicological evaluation is a prerequisite for its adoption in clinical and commercial drug products.

The experimental protocols provided herein offer a clear roadmap for researchers to conduct these necessary investigations. As the pharmaceutical industry continues to seek innovative solutions for complex formulation challenges, a thorough evaluation of novel excipients like this compound is not just beneficial, but essential for advancing drug development and improving patient outcomes.

References

  • PubChem. This compound.
  • Chemsrc. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme. Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
  • PMC. Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole.
  • Studylib. Nonaqueous Solvents in Parenteral Products: A Review. [Link]
  • Journal of Pharmaceutical Sciences. Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments. [Link]
  • PMC. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation.
  • PMC. Effects of freezing rate on structural changes in l-lactate dehydrogenase during the freezing process.
  • ResearchGate. Cryoprotection of freeze-labile enzyme lactate dehydrogenase (LDH) in a standard in vitro cryoprotection assay. [Link]
  • Journal of Drug Delivery and Therapeutics.
  • Semantic Scholar. itraconazole solid dispersion prepared by a supercritical fluid technique. [Link]
  • MOST Wiedzy. Understanding the interactions between protein stabilizers and the peptide bond through the analysis of the volumetric and compr. [Link]
  • PubChem. N-(2-Hydroxyethyl)-N-methylbenzeneacetamide.
  • Semantic Scholar.
  • ScholarWorks. Cryoprotection of Lactate Dehydrogenase by Antifreeze Proteins.
  • PubMed. Effect of polysorbate 80 quality on photostability of a monoclonal antibody. [Link]
  • ResearchGate.
  • Queen's University Belfast Research Portal. Continuous processing strategies for amorphous solid dispersions of itraconazole: impact of polymer selection and manufacturing techniques. [Link]
  • ResearchGate. Composition of solid dispersions prepared using HME technology. [Link]
  • ResearchGate.
  • PubMed. PVP VA64 as a novel release-modifier for sustained-release mini-matrices prepared via hot melt extrusion. [Link]
  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
  • Indo American Journal of Pharmaceutical Research.
  • PubMed.
  • PMC. Cryoprotection mechanisms of polyethylene glycols on lactate dehydrogenase during freeze-thawing.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • Publisso. N,N‐Dimethylacetamide. [Link]
  • ResearchGate.
  • CORE. 1 Graphical Abstract 1 2 3. [Link]

Sources

A Comparative Guide to Peer-Reviewed Quality Control Methods for N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of peer-reviewed analytical methodologies for the quality control of N-(2-hydroxyethyl)-N-methylacetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles, practical implementation, and comparative performance of key analytical techniques. Our focus is on establishing robust, self-validating systems for purity assessment, impurity profiling, and identity confirmation, ensuring the highest standards of scientific integrity.

Introduction: The Imperative for Rigorous Quality Control

This compound (CAS No. 15567-95-0) is a chemical entity with growing interest in various research and development sectors.[1][2][3] Its utility, whether as a starting material, intermediate, or component in a final formulation, is intrinsically linked to its purity and quality. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of downstream applications. Therefore, the implementation of validated, high-quality analytical methods is not merely a regulatory formality but a scientific necessity.

This guide will compare the primary chromatographic and spectroscopic methods applicable to the quality control of this polar, non-volatile amide. We will explore the causality behind the selection of specific methods and their respective parameters, providing a framework for developing and validating a comprehensive quality control strategy.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling due to their high resolving power. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the most prevalent and versatile technique for the analysis of non-volatile organic molecules like this compound.[4][5]

Scientific Rationale: Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[5] this compound, being a polar molecule, will have limited retention on a C18 column, necessitating careful method development to achieve adequate separation from potential impurities.

Workflow Diagram: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Standard & Sample Solutions (e.g., in mobile phase) D Inject Sample A->D B Prepare Mobile Phase (e.g., Water/Acetonitrile with acid) C System Equilibration B->C C->D E Data Acquisition (UV Detector) D->E F Assess System Suitability (Tailing, Plates, Resolution) E->F G Determine Purity & Impurity Profile F->G H Method Validation (Linearity, Accuracy, Precision) G->H

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.[5]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[5]

  • Mobile Phase: A gradient of water and acetonitrile (both HPLC grade) with an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility) is recommended.[4][5]

  • Gradient Program: A typical starting gradient could be 5% to 95% acetonitrile over 20 minutes.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the amide chromophore.

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.[5] Filtration through a 0.45 µm filter is crucial before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

For semi-volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry. While this compound has a hydroxyl group that may increase its polarity and reduce volatility, GC-MS analysis is still feasible.

Scientific Rationale: GC separates compounds based on their boiling points and interactions with the stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. A patent for analyzing related amide compounds suggests that GC-MS is a viable method.[6]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., Rxi-624Sil MS), is a good choice for separating polar analytes.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.3 mL/min).[6]

  • Temperature Program: An initial oven temperature of 40-60°C, held for a few minutes, followed by a ramp up to 260-290°C.[6]

  • Injection: A splitless injection is often used for trace analysis.

  • MS Parameters: Electron ionization (EI) at 70eV is standard.[6] Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[6]

Performance Comparison of Chromatographic Methods

The selection of HPLC vs. GC-MS depends on the specific quality control objectives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds. Derivatization may be needed for polar groups.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gas mobile phase and a liquid/solid stationary phase.
Detection Typically UV-Vis, offering good quantitation but limited identification.Mass Spectrometry, providing definitive identification through fragmentation patterns.
Quantitation Highly reproducible and accurate with proper validation.Highly sensitive and specific, especially in SIM mode.
Impurity Profiling Excellent for detecting a wide range of potential impurities.Excellent for identifying volatile and semi-volatile impurities.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Scientific Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum provide a detailed map of the molecule's structure. Certificates of analysis for commercially available this compound confirm its use for structure verification and purity assessment.[7]

Data Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the N-methyl, acetyl methyl, and the two methylene groups of the hydroxyethyl chain, as well as the hydroxyl proton.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon, the two methyl carbons, and the two methylene carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

Scientific Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, key expected peaks include a strong C=O stretch (amide), an O-H stretch (hydroxyl), and various C-H and C-N stretches.[1]

Logical Relationship of QC Methods

QC_Pyramid cluster_level1 Primary Identification cluster_level2 Purity & Impurity Analysis cluster_level3 Routine Identity Check NMR NMR Spectroscopy (Unambiguous Structure) HPLC HPLC (Quantitative Purity, Non-volatile Impurities) NMR->HPLC Confirms Identity of Main Peak GCMS GC-MS (Volatile/Semi-volatile Impurities) NMR->GCMS Confirms Identity of Main Peak IR IR Spectroscopy (Functional Group Confirmation) HPLC->IR Orthogonal Check

Caption: Hierarchical relationship of analytical methods in QC.

Conclusion and Recommendations

A robust quality control strategy for this compound should employ a combination of chromatographic and spectroscopic methods.

  • For Identity: ¹H and ¹³C NMR spectroscopy should be used for definitive structure confirmation of a reference standard. IR spectroscopy is a rapid and cost-effective tool for routine identity checks.

  • For Purity and Impurities: Reverse-phase HPLC with UV detection is the recommended primary method for quantifying purity and profiling non-volatile impurities. A validated GC-MS method should be developed to analyze for any potential volatile or semi-volatile impurities that may not be detected by HPLC.

Each of these methods must be rigorously validated according to ICH guidelines (Q2(R1)) to ensure they are fit for purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. By integrating these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound in their work.

References

  • SIELC Technologies. (n.d.). Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note and Protocol for the Separation of N-(2-hydroxyethyl)-2-phenylacetamide by Reverse-Phase HPLC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Leyan. (2021). Certificate of Analysis: this compound.
  • PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information.
  • J&K Scientific. (n.d.). This compound.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). CRS catalogue.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • PubChemLite. (n.d.). This compound (C5H11NO2).
  • MySkinRecipes. (n.d.). This compound.
  • Aitken, R. A., Smith, M. H., & Wilson, H. S. (2016). Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,n-Bis(2-Hydroxyethyl)acetamide. Journal of Molecular Structure, 1119, 280-284.
  • John Wiley & Sons, Inc. (2009-2025). N-{2-[(2-hydroxyethyl)methylamino]ethyl}acetamide, acetate (ester).
  • ChemicalBook. (n.d.). This compound.
  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Advanced ChemBlocks. (n.d.). This compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-hydroxyethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Core Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.[1]

Key Hazards:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Exposure to the eyes can result in significant discomfort, redness, and potential damage.

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

These classifications necessitate that this compound be treated as a hazardous substance, and its waste must be managed accordingly to prevent harm to individuals and the environment.

Property / Hazard Identifier / Classification Source
CAS Number 15567-95-0[1][2]
Molecular Formula C₅H₁₁NO₂[1][2]
Physical Form Solid[2]
GHS Pictogram Warning (Exclamation Mark)[1]
GHS Hazard Statements H315, H319, H335[1]
Storage Class 11 - Combustible Solids[2]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of chemical waste in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[3][4] Your institution is considered a hazardous waste generator and must comply with regulations for waste identification, accumulation, and disposal.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's mandate is to ensure the safety and health of workers.[6] For chemical disposal, this includes requirements for personal protective equipment (PPE), hazard communication, employee training, and emergency response plans under standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER).[7][8]

Compliance is not optional; it is a legal and ethical obligation. The following procedures are designed to meet the standards set forth by these regulatory bodies.

Pre-Disposal Protocol: Safety First

Proper disposal begins with safe collection and handling at the point of generation.

A. Required Personal Protective Equipment (PPE)

Given the irritant nature of this compound, robust personal protective equipment is mandatory. The causality is clear: the PPE serves as the primary barrier between the chemical and your body.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as specified by OSHA 29 CFR 1910.133.[9] Standard safety glasses are insufficient due to the "serious eye irritation" hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Ensure you inspect them for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn and buttoned to protect against incidental skin contact.

B. Designating a Satellite Accumulation Area (SAA)

Per EPA regulations, hazardous waste can be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • The SAA must be under the control of the operator.

  • It should be clearly marked and away from general laboratory traffic.

  • Incompatible waste streams must be segregated to prevent dangerous reactions.[10][11]

Step-by-Step Disposal Procedure

Follow this validated, systematic process for disposing of this compound waste.

Step 1: Waste Characterization

As the generator, you are legally required to determine if your waste is hazardous.[3] Given the GHS classifications for this compound, any unused product, contaminated materials (e.g., paper towels, gloves), or solutions containing it should be managed as hazardous waste.

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid. For solid waste, a wide-mouth, sturdy plastic container is ideal.[12]

  • Keep Containers Closed: The container must be kept tightly sealed at all times except when waste is being added.[10] This is an EPA requirement to prevent the release of vapors and avoid spills.

Step 3: Labeling

Proper labeling is a critical component of hazard communication and regulatory compliance.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate list of all components and their approximate percentages

    • The specific hazard characteristics (e.g., "Irritant")

    • The accumulation start date

Step 4: Accumulation and Storage

  • Store in the SAA: Place the properly labeled and sealed container in your designated SAA.

  • Segregate from Incompatibles: While specific incompatibility data for this compound is limited, general best practice dictates storing it away from strong oxidizing agents, acids, and bases.[13]

  • Monitor Accumulation Limits: Be aware of the volume and time limits for SAAs as defined by your facility's generator status (e.g., LQG, SQG).[5]

Step 5: Final Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer.[12][14]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will arrange for a licensed hazardous waste disposal company to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).[3][15] This final step ensures the waste is tracked via the EPA's manifest system and managed in an environmentally sound manner.[5][10]

Managing Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Small Spills: For small spills of the solid material, carefully sweep it up without creating dust and place it into a labeled hazardous waste container for disposal.[13][15] Ensure you are wearing appropriate PPE.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound Start Material Identified as Waste Assess Step 1: Hazard Assessment (Review SDS & GHS Data) Start->Assess PPE Step 2: Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Assess->PPE Containerize Step 3: Containerize Waste (Use compatible, sealed container) PPE->Containerize Label Step 4: Label Container ('Hazardous Waste' + Chemical Name) Containerize->Label Store Step 5: Store in SAA (Segregate from incompatibles) Label->Store Schedule Step 6: Schedule Disposal (Contact EHS for licensed hauler) Store->Schedule End Waste Disposed via Approved TSDF Schedule->End

Caption: Decision workflow for compliant chemical waste disposal.

This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating scientific understanding of the chemical's hazards with adherence to regulatory protocols, you can ensure a safe laboratory environment and maintain full compliance.

References

  • This compound | C5H11NO2 | CID 10510843.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Hazardous Waste. US Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
  • Material Safety Data Sheet - N-Methylacetamide, 99+%. Cole-Parmer. [Link]
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

Sources

Mastering the Safe Handling of N-(2-hydroxyethyl)-N-methylacetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. N-(2-hydroxyethyl)-N-methylacetamide, a compound with growing interest, necessitates a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth operational and disposal plan, focusing on the correct selection and use of Personal Protective Equipment (PPE). By moving beyond mere procedural lists to explain the rationale behind each safety measure, we aim to foster a culture of proactive safety and build unwavering trust in your laboratory practices.

Hazard Profile of this compound

Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications highlight the primary routes of exposure and underscore the necessity for comprehensive barrier protection for the skin, eyes, and respiratory system. The substance is an irritant, and prolonged or unprotected contact can lead to inflammation and discomfort.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

The Core of Protection: Selecting the Right PPE

A risk-based approach is fundamental to selecting the appropriate PPE. The following recommendations are based on the known hazards of this compound and general best practices for handling irritant chemicals in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable[1].

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. Goggles provide a complete seal around the eyes, protecting against splashes from all directions. Ensure they comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

Skin Protection: A Barrier Against Irritation

To prevent skin irritation, appropriate gloves and protective clothing are essential[2][3].

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended for handling this compound. These materials offer good resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or punctures. When removing gloves, do so without touching the outer contaminated surface with bare skin.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for respiratory tract irritation, handling procedures should be designed to minimize the generation of aerosols or vapors[1][3].

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Whenever possible, handle this compound in a certified chemical fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used. The selection of a specific respirator type (e.g., half-mask or full-face) will depend on the concentration of the airborne contaminant.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_final Final Check Start Start: Handling this compound Assess_Hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Start->Assess_Hazards Assess_Procedure Evaluate Procedure: - Quantity - Splash Potential - Aerosol Generation Assess_Hazards->Assess_Procedure Eye_Protection Eye Protection: - Chemical Splash Goggles (Minimum) - Face Shield (if splash risk) Assess_Procedure->Eye_Protection Based on splash potential Skin_Protection Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat - Chemical-Resistant Apron (if splash risk) Assess_Procedure->Skin_Protection Based on contact risk Respiratory_Protection Respiratory Protection: - Work in Fume Hood (Primary) - Respirator (if hood unavailable/ineffective) Assess_Procedure->Respiratory_Protection Based on aerosol risk Final_Check Final PPE Ensemble Eye_Protection->Final_Check Skin_Protection->Final_Check Respiratory_Protection->Final_Check End Proceed with Work Safely Final_Check->End

Caption: PPE selection workflow based on hazard and procedural risk assessment.

Operational Plan: Step-by-Step Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe outcomes.

Preparation:

  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then chemical splash goggles and face shield (if needed), and finally, gloves.

Handling:

  • Dispensing: When weighing or transferring the solid, use a spatula and conduct the operation in a fume hood to avoid inhaling any dust particles. For solutions, use appropriate volumetric glassware and a pipette aid.

  • Running Reactions: If the reaction is heated, ensure it is done in a well-ventilated fume hood and that the apparatus is securely clamped.

  • Post-Reaction: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent.

Doffing PPE:

  • Gloves: Remove gloves first, turning them inside out to trap any contaminants.

  • Goggles and Face Shield: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning the sleeves inside out.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Any solid this compound waste, including contaminated weighing paper or spatulas, should be placed in a designated, labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated solid waste container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal[3][4].

Conclusion

A proactive and informed approach to safety is the cornerstone of successful research. By understanding the hazards of this compound and implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, you can create a safer laboratory environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • PubChem. This compound.
  • Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.